Benzimidazolide
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C7H5N2- |
|---|---|
Poids moléculaire |
117.13 g/mol |
Nom IUPAC |
benzimidazol-1-ide |
InChI |
InChI=1S/C7H5N2/c1-2-4-7-6(3-1)8-5-9-7/h1-5H/q-1 |
Clé InChI |
KLTWGRFNJPLFDA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)[N-]C=N2 |
SMILES canonique |
C1=CC=C2C(=C1)[N-]C=N2 |
Origine du produit |
United States |
Foundational & Exploratory
The Benzimidazolide Core: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of the Structure, Properties, Synthesis, and Biological Significance of a Privileged Scaffold
Introduction
The benzimidazolide core, the anionic form of benzimidazole (B57391), represents a cornerstone in medicinal chemistry and drug development. This bicyclic heterocyclic system, formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is a "privileged scaffold." This designation stems from its remarkable ability to bind to a diverse array of biological targets with high affinity, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the this compound core, intended for researchers, scientists, and professionals in the field of drug discovery and development. We will delve into its fundamental structure and properties, detail common synthetic and characterization methodologies, and explore its significant role in modulating key signaling pathways.
Core Structure and Physicochemical Properties
The this compound anion is formed by the deprotonation of the N-H group of the imidazole ring of benzimidazole. This seemingly simple structural change has profound implications for its chemical reactivity and biological interactions. The negative charge is delocalized across the imidazole ring, influencing its ability to act as a nucleophile and a ligand for metal ions.
Physicochemical Data of Benzimidazole and Representative Derivatives
The following table summarizes key physicochemical properties of the parent benzimidazole and some of its illustrative derivatives. These properties are crucial for predicting the pharmacokinetic and pharmacodynamic behavior of drug candidates.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | Solubility |
| Benzimidazole | C₇H₆N₂ | 118.14 | 170-172 | 5.5 | 2 g/L in water at 20°C; Freely soluble in alcohol.[1] |
| 2-Methylbenzimidazole | C₈H₈N₂ | 132.16 | 176-178 | 6.2 | Sparingly soluble in water. |
| 2-Phenylbenzimidazole | C₁₃H₁₀N₂ | 194.23 | 297-299 | 5.2 | Practically insoluble in water. |
| 5-Nitrobenzimidazole | C₇H₅N₃O₂ | 163.13 | 209-211 | 3.4 | Slightly soluble in water. |
| Albendazole | C₁₂H₁₅N₃O₂S | 265.33 | 208-210 | 3.7 | Practically insoluble in water. |
| Mebendazole | C₁₆H₁₃N₃O₃ | 295.29 | 288.5 | 4.7 | Practically insoluble in water. |
| 3-((3-methyl-1H-benzimidazol-3-ium-2-yl)sulfanyl)propan-1-amine | C₁₁H₁₅N₃S | 225.33 | 180 | Not Available | Not Available |
Synthesis and Characterization of the this compound Core
The synthesis of benzimidazole derivatives, the precursors to benzimidazolides, is a well-established area of organic chemistry. The most prevalent method involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids and their derivatives.
General Experimental Workflow for Synthesis
The following diagram illustrates a typical workflow for the synthesis and purification of 2-substituted benzimidazoles.
References
The Benzimidazole Core: A Technical Guide to its Discovery, History, and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The benzimidazole (B57391) scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry. Its discovery in the late 19th century and the subsequent elucidation of its biological significance, notably as a core component of vitamin B12, catalyzed extensive research into its therapeutic potential. This has led to the development of blockbuster drugs across multiple classes, including anthelmintics, proton pump inhibitors, and a diverse range of other pharmacological agents. This technical guide provides a comprehensive overview of the history, key discoveries, and seminal experimental work that established benzimidazole as a privileged scaffold in drug development. It details foundational synthetic methodologies, mechanisms of action, and quantitative biological data, offering a valuable resource for professionals in the field.
A Historical Overview: From First Synthesis to Biological Significance
The journey of benzimidazole began in 1872 with the first synthesis of a derivative, 2,5-dimethyl-1H-benzo[d]imidazole, by Hobrecker.[1] This pioneering work involved the reduction of 2-nitro-4-methylacetanilide with tin and hydrochloric acid, followed by a dehydration step.[1] A few years later, an alternative synthesis was reported by Ladenburg and Wundt, who prepared the same compound by refluxing 3,4-diaminotoluene (B134574) with acetic acid.[2]
A pivotal moment in the history of benzimidazole was the discovery in the 1950s that the 5,6-dimethylbenzimidazole (B1208971) moiety is an integral part of the structure of vitamin B12.[3] This finding illuminated the biological relevance of this heterocyclic system and spurred significant interest in its potential as a pharmacophore. The decades that followed saw the development of more versatile synthetic methods, such as the Phillips-Ladenburg and Weidenhagen reactions, which became fundamental in the synthesis of a vast array of benzimidazole derivatives.[1]
The therapeutic potential of benzimidazoles was first realized with the discovery of the anthelmintic properties of thiabendazole (B1682256) in 1961 by Brown and his team.[4] This breakthrough paved the way for the development of a new class of broad-spectrum anthelmintics. Subsequent research led to the discovery of other highly successful benzimidazole-based drugs, including the anthelmintics mebendazole (B1676124) and albendazole (B1665689), and the revolutionary proton pump inhibitors, such as omeprazole (B731).[4][5][6]
Foundational Synthetic Methodologies
The synthesis of the benzimidazole core is versatile, with several established methods. The choice of method often depends on the desired substitution pattern.
Phillips-Ladenburg Synthesis
This classical method involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid in the presence of a mineral acid, such as hydrochloric acid.
Experimental Protocol (General):
-
An o-phenylenediamine derivative and a carboxylic acid are mixed in a suitable solvent.
-
A mineral acid (e.g., 4N HCl) is added as a condensing agent.
-
The mixture is heated to facilitate condensation and cyclization.
-
Upon completion of the reaction, the mixture is cooled and neutralized to precipitate the benzimidazole product.
-
The crude product is collected by filtration, washed, and purified by recrystallization.
Logical Workflow of Phillips-Ladenburg Synthesis
Weidenhagen Synthesis
The Weidenhagen synthesis involves the condensation of an o-phenylenediamine with an aldehyde, followed by oxidation.
Experimental Protocol (General):
-
An o-phenylenediamine derivative and an aldehyde are dissolved in a suitable solvent (e.g., ethanol).
-
The mixture is stirred at room temperature or heated to facilitate the formation of a Schiff base intermediate.
-
An oxidizing agent is added to promote the cyclization and aromatization to the benzimidazole ring.
-
The product is isolated and purified.
Logical Workflow of Weidenhagen Synthesis
Key Therapeutic Classes and their Discovery
Anthelmintic Benzimidazoles
The discovery of thiabendazole in 1961 marked the beginning of the era of modern anthelmintics.[4] This led to the development of a series of benzimidazole carbamates with broad-spectrum activity.
Mechanism of Action: The primary mechanism of action for most anthelmintic benzimidazoles is the inhibition of tubulin polymerization in helminth cells.[5] By binding to the β-tubulin subunit, these drugs disrupt the formation of microtubules, leading to impaired glucose uptake, depletion of glycogen (B147801) stores, and ultimately, parasite death.[5]
Key Drugs and their Discovery:
-
Mebendazole: Developed by Janssen Pharmaceutica and introduced in 1971, mebendazole became a widely used treatment for various intestinal worm infections.[5]
-
Albendazole: Discovered in 1972 at SmithKline Animal Health Laboratories, albendazole was patented in 1975 and approved for human use in 1982.[7] It is distinguished by its broad spectrum of activity against nematodes, cestodes, and trematodes.[7]
Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
-
Reagent Preparation:
-
Prepare a tubulin reaction mix on ice containing tubulin (2 mg/mL), GTP (1 mM), glycerol (B35011) (15%), and a fluorescent reporter in General Tubulin Buffer.
-
Prepare 10x stock solutions of the test benzimidazole compound, a known inhibitor (e.g., nocodazole), a polymerization enhancer (e.g., paclitaxel), and a vehicle control (e.g., DMSO).
-
-
Assay Procedure:
-
Add 5 µL of the 10x test compound, controls, or vehicle to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding 45 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the fluorescence intensity over time at appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Calculate the rate of polymerization and the maximum fluorescence intensity.
-
Determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.
-
Workflow for Tubulin Polymerization Inhibition Assay
Quantitative Data: Comparative Efficacy of Albendazole and Mebendazole
| Helminth Species | Drug Regimen | Cure Rate (%)[8][9][10] | Egg Reduction Rate (%)[8][9] |
| Ascaris lumbricoides | Albendazole (400 mg, single dose) | 100 | 100 |
| Mebendazole (500 mg, single dose) | 100 | 100 | |
| Hookworm | Albendazole (400 mg, single dose) | 84.3 | 96.0 |
| Mebendazole (500 mg, single dose) | 30.2 | 70.4 | |
| Trichuris trichiura | Albendazole (400 mg, single dose) | 67.4 | 87.0 |
| Mebendazole (500 mg, single dose) | 70.3 | 89.9 |
Proton Pump Inhibitors (PPIs)
The development of omeprazole in 1979 by Swedish pharmaceutical company Hässle (a part of Astra AB) revolutionized the treatment of acid-related disorders.[11] Omeprazole was the first in a new class of drugs, the proton pump inhibitors, that provided more profound and long-lasting acid suppression than the previously available H2-receptor antagonists.[6][11]
Mechanism of Action: PPIs are prodrugs that are activated in the acidic environment of the parietal cells in the stomach.[12] The activated form, a sulfenamide, covalently binds to cysteine residues on the H+/K+-ATPase (proton pump), irreversibly inhibiting its function and thus blocking the final step of gastric acid secretion.[12]
Key Drugs and their Discovery:
-
Omeprazole: The first PPI, launched in 1988.[6]
-
Lansoprazole: The second PPI to be marketed, launched in 1991.[6]
-
Pantoprazole: Another widely used PPI.
Experimental Protocol: H+/K+-ATPase Inhibition Assay
-
Enzyme Preparation: Isolate H+/K+-ATPase-rich vesicles from porcine or rabbit gastric mucosa through differential and density-gradient centrifugation.
-
Assay Buffer: Prepare a buffer containing Tris-HCl, MgCl2, and KCl.
-
Reaction Mixture: In a 96-well plate, combine the enzyme preparation, assay buffer, and the test benzimidazole compound at various concentrations. Pre-incubate the mixture.
-
Initiation: Start the reaction by adding ATP.
-
Measurement: Determine the amount of inorganic phosphate (B84403) released from ATP hydrolysis using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: Calculate the percentage of inhibition of H+/K+-ATPase activity for each compound concentration and determine the IC50 value.
Mechanism of Action of Proton Pump Inhibitors
Quantitative Data: Physicochemical Properties of Common PPIs
| Property | Omeprazole[13] | Lansoprazole | Pantoprazole[14] |
| Molecular Weight ( g/mol ) | 345.42 | 369.36 | 383.4 |
| pKa | ~4.0 and 8.8 | ~4.1 and 9.0 | ~3.9 and 8.2 |
| Solubility | Freely soluble in ethanol (B145695) and methanol; very slightly soluble in water | Soluble in dimethylformamide; sparingly soluble in ethanol; practically insoluble in water | Freely soluble in methanol; soluble in ethanol; practically insoluble in n-hexane |
Other Therapeutic Areas
The versatility of the benzimidazole scaffold has led to its exploration in numerous other therapeutic areas.
-
Anti-inflammatory Activity: Some benzimidazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[15]
-
Anticancer Activity: A growing body of research has demonstrated the potential of benzimidazole derivatives as anticancer agents, with some compounds exhibiting potent activity against various cancer cell lines.
-
Cannabinoid Receptor Modulation: Certain benzimidazole derivatives have been found to interact with cannabinoid receptors, suggesting potential applications in pain management and other neurological disorders.[15]
Quantitative Data: In Vitro Anticancer Activity of Benzimidazole Derivatives
| Compound | Cell Line | IC50 (µM)[6][16] |
| Benzimidazole Derivative 1 | HCT-116 (Colon Cancer) | 28.5 |
| Benzimidazole Derivative 2 | HCT-116 (Colon Cancer) | 16.2 |
| Benzimidazole Derivative 4 | MCF-7 (Breast Cancer) | 8.86 |
| Benzimidazole-triazole hybrid 5a | HepG-2 (Liver Cancer) | ~3.87 - 8.34 |
| Benzimidazole-triazole hybrid 6g | HeLa (Cervical Cancer) | ~3.34 - 10.92 |
| Benzimidazolone-coumarin hybrid 12b | HeLa (Cervical Cancer) | 10.6 |
Signaling Pathway: Cannabinoid Receptor (CB1/CB2) Activation
Certain benzimidazole derivatives can act as agonists or antagonists at cannabinoid receptors, thereby modulating downstream signaling cascades.
Cannabinoid Receptor Signaling Pathway
Conclusion
From its humble beginnings in the late 19th century, the benzimidazole scaffold has evolved into one of the most important and versatile platforms in medicinal chemistry. The discovery of its role in vitamin B12 provided the initial impetus for exploring its biological activity, leading to the development of life-changing drugs for the treatment of parasitic infections and acid-related diseases. The ongoing research into the anticancer, anti-inflammatory, and other therapeutic properties of benzimidazole derivatives ensures that this remarkable heterocyclic system will continue to be a source of new and innovative medicines for years to come. This guide has provided a technical overview of the key historical milestones, synthetic methodologies, and biological data that have cemented the legacy of benzimidazole in drug discovery.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. plantarchives.org [plantarchives.org]
- 4. benchchem.com [benchchem.com]
- 5. israelpharm.com [israelpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparative study on the efficacy of albendazole and mebendazole in the treatment of ascariasis, hookworm infection and trichuriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of Single-Dose and Triple-Dose Albendazole and Mebendazole against Soil-Transmitted Helminths and Taenia spp.: A Randomized Controlled Trial | PLOS One [journals.plos.org]
- 10. Comparison of Albendazole and Mebendazole on Soil-Transmitted Helminth Infections among School-Aged Children | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]
- 11. Inhibition of partially purified K+/H+-ATPase from guinea-pig isolated and enriched parietal cells by substituted benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Omeprazole - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Pantoprazole | C16H15F2N3O4S | CID 4679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Biosynthesis of the 5,6-dimethylbenzimidazole moiety of vitamin B12 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fundamental Chemistry of the Benzimidazole Ring: A Technical Guide for Researchers
An in-depth exploration of the core chemical principles, synthesis, and biological significance of the benzimidazole (B57391) scaffold, tailored for researchers, scientists, and drug development professionals.
The benzimidazole ring system, a bicyclic heterocycle consisting of a fused benzene (B151609) and imidazole (B134444) ring, stands as a cornerstone in medicinal chemistry and materials science.[1][2] Its unique structural features, including the presence of both acidic and basic nitrogen atoms, a planar aromatic system, and the capacity for extensive functionalization, have rendered it a privileged scaffold in the design of a vast array of therapeutic agents and functional materials.[3][4] This technical guide provides a comprehensive overview of the fundamental chemistry of the benzimidazole ring, including its structure, physicochemical properties, synthesis, and reactivity, with a focus on providing actionable data and protocols for laboratory application.
Core Structure and Physicochemical Properties
The benzimidazole nucleus is a planar, 10π electron aromatic system.[5] The imidazole portion of the ring contains two distinct nitrogen atoms: N1, a pyrrole-type nitrogen that is less basic, and N3, a pyridine-like nitrogen that is more basic.[5] This difference in basicity is a key determinant of the molecule's chemical behavior and its ability to participate in hydrogen bonding and salt formation.[6]
Annular tautomerism is a characteristic feature of the benzimidazole ring, where the proton on the nitrogen can migrate between the N1 and N3 positions.[5] This equilibrium is influenced by the solvent and the nature of substituents on the ring.
Quantitative Physicochemical Data
The following table summarizes key quantitative data for the parent benzimidazole molecule and select derivatives, providing a comparative basis for understanding structure-property relationships.
| Property | Benzimidazole | 2-Methylbenzimidazole | 5-Nitrobenzimidazole |
| Molecular Formula | C₇H₆N₂ | C₈H₈N₂ | C₇H₅N₃O₂ |
| Molar Mass ( g/mol ) | 118.14 | 132.16 | 163.12 |
| Melting Point (°C) | 170-172[6] | 176-178 | 209-211 |
| Boiling Point (°C) | >360[5] | - | - |
| pKa (conjugate acid) | 5.6[6] | ~6.2 | ~3.4 |
| pKa (N-H acidity) | 12.8[6] | ~13.2 | ~10.2 |
| Dipole Moment (D) | 3.93 (in dioxane)[5] | - | - |
Spectroscopic Data
The structural features of the benzimidazole ring give rise to characteristic spectroscopic signatures.
| Spectroscopy | Benzimidazole |
| ¹H NMR (DMSO-d₆, δ ppm) | C2-H: 8.24; C4/7-H: 7.61; C5/6-H: 7.21; N-H: 12.5[5] |
| ¹³C NMR (DMSO-d₆, δ ppm) | C2: 141.9; C4/7: 115.3; C5/6: 121.7; C3a/7a: 138.1[5] |
| IR (KBr, cm⁻¹) | N-H stretch: ~3100; C=N stretch: ~1630; Aromatic C-H stretch: ~3050 |
| UV-Vis (Ethanol, λmax nm (log ε)) | 244 (3.74), 248 (3.73), 272 (3.71), 279 (3.73)[5] |
Structural Parameters
X-ray crystallography studies have provided precise measurements of the bond lengths and angles within the benzimidazole ring. These parameters can be influenced by substitution and crystal packing forces.
| Parameter | Bond Length (Å) | Bond Angle (°) |
| N1-C2 | ~1.32 | C7a-N1-C2 |
| C2-N3 | ~1.35 | N1-C2-N3 |
| N3-C3a | ~1.39 | C2-N3-C3a |
| C3a-C4 | ~1.39 | N3-C3a-C7a |
| C4-C5 | ~1.39 | C3a-C7a-N1 |
| C5-C6 | ~1.39 | Benzene Ring Angles |
| C6-C7 | ~1.39 | |
| C7-C7a | ~1.40 | |
| C7a-N1 | ~1.39 |
Note: These are approximate values and can vary between different benzimidazole derivatives and crystal structures.[7][8][9][10][11]
Synthesis of the Benzimidazole Ring
A variety of synthetic methods have been developed for the construction of the benzimidazole scaffold, ranging from classical condensation reactions to modern microwave-assisted protocols.
Phillips-Ladenburg Synthesis
This is a classical and widely used method that involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid in the presence of a strong acid, typically hydrochloric acid.[3][4][12][13]
-
Reaction Setup: In a 100 mL round-bottom flask, combine o-phenylenediamine (5.4 g, 0.05 mol) and glacial acetic acid (3.0 g, 0.05 mol).[3]
-
Acid Addition: Carefully add 5 mL of 4N hydrochloric acid to the mixture while stirring.[3][4]
-
Heating: Heat the reaction mixture in a water bath at 100°C for 2 hours.[14]
-
Work-up: After cooling to room temperature, slowly add 10% sodium hydroxide (B78521) solution with constant stirring until the mixture is alkaline to litmus (B1172312) paper.
-
Isolation: Collect the precipitated crude product by suction filtration and wash with cold water.[14]
-
Purification: Recrystallize the crude product from hot water to obtain pure 2-methylbenzimidazole.[14]
Weidenhagen Synthesis
The Weidenhagen synthesis provides an alternative route using aldehydes or ketones as the carbonyl source, typically in the presence of an oxidizing agent like copper(II) acetate.[12]
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of benzimidazoles, often leading to higher yields and shorter reaction times.[15][16][17][18][19]
-
Reactant Mixture: In a microwave-safe vessel, mix o-phenylenediamine (1 mmol), an aromatic aldehyde (1 mmol), and a catalytic amount of an acid catalyst (e.g., a few drops of HCl or a solid acid catalyst).[18] For a solvent-free approach, the reactants can be ground together.[17]
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 250-300 W) for a short duration (typically 2-15 minutes).[16][18] The temperature and time should be optimized for the specific substrates.
-
Work-up: After cooling, dissolve the reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Reactivity of the Benzimidazole Ring
The benzimidazole ring undergoes a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
-
N-Alkylation and N-Acylation: The N-H proton is acidic and can be readily removed by a base, followed by reaction with an electrophile such as an alkyl halide or an acyl chloride to yield N-substituted benzimidazoles.[6]
-
Electrophilic Aromatic Substitution: The benzene portion of the ring can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation. The position of substitution is directed by the electron-donating nature of the imidazole ring.
-
Reactions at C2: The C2 carbon is susceptible to attack by strong nucleophiles, particularly when the ring is quaternized. It can also be deprotonated with strong bases to form a nucleophilic carbene precursor.
Biological Significance and Signaling Pathways
Benzimidazole derivatives are prominent in medicinal chemistry due to their broad spectrum of biological activities, including anthelmintic, antiulcer, antihistaminic, and anticancer properties.[1][20]
Mechanism of Action of Benzimidazole Anthelmintics
A primary mechanism of action for many benzimidazole anthelmintics, such as albendazole, is the disruption of microtubule polymerization in parasitic helminths.[1][5][6][21] They achieve this by binding to the β-tubulin subunit, preventing its polymerization into microtubules. This disruption of the cytoskeleton leads to impaired glucose uptake and ultimately, parasite death.[21]
References
- 1. The binding and subsequent inhibition of tubulin polymerization in Ascaris suum (in vitro) by benzimidazole anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | In Silico Docking of Nematode β-Tubulins With Benzimidazoles Points to Gene Expression and Orthologue Variation as Factors in Anthelmintic Resistance [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. adichemistry.com [adichemistry.com]
- 5. A possible model of benzimidazole binding to beta-tubulin disclosed by invoking an inter-domain movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 7. Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. journals.iucr.org [journals.iucr.org]
- 10. Synthesis and crystal structures of N-H, N-phenyl and N-benzyl-2-(4-hexyloxyphenyl)benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. preprints.org [preprints.org]
- 16. arkat-usa.org [arkat-usa.org]
- 17. mdpi.com [mdpi.com]
- 18. asianpubs.org [asianpubs.org]
- 19. CN100383127C - Synthetic method of benzimidazole compound under microwave irradiation - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. What is the mechanism of Albendazole? [synapse.patsnap.com]
Synthesis of Novel Benzimidazolide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource on the synthesis of novel benzimidazolide derivatives, a cornerstone in modern medicinal chemistry. Benzimidazole (B57391) scaffolds are integral to a wide array of pharmaceuticals, demonstrating activities ranging from antimicrobial and antiviral to anticancer and antihypertensive.[1][2] This document provides detailed experimental protocols for key synthetic methodologies, presents quantitative data in a structured format for ease of comparison, and visualizes complex workflows and biological pathways to facilitate understanding.
Data Presentation
The following tables summarize quantitative data from various synthetic protocols for novel this compound derivatives, offering a comparative overview of their efficiencies and the biological activities of the synthesized compounds.
Table 1: Comparison of Catalytic Systems for the Synthesis of 2-Substituted Benzimidazoles
| Catalyst | Aldehyde Reactant | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| p-Toluenesulfonic acid | Various aromatic aldehydes | Grinding, solvent-free | Short | High | [1] |
| Brønsted acidic ionic liquid [DodecIm][HSO₄] | Various aromatic aldehydes | Mild conditions | Not specified | High | [1] |
| Nano-Fe₂O₃ | Substituted aromatic aldehydes | Aqueous medium | Short | High | [1] |
| Nano-Ni(II)/Y zeolite | Aromatic aldehydes or orthoesters | Solvent-free | Not specified | Good to Excellent | [1] |
| Ammonium (B1175870) chloride (NH₄Cl) | Substituted aldehydes | 80-90°C, Ethanol (B145695) | 2-3 hours | High | [3] |
| Lanthanum chloride (LaCl₃) | Various aldehydes | Room temperature, Acetonitrile (B52724) | Not specified | High | [3] |
| Erbium triflate (Er(OTf)₃) | Various aldehydes | Solvent-free, Microwave | 5-10 minutes | High | [3] |
Table 2: Biological Activity of Selected this compound Derivatives
| Compound ID | Biological Activity | Target/Assay | IC₅₀ Value | Reference |
| 45 | Anticancer | MCF-7 cells | 25.72 ± 3.95 µM | [1] |
| 46 | Anticancer | HCT116 cell line | 0.00005 µM/mL | [1] |
| 47 | Anticancer | HCT116 cell line | 0.00012 µM/mL | [1] |
| 56 | Vasodilation | In vitro assay | 0.145 mM | [1] |
| 57 | Vasodilation | In vitro assay | 0.202 mM | [1] |
| 58 | Vasodilation | In vitro assay | 0.210 mM | [1] |
| 59 | Vasodilation | In vitro assay | 0.214 mM | [1] |
| BM1 | DNA Binding | Fish Sperm DNA | Kₑ = 1.9 x 10⁵ M⁻¹ | [4] |
| BM2 | DNA Binding | Fish Sperm DNA | Kₑ = 1.39 x 10⁵ M⁻¹ | [4] |
| BM3 | DNA Binding | Fish Sperm DNA | Kₑ = 1.8 x 10⁴ M⁻¹ | [4] |
| B2, B4, B7, B8 | Anti-inflammatory | Luminol-enhanced chemiluminescence | < Standard (Ibuprofen) | [5] |
Experimental Protocols
Detailed methodologies for key experiments in the synthesis of this compound derivatives are provided below. These protocols are based on established and efficient methods reported in the literature.
Protocol 1: Ammonium Chloride Catalyzed Synthesis of 2-Substituted Benzimidazoles[3]
This protocol outlines a cost-effective and environmentally friendly method for the synthesis of 2-substituted benzimidazoles.
Materials:
-
Substituted aldehyde
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Ice-cold water
Procedure:
-
To a mixture of o-phenylenediamine (0.92 mmol) and a substituted aldehyde (0.92 mmol) in 4 mL of ethanol, add ammonium chloride (0.15 g, 30 mol%).
-
Stir the resulting mixture at 80-90°C for the time specified for the particular aldehyde (typically 2-3 hours).
-
Monitor the completion of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (B1210297) (2:1, v/v) eluent system.
-
Upon completion, pour the reaction mixture into ice-cold water. The product will precipitate as a solid.
-
Filter the contents and wash the product with water twice.
-
Dry the product and purify by recrystallization from ethanol to obtain the pure 2-substituted benzimidazole.
Protocol 2: Lanthanum Chloride Catalyzed One-Pot Synthesis of 2-Substituted Benzimidazoles[3]
This method describes a mild and efficient one-pot synthesis of 2-substituted benzimidazoles at room temperature.
Materials:
-
o-phenylenediamine
-
Aldehyde
-
Lanthanum chloride (LaCl₃)
-
Acetonitrile
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a solution of o-phenylenediamine (1.0 mmol) in acetonitrile (5 mL), add the desired aldehyde (1.2 mmol).
-
Add lanthanum chloride (LaCl₃) (10 mol%) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate it under reduced pressure to obtain the crude product, which can be further purified by column chromatography.
Protocol 3: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles[3]
This protocol details a rapid, solvent-free synthesis of 1,2-disubstituted benzimidazoles using microwave irradiation.
Materials:
-
N-phenyl-o-phenylenediamine
-
Aldehyde
-
Erbium triflate (Er(OTf)₃)
-
Water
-
Ethyl acetate
Procedure:
-
In a microwave-transparent vessel, mix N-phenyl-o-phenylenediamine (1 mmol), the desired aldehyde (1 mmol), and Er(OTf)₃ (1 mol%).
-
Irradiate the solvent-free mixture in a microwave reactor for 5-10 minutes.
-
Monitor the reaction for completion.
-
After cooling, add water to the reaction mixture and extract the product with ethyl acetate.
-
Dry the organic layer and evaporate the solvent to yield the 1,2-disubstituted benzimidazole.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key processes in the synthesis and application of this compound derivatives.
References
- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Biological Activity of New Benzimidazolides: A Technical Guide
Introduction
Benzimidazole (B57391) and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, recognized for their broad and potent pharmacological activities.[1][2] The fused benzene (B151609) and imidazole (B134444) ring system of the benzimidazole scaffold allows it to mimic natural purine (B94841) nucleosides, enabling interaction with a variety of biological targets.[3] This has led to the development of benzimidazole-based drugs with diverse therapeutic applications, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties.[1][4][5] Recent research has focused on synthesizing novel derivatives to enhance efficacy, selectivity, and pharmacokinetic profiles.[6] This guide provides an in-depth overview of the recent advancements in the biological evaluation of new benzimidazolides, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows for researchers, scientists, and drug development professionals.
Anticancer Activity of Benzimidazolides
Benzimidazole derivatives exhibit anticancer activity through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, disruption of microtubule dynamics, and induction of apoptosis.[6][7] Their structural versatility allows for the design of targeted inhibitors for specific oncogenic pathways.
Mechanisms of Action:
-
Kinase Inhibition: Many benzimidazolides are designed as ATP-competitive inhibitors of protein kinases that are crucial for tumor growth and metastasis.[8][9] Key targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and serine/threonine kinases like Akt (Protein Kinase B) and Cyclin-Dependent Kinase 2 (CDK2).[3][10][11][12] Inhibition of these pathways can halt cell proliferation, and angiogenesis, and induce apoptosis.[3][11]
-
Microtubule Disruption: Some benzimidazole derivatives, similar to well-known agents like nocodazole, can interfere with the polymerization of tubulin, leading to cell cycle arrest and apoptosis.[6]
-
Topoisomerase Inhibition: Certain derivatives have been shown to inhibit human topoisomerase I, an enzyme essential for DNA replication and repair, thereby preventing cancer cell proliferation.[13]
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity of recently developed benzimidazole derivatives against various human cancer cell lines, expressed as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition).
| Compound/Derivative | Cancer Cell Line(s) | IC50 / GI50 (µM) | Reference |
| Oxetanyl-substituted Benzimidazole (Cmpd 18) | Prostate, Lung, Ovarian Cancers | 0.9 - 3.8 | [14] |
| Benzimidazole-Oxadiazole (Cmpd 4r) | A549 (Lung), MCF-7 (Breast), PANC-1 (Pancreatic) | 0.3, 0.5, 5.5 | [12] |
| Benzimidazole-Chalcone (Cmpd 23a) | A549 (Lung), MCF-7 (Breast), HEP-G2 (Liver), OVCAR-3 (Ovarian) | 9.73, 8.91, 10.93, 10.76 | [15] |
| Benzimidazole Derivative 4 | MCF-7 (Breast) | 8.86 (µg/mL) | [16] |
| Benzimidazole Derivative 2 | HCT-116 (Colon) | 16.2 (µg/mL) | [16] |
| Benzimidazole-based Derivative (Cmpd 4e) | NCI-60 Cell Line Panel | GI50: 0.97 - 4.93 | [17] |
| Thiobezimidazole (Cmpd 3c & 3l) | HCT-116 (Colon), TK-10 (Renal) | Active (Specific values not detailed in abstract) | [10] |
| Pyrazoline-substituted Benzimidazole (Cmpd BZ1) | Fibrosarcoma, Lung Cancer | Highest activity in series | [4] |
Antimicrobial Activity of Benzimidazolides
Benzimidazole derivatives have demonstrated significant potential as antimicrobial agents, with activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria and various fungal species.[1][18][19] Their mechanism often involves the inhibition of essential cellular processes in microorganisms.
Quantitative Data: In Vitro Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The table below presents MIC values for novel benzimidazole derivatives.
| Compound/Derivative | Microorganism(s) | MIC (µg/mL) | Reference |
| 1-methyl-N-[(substituted)-1H-benzimidazol-2-amines | S. aureus, B. pumilus, E. coli, P. aeruginosa | 25 - 62.5 | [1] |
| Benzimidazole-hydrazone compounds | Candida species | Notable antifungal activity (Specific values not detailed in abstract) | [20] |
| Substituted Benzimidazole (Cmpd 3m, 3n, 3q, 3r) | S. pyrogenes | 21 - 27 | [21] |
| Substituted Benzimidazole (Cmpd 3h, 3r) | A. clavatus | 17 | [21] |
| Pyrazolyl–benzimidazole (Cmpd 28g) | E. coli, S. aureus | Good activity (Specific values not detailed) | [5] |
| Pyrazolyl–benzimidazole (Cmpd 28f, 28h) | C. albicans | 62.5 | [5] |
| 5-Nitro-2-Aryl Substituted-1H-Benzimidazole (Cmpd 1c) | Shigella dysentery | 25 | [22] |
Antiviral Activity of Benzimidazolides
The structural similarity of the benzimidazole core to purine nucleosides makes it an effective scaffold for developing antiviral agents that can interfere with viral replication.[23][24]
Quantitative Data: In Vitro Antiviral Activity
The antiviral efficacy is often measured by the half-maximal effective concentration (EC50).
| Compound/Derivative | Virus | EC50 | Reference |
| 2-Benzylbenzimidazole derivatives | Coxsackievirus B5 (CVB-5) | 9 - 17 µM | [23] |
| 2-Benzylbenzimidazole derivatives | Respiratory Syncytial Virus (RSV) | 5 - 15 µM | [23] |
| 2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Respiratory Syncytial Virus (RSV) | As low as 20 nM | [24] |
| Aminobenzimidazole (Cmpd 2519) | Influenza A/Puerto Rico/8/34 (H1N1) | Reduced animal mortality by 60% | [25] |
Experimental Protocols and Workflows
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key assays used in the evaluation of benzimidazolides and workflows to visualize these processes.
General Drug Discovery Workflow
The development of new benzimidazole-based therapeutic agents typically follows a structured pipeline from initial design to preclinical evaluation.
Caption: General workflow for benzimidazolide drug discovery.
Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, which is fundamental for determining the cytotoxic potential of anticancer compounds.[13][15][26]
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.[13][26]
-
Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivatives (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[13][16]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.[26]
-
Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[13][26]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration.[13]
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Protocol: Broth Microdilution for MIC Determination
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[27][28]
-
Compound Preparation: Prepare a stock solution of the benzimidazole derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[22]
-
Inoculum Preparation: Culture the test microorganism overnight. Suspend colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to the final required concentration.[22]
-
Inoculation: Add the standardized microorganism inoculum to each well of the microtiter plate. Include a positive control (microorganism and broth, no compound) and a negative control (broth only).[22]
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is visually identified as the lowest concentration of the compound in which no turbidity (visible growth) is observed.[27]
Protocol: Kirby-Bauer Disk Diffusion Method
This is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[28][29]
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar (B569324) plate.[22]
-
Disk Application: Impregnate sterile filter paper disks with a known concentration of the benzimidazole compound. Aseptically place the disks onto the surface of the inoculated agar plate.[22]
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the "zone of inhibition" (the clear area around the disk where bacterial growth is inhibited). The size of the zone corresponds to the susceptibility of the microorganism to the compound.[27]
Signaling Pathway Visualizations
Understanding the mechanism of action of benzimidazolides often requires mapping their effects on cellular signaling pathways.
PI3K/Akt Signaling Pathway Inhibition
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is often hyperactivated in cancer.[11] Benzimidazole derivatives can be designed to inhibit key kinases in this pathway, such as Akt.
Caption: Inhibition of the PI3K/Akt pathway by benzimidazolides.
EGFR Signaling Pathway Inhibition
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways leading to cell growth. Its inhibition is a key strategy in cancer therapy.[3]
Caption: Benzimidazolides as inhibitors of the EGFR signaling cascade.
VEGFR2 Signaling Pathway in Angiogenesis
VEGFR2 is the main mediator of the pro-angiogenic effects of VEGF. Inhibiting this receptor can starve tumors by preventing the formation of new blood vessels.[12]
Caption: Inhibition of VEGFR2-mediated angiogenesis by benzimidazolides.
The benzimidazole scaffold continues to be a highly productive framework for the discovery of new therapeutic agents. The diverse biological activities, ranging from anticancer to antimicrobial and antiviral effects, underscore its versatility.[1] The ongoing research highlighted in this guide demonstrates a clear trend towards designing multi-targeted agents and derivatives with improved pharmacological properties. Future efforts will likely focus on leveraging computational tools for more precise drug design, exploring novel biological targets, and advancing the most promising compounds through preclinical and clinical development. design, exploring novel biological targets, and advancing the most promising compounds through preclinical and clinical development.
References
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. researchgate.net [researchgate.net]
- 8. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of Novel Benzimidazole Derivates as Potent and Selective Akt Kinase Inhibitors Using In-silico Approaches [scirp.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and anticancer activity of novel water soluble benzimidazole carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journal.waocp.org [journal.waocp.org]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and antimicrobial activity of some newer benzimidazole derivatives [wisdomlib.org]
- 19. mdpi.com [mdpi.com]
- 20. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. benchchem.com [benchchem.com]
- 23. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Protective activity of novel benzimidazole derivatives at experimental influenza infection [covid19.neicon.ru]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. pdb.apec.org [pdb.apec.org]
- 28. integra-biosciences.com [integra-biosciences.com]
- 29. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Benzimidazole-Based Drugs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzimidazole-based drugs are a class of heterocyclic aromatic organic compounds with a broad spectrum of therapeutic applications, most notably as anthelmintics, antifungals, and more recently, as potential anticancer agents. Their primary mechanism of action involves the disruption of microtubule polymerization by binding to the β-subunit of tubulin. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the therapeutic effects of benzimidazole (B57391) derivatives. It includes a detailed examination of their interaction with tubulin, the resulting signaling pathways, mechanisms of resistance, and quantitative data on their efficacy. Furthermore, this document furnishes detailed protocols for key experimental assays used to elucidate these mechanisms and includes visual representations of critical pathways and workflows to facilitate a deeper understanding.
Core Mechanism of Action: Inhibition of Tubulin Polymerization
The principal mechanism by which benzimidazole-based drugs exert their therapeutic effects is through the inhibition of microtubule polymerization.[1] Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers. They play a crucial role in various cellular processes, including cell division, intracellular transport, and the maintenance of cell structure.
Benzimidazoles selectively bind to the β-subunit of tubulin, preventing its polymerization into microtubules.[2] This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death).[3][4] The selective toxicity of benzimidazoles towards parasites and fungi is attributed to their significantly higher binding affinity for the tubulin of these organisms compared to mammalian tubulin.
While the precise binding site on β-tubulin is still a subject of investigation, studies suggest that it may overlap with the colchicine-binding site or represent a distinct, adjacent site.[5][6] Specific amino acid residues, such as phenylalanine at position 200, have been identified as critical for benzimidazole binding.[2]
Signaling Pathway of Benzimidazole-Induced Apoptosis
The inhibition of tubulin polymerization by benzimidazoles triggers a cascade of intracellular events culminating in apoptosis. The disruption of the mitotic spindle during cell division activates the spindle assembly checkpoint (SAC), leading to a prolonged mitotic arrest. If the cell is unable to resolve this arrest, it initiates the apoptotic pathway.
References
- 1. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A possible model of benzimidazole binding to beta-tubulin disclosed by invoking an inter-domain movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. elar.urfu.ru [elar.urfu.ru]
- 6. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
The Benzimidazole Scaffold: A Privileged Core in Modern Drug Discovery
A comprehensive analysis of the structure-activity relationships of benzimidazole (B57391) analogs reveals key insights for the development of novel therapeutics across a spectrum of diseases, including cancer, microbial infections, and viral illnesses. This technical guide provides researchers, scientists, and drug development professionals with a detailed examination of the critical structural modifications that govern the biological activity of this versatile heterocyclic scaffold.
The benzimidazole nucleus, formed by the fusion of a benzene (B151609) and an imidazole (B134444) ring, is a cornerstone in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug design.[1][2] Extensive research has demonstrated that strategic substitutions at the N-1, C-2, C-5, and C-6 positions of the benzimidazole ring can profoundly influence its pharmacological properties, leading to the development of potent and selective therapeutic agents.[3][4][5]
Anticancer Activity: Targeting the Hallmarks of Malignancy
Benzimidazole derivatives have emerged as a significant class of anticancer agents, exhibiting multiple mechanisms of action that target key pathways in cancer progression.[6][7] These include the inhibition of crucial enzymes like topoisomerases and protein kinases, disruption of microtubule dynamics, and modulation of epigenetic targets.[8][9]
Structure-Activity Relationship (SAR) for Anticancer Activity
The anticancer potency of benzimidazole analogs is intricately linked to the nature and position of substituents on the core structure.
| Position of Substitution | Substituent Type | Effect on Anticancer Activity | Reference Compound Example |
| C-2 | Phenyl group | Generally enhances activity. Substitution on the phenyl ring can further modulate potency. | 2-Phenylbenzimidazole |
| Pyrimidine hybrids | Potent anticancer activity, with IC50 values in the nanomolar range. | Abemaciclib (CDK4/6 inhibitor) | |
| N-1 | Benzyl (B1604629) group | Often leads to potent anticancer agents. | 1-Benzyl-1H-benzimidazole analogs |
| C-5/C-6 | Halogen (F, Cl, Br) | Increases lipophilicity and cell permeability, often enhancing cytotoxicity. | 5-Fluorobenzimidazole |
| Nitro (NO2) group | Can enhance activity, particularly against specific cancer cell lines. | 5-Nitrobenzimidazole derivatives |
Key SAR Insights for Anticancer Benzimidazoles:
-
2-Aryl Substitution: The presence of an aryl group, particularly a phenyl ring, at the C-2 position is a common feature of many anticancer benzimidazoles.[6]
-
N-1 Substitution: Alkylation or arylation at the N-1 position can significantly impact biological activity, with benzyl substitution being a notable example.[10]
-
Halogenation: The introduction of halogen atoms at the C-5 or C-6 positions is a well-established strategy to enhance anticancer efficacy.[8][11]
-
Hybrid Molecules: Combining the benzimidazole scaffold with other pharmacophores, such as pyrimidine, has led to the development of highly potent hybrid anticancer agents.[10]
Signaling Pathways in Benzimidazole-Mediated Anticancer Activity
Several signaling pathways are modulated by anticancer benzimidazole derivatives. For instance, certain analogs can inhibit Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), leading to the downregulation of downstream pathways like PI3K/Akt and MEK/Erk.[9][12] This inhibition can promote apoptosis and arrest the cell cycle.
EGFR/HER2 and DR5 signaling pathways targeted by anticancer benzimidazoles.
Antimicrobial and Antiviral Activity: Combating Infectious Diseases
The benzimidazole scaffold is a versatile platform for the development of agents against a wide range of pathogens, including bacteria, fungi, and viruses.[13][14] Their mechanism of action often involves interfering with essential microbial processes.[15]
Structure-Activity Relationship (SAR) for Antimicrobial and Antiviral Activity
Substitutions at various positions of the benzimidazole ring have been shown to be critical for potent antimicrobial and antiviral effects.
| Position of Substitution | Substituent Type | Effect on Antimicrobial/Antiviral Activity | Reference Compound Example |
| C-2 | Thioether or sulfone groups | Often enhances antibacterial activity. | 2-(Methylthio)benzimidazole |
| (Benzotriazol-1/2-yl)methyl | Can confer significant antiviral activity. | 1-Substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | |
| N-1 | Aliphatic chains | The length of the alkyl chain can influence antimicrobial potency. | 1-Propyl-2-substituted-benzimidazoles |
| C-5/C-6 | Halogen (F, Cl) or Nitro (NO2) group | Can significantly increase antimicrobial efficacy.[16] | 5-Chloro-2-substituted-benzimidazole |
Key SAR Insights for Antimicrobial and Antiviral Benzimidazoles:
-
C-2 Position: Functionalization at the C-2 position is a key strategy for modulating the antimicrobial spectrum and potency.[13]
-
C-5/C-6 Substitution: The introduction of electron-withdrawing groups like halogens or nitro groups at these positions often leads to enhanced antimicrobial activity.[16]
-
Hybrid Molecules: Conjugating benzimidazoles with other bioactive scaffolds, such as triazoles, has been shown to produce synergistic antimicrobial effects.[17]
Experimental Workflow for Antimicrobial Susceptibility Testing
A common method to determine the antimicrobial efficacy of benzimidazole analogs is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anthelmintic Activity: A Longstanding Therapeutic Application
Benzimidazole carbamates, such as albendazole (B1665689) and mebendazole, are widely used as broad-spectrum anthelmintic drugs.[18] Their primary mechanism of action involves binding to the β-tubulin of parasitic worms, thereby inhibiting microtubule polymerization.[18]
Structure-Activity Relationship (SAR) for Anthelmintic Activity
The anthelmintic efficacy of benzimidazoles is highly dependent on their substitution pattern.
| Position of Substitution | Substituent Type | Effect on Anthelmintic Activity | Reference Compound Example |
| C-2 | Methylcarbamate | Essential for binding to parasitic β-tubulin. | Albendazole, Mebendazole |
| C-5 | Propylthio or Benzoyl group | Enhances the broad-spectrum anthelmintic activity. | Albendazole, Mebendazole |
Experimental Protocols
A crucial aspect of SAR studies is the reliability and reproducibility of the experimental data. Below are outlines of common protocols used in the evaluation of benzimidazole analogs.
Synthesis of 2-Substituted Benzimidazoles (Phillips Condensation)
A widely employed method for the synthesis of 2-substituted benzimidazoles is the condensation of o-phenylenediamines with carboxylic acids or their derivatives.[19]
General Protocol:
-
An equimolar mixture of an o-phenylenediamine (B120857) and a carboxylic acid is prepared.
-
A condensing agent, such as 4N hydrochloric acid, is added to the mixture.
-
The reaction mixture is heated to facilitate condensation and cyclization.
-
Upon completion of the reaction, the mixture is cooled and neutralized to precipitate the 2-substituted benzimidazole product.
-
The product is then collected by filtration, washed, and purified, typically by recrystallization.
Microwave-assisted synthesis has also emerged as an efficient and environmentally friendly alternative to conventional heating.[19]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.
General Protocol:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the benzimidazole analog for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Conclusion
The benzimidazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The extensive structure-activity relationship data accumulated over the years provides a robust framework for the rational design of novel and more effective therapeutic agents. By leveraging this knowledge and employing modern drug design strategies, the full potential of benzimidazole analogs in treating a wide range of human diseases can be realized. Future research will likely focus on the development of multi-target benzimidazole derivatives and the exploration of novel drug delivery systems to enhance their therapeutic efficacy and pharmacokinetic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biotech-asia.org [biotech-asia.org]
- 12. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. rroij.com [rroij.com]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. rjptonline.org [rjptonline.org]
- 17. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the In Silico Screening of Benzimidazole Derivative Libraries
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the computational methodologies employed in the virtual screening of benzimidazole (B57391) derivative libraries. Benzimidazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] In silico screening has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective identification of promising lead compounds by computationally predicting their interactions with biological targets.[1][4]
This document details the standard workflow, experimental protocols for key computational techniques, and methods for data analysis, providing a technical framework for researchers aiming to leverage these approaches.
The Core In Silico Screening Workflow
The virtual screening of a benzimidazole library follows a structured, multi-step process designed to filter a large collection of compounds down to a manageable number of high-potential candidates for experimental validation. This workflow integrates various computational techniques to assess the potential of each molecule to become an effective drug.
Key Experimental Protocols
Accurate and reproducible in silico results depend on well-defined methodologies. The following sections detail the typical protocols for the core components of the screening workflow.
Ligand Library Preparation
The initial step involves preparing the 3D structures of the benzimidazole derivatives for screening.
-
Structure Generation: Draw 2D structures of the benzimidazole derivatives using chemical drawing software (e.g., ChemDraw).
-
2D to 3D Conversion: Convert the 2D structures into 3D models using computational chemistry software (e.g., OpenBabel, Maestro).
-
Ionization and Tautomerization: Assign appropriate protonation states and consider relevant tautomers at a physiological pH (e.g., 7.4 ± 0.2), often using tools like LigPrep.[2]
-
Energy Minimization: Minimize the energy of each 3D structure to obtain a stable conformation. This is typically done using a force field such as OPLS (Optimized Potentials for Liquid Simulations) or MMFF (Merck Molecular Force Field).
Target Protein Preparation
The biological target (e.g., an enzyme or receptor) must be prepared for docking simulations.
-
Structure Retrieval: Obtain the 3D crystal structure of the target protein from a public database like the Protein Data Bank (PDB).
-
Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands (which can be used to define the binding site).
-
Adding Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.
-
Assigning Charges and Atom Types: Assign partial charges and atom types to all atoms in the protein according to a chosen force field.
-
Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during preparation.
Molecular Docking
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a target protein.[5]
-
Binding Site Definition: Define the active site of the protein. This is often done by creating a grid box centered on the position of a known co-crystallized ligand or by using site-finding algorithms.[6]
-
Docking Algorithm: Choose a docking program (e.g., AutoDock Vina, Glide, Hex) and an appropriate scoring function.[3][7] Docking can be rigid (both protein and ligand are fixed), or flexible (allowing for conformational changes).
-
Execution: Dock the prepared benzimidazole library into the defined binding site of the target protein. The program will generate multiple binding poses for each ligand.
-
Pose Analysis and Scoring: Analyze the resulting poses. The top-ranked poses are selected based on their docking scores, which estimate the binding free energy (e.g., in kcal/mol).[6] Interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking are examined to ensure the binding mode is chemically reasonable.[5]
ADMET Prediction
This step computationally estimates the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the candidate compounds to assess their drug-likeness.[8]
-
Property Calculation: Use specialized software or web servers (e.g., SwissADME, admetSAR, QikProp) to calculate key physicochemical and pharmacokinetic properties.[3][9][10]
-
Lipinski's Rule of Five: Evaluate the compounds against Lipinski's Rule of Five, a set of guidelines to assess oral bioavailability.[11] The rules are:
-
Molecular weight < 500 Da
-
LogP (lipophilicity) < 5
-
Hydrogen bond donors < 5
-
Hydrogen bond acceptors < 10
-
-
Toxicity Prediction: Predict potential toxicities, such as mutagenicity, carcinogenicity, and hepatotoxicity.[11][12] Compounds with predicted toxic liabilities are often deprioritized.
Molecular Dynamics (MD) Simulation
MD simulations are used to assess the stability of the ligand-protein complex over time, providing a more dynamic and realistic view than static docking.[13]
-
System Setup: Place the best-docked protein-ligand complex into a simulation box filled with explicit water molecules and counter-ions to neutralize the system.
-
Equilibration: Gradually heat the system to a physiological temperature (e.g., 300 K) and equilibrate the pressure to stabilize the system.
-
Production Run: Run the simulation for a set period (typically nanoseconds) to observe the dynamic behavior of the complex.[14][15]
-
Trajectory Analysis: Analyze the simulation trajectory to calculate metrics like Root Mean Square Deviation (RMSD) to assess complex stability, and Root Mean Square Fluctuation (RMSF) to identify flexible regions.[16][17] A stable RMSD plot over time suggests a stable binding pose.[14]
Quantitative Data Summary
The following tables summarize quantitative data from various in silico screening studies on benzimidazole derivatives, correlating computational predictions with experimental results.
Table 1: Comparison of In Silico Docking Scores and In Vitro Activity
| Compound ID/Series | Molecular Target (PDB ID) | Docking Score (kcal/mol) | Experimental Assay | Experimental Value | Reference |
| BI-02 | Beta-tubulin | -8.50 | - | pIC50: 583.62 nM | [16] |
| Albendazole (Standard) | Beta-tubulin | -7.0 | - | - | [16] |
| 2-Phenylbenzimidazole | Protein Kinase (2W96) | -8.2 | - | - | [18] |
| Compound 12 | CDK-8 (5FGK) | -8.907 | SRB Assay (HCT116) | - | [19] |
| Compound 16 | CDK-8 (5FGK) | -7.69 | SRB Assay (HCT116) | - | [6][19] |
| Compound W20 | CDK-8 (5FGK) | -9.686 | SRB Assay (HCT116) | - | [6] |
| Compound 1a | EGFR | -8.6 | - | - | [20] |
| Compound 1i | EGFR | -8.4 | - | - | [20] |
| Compound 5f | Candida 14-α demethylase | -10.928 | Antifungal Assay | - | [15] |
| Compound 11b | COX-2 | - | COX-2 Inhibition | IC50: 0.10 µM | [21] |
Note: Direct comparison of docking scores across different studies should be done with caution due to variations in software, scoring functions, and simulation parameters.[19]
Table 2: Predicted ADMET and Physicochemical Properties for Selected Benzimidazoles
| Property | Compound 11b | Compound 11k | Compound 12b | Compound 12d | Acceptable Range | Reference |
| Molecular Weight ( g/mol ) | 451.52 | 495.99 | 465.55 | 510.02 | < 500 | [21] |
| LogP | 3.24 | 4.14 | 3.51 | 4.41 | < 5 | [21] |
| H-Bond Donors | 1 | 1 | 1 | 1 | < 5 | [21] |
| H-Bond Acceptors | 5 | 5 | 6 | 6 | < 10 | [21] |
| TPSA (Ų) | 101.3 | 101.3 | 104.8 | 104.8 | < 140 | [21] |
| Oral Bioavailability | Good | Good | Good | Good | High | [21] |
Visualizations of Pathways and Relationships
Diagrams created using Graphviz help to visualize complex biological pathways and logical workflows involved in the screening process.
Signaling Pathway: Kinase Inhibition
Many benzimidazole derivatives function as kinase inhibitors, which are crucial in cancer therapy.[3][22] They typically act as ATP-competitive inhibitors, blocking the enzyme's active site and preventing the phosphorylation of downstream substrates.
Logical Relationship: Hierarchical Screening
A common strategy is to use less computationally expensive methods to filter the library before applying more rigorous, time-consuming techniques. This hierarchical approach maximizes efficiency.
Conclusion
The in silico screening of benzimidazole libraries is a powerful, multi-faceted approach that significantly accelerates the drug discovery pipeline.[1] By integrating techniques from library preparation and molecular docking to ADMET prediction and molecular dynamics, researchers can efficiently identify and prioritize novel derivatives with high therapeutic potential.[4] The validation of these computational models through strong correlation with experimental data is critical for success.[19] This guide provides a foundational framework for professionals to design and execute robust virtual screening campaigns, ultimately leading to the development of next-generation benzimidazole-based therapeutics.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. tandfonline.com [tandfonline.com]
- 3. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico Approaches for Exploring the Pharmacological Activities of Benzimidazole Derivatives: A Comprehensive Review | Bentham Science [eurekaselect.com]
- 5. eprajournals.com [eprajournals.com]
- 6. In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. plantarchives.org [plantarchives.org]
- 9. In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Design, synthesis and ADMET prediction of bis-benzimidazole as anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. iftmuniversity.ac.in [iftmuniversity.ac.in]
- 21. Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04756F [pubs.rsc.org]
- 22. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying Novel Therapeutic Targets for Benzimidazolides: A Technical Guide for Drug Development Professionals
Abstract
The benzimidazole (B57391) scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of biological activities.[1][2] While historically recognized for their anthelmintic and antimicrobial properties, recent research has unveiled the potential of benzimidazolide derivatives to modulate a variety of novel therapeutic targets, particularly in the realm of oncology and inflammatory diseases. This technical guide provides an in-depth overview of emerging targets for benzimidazolides, focusing on protein kinases and other key signaling molecules. It offers a compilation of quantitative data on the activity of various benzimidazole compounds, detailed experimental protocols for target identification and validation, and visualizations of key signaling pathways and experimental workflows to aid researchers in the discovery and development of next-generation this compound-based therapeutics.
Introduction: The Versatility of the Benzimidazole Scaffold
Benzimidazole, a heterocyclic aromatic organic compound, consists of a fusion between benzene (B151609) and imidazole.[3] This unique structure provides a versatile scaffold for drug design, enabling interactions with a wide array of biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.[1] The therapeutic landscape of benzimidazoles is continually expanding, with derivatives showing promise as anticancer, anti-inflammatory, antiviral, and neuroprotective agents.[4][5] This guide focuses on the identification of novel, druggable targets for this promising class of compounds.
Novel Therapeutic Targets for Benzimidazolides
Recent advances in high-throughput screening and proteomics have identified several novel therapeutic targets for benzimidazole derivatives, with a significant emphasis on protein kinases involved in cancer progression and angiogenesis.
Protein Kinase Inhibitors
The benzimidazole core is a common scaffold for kinase inhibitors, often acting as a hinge-binding motif in an ATP-competitive manner.[6][7] The development of multi-target kinase inhibitors is a promising strategy to overcome drug resistance.[6][7]
Mutations in the FLT3 receptor tyrosine kinase are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis.[8][9] Several benzimidazole derivatives have been identified as potent inhibitors of both wild-type and mutant forms of FLT3.[6][8][9][10]
-
Signaling Pathway: Upon binding of its ligand, FLT3 dimerizes and autophosphorylates, activating downstream signaling pathways such as PI3K/Akt and MAPK, which promote cell proliferation and survival. Benzimidazole inhibitors block this initial phosphorylation event.
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[11][12] Benzimidazole-based compounds have demonstrated potent inhibitory activity against VEGFR-2.[11][12][13][14][15]
-
Signaling Pathway: Binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival. Benzimidazole inhibitors can block the ATP-binding site of the VEGFR-2 kinase domain.
EGFR is a receptor tyrosine kinase that plays a critical role in cell growth and proliferation. Its dysregulation is a hallmark of many cancers. Benzimidazole derivatives have been developed as potent EGFR inhibitors.[11][16]
Tie-2 is a receptor tyrosine kinase expressed primarily on endothelial cells that is involved in angiogenesis and vascular stability.[17][18] Benzimidazole-urea compounds have been identified as inhibitors of Tie-2.[13]
Other Novel Targets
Beyond protein kinases, research is uncovering other potential targets for benzimidazolides:
-
Poly (ADP-ribose) polymerase (PARP): Involved in DNA repair, PARP inhibitors are a promising class of anticancer agents. Some benzimidazole derivatives have shown PARP inhibitory activity.[19]
-
Topoisomerases: These enzymes are essential for DNA replication and are validated targets for cancer therapy. Certain benzimidazole-triazole hybrids exhibit inhibitory activity against Topoisomerase I and II.[20][21]
-
Microtubule Polymerization: Several benzimidazole compounds, including the well-known anthelmintic mebendazole, exert their anticancer effects by inhibiting microtubule polymerization, leading to cell cycle arrest and apoptosis.[19]
Quantitative Data on this compound Activity
The following tables summarize the in vitro activity of selected benzimidazole derivatives against various novel therapeutic targets and cancer cell lines.
Table 1: Inhibitory Activity of Benzimidazole Derivatives against Protein Kinases
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| 22f | FLT3 | 0.941 | [9] |
| 22f | FLT3/D835Y | 0.199 | [9] |
| 8r | FLT3 | 41.6 | [10] |
| 8r | FLT3-D835Y | 5.64 | [10] |
| 21l | FLT3-TKD(D835Y) | 1.47 | [8] |
| 22b | FLT3-TKD(D835Y) | 0.48 | [8] |
| 4ACP | FLT3 (wild-type) | 43.8 | [22] |
| 4ACP | FLT3-ITD | 97.2 | [22] |
| 4ACP | FLT3-D835Y | 92.5 | [22] |
| 4ACP | TrKA | 23.6 | [22] |
| Derivative II | VEGFR-2 | 3.5 | [13] |
| Compound 33 | VEGFR-2 | 95.7 | [14] |
| 5a | EGFR | 86 | [20] |
| 31a | EGFR | 110 | [16] |
| 31b | EGFR | 90 | [16] |
| 31a | BRAF | 310 | [16] |
| 31b | BRAF | 200 | [16] |
| Tie2 kinase inhibitor 1 | Tie-2 | 250 | [18] |
Table 2: Anticancer Activity of Benzimidazole Derivatives against Various Cell Lines
| Compound ID | Cell Line | Cancer Type | IC₅₀/GI₅₀ (µM) | Reference |
| 4ACP | MV4-11 | Acute Myeloid Leukemia | 0.0388 | [22] |
| 4ACP | MOLM-13 | Acute Myeloid Leukemia | 0.0549 | [22] |
| 3c | HL-60(TB) | Leukemia | 1.46 | [15] |
| 32 | HCT-116 | Colon Cancer | 3.87 | [16] |
| 32 | HepG2 | Liver Cancer | Not specified | [16] |
| 32 | MCF-7 | Breast Cancer | Not specified | [16] |
| 32 | HeLa | Cervical Cancer | 8.34 | [16] |
| 10 | MGC-803 | Gastric Cancer | 1.02 - 5.40 | [16] |
| 10 | PC-3 | Prostate Cancer | 1.02 - 5.40 | [16] |
| 10 | MCF-7 | Breast Cancer | 1.02 - 5.40 | [16] |
| 1 | HOS | Osteosarcoma | 1.8 | [16] |
| 1 | G361 | Melanoma | 2.0 | [16] |
| 1 | MCF-7 | Breast Cancer | 2.8 | [16] |
| 1 | K-562 | Chronic Myelogenous Leukemia | 7.8 | [16] |
| 4e | MCF-7 | Breast Cancer | 8.60 | [23] |
| 4e | MDA-MB-231 | Breast Cancer | 6.30 | [23] |
Experimental Protocols for Target Identification and Validation
This section provides detailed methodologies for key experiments used in the identification and characterization of novel therapeutic targets for benzimidazolides.
High-Throughput Screening (HTS) of Benzimidazole Libraries
HTS allows for the rapid screening of large compound libraries to identify "hits" with desired biological activity.[24]
-
Objective: To identify benzimidazole compounds that modulate the activity of a specific target or a cellular phenotype.
-
Methodology:
-
Library Preparation: A diverse library of benzimidazole derivatives is synthesized and plated in a multi-well format (e.g., 96- or 384-well plates).[25]
-
Assay Development: A robust and sensitive assay is developed. This can be a biochemical assay using a purified target protein or a cell-based phenotypic assay.[24]
-
Automated Screening: Robotic systems are used to add reagents, compounds, and cells to the assay plates, followed by incubation.[26]
-
Data Acquisition: A plate reader measures the assay signal (e.g., fluorescence, luminescence, absorbance).[5]
-
Data Analysis: The data is analyzed to identify "hits" that show significant activity compared to controls.
-
In Vitro Kinase Inhibition Assay
This biochemical assay determines the concentration at which a compound inhibits 50% of the kinase activity (IC₅₀).[5]
-
Objective: To quantify the potency of a benzimidazole derivative against a specific kinase.
-
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compound.
-
Reaction Setup: In a microplate, combine the purified kinase, a specific substrate, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent that measures either the amount of product formed (e.g., ADP) or the remaining ATP.
-
Data Analysis: Measure the signal using a plate reader. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[5]
-
Cell Viability (MTT) Assay
This cell-based assay is used to assess the cytotoxic effects of a compound on cancer cell lines.[1][3][4]
-
Objective: To determine the concentration of a benzimidazole derivative that inhibits 50% of cell growth (GI₅₀) or is cytotoxic to 50% of the cells (IC₅₀).
-
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates and allow them to attach overnight.[1]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48-72 hours).[3]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[3]
-
Formazan Solubilization: Remove the medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ or GI₅₀ value from a dose-response curve.[4]
-
Proteomics-Based Target Identification
For compounds identified through phenotypic screening, proteomics approaches can be used to identify their molecular targets.
TPP is based on the principle that the binding of a small molecule can alter the thermal stability of its target protein.[27][28][29][[“]]
-
Objective: To identify the protein targets of a this compound by observing changes in their melting temperatures.
-
High-Level Workflow:
-
Cell/Lysate Treatment: Treat intact cells or cell lysates with the this compound compound or a vehicle control.[29]
-
Thermal Challenge: Aliquot the samples and heat them across a range of temperatures.[28][29]
-
Protein Separation: Separate the soluble proteins from the aggregated, denatured proteins by centrifugation.[29]
-
Mass Spectrometry: Quantify the amount of soluble protein at each temperature using quantitative mass spectrometry.[28]
-
Data Analysis: Identify proteins that show a significant shift in their melting curve in the presence of the compound, as these are potential targets.[28]
-
This method uses an immobilized form of the this compound to "pull down" its binding partners from a cell lysate.[31][32][33][34]
-
Objective: To isolate and identify proteins that physically interact with a specific this compound.
-
High-Level Workflow:
-
Probe Synthesis: Synthesize a derivative of the this compound with a linker for immobilization onto a solid support (e.g., beads).[32]
-
Incubation: Incubate the immobilized compound with a cell lysate to allow for binding.[32]
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.[32]
-
Elution: Elute the specifically bound proteins from the beads.[32]
-
Mass Spectrometry: Identify the eluted proteins using mass spectrometry.[32]
-
Conclusion and Future Directions
The benzimidazole scaffold continues to be a rich source of novel therapeutic agents. The identification of novel targets, particularly protein kinases such as FLT3, VEGFR-2, and Tie-2, has opened up new avenues for the development of targeted therapies for cancer and other diseases. The methodologies outlined in this guide provide a framework for the systematic discovery and validation of new this compound drug candidates. Future research should focus on exploring the full potential of the benzimidazole chemical space through the synthesis of diverse libraries and the application of advanced target identification technologies. A deeper understanding of the structure-activity relationships and the mechanisms of action of these compounds will be crucial for designing next-generation benzimidazolides with improved potency, selectivity, and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzimidazole–dioxoisoindoline conjugates as dual VEGFR-2 and FGFR-1 inhibitors: design, synthesis, biological investigation, molecular docking studies and ADME predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. selleckchem.com [selleckchem.com]
- 19. mdpi.com [mdpi.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. WO2012047538A1 - Benzimidazole derivatives as pi3 kinase inhibitors - Google Patents [patents.google.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States | Springer Nature Experiments [experiments.springernature.com]
- 28. Experimental and data analysis advances in thermal proteome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Utilizing thermal proteome profiling to identify the molecular targets of anti-leishmanial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 30. consensus.app [consensus.app]
- 31. researchgate.net [researchgate.net]
- 32. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 33. drughunter.com [drughunter.com]
- 34. Affinity purification in target identification: the specificity challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of Early-Stage Benzimidazole Leads: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of early-stage benzimidazole (B57391) drug discovery leads. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. However, early assessment of potential toxicity is crucial for lead optimization and candidate selection. This document summarizes key toxicological endpoints, presents quantitative data in a structured format, details experimental protocols for essential in vitro assays, and visualizes relevant biological pathways and workflows.
Core Toxicological Endpoints for Benzimidazole Leads
The primary toxicological concerns for benzimidazole derivatives often revolve around four key areas: cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity. The principal mechanism of action for many benzimidazole compounds, including their anti-parasitic and anti-cancer effects, is the inhibition of tubulin polymerization.[1][2] This disruption of microtubule function can also be a source of toxicity in mammalian cells.
Cytotoxicity: Benzimidazole derivatives have demonstrated a broad range of cytotoxic effects against various cancer cell lines.[3][4][5][6][7][8][9] This is often a desired effect in the context of oncology drug discovery but requires careful evaluation against non-cancerous cell lines to determine the therapeutic index.
Genotoxicity: Some benzimidazole compounds, such as carbendazim (B180503), have been shown to have genotoxic potential, including the induction of micronuclei.[10][11] This is a critical safety parameter to assess, as genotoxicity can be linked to carcinogenicity.
Hepatotoxicity: The liver is a primary site of metabolism for many xenobiotics, and some benzimidazole derivatives have been associated with hepatotoxicity.[12][13] In vitro models using primary hepatocytes or liver-derived cell lines are essential for early screening.
Cardiotoxicity: A significant concern in drug development is the potential for compounds to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to life-threatening cardiac arrhythmias.[14][15] Early assessment of hERG inhibition is a standard component of safety pharmacology.
Quantitative Toxicological Data
The following tables summarize publicly available quantitative data for the toxicity of various early-stage benzimidazole leads.
Table 1: Cytotoxicity of Benzimidazole Derivatives (IC50)
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Benzimidazole 1 | HCT-116 | Colon Cancer | 28.5 | [3] |
| Benzimidazole 1 | MCF-7 | Breast Cancer | 31.2 | [3] |
| Benzimidazole 2 | HCT-116 | Colon Cancer | 16.2 | [3] |
| Benzimidazole 2 | MCF-7 | Breast Cancer | 30.29 | [3] |
| Benzimidazole 4 | HCT-116 | Colon Cancer | 24.08 | [3] |
| Benzimidazole 4 | MCF-7 | Breast Cancer | 8.86 | [3] |
| se-182 | A549 | Lung Carcinoma | 15.80 | [4] |
| se-182 | HepG2 | Liver Carcinoma | 15.58 | [4] |
| Compound 3 | MCF-7 | Breast Cancer | 22.41 | [6] |
| Compound 3 | HepG2 | Liver Carcinoma | 25.14 | [6] |
| Compound 3 | DLD-1 | Colorectal Carcinoma | 41.97 | [6] |
| Compound 3 | HEK-293T | Normal Kidney | 38.46 | [6] |
| Compound 7n | SK-Mel-28 | Melanoma | 2.55 - 17.89 | [8][16] |
| Compound 7u | SK-Mel-28 | Melanoma | 2.55 - 17.89 | [8][16] |
| Compound 12b | A2780/T (Paclitaxel-resistant) | Ovarian Cancer | 0.0097 | [17] |
| Compound 12b | A2780S (Parental) | Ovarian Cancer | 0.0062 | [17] |
| Compound 2a | MDA-MB-231 | Breast Cancer | - | [7] |
| Mebendazole | A549 (KRAS mutant) | Lung Cancer | 1.5 | [5] |
| Methiazole | A549 (KRAS mutant) | Lung Cancer | 1.9 | [5] |
| Methiazole | H23 (KRAS mutant) | Lung Cancer | 0.6 | [5] |
| Compound 27 | BRCA2 mutant cells | - | 0.92 | [5] |
| Compound 5l | 60 human cancer cell lines | Various | 0.43 - 7.73 | [5] |
| Compound 8I | K562 | Leukemia | 2.68 | [5] |
| Compound 8I | HepG-2 | Hepatocellular Carcinoma | 8.11 | [5] |
Table 2: Tubulin Polymerization Inhibition by Benzimidazole Derivatives (IC50)
| Compound | IC50 (µM) | Reference |
| Compound 7n | 5.05 | [8][16] |
| Compound 12j | 5.65 | [16] |
Experimental Protocols
Detailed methodologies for key in vitro toxicology assays are provided below.
Cytotoxicity Assays
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[18][19][20][21]
-
Materials:
-
Target cells (adherent or suspension)
-
Complete cell culture medium
-
Test benzimidazole compound dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment (for adherent cells).
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of the test compound. Include vehicle controls (medium with the same concentration of solvent) and blank controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well and mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
This assay quantifies the release of lactate (B86563) dehydrogenase from damaged cells as a measure of cytotoxicity.[22][23][24][25]
-
Materials:
-
Target cells
-
Complete cell culture medium (with low serum to reduce background)
-
Test benzimidazole compound
-
LDH cytotoxicity assay kit (containing reaction mixture, stop solution, and lysis buffer for positive control)
-
96-well flat-bottom microplates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density in 100 µL of low-serum culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat cells with various concentrations of the test compound for the desired duration. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Assay: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reaction: Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100
-
Genotoxicity Assays
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[10][11][26][27][28][29][30][31] It utilizes specific strains of Salmonella typhimurium (e.g., TA98, TA100) that are auxotrophic for histidine.
-
Materials:
-
Salmonella typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions)
-
Minimal glucose agar (B569324) plates
-
Top agar
-
Histidine/Biotin solution
-
Test compound
-
Positive and negative controls
-
S9 fraction (for metabolic activation)
-
-
Procedure:
-
Strain Preparation: Grow overnight cultures of the Salmonella strains.
-
Assay: To a tube containing molten top agar, add the bacterial culture, the test compound at various concentrations, and either S9 mix or a buffer (for assays with and without metabolic activation, respectively).
-
Plating: Pour the mixture onto a minimal glucose agar plate and allow it to solidify.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (his+ revertants) on each plate.
-
-
Data Analysis:
-
A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.
-
This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a test substance.[32][33][34][35][36]
-
Materials:
-
Mammalian cells (e.g., human peripheral blood lymphocytes, CHO, TK6 cells)
-
Cell culture medium
-
Test compound
-
Cytochalasin B (to block cytokinesis)
-
Fixative (e.g., methanol:acetic acid)
-
Staining solution (e.g., Giemsa, DAPI)
-
Microscope slides
-
-
Procedure:
-
Cell Culture and Treatment: Culture the cells and expose them to various concentrations of the test compound, with and without S9 metabolic activation. A short treatment (3-6 hours) followed by a recovery period and a long treatment (1.5-2 normal cell cycles) are typically performed.
-
Cytokinesis Block: Add Cytochalasin B to the cultures to arrest cytokinesis, resulting in binucleated cells.
-
Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, and fix them. Drop the cell suspension onto microscope slides.
-
Staining: Stain the slides to visualize the cytoplasm and nuclei.
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
-
Data Analysis:
-
A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive genotoxic result.
-
Cardiotoxicity Assay
This electrophysiological assay is the gold standard for assessing a compound's potential to inhibit the hERG potassium channel.[14][15][37][38][39]
-
Materials:
-
Cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells)
-
Automated patch-clamp system (e.g., QPatch, Patchliner)
-
Extracellular and intracellular recording solutions
-
Test compound
-
Positive control (e.g., E-4031)
-
-
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the hERG-expressing cells.
-
Patch-Clamp Recording: Using an automated patch-clamp system, establish a whole-cell recording configuration.
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG channel currents.
-
Compound Application: Perfuse the cells with increasing concentrations of the test compound and record the corresponding hERG currents.
-
Data Acquisition: Measure the peak tail current at each concentration.
-
-
Data Analysis:
-
Calculate the percentage of hERG current inhibition at each concentration relative to the baseline current.
-
Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the toxicological assessment of benzimidazole leads.
Caption: Workflow for in vitro toxicity assessment.
Caption: Benzimidazole-induced cytotoxicity pathway.
Caption: Ames test experimental workflow.
Conclusion
The benzimidazole scaffold remains a highly attractive starting point for the development of new therapeutic agents. However, a thorough understanding and early assessment of the toxicological profile of lead compounds are paramount to their successful progression through the drug discovery pipeline. This guide provides a foundational understanding of the key toxicological endpoints, offers a compilation of quantitative data for comparative purposes, details standardized protocols for essential in vitro assays, and visualizes the underlying mechanisms and workflows. By integrating these toxicological considerations into early-stage drug discovery efforts, researchers can more effectively identify and optimize benzimidazole leads with a favorable safety profile, ultimately increasing the likelihood of clinical success.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 7. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiproliferative Aspect of Benzimidazole Derivatives’ Activity and Their Impact on NF-κB Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative evaluation of the genotoxicity of carbendazim technical grade active ingredients in the Ames test and micronucleus in vivo test - Egorova - Toxicological Review [rjsocmed.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. promega.com [promega.com]
- 24. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 25. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 26. moltox.com [moltox.com]
- 27. evotec.com [evotec.com]
- 28. Genetic Toxicity Evaluation of Benzimidazole in Salmonella/E.coli Mutagenicity Test or Ames Test. Study 785028 | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 29. Ames Tester Strain TA98 [xenometrix.ch]
- 30. xenometrix.ch [xenometrix.ch]
- 31. cybra.lodz.pl [cybra.lodz.pl]
- 32. criver.com [criver.com]
- 33. academic.oup.com [academic.oup.com]
- 34. insights.inotiv.com [insights.inotiv.com]
- 35. oecd.org [oecd.org]
- 36. oecd.org [oecd.org]
- 37. researchgate.net [researchgate.net]
- 38. evotec.com [evotec.com]
- 39. Toward a New Gold Standard for Early Safety: Automated Temperature-Controlled hERG Test on the PatchLiner® - PMC [pmc.ncbi.nlm.nih.gov]
The Physicochemical Landscape of Substituted Benzimidazoles: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole (B57391) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Its privileged nature stems from its ability to mimic endogenous purine (B94841) nucleotides, allowing for interactions with various biological targets. The physicochemical properties of substituted benzimidazoles are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing their solubility, permeability, target affinity, and metabolic stability. This technical guide provides an in-depth exploration of these properties, offering a valuable resource for the rational design and development of novel benzimidazole-based drugs.
Core Physicochemical Properties: A Tabulated Overview
The substitution pattern on the benzimidazole ring profoundly impacts its physicochemical characteristics. Understanding these relationships is paramount for optimizing drug candidates. The following tables summarize key physicochemical data for a range of substituted benzimidazoles, providing a comparative framework for researchers.
Table 1: Solubility, Lipophilicity (logP), and Acidity (pKa) of Selected Substituted Benzimidazoles
| Compound | Substituent(s) | Molecular Weight ( g/mol ) | Solubility | logP | pKa |
| Benzimidazole | - | 118.14 | <1 mg/mL at 17.2°C[1] | 1.3 | 5.5 |
| 2-Methylbenzimidazole | 2-CH₃ | 132.16 | Soluble in ether | 1.8 | 6.2 |
| 2-Aminobenzimidazole | 2-NH₂ | 133.15 | Slightly soluble in water[2][3] | 0.8 | 7.5 |
| 2-Phenylbenzimidazole | 2-C₆H₅ | 194.24 | - | 3.2 | 4.8 |
| 5-Nitrobenzimidazole | 5-NO₂ | 163.14 | - | 1.5 | 3.4 |
| Albendazole | 5-(propylthio)-2-(methoxycarbonylamino) | 265.33 | Poorly and erratically absorbed[1] | 3.5 | - |
| Mebendazole | 5-benzoyl-2-(methoxycarbonylamino) | 295.29 | Poorly and erratically absorbed[1] | 3.1 | - |
| Omeprazole | 5-methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)sulfinyl) | 345.42 | - | 2.2 | 4.0, 8.8 |
| Thiabendazole | 2-(4-thiazolyl) | 201.26 | Water solubility: 100 mg/mL (as sulfamate (B1201201) salt)[4] | 2.5 | 4.7 |
Note: Solubility and logP values can vary depending on the experimental conditions (e.g., pH, temperature, solvent). The data presented here are for general comparison.
Table 2: Melting Points of Selected Substituted Benzimidazoles
| Compound | Substituent(s) | Melting Point (°C) |
| Benzimidazole | - | 170-172 |
| 2-Aminobenzimidazole | 2-NH₂ | 226-230[2] |
| 2-Methylbenzimidazole | 2-CH₃ | 175-177 |
| 2-Hydroxybenzimidazole | 2-OH | 308-310 |
| 2-Phenylbenzimidazole | 2-C₆H₅ | 297-299 |
| 5,6-Dimethylbenzimidazole | 5,6-(CH₃)₂ | 205-206 |
| 3-[(3-methyl-1H-benzimidazol-3-ium-2-yl)sulfanyl]propan-1-amine | - | 180[5] |
Experimental Protocols for Physicochemical Characterization
Accurate and reproducible determination of physicochemical properties is fundamental to drug development. This section outlines detailed methodologies for key experiments.
Synthesis of 2-Substituted Benzimidazoles
A common and versatile method for synthesizing 2-substituted benzimidazoles is the condensation of o-phenylenediamines with aldehydes.[6][7][8][9]
Protocol: Synthesis of 2-Arylbenzimidazoles from o-Phenylenediamine (B120857) and an Aromatic Aldehyde
-
Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in a suitable solvent such as ethanol (B145695) or dimethylformamide.
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, such as hydrochloric acid or a Lewis acid like lanthanum chloride (10 mol%).[9] Alternatively, a heterogeneous catalyst like gold nanoparticles on titanium dioxide (Au/TiO₂) can be used for a greener approach.[8][10]
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat under reflux, monitoring the progress by thin-layer chromatography (TLC). Microwave-assisted synthesis can also be employed to reduce reaction times.[6]
-
Work-up: Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, pour the mixture into ice-cold water to induce precipitation.
-
Purification: The crude product is collected by filtration, washed with cold water, and then purified by recrystallization from an appropriate solvent (e.g., ethanol, water) to yield the pure 2-arylbenzimidazole.
Determination of Melting Point
The melting point is a crucial indicator of purity.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely powder the dry crystalline sample of the substituted benzimidazole.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the closed end.
-
Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.
-
Heating: Heat the block rapidly to a temperature about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.[11][12][13][14][15]
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[16][17][18][19][20]
Protocol: Shake-Flask Solubility Determination
-
Sample Preparation: Add an excess amount of the solid substituted benzimidazole to a vial containing a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Alternatively, centrifuge or filter the suspension to separate the solid from the saturated solution.
-
Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved benzimidazole derivative using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Determination of Lipophilicity (logP) by RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a rapid and reliable method for estimating the octanol-water partition coefficient (logP).[21][22][23][24][25]
Protocol: RP-HPLC for logP Determination
-
System Preparation: Use a C18 reversed-phase column and a mobile phase consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH).
-
Calibration: Inject a series of standard compounds with known logP values and record their retention times. Calculate the capacity factor (k') for each standard. A linear relationship between log k' and logP is established by plotting log k' versus the known logP values of the standards.
-
Sample Analysis: Dissolve the substituted benzimidazole in the mobile phase and inject it into the HPLC system under the same conditions used for the standards.
-
Data Analysis: Determine the retention time of the test compound and calculate its log k'.
-
logP Calculation: Using the calibration curve, determine the logP value of the substituted benzimidazole corresponding to its measured log k'.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of ionizable compounds.[26][27][28][29]
Protocol: Potentiometric pKa Determination
-
Solution Preparation: Prepare a solution of the substituted benzimidazole of known concentration in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the titration curve. For more accurate results, the data can be analyzed using derivative plots or specialized software to determine the inflection points.
Signaling Pathways Modulated by Substituted Benzimidazoles
Many substituted benzimidazoles exert their therapeutic effects, particularly in cancer, by modulating key cellular signaling pathways, leading to cell cycle arrest and apoptosis.
Induction of Apoptosis
Benzimidazole derivatives can trigger programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[30][31] Some derivatives have been shown to induce apoptosis via the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway.[32]
Cell Cycle Arrest
Certain benzimidazole derivatives can halt the progression of the cell cycle, often at the G2/M phase, by interfering with the machinery that governs cell division. This can be mediated through the p53/p21/cyclin B1 pathway.[33][34][35][36][37]
References
- 1. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Aminobenzimidazole CAS#: 934-32-7 [m.chemicalbook.com]
- 3. 2-Aminobenzimidazole Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. US3324102A - Water-soluble benzimidazole-containing coordination compounds and methods relating thereto - Google Patents [patents.google.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. eijppr.com [eijppr.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijariie.com [ijariie.com]
- 10. researchgate.net [researchgate.net]
- 11. pennwest.edu [pennwest.edu]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. byjus.com [byjus.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. uomus.edu.iq [uomus.edu.iq]
- 16. enamine.net [enamine.net]
- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 18. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 21. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 22. hysz.nju.edu.cn [hysz.nju.edu.cn]
- 23. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 25. ecetoc.org [ecetoc.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. creative-bioarray.com [creative-bioarray.com]
- 28. dergipark.org.tr [dergipark.org.tr]
- 29. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 30. 1-Benzyl-2-Phenylbenzimidazole (BPB), a Benzimidazole Derivative, Induces Cell Apoptosis in Human Chondrosarcoma through Intrinsic and Extrinsic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Benzimidazole derivative, BMT-1, induces apoptosis in multiple myeloma cells via a mitochondrial-mediated pathway involving H+/K+-ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 35. CCL299, a Benzimidazole Derivative Induces G1 Phase Arrest and Apoptosis in Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 36. researchgate.net [researchgate.net]
- 37. CCL299, a Benzimidazole Derivative Induces G1 Phase Arrest and Apoptosis in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Predicting the ADME Properties of Benzimidazolide Compounds
The benzimidazole (B57391) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, a significant portion of which are related to its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Poor pharmacokinetics and toxicity are primary reasons for late-stage drug development failures.[1][2] This guide provides a comprehensive overview of both computational and experimental methodologies for predicting the ADME profile of novel this compound compounds, enabling researchers to make informed decisions and de-risk their drug discovery programs at an early stage.
The Role of In-Silico ADME Prediction
In the initial phases of drug discovery, synthesizing and testing every potential compound is impractical. In-silico ADME prediction offers a rapid, cost-effective method to screen large libraries of virtual compounds, prioritizing those with the most promising drug-like properties for synthesis and further testing.[1][3] These computational models use a compound's chemical structure to estimate its physicochemical and pharmacokinetic characteristics.
A variety of computational tools are available, ranging from free web servers to sophisticated commercial software packages.[1] Commonly used platforms include SwissADME, pkCSM, ADMETlab, and QikProp, which can predict a wide array of properties.[1][2][3][4][5][6] These tools are often based on Quantitative Structure-Activity Relationship (QSAR) models, which identify mathematical relationships between a compound's structural features (descriptors) and its biological or physicochemical properties.[7][8][9]
Data Presentation: In-Silico ADME Properties
The following table summarizes key in-silico ADME and physicochemical properties predicted for a hypothetical series of this compound compounds using commonly available modeling software. Such tables are crucial for comparing and ranking potential drug candidates.
| Compound ID | MW ( g/mol ) | LogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | GI Absorption | BBB Permeant | CYP2D6 Inhibitor |
| BZ-001 | 385.45 | 3.10 | 65.7 | 1 | 4 | High | Yes | No |
| BZ-002 | 421.50 | 4.25 | 78.9 | 2 | 5 | High | No | Yes |
| BZ-003 | 350.40 | 2.50 | 55.1 | 1 | 3 | High | Yes | No |
| BZ-004 | 455.55 | 3.80 | 95.2 | 2 | 6 | Low | No | No |
| Reference | < 500 | ≤ 5 | ≤ 140 | ≤ 5 | ≤ 10 | High | N/A | No |
Note: Data is illustrative. Reference values are based on Lipinski's Rule of Five and general drug-likeness criteria.[10] MW = Molecular Weight; LogP = Lipophilicity; TPSA = Topological Polar Surface Area; GI = Gastrointestinal; BBB = Blood-Brain Barrier; CYP = Cytochrome P450.
Core Experimental ADME Assays
While in-silico predictions are invaluable for initial screening, experimental validation is essential. The following sections detail the protocols for three fundamental in-vitro assays used to characterize the ADME profile of this compound compounds.
Absorption: Caco-2 Permeability Assay
This assay is the industry standard for predicting human intestinal absorption of orally administered drugs.[11] It utilizes the Caco-2 cell line, which, when cultured on semi-permeable membranes, differentiates into a monolayer of polarized enterocytes that mimic the intestinal epithelium, complete with tight junctions and active transport systems.[11][12][13]
Experimental Protocol: Caco-2 Permeability
-
Cell Culture: Caco-2 cells are seeded onto collagen-coated, microporous polycarbonate membranes in Transwell™ inserts and cultured for 18-22 days to allow for differentiation into a polarized monolayer.[12]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[13]
-
Compound Preparation: A stock solution of the this compound test compound is prepared in DMSO and diluted to the final concentration (e.g., 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).[13]
-
Permeability Measurement (A→B): The culture medium is removed from the apical (A, upper) and basolateral (B, lower) chambers. The transport buffer is added to the basolateral chamber, and the buffer containing the test compound is added to the apical chamber.
-
Incubation: The plate is incubated for a set period (e.g., 2 hours) at 37°C with gentle shaking.[13]
-
Sample Collection & Analysis: At the end of the incubation, samples are collected from the basolateral chamber. The concentration of the compound that has permeated the monolayer is quantified using LC-MS/MS.[13]
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Efflux Ratio (Optional): To assess active efflux, the experiment is also performed in the reverse direction (B→A). The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. A ratio greater than 2 suggests the compound is a substrate of an efflux transporter.[12]
Data Presentation: Caco-2 Permeability Results
| Compound ID | Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |
| BZ-001 | 15.2 | 1.1 | High |
| BZ-002 | 0.8 | 5.4 | Low (Efflux Substrate) |
| BZ-003 | 21.5 | 0.9 | High |
| BZ-004 | 2.5 | 1.3 | Moderate |
| Atenolol | < 1.0 | N/A | Low (Control) |
| Propranolol | > 10.0 | N/A | High (Control) |
Note: Data is illustrative. Classification: High (>10), Moderate (2-10), Low (<2).
Metabolism: Microsomal Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), which are highly concentrated in liver microsomes.[14] A compound that is rapidly metabolized will have a short half-life and low oral bioavailability.
Experimental Protocol: Liver Microsomal Stability
-
Reagent Preparation: A reaction mixture is prepared containing liver microsomes (e.g., human, rat) in a buffer (e.g., 100 mM Tris-HCl, pH 7.4).[15] A separate solution of an NADPH-generating system is also prepared.[15]
-
Incubation Mixture: The this compound test compound is added to the microsomal suspension to a final concentration of typically 1 µM.[15]
-
Initiation: The mixture is pre-incubated at 37°C for 5 minutes. The metabolic reaction is initiated by adding the NADPH-generating system.[15]
-
Time Course Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 10, 20, 30 minutes).[15]
-
Reaction Quenching: The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile, which also precipitates the microsomal proteins.[15]
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated protein.
-
Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the line on a semi-log plot, the half-life (t½) and intrinsic clearance (CLint) are calculated.[16]
Data Presentation: Metabolic Stability Results
| Compound ID | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Stability Classification |
| BZ-001 | 15 | 92.4 | Low |
| BZ-002 | 45 | 30.8 | Moderate |
| BZ-003 | > 60 | < 23.1 | High |
| BZ-004 | 28 | 49.5 | Moderate |
| Verapamil | < 10 | > 138.6 | Low (Control) |
| Carbamazepine | > 60 | < 23.1 | High (Control) |
Note: Data is illustrative. Classification: High (>30 min), Moderate (10-30 min), Low (<10 min).
Distribution: Plasma Protein Binding (PPB) Assay
The extent to which a drug binds to plasma proteins like albumin is a critical determinant of its distribution.[17] According to the "free drug hypothesis," only the unbound fraction is available to interact with its therapeutic target and be cleared from the body.[17] Equilibrium dialysis is considered the gold standard method for measuring PPB.[17][18]
Experimental Protocol: Equilibrium Dialysis
-
Device Setup: A 96-well equilibrium dialysis apparatus is used, where each well is divided into two chambers by a semi-permeable membrane (MWCO 12-14 kDa) that allows free drug to pass but retains proteins.[18]
-
Sample Preparation: The this compound test compound is added to plasma (human, rat, etc.) at a specified concentration (e.g., 1-5 µM).[17][18]
-
Loading: The plasma containing the compound is loaded into one chamber (the plasma side), and an equal volume of dialysis buffer (e.g., PBS, pH 7.4) is loaded into the other chamber (the buffer side).[18]
-
Equilibration: The dialysis plate is sealed and incubated at 37°C for 4-6 hours with shaking to allow the unbound compound to diffuse across the membrane and reach equilibrium.[17]
-
Sample Collection: After incubation, equal volume aliquots are removed from both the plasma and buffer chambers.
-
Analysis: The concentration of the compound in both the plasma and buffer samples is determined by LC-MS/MS. The buffer sample concentration represents the free (unbound) drug concentration at equilibrium.[18]
-
Calculation: The percentage of plasma protein binding is calculated as: % Bound = [ (C_plasma - C_buffer) / C_plasma ] * 100, where C_plasma and C_buffer are the final concentrations in the plasma and buffer chambers, respectively.
Data Presentation: Plasma Protein Binding Results
| Compound ID | % Protein Bound (Human Plasma) | Fraction Unbound (fu) | Binding Classification |
| BZ-001 | 99.2 | 0.008 | High |
| BZ-002 | 85.5 | 0.145 | Moderate |
| BZ-003 | 92.0 | 0.080 | High |
| BZ-004 | 99.8 | 0.002 | High |
| Warfarin | > 99 | < 0.01 | High (Control) |
| Metoprolol | ~ 12 | ~ 0.88 | Low (Control) |
Note: Data is illustrative. Classification: High (>90%), Moderate (50-90%), Low (<50%).
Integrated ADME Assessment and Decision Making
No single ADME parameter determines the fate of a drug candidate. A successful drug requires a balanced profile. The data from in-silico and in-vitro studies must be integrated to build a holistic understanding of the compound's potential behavior in-vivo.
For instance, a compound with high permeability (BZ-003) is a good start, but if it is also highly metabolized (like BZ-001), its oral bioavailability will be poor. Conversely, a compound that is highly stable (BZ-003) but has very high plasma protein binding (like BZ-004) may have a very low free fraction, limiting its efficacy at the target site. The goal is to find or design this compound derivatives that strike a balance: high absorption, sufficient metabolic stability to ensure a reasonable half-life, and optimal (not necessarily minimal) plasma protein binding to allow for adequate distribution to tissues. This integrated approach, combining early computational screening with targeted experimental validation, is paramount for the successful development of novel this compound therapeutics.
References
- 1. crdd.osdd.net [crdd.osdd.net]
- 2. isca.me [isca.me]
- 3. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 4. Directory of in silico Drug Design tools [click2drug.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Insights of 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole as CRF-1 Receptor Antagonists: Combined QSAR, Glide Docking, Molecular Dynamics, and In-silico ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Design, synthesis, ADME prediction and pharmacological evaluation of novel benzimidazole-1,2,3-triazole-sulfonamide hybrids as antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. enamine.net [enamine.net]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 18. enamine.net [enamine.net]
Quantum Chemical Calculations on Benzimidazole Structures: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole (B57391) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] Its versatile biological activity, attributed to its structural similarity to naturally occurring purines, has made it a prime target for drug discovery efforts against a wide array of diseases, including cancer, fungal infections, and viral illnesses.[1][2] Quantum chemical calculations have emerged as a powerful tool in the rational design and development of novel benzimidazole-based therapeutics. By providing insights into the electronic structure, molecular properties, and reactivity of these compounds, computational methods such as Density Functional Theory (DFT) enable the prediction of their biological activity and guide the synthesis of more potent and selective drug candidates.
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of benzimidazole structures. It details the experimental and computational methodologies employed, presents key quantitative data in a structured format, and visualizes complex workflows and biological pathways to facilitate a deeper understanding of the interplay between molecular structure and biological function.
Methodologies
Synthesis of Benzimidazole Derivatives
The synthesis of benzimidazole derivatives is a well-established area of organic chemistry, with numerous protocols available. A common and efficient method involves the condensation of o-phenylenediamines with various aldehydes.
Protocol 1: Ammonium (B1175870) Chloride Catalyzed Synthesis [3]
-
Materials: o-phenylenediamine (B120857), substituted aldehyde, ammonium chloride (NH4Cl), ethanol (B145695), ice-cold water.
-
Procedure:
-
To a mixture of o-phenylenediamine (0.92 mmol) and a substituted aldehyde (0.92 mmol) in 4 mL of ethanol, add ammonium chloride (0.15 g, 30 mol%).[4]
-
Stir the resulting mixture at 80-90°C for the time required to complete the reaction, as monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (B1210297) (2:1, v/v) eluent system.[4]
-
After completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the product by recrystallization from ethanol to obtain the pure 2-substituted benzimidazole.[4]
-
Protocol 2: Cobalt (II) Acetylacetone (B45752) Catalyzed Synthesis at Room Temperature [5]
-
Materials: o-phenylenediamine, substituted aldehyde, cobalt (II) acetylacetone (Co(acac)2), methanol.
-
Procedure:
-
In a reaction vessel, dissolve o-phenylenediamine (1.05 mmol) and a substituted aldehyde (1 mmol) in 5 mL of methanol.
-
Add cobalt (II) acetylacetone as a catalyst.
-
Stir the reaction mixture at room temperature for approximately 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can be isolated with ease due to the mild reaction conditions.
-
Quantum Chemical Calculations: Density Functional Theory (DFT)
DFT calculations are a cornerstone of computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules.
Typical Protocol for DFT Calculations: [6][7]
-
Structure Optimization:
-
The initial 3D structure of the benzimidazole derivative is drawn using molecular visualization software (e.g., GaussView 5.0).[6]
-
Geometry optimization is performed using a selected DFT functional and basis set. A commonly used combination is the B3LYP exchange-correlation functional with the 6-311G(d,p) or 6-311++G(d,p) basis set.[6][8][9]
-
The optimization is carried out in the gaseous phase or with a solvent model to mimic physiological conditions.[7][9]
-
Vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[6]
-
-
Calculation of Molecular Properties:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability.[8][10]
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule.[6]
-
Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (S), electronegativity (χ), and electrophilicity index (ω) are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.[8][10]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular bonding, charge delocalization, and hyperconjugative interactions.[11]
-
Software: Gaussian 09 or later versions are widely used for these calculations.[6][7]
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein.
General Protocol for Molecular Docking: [12][13][14]
-
Preparation of the Protein Target:
-
Preparation of the Ligand:
-
The 3D structure of the benzimidazole derivative is generated and optimized using DFT or other methods.
-
The ligand is prepared for docking by assigning appropriate charges and defining rotatable bonds.[13]
-
-
Grid Generation and Docking Simulation:
-
A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.[14]
-
The docking simulation is performed using software such as AutoDock Vina. The program samples different conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity (typically in kcal/mol).[15]
-
-
Analysis of Results:
-
The docking results are analyzed to identify the best binding pose, which is usually the one with the lowest binding energy.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.
-
Quantitative Data
The following tables summarize key quantitative data from quantum chemical calculations and experimental studies on various benzimidazole derivatives.
Table 1: Calculated Molecular Properties of Benzimidazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) | Reference |
| 1-(2-methoxyethyl)-7-methyl-2-[4-(propan-2-yl)phenyl]-1H-1,3-benzodiazole | -5.54 | -0.98 | 4.56 | - | [8][10] |
| 4,7-dibromo-1-(2-methoxyethyl)-2-[4-(propan-2-yl)phenyl]-1H-1,3-benzodiazole | -5.93 | -1.55 | 4.38 | - | [8][10] |
| N-Butyl-1H-benzimidazole | -6.04 | -0.52 | 5.52 | 3.54 | [16] |
| Benzimidazole-thiadiazole hybrid 5h | - | - | 3.417 | - | [17] |
| Benzimidazole-thiadiazole hybrid 5c | - | - | 3.844 | - | [6] |
Table 2: In Vitro Anticancer Activity and Docking Scores of Benzimidazole Derivatives
| Compound ID/Series | Molecular Target | Docking Score (kcal/mol) | Experimental Assay | Experimental Value (IC50 µM) | Reference |
| Compound 6 | VEGFR2 (PDB ID: 4ASD) | - | MTT Assay (A549 cells) | 30.6 ± 1.76 | [18] |
| Compound 6 | VEGFR2 (PDB ID: 4ASD) | - | MTT Assay (MCF-7 cells) | 28.3 ± 1.63 | [18] |
| Compound 6 | VEGFR2 (PDB ID: 4ASD) | - | MTT Assay (HeLa cells) | 31.2 ± 1.8 | [18] |
| Compound 7 | VEGFR2 (PDB ID: 4ASD) | - | MTT Assay (HeLa cells) | 10.6 ± 0.61 | [18] |
| Compound 12 | CDK-8 (PDB: 5FGK) | -8.907 | SRB Assay (HCT116) | - | [19] |
| Compound 16 | CDK-8 (PDB: 5FGK) | -7.69 | SRB Assay (HCT116) | - | [19] |
Table 3: Antimicrobial Activity of Benzimidazole-Thiadiazole Hybrids
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 5f | Candida albicans | 3.90 | [6][17] |
| 5h | Candida albicans | 3.90 | [6][17] |
| 5a | Enterococcus faecalis | 3.90 | [6][17] |
| 5b | Enterococcus faecalis | 3.90 | [6][17] |
| 5f | Enterococcus faecalis | 3.90 | [6][17] |
| 5h | Enterococcus faecalis | 3.90 | [6][17] |
| Fluconazole (Reference) | Candida albicans | 7.81 | [6] |
| Azithromycin (Reference) | Enterococcus faecalis | - | [6] |
Visualizations
Workflow for Quantum Chemical Calculations on Benzimidazole Structures
Caption: A general workflow for performing quantum chemical calculations on benzimidazole structures.
EGFR Signaling Pathway
Caption: A simplified diagram of the EGFR signaling pathway.
Tubulin Polymerization Inhibition by Benzimidazole Derivatives
Caption: Mechanism of tubulin polymerization inhibition by benzimidazole derivatives.
Conclusion
Quantum chemical calculations, in synergy with experimental studies, provide a robust framework for the exploration and development of novel benzimidazole-based therapeutic agents. The methodologies and data presented in this guide highlight the utility of computational approaches in understanding the molecular basis of biological activity. From predicting the reactivity of newly designed compounds to elucidating their binding modes with protein targets, these in silico techniques are indispensable in modern drug discovery. The continued refinement of computational methods and their integration with high-throughput screening and advanced synthetic protocols will undoubtedly accelerate the journey of new benzimidazole derivatives from the laboratory to the clinic.
References
- 1. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. thaiscience.info [thaiscience.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. abechem.com [abechem.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. article.sapub.org [article.sapub.org]
- 12. eprajournals.com [eprajournals.com]
- 13. Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. ukm.my [ukm.my]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of Antiproliferative Activity and Molecular Modeling Studies of Some Novel Benzimidazolone-Bridged Hybrid Compounds [mdpi.com]
- 19. benchchem.com [benchchem.com]
Spectroscopic Characterization of New Benzimidazolide Molecules: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole (B57391) and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry and materials science. Their structural similarity to endogenous purines allows them to interact with a wide array of biological targets, leading to a broad spectrum of activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The development of novel benzimidazolide molecules with enhanced efficacy and specificity is a key objective in modern drug discovery.
Unambiguous structural elucidation is the cornerstone of this development process. Spectroscopic characterization provides the definitive evidence of a molecule's identity, purity, and conformation. This technical guide offers an in-depth overview of the core spectroscopic techniques used to characterize new this compound molecules, providing detailed experimental protocols, tabulated data from recent literature, and visualizations of key workflows and concepts to aid researchers in their quest for novel therapeutic agents.
Core Spectroscopic Techniques for this compound Characterization
A multi-faceted spectroscopic approach is essential for the comprehensive characterization of newly synthesized this compound molecules. Each technique provides a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For benzimidazolides, ¹H and ¹³C NMR are fundamental for confirming the arrangement of substituents on the core heterocyclic structure.
Data Presentation: NMR Spectroscopy
The following table summarizes characteristic NMR data for newly synthesized benzimidazole derivatives reported in the literature.
| Molecule / Derivative Class | Solvent | ¹H NMR Key Chemical Shifts (δ, ppm) | ¹³C NMR Key Chemical Shifts (δ, ppm) | Reference |
| 2-Aryl-1,3-dimethylbenzimidazolium iodides | CDCl₃ | Aromatic (ortho-H): Downfield shift | Aromatic (ipso-C): Significant upfield shift | [1] |
| 5-Nitro-benzimidazolyl-2-mercapto-acetic acid amides | DMSO-d₆ | N-H (imidazole): ~12.5-13.0 (broad s) | C=O (amide): ~168 | [2] |
| 2-Arylbenzimidazoles | DMSO-d₆ | N-H (imidazole): 12.0 - 13.6 (broad s) | C2 (imidazole): ~151-154 | [3] |
| Imidazobenzodiazepines | CDCl₃ | CH₂ (aliphatic): ~4.68 | C=O (conjugated): ~173-174 | [4] |
| Piperazine-linked Benzimidazoles | CDCl₃ | N-CH₃: ~2.28 (s) | Aromatic C: ~109-140 | [5] |
Experimental Protocol: ¹H NMR Spectroscopy
This protocol provides a general procedure for acquiring a ¹H NMR spectrum of a novel this compound compound.
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. DMSO-d₆ is often preferred for benzimidazoles as it effectively solubilizes them and allows for the observation of the N-H proton.[3]
-
The solution must be clear. If particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[3]
-
Cap the NMR tube and label it appropriately.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample gauge to ensure the correct depth.
-
Insert the sample into the NMR magnet.
-
Select an appropriate experiment (e.g., standard ¹H acquisition).
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve maximum homogeneity. This is a critical step to obtain sharp, well-resolved peaks. Shimming can be performed manually or using automated routines.
-
-
Spectrum Acquisition:
-
Set the appropriate spectral width, acquisition time (typically 2-4 seconds), and relaxation delay (d1, typically 1-5 seconds).
-
Acquire the spectrum. For dilute samples, multiple scans (e.g., 16, 64, 128) may be co-added to improve the signal-to-noise ratio.
-
The instrument's software will perform a Fourier transform on the Free Induction Decay (FID) to generate the frequency-domain spectrum.
-
-
Data Processing:
-
Apply phase correction to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale. The residual solvent peak can be used as a secondary reference, but the primary reference is tetramethylsilane (B1202638) (TMS) at 0.00 ppm. Modern instruments often reference the spectrum digitally.[5]
-
Integrate the peaks to determine the relative ratios of the different types of protons in the molecule.
-
Analyze the chemical shifts, coupling constants (J-values), and multiplicity of the signals to elucidate the structure.
-
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a new this compound and can provide information about its elemental composition (via high-resolution MS) and structure (via fragmentation patterns).
Data Presentation: Mass Spectrometry
| Molecule / Derivative Class | Ionization Method | Key m/z Peaks (Observed) | Inferred Fragment | Reference |
| 2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl)acetamide | ESI | 299 | [M]⁺ | [6] |
| 2-(4-((4-ethylpiperazin-1-yl)methyl)phenyl)-1H-benzo[d]imidazole | EI | 358.2 | [M]⁺ | [7] |
| 1-((4-fluorophenyl)amino)-N-(2-(4-methoxyphenyl)-1H-benzo[d]imidazol-5-yl)methanimine | EI | 354.3 | [M]⁺ | [7] |
| Piperazine-linked benzimidazole (4a) | EI | 292.10 | [M]⁺ | [5] |
| 2-Substituted pyrrolo[1,2-a] benzimidazoles | EI | Varies | Molecular Ion & Key Fragments | [6][8] |
Experimental Protocol: Mass Spectrometry (LC-MS with ESI)
This protocol describes a general method for analyzing a novel this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).
-
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
From the stock solution, prepare a dilute working solution (e.g., 1-10 µg/mL) using the mobile phase as the diluent.
-
Filter the final solution through a 0.22 or 0.45 µm syringe filter to remove any particulates that could clog the LC system.
-
-
LC-MS System Setup:
-
Equip the HPLC system with a column suitable for small molecule analysis (e.g., C18).
-
Prepare the mobile phase(s) (e.g., water with 0.1% formic acid as solvent A, and acetonitrile (B52724) with 0.1% formic acid as solvent B). Formic acid aids in the ionization process for ESI in positive ion mode.
-
Purge the LC pumps and equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Set up the ESI source parameters on the mass spectrometer, including capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature. These parameters may require optimization for the specific compound.
-
Calibrate the mass spectrometer using an appropriate calibration standard to ensure high mass accuracy. This can be done via external or internal calibration (lock mass).[9]
-
-
Data Acquisition:
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared sample solution.
-
Acquire data in full scan mode to detect the molecular ion (e.g., [M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
-
If structural information is needed, perform tandem MS (MS/MS or MSⁿ) experiments. This involves selecting the molecular ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.[4]
-
-
Data Analysis:
-
Process the acquired chromatogram and mass spectra using the instrument's software.
-
Identify the peak corresponding to the compound of interest and extract its mass spectrum.
-
Determine the m/z of the molecular ion. For high-resolution data, use the accurate mass to calculate possible elemental compositions.
-
Analyze the fragmentation pattern from any MS/MS experiments to confirm the proposed structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For benzimidazolides, FT-IR is excellent for confirming the presence of key functional groups such as N-H, C=N, C=O, and aromatic C-H bonds.
Data Presentation: FT-IR Spectroscopy
| Molecule / Derivative Class | Key Functional Group | Characteristic Vibrational Frequency (cm⁻¹) | Reference |
| 1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one | N-H (stretch) | 3400–3200 (medium) | [10] |
| C=O (ketone, stretch) | ~1708 (strong) | [10] | |
| C=N (imidazole, stretch) | ~1620-1630 | [10] | |
| C-H (aromatic, o-disubstituted bend) | ~740 (sharp) | [10] | |
| Piperazine-linked benzimidazole (4a) | C=N (stretch) | 1621 | [5] |
| C-N-C (stretch) | 1095 | [5] | |
| 1-Benzylimidazole | C-H (benzene ring, vibration) | 3113 | |
| C=N (imidazole, stretch) | 1604 |
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
This protocol outlines the standard procedure for preparing a solid sample for FT-IR analysis using the potassium bromide (KBr) pellet method.[8][11]
-
Preparation:
-
Ensure all equipment (agate mortar, pestle, die set) is meticulously clean and dry. Clean with acetone (B3395972) if necessary and dry in an oven to remove moisture.[8]
-
Use only infrared-grade KBr powder, which should be kept in a desiccator to prevent moisture absorption. Water shows broad absorption bands (around 3400 cm⁻¹) that can obscure N-H signals.[12]
-
-
Sample Grinding and Mixing:
-
Place approximately 1-2 mg of the solid this compound sample into the agate mortar.[1]
-
Grind the sample aggressively until it becomes a fine, fluffy powder. This is crucial to reduce particle size and minimize light scattering.[8]
-
Add approximately 200-300 mg of dry KBr powder to the mortar.[1][8]
-
Gently but thoroughly mix the sample and KBr with the pestle for about a minute until the mixture is homogeneous.
-
-
Pellet Pressing:
-
Carefully transfer the powder mixture into the pellet die, ensuring it forms an even layer.
-
Assemble the die and place it in a hydraulic press.
-
If using a vacuum die, connect it to a vacuum pump for a few minutes to remove trapped air and residual moisture.[13]
-
Slowly apply pressure, ramping up to approximately 8-10 tons of force.[1][8]
-
Hold the pressure for 1-2 minutes to allow the KBr to fuse into a solid disc.
-
-
Spectrum Acquisition:
-
Carefully release the pressure and disassemble the die. Remove the KBr pellet, which should be thin and transparent.
-
Place the pellet in the spectrometer's sample holder.
-
Acquire a background spectrum (typically of an empty sample holder or a pure KBr pellet). The instrument will automatically ratio the sample spectrum against this background.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
Analyze the absorption bands (peaks) in the spectrum to identify the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule. This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For this compound molecules, which contain conjugated aromatic systems, this technique is used to study their electronic properties. The wavelength of maximum absorbance (λmax) is characteristic of the extent of the π-conjugated system.[14]
Data Presentation: UV-Vis Spectroscopy
| Molecule / Derivative Class | Solvent | λmax (nm) | Transition Type | Reference | | :--- | :--- | :--- | :--- | | Benzoimidazole-based hydrazone (5a) | Methanol | 240.25 | π → π* |[15] | | Benzoimidazole-based hydrazone (5b) | Methanol | 331.69 | π → π* / ICT |[15] | | 1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one | Ethanol | 421 | Intramolecular Charge Transfer (ICT) |[10] | | Benzimidazole derivatives (general) | Varies | 220-290 and 330-335 | π → π* |[13] |
Experimental Protocol: UV-Vis Spectroscopy
This protocol provides a general method for obtaining a UV-Vis absorption spectrum of a this compound in solution.
-
Sample and Instrument Preparation:
-
Turn on the UV-Vis spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow them to warm up for at least 20 minutes to ensure a stable output.[16]
-
Prepare a stock solution of the this compound sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a dilute solution such that the maximum absorbance will be within the optimal range of the instrument (typically 0.1 - 1.0 absorbance units).
-
Use a pair of matched quartz cuvettes (one for the sample, one for the reference/blank). Clean the cuvettes thoroughly.
-
-
Baseline Correction:
-
Fill both cuvettes with the pure solvent that was used to dissolve the sample.
-
Place the reference cuvette in the reference beam path and the other cuvette in the sample beam path.
-
Run a baseline scan over the desired wavelength range (e.g., 200-600 nm). The instrument will store this as a zero-absorbance baseline, correcting for any absorbance from the solvent or imperfections in the cuvettes.[7]
-
-
Sample Measurement:
-
Empty the sample cuvette, rinse it once or twice with the dilute sample solution, and then fill it about three-quarters full with the sample solution.[16]
-
Wipe the outside optical surfaces of the cuvette with a lint-free tissue to remove fingerprints or smudges.
-
Place the sample cuvette back into the sample holder in the correct orientation.
-
Run the sample scan. The instrument will measure the absorbance of the sample versus wavelength and display the resulting spectrum.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If the concentration and path length (typically 1 cm) are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl). The molar absorption coefficient is an intrinsic property of the molecule under specific solvent conditions.[17]
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and complete spectroscopic characterization of a new this compound molecule.
Caption: General workflow for the synthesis and spectroscopic characterization of a new molecule.
Logical Relationships in Spectroscopy
Different spectroscopic techniques provide complementary information that, when combined, allows for the complete elucidation of a molecule's structure.
Caption: Complementary nature of core spectroscopic techniques for structure elucidation.
This compound Action on a Signaling Pathway
Many this compound derivatives are developed as kinase inhibitors. The diagram below illustrates the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target in cancer therapy.[6][18][19]
Caption: Inhibition of the EGFR signaling pathway by a this compound-based kinase inhibitor.
References
- 1. scienceijsar.com [scienceijsar.com]
- 2. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 9. rsc.org [rsc.org]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. shimadzu.com [shimadzu.com]
- 12. azom.com [azom.com]
- 13. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. ej-eng.org [ej-eng.org]
- 18. researchgate.net [researchgate.net]
- 19. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Benzimidazole from o-Phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzimidazoles are a prominent class of heterocyclic compounds that form the structural core of numerous pharmaceuticals and biologically active molecules. Their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties, make their efficient synthesis a key focus in medicinal chemistry and drug development.[1] This document provides detailed protocols for the synthesis of benzimidazole (B57391) and its 2-substituted derivatives from o-phenylenediamine (B120857), primarily focusing on the well-established Phillips-Ladenburg condensation and related methods. Experimental procedures, quantitative data, and reaction mechanisms are presented to guide researchers in the successful preparation of these valuable compounds.
Introduction
The benzimidazole scaffold, consisting of a fused benzene (B151609) and imidazole (B134444) ring, is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets.[2] The synthesis of benzimidazoles most commonly involves the condensation of o-phenylenediamine with a one-carbon electrophile, such as a carboxylic acid or an aldehyde.[3][4] The Phillips-Ladenburg reaction, which utilizes carboxylic acids, and the Weidenhagen reaction, which employs aldehydes, are two of the most classical and widely used methods for this transformation.[5][6] These reactions can be carried out under various conditions, including conventional heating and microwave irradiation, and can be catalyzed by acids or other reagents.[7][8]
I. Synthesis of Unsubstituted Benzimidazole
This protocol describes the synthesis of the parent benzimidazole ring via the condensation of o-phenylenediamine with formic acid. This is a classic example of the Phillips-Ladenburg reaction.[3][9]
Experimental Protocol
Materials:
-
o-Phenylenediamine
-
Formic acid (90%)
-
10% Sodium hydroxide (B78521) (NaOH) solution
-
Decolorizing carbon
-
Distilled water
Apparatus:
-
250 mL Round-bottom flask
-
Water bath or heating mantle
-
Reflux condenser
-
Beaker
-
Buchner funnel and flask
-
Measuring cylinder
-
Filter paper
Procedure:
-
In a 250 mL round-bottom flask, place 27 g (0.25 mol) of o-phenylenediamine.[10]
-
Carefully add 17.5 g (16 mL) of 90% formic acid to the flask.[9]
-
Heat the mixture on a water bath at 100°C for 2 hours with occasional swirling.[10][11]
-
After 2 hours, cool the reaction mixture to room temperature.
-
Slowly add 10% sodium hydroxide solution with constant rotation of the flask until the mixture is just alkaline to litmus (B1172312) paper.[9][10]
-
Filter the precipitated crude benzimidazole using a Buchner funnel under suction.[3]
-
Wash the crude product with ice-cold water.[10]
Recrystallization:
-
Transfer the crude product to a beaker and add 400 mL of boiling water.[10]
-
Add 2 g of decolorizing carbon and digest the mixture for 15 minutes.[9][10]
-
Filter the hot solution rapidly through a preheated Buchner funnel.[11]
-
Cool the filtrate to approximately 10°C to induce crystallization.[10]
-
Collect the purified benzimidazole crystals by filtration, wash with a small amount of cold water (25 mL), and dry at 100°C.[9][10]
Expected Yield and Properties
| Product | Molecular Weight ( g/mol ) | Melting Point (°C) | Theoretical Yield (g) | Typical Yield (%) |
| Benzimidazole | 118.14 | 170-172[11] | 29.5 | 83-85[11] |
Data compiled from multiple sources.[9][10][11]
II. Synthesis of 2-Substituted Benzimidazoles
The functionalization of the benzimidazole core at the 2-position can be readily achieved by using different carboxylic acids or aldehydes in the condensation reaction with o-phenylenediamine.
A. From Carboxylic Acids (Phillips-Ladenburg Synthesis)
This method is a general procedure for preparing 2-alkyl- and 2-aryl-substituted benzimidazoles.[7]
Experimental Protocol (Example: 2-Methyl-1H-benzimidazole):
-
Combine o-phenylenediamine (0.1 mol) and acetic acid (0.12 mol) in a round-bottom flask.[8]
-
Add 50 mL of 4N hydrochloric acid as a condensing agent.[7][8]
-
Heat the mixture under reflux for 4 hours.[8]
-
After cooling, neutralize the reaction mixture with a suitable base (e.g., 10% NaOH) to precipitate the product.
-
Filter, wash the crude product with water, and recrystallize from ethanol (B145695) to obtain pure 2-methyl-1H-benzimidazole.[7]
B. From Aldehydes (Weidenhagen Reaction and Modifications)
The condensation of o-phenylenediamine with aldehydes offers a versatile route to 2-substituted benzimidazoles. Modern variations often employ catalysts and milder conditions.[2][5]
Experimental Protocol (Catalyst-Free Example):
-
In a suitable reaction vessel, mix o-phenylenediamine (1 mmol) and the desired aldehyde (1 mmol).[7]
-
Stir the mixture at room temperature.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by simple filtration or evaporation of the solvent.[7]
Comparative Data for 2-Substituted Benzimidazole Synthesis
| Entry | Aldehyde | Diamine | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | o-phenylenediamine | 5 | 98 |
| 2 | 4-Nitrobenzaldehyde | o-phenylenediamine | 1 | 99 |
| 3 | 4-Chlorobenzaldehyde | o-phenylenediamine | 3 | 98 |
| 4 | Benzaldehyde | 4-methyl-o-phenylenediamine | 5 | 97 |
Table adapted from a catalyst-free synthesis protocol.[7]
III. Reaction Mechanism and Workflow
The synthesis of benzimidazoles from o-phenylenediamine and a carbonyl compound (aldehyde or carboxylic acid) proceeds through a condensation and subsequent cyclization mechanism.
General Reaction Mechanism
The reaction is initiated by the nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of the aldehyde or carboxylic acid. This is followed by an intramolecular cyclization and dehydration to form the stable aromatic benzimidazole ring.
Caption: General reaction mechanism for benzimidazole synthesis.
Experimental Workflow
The general workflow for the synthesis and purification of benzimidazoles is a straightforward process involving reaction setup, workup, and product isolation.
Caption: A typical experimental workflow for benzimidazole synthesis.
IV. Characterization
The synthesized benzimidazole derivatives can be characterized using various spectroscopic techniques to confirm their structure and purity.
¹H NMR Spectroscopy:
-
N-H Proton: The proton on the nitrogen of the imidazole ring typically appears as a broad singlet in the downfield region of the spectrum, often between 12.0 and 13.6 ppm in DMSO-d₆.[1]
-
Aromatic Protons: The protons on the benzene ring of the benzimidazole core generally resonate in the aromatic region, between 7.0 and 8.3 ppm.[1]
-
Substituent Protons: The chemical shifts of protons on the 2-substituent will vary depending on their electronic environment.[1]
FT-IR Spectroscopy:
-
N-H Stretch: A characteristic absorption band for the N-H group is typically observed around 3409 cm⁻¹.[12]
-
C-H Aromatic Stretch: Aromatic C-H stretching vibrations are usually seen above 3000 cm⁻¹.
-
C=N Stretch: The C=N stretching vibration of the imidazole ring appears in the region of 1600-1650 cm⁻¹.
Conclusion
The synthesis of benzimidazoles from o-phenylenediamine is a robust and versatile process that is fundamental to the development of new therapeutic agents. The protocols outlined in this document provide a solid foundation for researchers to produce a wide array of benzimidazole derivatives. By selecting the appropriate starting materials and reaction conditions, these methods can be adapted to generate novel compounds for further investigation in drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijariie.com [ijariie.com]
- 4. Synthesis and Characterization of Benzimidazole Derivatives and Evaluation of Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of benzimidazole from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
One-Pot Synthesis of 2-Substituted Benzimidazoles: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of modern one-pot methodologies for the synthesis of 2-substituted benzimidazoles, a critical scaffold in medicinal chemistry and drug development. Detailed experimental protocols for various catalytic systems are presented, alongside comparative data to facilitate method selection.
Introduction
Benzimidazole (B57391) derivatives are a cornerstone in pharmaceutical sciences, exhibiting a wide range of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties. The development of efficient, cost-effective, and environmentally benign synthetic methods is crucial for accelerating drug discovery programs. One-pot synthesis, where reactants are converted into a product in a single reaction vessel, offers significant advantages by minimizing purification steps, reducing solvent waste, and improving overall efficiency. This application note details several robust one-pot protocols for the synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes or carboxylic acids.
Comparative Data of One-Pot Synthesis Methods
The following tables summarize the reaction conditions and yields for the synthesis of 2-phenyl-1H-benzo[d]imidazole, a representative 2-substituted benzimidazole, using various catalytic systems.
Table 1: Comparison of Catalytic Systems for the Synthesis of 2-Phenyl-1H-benzo[d]imidazole
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| MgO@DFNS | o-phenylenediamine (B120857), Benzaldehyde | Ethanol (B145695) | Ambient | 10 min | 98 | [1] |
| NaOH/I₂ | o-phenylenediamine, Benzaldehyde | Ethanol | Room Temperature | 4-7 min | 99 | [2] |
| NH₄OAc | o-phenylenediamine, Benzaldehyde | Ethanol | Reflux | 3 h | 95 | [3] |
| NH₄Cl | o-phenylenediamine, p-chlorobenzoic acid | Ethanol | 80 | 2 h | 78.88 | [4] |
| AlCl₃ | o-phenylenediamine, Benzaldehyde | Water | 60-70 | 2.5 h | 94 | [5] |
| ZnFe₂O₄ (ultrasound) | o-phenylenediamine, Benzaldehyde | Ethanol | - | 22-28 min | 88-92 | [6] |
| Fe(III) porphyrin | Benzo-1,2-quinone, Benzaldehyde, NH₄OAc | Ethanol | Room Temperature | 2 h | >90 | [7] |
Experimental Protocols
Herein are detailed protocols for three distinct and efficient one-pot synthetic methods.
Protocol 1: MgO@DFNS Catalyzed Synthesis at Ambient Temperature
This protocol utilizes a heterogeneous catalyst, engineered MgO supported on dendritic fibrous nanosilica (MgO@DFNS), for a rapid and high-yielding synthesis under mild conditions.[1]
Materials:
-
o-phenylenediamine (OPDA)
-
Substituted aldehyde
-
MgO@DFNS catalyst
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and the desired aldehyde (1.2 mmol) in ethanol (5 mL).
-
Add the MgO@DFNS catalyst (specify catalyst loading, e.g., 20 mg).
-
Stir the reaction mixture at ambient temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically within 10-20 minutes), filter the catalyst from the reaction mixture.
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-substituted benzimidazole.
Protocol 2: Ultrasound-Assisted Synthesis using NaOH/I₂
This method employs an inexpensive and metal-free oxidant system under ultrasound irradiation for a rapid and efficient synthesis.[2]
Materials:
-
o-phenylenediamine (OPDA)
-
Aromatic aldehyde
-
Sodium hydroxide (B78521) (NaOH)
-
Iodine (I₂)
-
Ethanol
Procedure:
-
To a mixture of o-phenylenediamine (1 mmol) and an aromatic aldehyde (1 mmol) in ethanol (5 mL), add NaOH (2 mmol) and I₂ (1.5 mmol).
-
Place the reaction vessel in an ultrasonic bath.
-
Irradiate the mixture at room temperature for 4-7 minutes.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction by adding an aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel.
Protocol 3: Ammonium (B1175870) Chloride Catalyzed Synthesis from Carboxylic Acids
This protocol describes the condensation of o-phenylenediamine with aromatic carboxylic acids using ammonium chloride as a catalyst.[4]
Materials:
-
o-phenylenediamine (OPDA)
-
Aromatic carboxylic acid
-
Ammonium chloride (NH₄Cl)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (0.01 mol), the aromatic carboxylic acid (0.01 mol), and a catalytic amount of NH₄Cl in ethanol.
-
Stir the reaction mixture at 80-90°C on a hot plate for approximately 2 hours.
-
Monitor the reaction's completion by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and recrystallize from ethanol to afford the pure 2-substituted benzimidazole.
Visualizations
The following diagrams illustrate the general workflow and key relationships in the one-pot synthesis of 2-substituted benzimidazoles.
References
- 1. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system [accscience.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. journals.ipinnovative.com [journals.ipinnovative.com]
- 6. cjm.ichem.md [cjm.ichem.md]
- 7. One-pot, three-component, iron-catalyzed synthesis of benzimidazoles via domino C–N bond formation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04450E [pubs.rsc.org]
Application Notes and Protocols for Assessing the Antimicrobial Activity of Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazoles are a prominent class of heterocyclic compounds recognized for their broad spectrum of biological activities, including potent antimicrobial effects against a wide range of bacteria and fungi.[1] The emergence of drug-resistant pathogens necessitates standardized and reliable protocols to evaluate the efficacy of new antimicrobial agents like benzimidazole (B57391) derivatives. These application notes provide detailed methodologies for key in vitro assays to determine the antimicrobial activity of benzimidazoles, present data in a structured format, and illustrate the underlying mechanisms of action and experimental workflows.
Data Presentation
Quantitative data from antimicrobial susceptibility testing is crucial for comparing the potency of different benzimidazole compounds. The following tables provide a standardized format for presenting results from Minimum Inhibitory Concentration (MIC) and Agar (B569324) Disk Diffusion assays.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzimidazole Derivatives
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Staphylococcus aureus (µg/mL) | Bacillus subtilis (µg/mL) | Escherichia coli (µg/mL) | |
| Benzimidazole Derivative 1 | |||
| Benzimidazole Derivative 2 | |||
| Benzimidazole Derivative 3 | |||
| Ciprofloxacin (Positive Control) | |||
| Fluconazole (Positive Control) | N/A | N/A | N/A |
| Vehicle Control (e.g., DMSO) |
Table 2: Zone of Inhibition Diameters for Benzimidazole Derivatives (Disk Diffusion Assay)
| Compound (Concentration) | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Staphylococcus aureus (mm) | Bacillus subtilis (mm) | Escherichia coli (mm) | |
| Benzimidazole Derivative 1 | |||
| Benzimidazole Derivative 2 | |||
| Benzimidazole Derivative 3 | |||
| Ciprofloxacin (Positive Control) | |||
| Fluconazole (Positive Control) | N/A | N/A | N/A |
| Vehicle Control (e.g., DMSO) |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and comparable results in antimicrobial susceptibility testing.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3]
Materials:
-
96-well microtiter plates
-
Test benzimidazole compounds
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test microorganisms
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Microplate reader (optional)
-
Sterile pipette tips and multichannel pipettes
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each benzimidazole derivative and standard drug in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate broth to achieve a range of concentrations. The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), select several colonies of the test microorganism and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[4]
-
-
Inoculation:
-
Dilute the standardized microbial suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Add 100 µL of the diluted inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (microorganism in broth without any compound) and a negative control (broth only) in each plate.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.[3]
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5]
-
Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Agar Disk Diffusion Assay (Kirby-Bauer Method)
The disk diffusion method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to antimicrobial agents.[4][6]
Materials:
-
Mueller-Hinton agar (MHA) plates (4 mm depth)[7]
-
Sterile filter paper disks (6 mm diameter)
-
Test benzimidazole compounds
-
Standard antibiotic disks
-
Test microorganisms
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Forceps or disk dispenser
-
Ruler or caliper
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[4]
-
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[8]
-
-
Application of Disks:
-
Impregnate sterile filter paper disks with a known concentration of the benzimidazole compounds.
-
Using sterile forceps or a disk dispenser, place the impregnated disks onto the surface of the inoculated agar plate.[7]
-
Ensure the disks are at least 24 mm apart from each other and from the edge of the plate.[8]
-
Place a disk with a standard antibiotic as a positive control and a disk with the solvent alone as a negative control.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-18 hours.[8]
-
-
Measurement of Zone of Inhibition:
-
After incubation, measure the diameter of the zone of no growth around each disk in millimeters (mm) using a ruler or caliper.
-
The size of the zone of inhibition is inversely related to the MIC.
-
Time-Kill Kinetic Assay
The time-kill assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[9][10]
Materials:
-
Test benzimidazole compounds
-
Test microorganisms
-
Appropriate broth medium
-
Sterile culture tubes or flasks
-
Sterile saline or PBS
-
Apparatus for serial dilutions and plating (pipettes, tubes, agar plates)
-
Colony counter
Procedure:
-
Inoculum Preparation:
-
Prepare an overnight culture of the test microorganism in the appropriate broth.
-
Dilute the culture to achieve a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
-
Exposure to Antimicrobial Agent:
-
Add the benzimidazole compound at desired concentrations (e.g., 1x, 2x, 4x MIC) to flasks containing the standardized inoculum.
-
Include a growth control flask without any antimicrobial agent.
-
-
Sampling and Viable Cell Counting:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial ten-fold dilutions of the samples in sterile saline or PBS.
-
Plate a specific volume of each dilution onto appropriate agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the number of colonies (CFU) on the plates that yield between 30 and 300 colonies.
-
-
Data Analysis:
-
Calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration.
-
A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.[11] A bacteriostatic effect is observed when there is no significant change in the CFU/mL compared to the initial inoculum.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the antimicrobial activity of benzimidazole compounds.
Caption: General workflow for assessing antimicrobial activity.
Signaling Pathways and Mechanisms of Action
Antifungal Mechanism: Inhibition of Microtubule Polymerization
A primary mechanism of action for the antifungal activity of many benzimidazoles is the disruption of microtubule assembly. They achieve this by binding to β-tubulin, a key protein component of microtubules.[12][13][14]
Caption: Antifungal mechanism of benzimidazoles.
Antibacterial Mechanism: Inhibition of DNA Gyrase
In some bacteria, benzimidazole derivatives have been shown to exert their antibacterial effect by inhibiting DNA gyrase (a type II topoisomerase), an enzyme essential for DNA replication.[15][16]
Caption: Antibacterial mechanism of benzimidazoles.
References
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. grownextgen.org [grownextgen.org]
- 7. asm.org [asm.org]
- 8. hardydiagnostics.com [hardydiagnostics.com]
- 9. nelsonlabs.com [nelsonlabs.com]
- 10. actascientific.com [actascientific.com]
- 11. scribd.com [scribd.com]
- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 13. Cytoplasmic microtubules and fungal morphogenesis: ultrastructural effects of methyl benzimidazole-2-ylcarbamate determined by freeze- substitution of hyphal tip cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. curf.clemson.edu [curf.clemson.edu]
- 16. Evalution and Molecular Docking of Benzimidazole and its Derivatives as a Potent Antibacterial Agent – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Application Notes and Protocols for Cell Viability Assays in Benzimidazole Anticancer Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for utilizing common cell viability assays in the screening of benzimidazole-based anticancer compounds. Benzimidazole (B57391) scaffolds are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including potent anticancer activity.[1][2] Accurate and efficient assessment of cell viability is a critical first step in the evaluation of these compounds.
Introduction to Cell Viability Assays
Cell viability assays are essential tools in drug discovery and cancer research for evaluating the effects of chemical compounds on cell proliferation and cytotoxicity.[3][4] These assays are based on various cellular functions, such as metabolic activity, membrane integrity, and ATP production. The choice of assay can depend on the specific research question, the cell type, and the compound being tested. This document focuses on three widely used colorimetric and luminescent assays: MTT, XTT, and CellTiter-Glo®.
Data Presentation: Anticancer Activity of Benzimidazole Derivatives
The following tables summarize the in vitro anticancer activity of various benzimidazole derivatives from different studies, as determined by cell viability assays. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of different compounds.
Table 1: Cytotoxicity of Benzimidazole Derivatives Against Various Cancer Cell Lines
| Compound ID | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |
| Benzimidazole 1 | HCT-116 (Colon) | MTT | Not Specified | 28.5 ± 2.91 µg/mL | [5] |
| Benzimidazole 2 | HCT-116 (Colon) | MTT | Not Specified | 16.2 ± 3.85 µg/mL | [5] |
| Benzimidazole 4 | HCT-116 (Colon) | MTT | Not Specified | 24.08 ± 0.31 µg/mL | [5] |
| Benzimidazole 1 | MCF-7 (Breast) | MTT | Not Specified | 31.2 ± 4.49 µg/mL | [5] |
| Benzimidazole 2 | MCF-7 (Breast) | MTT | Not Specified | 30.29 ± 6.39 µg/mL | [5] |
| Benzimidazole 4 | MCF-7 (Breast) | MTT | Not Specified | 8.86 ± 1.10 µg/mL | [5] |
| Compound 5a | HepG-2 (Liver) | MTT | Not Specified | ~3.87–8.34 | [6] |
| Compound 6g | HepG-2 (Liver) | MTT | Not Specified | ~3.34–10.92 | [6] |
| Compound 5a | HCT-116 (Colon) | MTT | Not Specified | ~3.87–8.34 | [6] |
| Compound 6g | HCT-116 (Colon) | MTT | Not Specified | ~3.34–10.92 | [6] |
| Compound 5a | MCF-7 (Breast) | MTT | Not Specified | ~3.87–8.34 | [6] |
| Compound 6g | MCF-7 (Breast) | MTT | Not Specified | ~3.34–10.92 | [6] |
| Compound 5a | HeLa (Cervical) | MTT | Not Specified | ~3.87–8.34 | [6] |
| Compound 6g | HeLa (Cervical) | MTT | Not Specified | ~3.34–10.92 | [6] |
| Compound 6 | A549 (Lung) | Not Specified | 48 | 30.6 ± 1.76 | [7] |
| Compound 6 | MCF-7 (Breast) | Not Specified | 48 | 28.3 ± 1.63 | [7] |
| Compound 6 | HeLa (Cervical) | Not Specified | 48 | 31.2 ± 1.8 | [7] |
| Compound 7 | HeLa (Cervical) | Not Specified | 48 | 10.6–13.6 | [7] |
| Compound 12b-d | HeLa (Cervical) | Not Specified | 48 | 10.6–13.6 | [7] |
Table 2: Cytotoxicity of Benzimidazole-Oxadiazole Derivatives Against Various Cancer Cell Lines
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| 4r | PANC-1 (Pancreatic) | MTT | 5.5 | [8] |
| 4r | A549 (Lung) | MTT | 0.3 | [8] |
| 4r | MCF-7 (Breast) | MTT | 0.5 | [8] |
| 4c | PANC-1 (Pancreatic) | MTT | 17.7 | [8] |
| 4h | PANC-1 (Pancreatic) | MTT | 26.7 | [8] |
| 4s | PANC-1 (Pancreatic) | MTT | 6.7 | [8] |
Experimental Protocols
Here are detailed protocols for three common cell viability assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells.[3][9] This reduction is primarily carried out by mitochondrial dehydrogenases and is proportional to the number of viable cells.[4]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
Benzimidazole test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[3]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[9]
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the benzimidazole test compounds in complete growth medium. The final DMSO concentration should not exceed 0.1%.[10]
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.[10]
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[10]
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.[10]
-
-
MTT Addition:
-
Formazan Solubilization:
-
Data Acquisition:
MTT Assay Experimental Workflow
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another colorimetric method that measures the reduction of the XTT tetrazolium salt to a water-soluble orange formazan product by metabolically active cells. Unlike MTT, the formazan product of XTT is soluble in aqueous solution, thus eliminating the need for a solubilization step.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Benzimidazole test compounds
-
XTT labeling mixture (XTT labeling reagent and electron-coupling reagent)[12]
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 450-500 nm)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells/well in 100 µL of culture medium.[13]
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Treat cells with various concentrations of benzimidazole compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
XTT Addition:
-
Data Acquisition:
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 450 and 500 nm.[12]
-
Calculate cell viability and determine the IC50 values.
-
XTT Assay Experimental Workflow
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[15][16] The assay involves adding a single reagent directly to the cells, which causes cell lysis and generates a luminescent signal proportional to the amount of ATP present.[16]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Benzimidazole test compounds
-
CellTiter-Glo® Reagent (reconstituted CellTiter-Glo® Substrate and Buffer)[17]
-
Opaque-walled 96-well plates (white plates are recommended)[15]
-
Multichannel pipette
-
Luminometer
-
Orbital shaker
Protocol:
-
Reagent Preparation:
-
Cell Seeding and Treatment:
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[15][17]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well (e.g., 100 µL).[15]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[15][17]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15][17]
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
Calculate cell viability and determine the IC50 values.
-
CellTiter-Glo® Assay Experimental Workflow
Signaling Pathways Targeted by Benzimidazoles
Benzimidazole derivatives exert their anticancer effects through various mechanisms of action.[18] Understanding these pathways is crucial for interpreting screening results and for further drug development.
Key mechanisms include:
-
Tubulin Polymerization Inhibition: Many benzimidazoles bind to β-tubulin, disrupting microtubule formation, which is essential for cell division and other cellular processes.[19] This leads to cell cycle arrest and apoptosis.[19]
-
Kinase Inhibition: Benzimidazoles can inhibit various kinases involved in cancer cell proliferation and survival, such as those in the PI3K/AKT/mTOR and MAPK signaling pathways.[18] Some derivatives also target receptor tyrosine kinases like EGFR and VEGFR.[6]
-
Induction of Apoptosis: These compounds can induce programmed cell death through both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways.[18] They can modulate the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins.[18]
-
DNA Intercalation and Topoisomerase Inhibition: Some benzimidazole derivatives can interact with DNA and inhibit topoisomerase enzymes, leading to DNA damage and cell death.[18]
Anticancer Mechanisms of Benzimidazoles
References
- 1. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) [ouci.dntb.gov.ua]
- 2. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. journal.waocp.org [journal.waocp.org]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. apexbt.com [apexbt.com]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. benchchem.com [benchchem.com]
- 16. promegaconnections.com [promegaconnections.com]
- 17. OUH - Protocols [ous-research.no]
- 18. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 19. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
High-Throughput Screening Assays for Benzimidazole Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole (B57391) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of biological activities. Libraries of benzimidazole derivatives are frequently screened in high-throughput screening (HTS) campaigns to identify novel lead compounds for drug discovery programs targeting a wide array of diseases, including cancer, fungal infections, and inflammatory conditions. This document provides detailed application notes and experimental protocols for common HTS assays employed in the evaluation of benzimidazole libraries.
I. Anticancer Activity Screening
Benzimidazole derivatives have demonstrated significant potential as anticancer agents by targeting various cancer cell hallmarks, including uncontrolled proliferation and evasion of apoptosis.[1] High-throughput screening of benzimidazole libraries against cancer cell lines is a primary strategy for identifying novel therapeutic candidates.
Data Presentation: Anticancer Activity of Benzimidazole Derivatives
The following tables summarize the cytotoxic activity (IC50 values in µM) of selected benzimidazole compounds against various human cancer cell lines, as determined by HTS assays.[1][2][3][4]
Table 1: Cytotoxicity of Benzimidazole Derivatives in Cancer Cell Lines
| Compound Class/Name | Cell Line | Cancer Type | IC50 (µM) |
| Flubendazole | AsPC-1 | Pancreatic | 0.01 - 3.26 |
| Parbendazole | BxPC-3 | Pancreatic | 0.01 - 3.26 |
| Oxibendazole | PTJ64i | Paraganglioma | 0.01 - 3.29 |
| Mebendazole | PTJ86i | Paraganglioma | 0.01 - 3.29 |
| Albendazole | HT-29 | Colorectal | 0.01 - 3.29 |
| Fenbendazole | SW480 | Colorectal | 0.01 - 3.29 |
| Benzimidazole 2 | HCT-116 | Colon | 16.18 ± 3.85 |
| Benzimidazole 4 | MCF-7 | Breast | 8.86 ± 1.10 |
| Compound V7 | H103 | Oral Squamous Cell Carcinoma | 11.64 |
| Compound V7 | H314 | Oral Squamous Cell Carcinoma | 16.68 |
| Compound V7 | HCT116 | Colorectal Carcinoma | 13.30 |
Experimental Protocol: Cell-Based Cytotoxicity HTS Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of benzimidazole compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Benzimidazole compound library (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well or 384-well clear flat-bottom cell culture plates
-
Multichannel pipette or automated liquid handler
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the desired seeding density in complete culture medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzimidazole compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and positive control (e.g., a known cytotoxic drug) wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan (B1609692) Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
-
Signaling Pathway: RAS-RAF-MEK-ERK Pathway in Cancer
Many benzimidazole anticancer agents function by inhibiting protein kinases within key signaling cascades that drive cell proliferation. The RAS-RAF-MEK-ERK pathway is a frequently dysregulated pathway in cancer and a common target for kinase inhibitors.[5][6]
Signaling Pathway: Benzimidazole-Induced Apoptosis
Beyond inhibiting proliferation, many benzimidazole compounds induce programmed cell death (apoptosis) in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7][8][9][10][11]
II. Antifungal Activity Screening
Benzimidazole derivatives are also a well-established class of antifungal agents. Their mechanism of action often involves the disruption of critical fungal-specific cellular processes.
Data Presentation: Antifungal Activity of Benzimidazole Derivatives
The following table summarizes the minimum inhibitory concentration (MIC in µg/mL) of various benzimidazole compounds against pathogenic fungal strains.[12][13]
Table 2: Antifungal Activity of Benzimidazole Derivatives
| Compound Class/Name | Fungal Strain | MIC (µg/mL) |
| 5-Halobenzimidazole derivatives | Candida albicans | Potent (some equivalent to Amphotericin B) |
| 5-Halobenzimidazole derivatives | Candida glabrata | Potent (some equivalent to Amphotericin B) |
| 5-Halobenzimidazole derivatives | Candida krusei | Potent (some equivalent to Amphotericin B) |
| 5-Halobenzimidazole derivatives | Candida parapsilosis | Potent (some equivalent to Amphotericin B) |
| Benzimidazole-1,2,4-triazole derivative 6b | Candida glabrata | 0.97 |
| Benzimidazole-1,2,4-triazole derivative 6i | Candida glabrata | 0.97 |
| Benzimidazole-1,2,4-triazole derivative 6j | Candida glabrata | 0.97 |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of benzimidazole compounds against fungal strains.
Materials:
-
Fungal strains (e.g., Candida albicans)
-
RPMI-1640 medium buffered with MOPS
-
Benzimidazole compound library (dissolved in DMSO)
-
96-well U-bottom microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar (B569324) plate.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.
-
-
Compound Dilution:
-
Perform serial twofold dilutions of the benzimidazole compounds in RPMI-1640 medium directly in the 96-well plates.
-
-
Inoculation:
-
Add the fungal inoculum to each well containing the diluted compounds.
-
Include a growth control well (no compound) and a sterility control well (no inoculum).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by measuring the absorbance at a specific wavelength.
-
Signaling Pathway: Inhibition of Ergosterol (B1671047) Biosynthesis
A key mechanism of action for many antifungal benzimidazoles is the inhibition of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to cell death.[14][15][16]
III. Kinase Inhibitor Screening
Benzimidazoles are a versatile scaffold for the development of potent and selective kinase inhibitors.[17] HTS assays are crucial for identifying initial hits from large compound libraries.
Data Presentation: Kinase Inhibitory Activity of Benzimidazole Derivatives
The following table presents the IC50 values of various benzimidazole derivatives against different protein kinases.[17]
Table 3: In Vitro Kinase Inhibitory Activity of Benzimidazole Derivatives
| Compound Class | Target Kinase | IC50 (µM) |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazide | EGFR | 7.82 - 21.48 |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazide | HER2 | 7.82 - 21.48 |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazide | CDK2 | 7.82 - 21.48 |
| 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives | CK1δ | 0.040 |
| 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives | CK1ε | 0.199 |
| Benzo[d]imidazol-containing 2,4-diarylaminopyrimidine analogues | ALK | 0.016 |
Experimental Protocol: High-Throughput In Vitro Kinase Assay (Fluorescence Polarization)
This protocol describes a homogenous, fluorescence polarization (FP)-based assay for HTS of kinase inhibitors. The assay measures the binding of a fluorescently labeled tracer to an antibody that recognizes the phosphorylated substrate.
Materials:
-
Recombinant Kinase
-
Kinase Substrate (peptide)
-
ATP
-
Fluorescently labeled tracer (phosphopeptide)
-
Phospho-specific antibody
-
Assay Buffer
-
Benzimidazole compound library (in DMSO)
-
384-well black, low-volume plates
-
Plate reader with FP capabilities
Procedure:
-
Reagent Preparation:
-
Prepare solutions of kinase, substrate, and ATP in assay buffer at appropriate concentrations.
-
-
Compound Dispensing:
-
Dispense a small volume (e.g., 50 nL) of each benzimidazole compound from the library into the wells of a 384-well plate using an acoustic liquid handler.
-
-
Kinase Reaction:
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding a stop solution containing EDTA.
-
Add the detection mixture containing the fluorescent tracer and the phospho-specific antibody.
-
Incubate for a further period (e.g., 30 minutes) to allow for binding equilibrium.
-
-
FP Measurement:
-
Measure the fluorescence polarization of each well using a plate reader. A decrease in FP indicates inhibition of the kinase, as less phosphorylated substrate is produced to compete with the tracer for antibody binding.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound.
-
Identify hits based on a predefined activity threshold.
-
Experimental Workflow: HTS Hit Identification and Confirmation
A typical HTS campaign involves several stages, from the primary screen to hit confirmation and characterization.[18][19][20][21][22]
Conclusion
The protocols and data presented in this document provide a comprehensive guide for researchers engaged in the high-throughput screening of benzimidazole libraries. The versatility of the benzimidazole scaffold necessitates a multi-faceted screening approach, encompassing cell-based, biochemical, and phenotypic assays to fully elucidate the therapeutic potential of these compounds. Careful assay design, execution, and data analysis are paramount for the successful identification and validation of novel benzimidazole-based drug candidates.
References
- 1. Synthesis and Anticancer Potential of New Benzimidazole Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.waocp.org [journal.waocp.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Benzyl-2-Phenylbenzimidazole (BPB), a Benzimidazole Derivative, Induces Cell Apoptosis in Human Chondrosarcoma through Intrinsic and Extrinsic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzimidazole derivative, BMT-1, induces apoptosis in multiple myeloma cells via a mitochondrial-mediated pathway involving H+/K+-ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ergosterol biosynthesis pathway in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Ergosterol biosynthesis: a fungal pathway for life on land? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 21. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 22. Analysis of High Throughput Screening Assays using Cluster Enrichment - PMC [pmc.ncbi.nlm.nih.gov]
techniques for determining the mechanism of action of benzimidazolides
Answering the user's request.## Determining the Mechanism of Action of Benzimidazolides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazoles are a prominent class of heterocyclic compounds recognized for their wide spectrum of pharmacological activities, including anticancer, anthelmintic, antifungal, and anti-inflammatory effects.[1][2] The versatility of the benzimidazole (B57391) scaffold allows for structural modifications that can target a variety of biological pathways, making it a privileged structure in drug discovery.[1][3] Elucidating the precise mechanism of action (MOA) is a critical step in the development of benzimidazole-based therapeutics. This document provides detailed application notes and protocols for a systematic approach to determine the MOA of novel benzimidazolide compounds.
The process of MOA determination typically begins with broad phenotypic screening to assess the compound's effect on cell viability and proliferation, followed by more targeted assays to identify the specific molecular target and signaling pathways involved.[4] This multi-faceted approach combines cell-based assays, biochemical techniques, and computational methods to build a comprehensive understanding of the drug's biological activity.
Section 1: Initial Screening and Cytotoxicity Profiling
The first step in characterizing a new this compound is to evaluate its cytotoxic and antiproliferative effects against a panel of relevant cell lines. This provides initial data on potency and selectivity.
Application Note: Assessing Antiproliferative Activity
The MTT assay is a widely used colorimetric method to measure cell viability.[5] It quantifies the metabolic activity of living cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[4] By exposing cancer cell lines to a range of compound concentrations, one can determine the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.[5][6] Data from these assays can help select promising "hit" compounds for further study.[4]
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the IC50 value of a this compound compound against cancer cell lines.
Materials:
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test this compound compound, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the this compound compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.[4] Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[4][7]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.[4]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[4]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[4]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).[4]
Data Presentation: Cytotoxicity of Benzimidazole Derivatives
The following table summarizes the reported cytotoxic activities of various this compound derivatives against different cancer cell lines.
| Compound Class/ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| Benzimidazole-triazole hybrid (5a) | HepG-2 (Liver) | MTT | Very Strong (<10) | [7] |
| Benzimidazole-triazole hybrid (5a) | HCT-116 (Colon) | MTT | Very Strong (<10) | [7] |
| Benzimidazole-triazole hybrid (5a) | MCF-7 (Breast) | MTT | Very Strong (<10) | [7] |
| Benzimidazole-triazole hybrid (6g) | HeLa (Cervical) | MTT | Very Strong (<10) | [7] |
| Bromo-derivative (Compound 5) | MCF-7 (Breast) | MTT | 17.8 µg/mL | [9] |
| Bromo-derivative (Compound 5) | DU-145 (Prostate) | MTT | 10.2 µg/mL | [9] |
| Flubendazole | Pancreatic Cancer Cells | MTT | 0.01 - 3.26 | [6] |
| Mebendazole | Paraganglioma Cells | MTT | 0.01 - 3.29 | [6] |
| Benzimidazole (12b) | Various (NCI-60) | GI50 | 0.16 - 3.6 | [10] |
Section 2: Target Identification and Validation
Once a compound shows significant bioactivity, the next crucial step is to identify its molecular target(s). A combination of computational and experimental approaches is often employed.
Application Note: Identifying Potential Targets
-
Computational Approaches: In silico methods like molecular docking can predict the binding affinity of a this compound to known biological targets.[11][12] This is often used to screen compounds against libraries of proteins such as kinases, topoisomerases, or tubulin to generate hypotheses about the MOA.[12][13]
-
Proteomics-Based Methods: Techniques like 2D gel electrophoresis followed by mass spectrometry can identify changes in protein expression or post-translational modifications in cells treated with the compound, providing clues about the affected pathways.[14][15] This approach requires no initial hypothesis about the target.[16]
-
Kinome Profiling: Since many benzimidazolides act as kinase inhibitors, screening the compound against a large panel of kinases (kinome profiling) is a powerful method to identify specific kinase targets and assess selectivity.[17][18] This can be done using biochemical assays or cell-based methods like MIB-MS (Multiplexed Inhibitor Beads and Mass Spectrometry).[19]
Workflow for Mechanism of Action Determination
Caption: General workflow for determining the mechanism of action.
Section 3: Key Mechanisms and Biochemical Assays
Many benzimidazolides function by directly inhibiting the activity of essential enzymes. Biochemical assays are crucial for confirming this direct engagement.
Inhibition of Tubulin Polymerization
Application Note: A well-documented MOA for many benzimidazolides is the disruption of microtubule dynamics by inhibiting tubulin polymerization.[20] These compounds often bind to the colchicine-binding site on β-tubulin, which prevents the assembly of microtubules.[21] This leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis.[20] An in vitro tubulin polymerization assay can directly measure this effect.
Protocol 2: In Vitro Tubulin Polymerization Assay
Objective: To determine if a this compound compound inhibits the polymerization of tubulin.
Materials:
-
Purified tubulin protein (e.g., from bovine brain)
-
GTP (Guanosine triphosphate) solution
-
Polymerization buffer (e.g., G-PEM buffer)
-
Test compound and controls (e.g., Nocodazole as a positive inhibitor, DMSO as vehicle)
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm
-
96-well, UV-transparent plates
Procedure:
-
Preparation: Pre-warm the spectrophotometer to 37°C. Keep all reagents on ice.
-
Reaction Mixture: In a 96-well plate on ice, add the polymerization buffer, GTP, and the test compound at various concentrations.
-
Initiation: Add the purified tubulin to each well to initiate the reaction. The final volume should be around 100 µL.
-
Measurement: Immediately place the plate in the pre-warmed spectrophotometer and begin recording the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: The increase in absorbance at 340 nm corresponds to the extent of tubulin polymerization. Plot absorbance versus time. Compare the polymerization curves of treated samples to the vehicle control. A flattened curve indicates inhibition of polymerization.
Signaling Pathway: Tubulin Polymerization Inhibition
Caption: Pathway of anticancer activity via tubulin polymerization inhibition.
Kinase Inhibition
Application Note: Benzimidazolides can act as potent inhibitors of various protein kinases, including receptor tyrosine kinases like EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis.[7][22] A fluorometric kinase activity assay is a common method to screen for and quantify kinase inhibition.
Protocol 3: Fluorometric Kinase Activity Assay
Objective: To measure the inhibitory effect of a this compound on a specific kinase.
Materials:
-
Recombinant kinase (e.g., EGFR, VEGFR-2)
-
Kinase-specific substrate (peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Test compound and controls (e.g., Staurosporine as a general inhibitor)
-
Detection reagent (e.g., ADP-Glo™ or similar, which measures ATP consumption)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: To the wells of the plate, add the assay buffer, the specific kinase, and the test compound at various concentrations.
-
Initiation: Add a mixture of the kinase substrate and ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the detection reagent according to the manufacturer's protocol. This reagent typically stops the kinase reaction and converts the remaining ATP into a luminescent signal.
-
Measurement: After a brief incubation, measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting percent inhibition versus compound concentration.
Signaling Pathway: EGFR/VEGFR Inhibition
Caption: Inhibition of receptor tyrosine kinase signaling pathway.
Section 4: Elucidating Cellular Effects
After identifying a target, it is essential to confirm that the compound's cellular effects are consistent with the proposed MOA.
Application Note: Analyzing Apoptosis and Cell Cycle
If a this compound is hypothesized to inhibit tubulin polymerization or act as a topoisomerase inhibitor, the expected cellular outcomes would be cell cycle arrest and induction of apoptosis.[5][20] These effects can be quantitatively measured using flow cytometry.
-
Cell Cycle Analysis: Propidium iodide (PI) is a fluorescent dye that binds to DNA. By staining cells with PI and analyzing them with a flow cytometer, one can determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[5] An accumulation of cells in the G2/M phase would support an antimitotic MOA.[9]
-
Apoptosis Assay: Annexin V is a protein that binds to phosphatidylserine, a lipid that translocates to the outer cell membrane during early apoptosis. Co-staining with Annexin V and a viability dye like PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[5][9]
Protocol 4: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of a this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) / RNase A staining solution[5]
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound at its IC50 concentration for 24 or 48 hours.[5]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Wash the cells with PBS and fix them by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate overnight at -20°C.[5]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in the PI/RNase A staining solution.[5]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. Use software (e.g., FlowJo, ModFit) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Workflow for Apoptosis Detection
Caption: Workflow for Annexin V/PI apoptosis assay.
Section 5: In Vivo Validation
The final step is to validate the MOA in a relevant animal model. This confirms that the compound engages its target and produces the desired therapeutic effect in a complex biological system.
Application Note: Confirming Efficacy in Animal Models
-
Anticancer Activity: Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used to evaluate the in vivo efficacy of anticancer compounds.[23][24] Treatment with the this compound should lead to tumor regression, and analysis of tumor tissue can confirm target engagement (e.g., by measuring phosphorylation of a target kinase).[23]
-
Anti-inflammatory Activity: For benzimidazolides with potential anti-inflammatory properties, models like the carrageenan-induced paw edema model in mice can be used.[11] A reduction in paw swelling following compound administration indicates in vivo anti-inflammatory efficacy.[11]
These in vivo studies are essential for progressing a compound toward clinical development, providing critical data on efficacy, pharmacokinetics, and safety.
References
- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Proteomic analysis of Trypanosoma cruzi resistance to Benznidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Proteomics-based Target Identification | Semantic Scholar [semanticscholar.org]
- 16. Proteomics study isolates drug targets [asbmb.org]
- 17. Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kinaselogistics.com [kinaselogistics.com]
- 19. Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Benzimidazole Fungicides: Mechanism of Action and Biological Impact | Annual Reviews [annualreviews.org]
- 22. researchgate.net [researchgate.net]
- 23. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Identification of the Benzoimidazole Compound as a Selective FLT3 Inhibitor by Cell-Based High-Throughput Screening of a Diversity Library - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benzimidazoles as Versatile Fluorescent Probes for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing benzimidazole-based fluorescent probes in cellular imaging. Benzimidazole (B57391) derivatives have emerged as a significant class of fluorophores due to their unique electronic properties, biocompatibility, and synthetic versatility.[1] Their tunable photophysical characteristics make them highly suitable for detecting a wide range of analytes and cellular parameters, including pH, metal ions, and biothiols.[1][2]
Introduction to Benzimidazole-Based Fluorescent Probes
Benzimidazoles are heterocyclic aromatic compounds that can be functionalized to create a diverse library of fluorescent probes. Their core structure serves as a robust scaffold for developing sensors that exhibit changes in their fluorescence properties—such as intensity, lifetime, or emission wavelength—upon interaction with a specific target.[1][3] This responsiveness is often based on mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT).[3]
Key Advantages of Benzimidazole Probes:
-
Tunable Photophysical Properties: The absorption and emission wavelengths can be modified through chemical synthesis to suit different imaging setups and minimize autofluorescence.[1][4]
-
High Sensitivity and Selectivity: Probes can be designed to be highly selective for specific analytes, allowing for precise detection in complex biological environments.[5][6][7]
-
Biocompatibility: Many benzimidazole derivatives exhibit low cytotoxicity, making them suitable for live-cell imaging.[8][9]
-
Two-Photon Excitation: Some benzimidazole probes are amenable to two-photon microscopy, enabling deeper tissue imaging with reduced phototoxicity.[8][9][10]
Applications in Cellular Imaging
Ratiometric pH Sensing
Cellular processes are intricately regulated by pH gradients across different organelles. Benzimidazole-based probes have been successfully developed for ratiometric pH sensing, which offers a quantitative and reliable measurement by taking the ratio of fluorescence intensities at two different wavelengths.[8][9][10][11]
A notable example is the BH1L probe, which is optimized for targeting lysosomes and allows for real-time estimation of pH values within these acidic compartments in living cells and tissues.[8][9][10][12] These probes often exhibit a distinct color change in their emission in response to pH variations.[8][9]
Caption: Protonation/deprotonation equilibrium of a benzimidazole pH probe.
Detection of Metal Ions
Imbalances in metal ion concentrations are linked to various diseases.[6] Benzimidazole derivatives can act as chelators for metal ions such as Cu²⁺, Zn²⁺, and Co²⁺, leading to a detectable change in their fluorescence.[6][7][13][14][15] For instance, the probe BBMP exhibits fluorescence quenching upon binding to Cu²⁺ and a blue-shifted emission upon binding to Zn²⁺, allowing for ratiometric detection.[6]
Caption: Chelation of a metal ion by a benzimidazole probe leading to a change in fluorescence.
Sensing of Biothiols
Biothiols like cysteine (Cys) play crucial roles in maintaining cellular redox homeostasis. Aberrant levels of biothiols are associated with various diseases. Benzimidazole-based probes have been designed to selectively detect Cys over other amino acids and biothiols.[5] The probe ABIA, for example, is a "turn-on" fluorescent probe for Cys, showing a significant increase in fluorescence intensity upon reaction.[5]
Caption: Reaction of a quenched benzimidazole probe with cysteine, resulting in fluorescence activation.
Quantitative Data of Selected Benzimidazole Probes
| Probe Name | Target Analyte | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Detection Limit | Reference |
| BH1L | Acidic pH | Two-photon | Blue to Green shift | Not specified | Not applicable | [8][12] |
| 3c | pH | 458 or 750 (two-photon) | Not specified | 0.016 | Not applicable | [12] |
| ABIA | Cysteine | 368 | 455 | Not specified | 16.3 nM | [5] |
| BVD | pH | Not specified | 605 | Not specified | Not applicable | [16] |
| BBMP | Cu²⁺/Zn²⁺ | Not specified | 542 | Not specified | Not specified | [6] |
| FBBAP | Fe³⁺/Fe²⁺ | Not specified | Blue emission | Not specified | 0.25 nM | [17] |
| DQBM-B | Co²⁺ | 308 | 508 | Not specified | 3.56 µM | [7][13][14][15] |
Experimental Protocols
General Workflow for Live-Cell Imaging
Caption: A generalized workflow for staining and imaging live cells with fluorescent probes.
Protocol for Ratiometric pH Imaging in Lysosomes
This protocol is adapted from methodologies for lysosome-targeted pH probes.[8][9]
Materials:
-
Adherent cells (e.g., HeLa) cultured on glass-bottom dishes.
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Benzimidazole-based lysosomotropic pH probe (e.g., BH1L) stock solution (1 mM in DMSO).
-
Live-cell imaging medium.
-
Fluorescence microscope with appropriate filter sets for dual-emission imaging.
Procedure:
-
Cell Culture: Culture cells to 60-80% confluency.
-
Staining Solution Preparation: Dilute the probe stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Cell Staining: Remove the culture medium and wash the cells once with PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging solution.[18]
-
Imaging: Add fresh, pre-warmed live-cell imaging solution to the cells. Proceed with imaging using a fluorescence microscope. Acquire images in two separate emission channels corresponding to the protonated and deprotonated forms of the probe.
-
Data Analysis: Calculate the ratiometric image by dividing the intensity of the image from the longer wavelength channel by that of the shorter wavelength channel on a pixel-by-pixel basis.
Protocol for "Turn-On" Detection of Intracellular Cysteine
This protocol is based on the application of probes like ABIA.[5]
Materials:
-
Adherent cells (e.g., A549) cultured on glass-bottom dishes.
-
Complete cell culture medium.
-
PBS.
-
Benzimidazole-based cysteine probe (e.g., ABIA) stock solution (1 mM in DMSO).
-
Live-cell imaging medium.
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Cell Culture: Grow cells to the desired confluency.
-
Staining Solution Preparation: Prepare the staining solution by diluting the probe stock solution in serum-free medium to a final concentration of 5-20 µM.
-
Cell Staining: Wash the cells with PBS. Incubate the cells with the staining solution for 30-60 minutes at 37°C.
-
Washing: Wash the cells three times with PBS to remove excess probe.
-
Imaging: Add fresh live-cell imaging medium and observe the cells under a fluorescence microscope. To induce changes in intracellular cysteine levels, cells can be pre-treated with N-ethylmaleimide (NEM) to deplete cysteine or with cysteine ethyl ester to increase its concentration before staining.
-
Data Analysis: Quantify the mean fluorescence intensity of the cells in the captured images.
Protocol for Detection of Metal Ions
This protocol provides a general guideline for detecting intracellular metal ions.
Materials:
-
Adherent cells cultured on glass-bottom dishes.
-
Complete cell culture medium.
-
PBS.
-
Benzimidazole-based metal ion probe stock solution (1 mM in DMSO).
-
Live-cell imaging medium.
-
Solutions of the target metal ion salt (e.g., CuCl₂) and a chelator (e.g., EDTA) for control experiments.
-
Fluorescence microscope.
Procedure:
-
Cell Culture: Culture cells to an appropriate density.
-
Probe Loading: Incubate cells with the probe (1-10 µM in serum-free medium) for 30-60 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove the free probe.
-
Metal Ion Treatment (Optional): To observe the probe's response, incubate the probe-loaded cells with a medium containing the target metal ion for a specific duration. For control experiments, cells can be treated with a chelator to sequester the metal ions.
-
Imaging: Acquire fluorescence images before and after metal ion treatment.
-
Data Analysis: Measure the changes in fluorescence intensity or the ratiometric signal, depending on the probe's mechanism.
Troubleshooting
-
Low Signal: Increase probe concentration or incubation time. Ensure the use of an appropriate live-cell imaging medium that does not quench fluorescence.
-
High Background: Decrease probe concentration or add a washing step after staining.[19] Some probes may require an efflux pump inhibitor like Verapamil to be retained within the cells.[19]
-
Phototoxicity: Reduce excitation light intensity and exposure time.[20][21] Use a more sensitive detector or a two-photon microscope if available.
-
Probe Precipitation: Ensure the probe is fully dissolved in the stock solution and that the final concentration in the aqueous medium is below its solubility limit.
Conclusion
Benzimidazole-based fluorescent probes are powerful tools for cellular imaging, offering the ability to monitor dynamic processes and quantify specific analytes in living cells with high sensitivity and selectivity. The protocols provided here serve as a starting point for researchers to apply these versatile probes in their studies. Optimization of staining conditions for specific cell types and experimental setups is recommended to achieve the best results. The continued development of novel benzimidazole probes promises to further expand our ability to visualize and understand complex cellular functions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Novel Benzimidazole-Based Probe and Portable Fluorimeter for the Detection of Cysteine in Human Urine [mdpi.com]
- 6. A benzimidazole-derived fluorescent chemosensor for Cu( ii )-selective turn-off and Zn( ii )-selective ratiometric turn-on detection in aqueous soluti ... - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00020F [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Benzimidazole-based ratiometric two-photon fluorescent probes for acidic pH in live cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. New Benzimidazole-Based pH-Sensitive Fluorescent Probes [mdpi.com]
- 13. A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A benzimidazole-based highly selective colorimetric and far-red fluorometric pH sensor for intracellular imaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. A benzimidazole-based ‘turn-on’ fluorescent probe for highly sensitive detection of Fe3+/2+: synthesis, performance, DFT calculations and applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. Labeling protocol for Tubulin, Actin and DNA in living specimens [abberior.rocks]
- 20. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 21. feinberg.northwestern.edu [feinberg.northwestern.edu]
Application Notes: Benzimidazoles in Agricultural Fungicide Development
Introduction
Benzimidazole fungicides are a class of systemic, broad-spectrum fungicides first introduced in the late 1960s.[1] They have been instrumental in controlling a wide range of diseases caused by Ascomycetes and Basidiomycetes in crops such as cereals, fruits, and vegetables.[1][2] Key active ingredients include benomyl, carbendazim (B180503) (MBC), thiabendazole, and thiophanate-methyl.[1][3] Their systemic nature allows them to be absorbed and translocated within the plant, providing curative and protective action against fungal pathogens.[1] However, their single-site mode of action has led to significant challenges with fungicide resistance, making careful management and monitoring essential.[2][4]
Mechanism of Action
The primary mode of action for benzimidazoles is the disruption of mitosis in fungal cells.[5][6] These compounds specifically bind to the β-tubulin protein, a key component of microtubules.[1][7] This binding action inhibits the polymerization of tubulin dimers into microtubules.[6][8] Microtubules are essential for the formation of the mitotic spindle during cell division. By preventing their assembly, benzimidazoles effectively arrest nuclear division, which in turn halts germ tube elongation and mycelial growth, ultimately preventing infection.[1][6]
References
- 1. Benzimidazoles | FRAC [frac.info]
- 2. Benzimidazole fungicide - Wikipedia [en.wikipedia.org]
- 3. Research Progress on Benzimidazole Fungicides: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Progress on Benzimidazole Fungicides: A Review [mdpi.com]
- 5. Research Progress on Benzimidazole Fungicides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole Fungicides: Mechanism of Action and Biological Impact | Annual Reviews [annualreviews.org]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
Application Notes and Protocols for Testing Benzimidazoles as Anthelmintic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro testing of benzimidazoles as anthelmintic agents. The protocols detailed below are foundational for screening new benzimidazole (B57391) derivatives, determining drug sensitivity, and investigating resistance mechanisms in helminth parasites.
Introduction to Benzimidazole Anthelmintics
Benzimidazoles are a cornerstone class of broad-spectrum anthelmintic drugs used in both human and veterinary medicine for the treatment of infections caused by parasitic worms (helminths). Their primary mechanism of action involves the disruption of microtubule polymerization in parasite cells.[1][2] By binding with high affinity to the parasite's β-tubulin subunits, benzimidazoles inhibit the formation of microtubules, which are essential for vital cellular processes such as cell division, nutrient absorption, and intracellular transport.[1][3] This selective toxicity is attributed to a higher binding affinity for parasite β-tubulin compared to the mammalian counterpart.[2]
Key In Vitro Assays for Anthelmintic Efficacy
A variety of in vitro assays are employed to evaluate the efficacy of benzimidazoles against different life stages of helminths. The most common and well-established assays include the Egg Hatch Assay (EHA), the Larval Motility Assay (LMA), and the Adult Worm Motility Assay.[2] These assays are crucial for determining key parameters such as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50), which are indicative of a compound's potency.
Data Presentation: In Vitro Efficacy of Benzimidazoles
The following tables summarize representative quantitative data for the in vitro efficacy of common benzimidazoles against various helminth species. It is important to note that IC50/EC50 values can vary depending on the parasite species, strain (susceptible vs. resistant), and specific assay conditions.
Table 1: Egg Hatch Assay (EHA) - Representative IC50/EC50 Values
| Benzimidazole | Helminth Species | IC50 / EC50 (µg/mL) | Reference |
| Thiabendazole | Haemonchus contortus | 0.05 - 0.15 (Susceptible) | [4] |
| Thiabendazole | Haemonchus contortus | > 0.3 (Resistant) | [4] |
| Albendazole (B1665689) | Mixed gastrointestinal nematodes (dogs) | 0.25 | [5] |
| Fenbendazole | Ascaridia galli | 0.071 | [6][7] |
| Thiabendazole | Ascaridia galli | 0.084 | [6][7] |
Table 2: Larval Motility/Development Assay - Representative IC50/EC50 Values
| Benzimidazole | Helminth Species | Life Stage | IC50 / EC50 (µM) | Reference |
| Fenbendazole | Trichuris muris | L1 | < 10 | [8] |
| Benzimidazole Derivative (BZ12) | Trichuris muris | L1 | 4.17 | [8] |
| Benzimidazole Derivative (BZ6) | Trichuris muris | L1 | 8.89 | [8] |
| Fenbendazole | Ascaridia galli | L3 | 6.32 nM | [6][7] |
| Thiabendazole | Ascaridia galli | L3 | 105.9 nM | [6][7] |
Table 3: Adult Worm Motility Assay - Representative IC50 Values
| Benzimidazole | Helminth Species / Model | IC50 (µM) | Reference |
| Benzimidazole Derivative (BZ6) | Heligmosomoides polygyrus | 5.3 | [8] |
| Benzimidazole Derivative (BZ12) | Trichuris muris | 8.1 | [8] |
Experimental Protocols
The following are detailed protocols for the key in vitro assays used to test the anthelmintic activity of benzimidazoles.
Protocol 1: Egg Hatch Assay (EHA)
Objective: To determine the ovicidal activity of a benzimidazole compound by assessing its ability to inhibit the hatching of helminth eggs. This assay is particularly useful for detecting benzimidazole resistance.[4][9]
Materials:
-
Freshly collected helminth eggs (e.g., from fecal samples)
-
Test benzimidazole compound
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the compound
-
Deionized water or a suitable buffer
-
96-well microtiter plates
-
Pipettes and tips
-
Inverted microscope
-
Incubator
Procedure:
-
Egg Recovery: Isolate helminth eggs from fresh fecal samples using a standard flotation technique (e.g., with a saturated sugar or salt solution).[6][7] Wash the recovered eggs multiple times with deionized water to remove debris.
-
Compound Preparation: Prepare a stock solution of the test benzimidazole in DMSO. From this stock, create a series of serial dilutions in deionized water or buffer to achieve the desired final concentrations for the assay.[10]
-
Assay Setup:
-
Pipette 100 µL of each benzimidazole dilution into the wells of a 96-well plate. Each concentration should be tested in triplicate.
-
Include a positive control (e.g., a known effective benzimidazole like albendazole or thiabendazole) and a negative control (containing only the vehicle, e.g., 0.5% DMSO in water).[10][11]
-
Prepare an egg suspension of a known concentration (e.g., 100-200 eggs per 100 µL).
-
Add 100 µL of the egg suspension to each well.
-
-
Incubation: Seal the plate and incubate at an appropriate temperature (e.g., 25-28°C) for 48-72 hours.[2][5]
-
Data Collection: After incubation, add a drop of Lugol's iodine to each well to stop further hatching. Under an inverted microscope, count the number of hatched larvae and the number of unhatched (dead or embryonated) eggs in each well.[2]
-
Data Analysis: Calculate the percentage of egg hatch inhibition for each concentration using the following formula: % Inhibition = 100 - [ (Number of hatched larvae in test well / Total number of eggs in test well) / (Number of hatched larvae in control well / Total number of eggs in control well) ] * 100 Plot the percentage of inhibition against the drug concentration to generate a dose-response curve and determine the IC50 value using a suitable statistical software.[4]
Protocol 2: Larval Motility Assay (LMA)
Objective: To assess the larvicidal activity of a benzimidazole compound by observing its effect on the motility of helminth larvae.[12][13]
Materials:
-
Third-stage (L3) infective larvae of the target helminth
-
Test benzimidazole compound
-
DMSO
-
24- or 96-well plates
-
Pipettes and tips
-
Inverted microscope or automated motility tracking system[16][17]
-
Incubator
Procedure:
-
Larvae Preparation: Obtain L3 larvae from fecal cultures or other sources. Wash the larvae to remove contaminants.
-
Compound Preparation: Prepare serial dilutions of the test benzimidazole in the culture medium. The final DMSO concentration should be kept low (e.g., <1%) to avoid toxicity to the larvae.[8]
-
Assay Setup:
-
Incubation: Incubate the plates at a suitable temperature (e.g., 16°C or 37°C, depending on the parasite) for 24, 48, and 72 hours.[14][15]
-
Motility Assessment: At each time point, assess the motility of the larvae. This can be done visually using a scoring system (e.g., 0 = no movement, 1 = intermittent movement, 2 = active movement) or with an automated tracking system that provides a quantitative measure of movement.[11][16]
-
Data Analysis: Calculate the percentage of larval motility inhibition for each concentration relative to the negative control. Determine the IC50 or EC50 value by plotting the inhibition percentage against the drug concentration.
Protocol 3: Adult Worm Motility Assay
Objective: To evaluate the effect of a benzimidazole compound on the viability and motility of adult helminths. Due to the difficulty in obtaining adult parasitic worms, this assay is often performed using model organisms like the earthworm (Pheretima posthuma) for initial screening.[2][18]
Materials:
-
Adult worms (e.g., Haemonchus contortus, Pheretima posthuma)
-
Test benzimidazole compound
-
DMSO
-
Phosphate-buffered saline (PBS) or other suitable incubation medium[19]
-
Petri dishes or glass tubes
-
Water bath or incubator
Procedure:
-
Worm Collection and Preparation: Collect adult worms and wash them with the incubation medium to remove any contaminants.
-
Compound Preparation: Prepare different concentrations of the test compound in the incubation medium.
-
Assay Setup:
-
Place a set number of adult worms (e.g., 5-10) in each petri dish or tube containing the test compound solution.[11][19]
-
Include positive (e.g., piperazine (B1678402) citrate (B86180) or levamisole) and negative controls.[18][19]
-
-
Incubation: Incubate at a constant temperature (e.g., 37°C) and observe the worms at regular intervals (e.g., every hour) for paralysis and death.[19]
-
Data Collection: Record the time taken for paralysis (no movement except when shaken) and death (no movement even when shaken or dipped in warm water).
-
Data Analysis: Compare the time to paralysis and death for the test compound with the controls. For dose-response studies with parasitic worms, motility can be scored and IC50 values determined as in the LMA.[11]
Visualization of Pathways and Workflows
Mechanism of Action of Benzimidazoles
The primary mode of action of benzimidazoles is the disruption of microtubule-dependent processes in helminths.
References
- 1. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. benchchem.com [benchchem.com]
- 3. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Egg hatch assay for determination of resistance of nematodes to benzimidazole anthelmintics (5.2) - Practical Exercises in Parasitology [cambridge.org]
- 5. Preliminary Phytochemical Composition and In Vitro Anthelmintic Activity of Aqueous and Ethanol Extracts of Olea africana against Mixed Gastrointestinal Worms in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cambridge.org [cambridge.org]
- 7. Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Egg hatch assay - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An in vitro larval motility assay to determine anthelmintic sensitivity for human hookworm and Strongyloides species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. avmajournals.avma.org [avmajournals.avma.org]
- 15. avmajournals.avma.org [avmajournals.avma.org]
- 16. A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility | PLOS Neglected Tropical Diseases [journals.plos.org]
- 17. Larval motility assay using WMicrotracker: a high throughput test to discriminate between resistance and susceptibility to anthelmintic drugs in nematodes. - Phylumtech [phylumtech.com]
- 18. hygeiajournal.com [hygeiajournal.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Benzimidazoles in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzimidazoles are a class of broad-spectrum anthelmintic agents extensively used in both human and veterinary medicine to treat parasitic infections.[1][2] They are also utilized as fungicides in agriculture.[1][3] Given their widespread use, robust and sensitive analytical methods are essential for monitoring drug residues in food products of animal origin, conducting pharmacokinetic and metabolism studies in drug development, and ensuring therapeutic efficacy.[2][4][5] The primary analytical techniques for quantifying benzimidazoles in biological matrices such as plasma, tissue, and urine are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[1][2] LC-MS/MS is often considered the gold standard due to its superior sensitivity, selectivity, and speed.[2][4]
This document provides detailed protocols for the quantification of benzimidazoles in various biological samples, summarizes key quantitative data from established methods, and illustrates the primary mechanism of action and experimental workflows.
Mechanism of Action: Microtubule Disruption
The primary anthelmintic action of benzimidazoles involves their binding to β-tubulin, a subunit of microtubules.[6] This binding inhibits the polymerization of tubulin dimers, disrupting the formation and maintenance of microtubules in the parasite's cells.[6] The disruption of these critical cytoskeletal structures interferes with essential cellular processes, such as cell division, motility, and nutrient uptake, ultimately leading to the death of the parasite.[6]
Caption: Mechanism of action of benzimidazole anthelmintics.
Quantitative Data Summary
The performance of an analytical method is characterized by several key parameters, including the limit of quantification (LOQ), limit of detection (LOD), recovery, and linearity. The following tables summarize quantitative data from various validated methods for benzimidazole analysis in different biological matrices.
Table 1: Performance of LC-MS/MS Methods for Benzimidazole Analysis
| Analyte(s) | Matrix | LOQ | LOD | Recovery (%) | Linearity (r²) | Reference(s) |
| 15 Benzimidazoles | Swine Muscle | < 10 µg/kg | < 6 µg/kg | > 50 | - | [7] |
| 19 Benzimidazoles | Meat | - | - | 80 - 110 | 0.990 - 0.995 | [4] |
| Multiple Benzimidazoles & Metabolites | Rabbit Plasma | 0.3 - 5.0 µg/kg | 0.08 - 2.0 µg/kg | 75.0 - 120.0 | - | [8] |
| Albendazole & Levamisole | Drug Formulation | 40 µg/mL | - | 98.73 | 0.9994 | [9] |
Table 2: Performance of HPLC-UV/PDA Methods for Benzimidazole Analysis
| Analyte(s) | Matrix | LOQ | LOD | Recovery (%) | Linearity (r²) | Reference(s) |
| Albendazole (ABZ) & Metabolites | Hen Plasma | 0.05 - 0.125 µg/mL | - | - | - | [10] |
| Albendazole (ABZ) & Metabolites | Hen Egg | 0.10 - 0.25 µg/g | - | - | - | [10] |
| 8 Benzimidazoles | Meat | - | 20-50 µg/kg | 66 - 87 | - | [11] |
| Multiple Benzimidazoles | Raw Milk | 4 - 18 µg/kg | 1 - 4 µg/kg | 31.7 - 137.6 | - | [12] |
Experimental Protocols
The selection of a sample preparation method is critical for removing interferences and concentrating the analytes.[3] Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[13]
Protocol 1: Quantification of Benzimidazoles in Plasma by LC-MS/MS
This protocol details a common method for analyzing benzimidazoles in plasma samples using protein precipitation for sample cleanup, which is fast and effective for this matrix.
Caption: General workflow for plasma sample analysis by LC-MS/MS.
Methodology:
-
Sample Preparation (Protein Precipitation) [2]
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 10 µL of a suitable stable isotope-labeled internal standard (e.g., 100 ng/mL Albendazole-d3) and briefly vortex.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100-200 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column is commonly used (e.g., 4.6 mm x 250 mm, 5 µm).[4][6]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water, often with 0.1% formic acid to aid ionization.[4][8]
-
Column Temperature: 40°C.[2]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typical for benzimidazoles.[2][4]
-
Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[2] Specific precursor and product ion transitions must be optimized for each analyte and the internal standard.
-
Protocol 2: Quantification of Benzimidazoles in Animal Tissue by LC-MS/MS
Tissue samples require more extensive cleanup than plasma. Solid-Phase Extraction (SPE) is a highly effective technique for removing matrix components like fats and proteins.[4][6]
Caption: Workflow for tissue sample analysis using SPE cleanup.
Methodology:
-
Sample Preparation (Homogenization & Extraction) [4][7]
-
Weigh approximately 2-5 g of tissue and homogenize it with a suitable extraction solvent (e.g., ethyl acetate (B1210297) or an acidified buffer).
-
Centrifuge the homogenate and collect the supernatant.
-
For high-fat tissues, a defatting step with hexane may be necessary.[4]
-
-
Solid-Phase Extraction (SPE) [6][7]
-
Cartridge Conditioning: Condition a C18 or similar SPE cartridge by passing methanol (B129727) followed by ultrapure water.[4][6]
-
Sample Loading: Load the tissue extract supernatant onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or low-percentage methanol) to remove polar interferences.[4]
-
Elution: Elute the benzimidazoles with a stronger organic solvent like methanol or acetonitrile.[4][6]
-
-
Final Steps & Analysis
-
Evaporate the eluate to dryness under a nitrogen stream.
-
Reconstitute the residue in the mobile phase.[4]
-
Analyze using an LC-MS/MS system with conditions similar to those described in Protocol 1.
-
Method Validation
To ensure that the analytical data are reliable and accurate, the method must be validated.[14] Validation is performed according to guidelines from regulatory bodies such as the FDA and VICH.[5][14] Key validation parameters include:
-
Specificity & Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[5]
-
Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range.[5][9]
-
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies at different concentrations.[5][9]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD).[5][10]
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.[7][8]
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[7][8][10]
-
Stability: The stability of the analytes in the biological matrix under specific storage and processing conditions (e.g., freeze-thaw cycles).[5]
References
- 1. Review of methodology for the determination of benzimidazole residues in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pure.atu.ie [pure.atu.ie]
- 4. benchchem.com [benchchem.com]
- 5. rr-americas.woah.org [rr-americas.woah.org]
- 6. mdpi.com [mdpi.com]
- 7. Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Simultaneous determination of benzimidazoles and their metabolites in plasma using high-performance liquid chromatography/tandem mass spectrometry: application to pharmacokinetic studies in rabbits. | Semantic Scholar [semanticscholar.org]
- 9. Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of benzimidazole anthelmintics in meat samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. fda.gov [fda.gov]
Application Notes and Protocols: Benzimidazole Derivatives as Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of benzimidazole (B57391) derivatives as potent corrosion inhibitors, particularly for mild steel in acidic environments. The information compiled from recent scientific literature offers insights into their mechanism of action, structure-activity relationships, and practical application. Detailed protocols for synthesis and electrochemical evaluation are also presented to facilitate further research and development in this area.
Introduction to Benzimidazole Derivatives as Corrosion Inhibitors
Benzimidazole and its derivatives are a class of heterocyclic organic compounds that have garnered significant attention as effective corrosion inhibitors for various metals and alloys, including mild steel, copper, and aluminum, especially in aggressive acidic media.[1][2] Their efficacy stems from their molecular structure, which typically includes a planar benzimidazole ring system and heteroatoms such as nitrogen, sulfur, and oxygen.[3][4] These features facilitate the adsorption of the molecules onto the metal surface, forming a protective barrier that mitigates the corrosive process.[4]
The mechanism of inhibition involves the blocking of active corrosion sites on the metal surface.[3] This adsorption can occur through two primary modes: physisorption, which involves electrostatic interactions between the charged metal surface and the inhibitor molecule, and chemisorption, which involves the formation of coordinate covalent bonds between the d-orbitals of the metal and the lone pair electrons of the heteroatoms in the benzimidazole derivative.[4] The presence of π-electrons in the aromatic ring also contributes to the adsorption process.[5]
Quantitative Data on Inhibition Efficiency
The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (η%), which is often determined using various electrochemical techniques. The following tables summarize the inhibition efficiencies of several benzimidazole derivatives under specified conditions, as reported in the literature.
Table 1: Inhibition Efficiency of Benzimidazole Derivatives on Mild Steel in 1 M HCl
| Inhibitor | Concentration (mM) | Temperature (K) | Inhibition Efficiency (η%) | Reference |
| 2-(2-aminophenyl)-1H-benzimidazole (APhBI) | 3 | 298 | 87.09 | [5] |
| 2-(2-hydroxophenyl)-1H-benzimidazole (HPhBI) | 3 | 298 | 85.06 | [5] |
| (1H-benzimidazol-2-yl)methanethiol (LF₁) | Not Specified | Not Specified | 88.2 | [6] |
| 1-dodecyl-2-[(dodecylsulfanyl)methyl]-1H-1,3-benzimidazole (LF₂) | Not Specified | Not Specified | 95.4 | [6] |
| 2-styryl-1H-benzo[d]imidazole | 200 mg L⁻¹ | Not Specified | 93.75 | [5] |
Table 2: Electrochemical Parameters for Benzimidazole Derivatives on Carbon Steel in 1.0 M HCl
| Inhibitor | Concentration | Ecorr (mV vs. SCE) | Icorr (µA cm⁻²) | βc (mV dec⁻¹) | Inhibition Efficiency (%) | Reference |
| Blank | - | -510 | 1150 | -130 | - | [6] |
| LF₁ | 0.5 mM | -495 | 136 | -117 | 88.2 | [6] |
| LF₂ | 0.5 mM | -532 | 53 | -108 | 95.4 | [6] |
Note: Ecorr = Corrosion Potential, Icorr = Corrosion Current Density, βc = Cathodic Tafel Slope.
Experimental Protocols
Synthesis of a Representative Benzimidazole Derivative: (1H-benzimidazol-2-yl)methanethiol (LF₁)
This protocol is based on the Phillips procedure for the synthesis of 2-substituted benzimidazoles.[6]
Materials:
-
o-phenylenediamine (B120857) (0.02 mol)
-
Thioglycolic acid (0.03 mol)
-
4 N Hydrochloric acid (20 mL)
-
Sodium hydroxide (B78521) solution
-
Distilled water
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (0.02 mol) and thioglycolic acid (0.03 mol) in 20 mL of 4 N hydrochloric acid.
-
Reflux the mixture for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture using a sodium hydroxide solution.
-
Collect the crude product by filtration and wash it with cold distilled water.
-
Recrystallize the crude product from boiling water.
-
Filter the purified product and dry it to obtain (1H-benzimidazol-2-yl)methanethiol (LF₁).
Evaluation of Corrosion Inhibition Performance
The following protocols describe the key electrochemical methods used to assess the performance of benzimidazole derivatives as corrosion inhibitors.[7]
3.2.1. Materials and Specimen Preparation:
-
Working Electrode: Mild steel specimens with a defined surface area (e.g., 1 cm²). The chemical composition of a typical carbon steel used in such studies is C-0.3700%, Si-0.2300%, Mn-0.6800%, S-0.0160%, Cr-0.0770%, Ti-0.0110%, Ni-0.0590%, Co-0.0090%, Cu-0.1600%, and the remainder iron (Fe).[6]
-
Corrosive Medium: 1 M HCl solution, prepared by diluting concentrated HCl with distilled water.
-
Inhibitor Solutions: Prepare a range of inhibitor concentrations (e.g., 0.3 mM to 1.5 mM) by dissolving the synthesized benzimidazole derivative in the corrosive medium.[8]
Specimen Pre-treatment:
-
Mechanically polish the mild steel specimens using a series of SiC emery papers (from 180 to 1200 grade).[6]
-
Degrease the specimens with acetone.[6]
-
Rinse with distilled water and dry with hot air.[6]
3.2.2. Electrochemical Measurements: Electrochemical tests are typically performed in a three-electrode cell setup consisting of the mild steel specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.
a) Potentiodynamic Polarization Measurements:
-
Immerse the pre-treated mild steel specimen in the test solution (with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30 minutes).[8]
-
Perform the potentiodynamic polarization scan in a potential range of, for example, -850 mV to -150 mV versus SCE at a scan rate of 0.4 mV s⁻¹.[8]
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the Tafel plots.
-
Calculate the inhibition efficiency (η%) using the following equation: η% = [(Icorr(blank) - Icorr(inh)) / Icorr(blank)] x 100 where Icorr(blank) and Icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
b) Electrochemical Impedance Spectroscopy (EIS):
-
After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Analyze the data using an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (η%) using the following equation: η% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of benzimidazole derivatives as corrosion inhibitors.
References
- 1. Recent advances in the use of benzimidazoles as corrosion inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the use of benzimidazoles as corrosion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Quantum chemical assessment of benzimidazole derivatives as corrosion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05070C [pubs.rsc.org]
- 7. infinitalab.com [infinitalab.com]
- 8. scispace.com [scispace.com]
Formulation of Benzimidazole Compounds for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole (B57391) derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including anthelmintic, anticancer, antiviral, and antihypertensive effects.[1][2] A major challenge in the in vivo evaluation of many benzimidazole compounds is their poor aqueous solubility, which often leads to low oral bioavailability.[3][4] This document provides detailed application notes and protocols for the formulation of benzimidazole compounds for in vivo studies, focusing on strategies to enhance solubility and bioavailability. It also includes protocols for common in vivo experimental models.
I. Formulation Strategies for Enhanced Bioavailability
The low oral bioavailability of many benzimidazole compounds is primarily attributed to their poor aqueous solubility and rapid first-pass metabolism in the liver.[3] Enhancing the solubility and dissolution rate is a critical step in developing effective formulations for in vivo studies.
A. Common Excipients and Solvents
A variety of excipients can be employed to improve the solubility and stability of benzimidazole formulations.
Table 1: Common Excipients for Formulation of Benzimidazole Compounds
| Excipient Class | Examples | Purpose | Reference |
| Hydrophilic Polymers | Polyvinylpyrrolidone (B124986) (Povidone), Mannitol, Polyethylene Glycol (PEG) | Enhance solubility and create solid dispersions. | [4] |
| Hydrotropic Agents | Urea, Sodium Citrate, Sodium Benzoate | Increase aqueous solubility of poorly soluble drugs. | [4] |
| Surfactants | Polysorbates (e.g., Tween 80), Poloxamers | Improve wetting and dissolution by reducing surface tension. | [5] |
| Cyclodextrins | β-cyclodextrin, Hydroxypropyl-β-cyclodextrin | Form inclusion complexes to increase solubility. | [5] |
| Alkaline Substances | Sodium Hydroxide, Potassium Hydroxide, Meglumine | For salt formation to improve solubility, particularly for injectable formulations. | [6] |
| Bulking Agents (for lyophilization) | Mannitol, Glycine, Sorbitol | Provide structure to the lyophilized cake. | [6] |
| Vehicles (for oral administration) | Corn oil, 0.5% Carboxymethylcellulose | Suspending agents for oral gavage. | [7] |
| Aqueous Solvents (for injectable formulations) | Sterile water for injection, Physiological saline, 5% Glucose solution | Solvents for reconstitution of lyophilized products. | [6] |
B. Formulation Approaches
Several techniques can be utilized to improve the bioavailability of benzimidazole compounds.
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic polymer matrix at a molecular level. The solvent evaporation method is a common technique to prepare solid dispersions.[4]
-
Nanonization: Reducing the particle size of the drug to the nanometer range significantly increases the surface area, leading to enhanced dissolution and solubility.[5][8]
-
Salt Formation: Converting the benzimidazole compound into a salt can markedly improve its solubility and dissolution rate.[3] This is a common strategy for developing injectable formulations.[6]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble benzimidazole molecule within their hydrophobic cavity, forming a more water-soluble inclusion complex.[5]
II. Experimental Protocols
This section provides detailed protocols for the preparation and evaluation of benzimidazole formulations for in vivo studies.
A. Protocol 1: Preparation of a Benzimidazole Solid Dispersion for Oral Administration
Objective: To enhance the solubility and oral bioavailability of a poorly soluble benzimidazole compound by preparing a solid dispersion with polyvinylpyrrolidone (PVP).
Materials:
-
Benzimidazole compound
-
Polyvinylpyrrolidone (PVP K30)
-
Ethanol (B145695) (or other suitable organic solvent)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh the benzimidazole compound and PVP in a desired ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve both the compound and PVP in a minimal amount of ethanol in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40-50°C under reduced pressure until a solid mass is formed.
-
Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a fine-mesh sieve to obtain a uniform particle size.
-
The resulting powder can be suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) for oral administration to animals.
B. Protocol 2: In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of a formulated benzimidazole derivative in an immunodeficient mouse model.[9]
Materials:
-
Human cancer cell line (e.g., MX-1 for breast cancer)[9]
-
Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old)[9]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Formulated benzimidazole compound
-
Vehicle control (identical to the drug formulation without the active compound)
-
Calipers
-
Syringes and needles for injection and oral gavage
Procedure:
-
Cell Culture: Culture the human cancer cells under standard conditions (37°C, 5% CO2).[9]
-
Tumor Implantation:
-
Harvest the cultured cancer cells and resuspend them in PBS (or a mixture of PBS and Matrigel) at a concentration of 1 x 10^7 cells/mL.[9]
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) twice weekly using calipers.
-
Calculate the tumor volume using the formula: Volume = (length x width²) / 2.[9]
-
-
Treatment:
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into control and treatment groups.[9]
-
Administer the formulated benzimidazole derivative to the treatment group via the desired route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.[9]
-
Administer the vehicle alone to the control group following the same schedule.[9]
-
-
Endpoint:
-
Continue treatment and tumor monitoring for a specified period or until the tumors in the control group reach a predetermined maximum size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis (e.g., histopathology, immunohistochemistry).[9]
-
C. Protocol 3: HPLC Analysis of Benzimidazole in Plasma
Objective: To determine the concentration of a benzimidazole compound in plasma samples for pharmacokinetic studies.[3]
Materials:
-
Plasma samples from treated animals
-
Internal standard
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[3]
-
Mobile phase (e.g., a mixture of acetonitrile and a phosphate (B84403) buffer)[3]
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 0.5 mL of plasma, add a known amount of the internal standard.[3]
-
Add 1 mL of acetonitrile to precipitate the plasma proteins.[3]
-
Vortex the mixture for 5 minutes.[3]
-
Centrifuge at 10,000 rpm for 10 minutes.[3] .
-
Carefully collect the supernatant and evaporate it to dryness under a stream of nitrogen.[3]
-
Reconstitute the residue in a known volume of the mobile phase.[3]
-
-
HPLC Analysis:
-
Inject a specific volume (e.g., 20 µL) of the reconstituted sample into the HPLC system.[3]
-
Run the analysis using the predetermined HPLC method (specific mobile phase composition, flow rate, and UV detection wavelength).[3]
-
Quantify the concentration of the benzimidazole compound by comparing its peak area to that of the internal standard and a standard curve.
-
III. Data Presentation
Quantitative data from in vivo studies should be summarized in clear and concise tables for easy comparison.
Table 2: In Vivo Efficacy of a Benzimidazole Derivative in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume at Day 21 (mm³) ± SD | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral Gavage | 1500 ± 250 | - |
| Benzimidazole A | 50 | Oral Gavage | 750 ± 150 | 50 |
| Benzimidazole A | 100 | Oral Gavage | 450 ± 100 | 70 |
Table 3: Pharmacokinetic Parameters of Different Benzimidazole Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated Drug (Suspension) | 10 | 150 ± 30 | 4.0 | 1200 ± 200 | 100 |
| Solid Dispersion (1:4 Drug:PVP) | 10 | 600 ± 120 | 2.0 | 4800 ± 500 | 400 |
| Nanocrystal Formulation | 10 | 900 ± 150 | 1.5 | 7200 ± 600 | 600 |
IV. Visualizations
Diagrams are useful for illustrating complex biological pathways and experimental workflows.
References
- 1. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. internationaljournal.org.in [internationaljournal.org.in]
- 5. Nanocrystal Suspensions for Enhancing the Oral Absorption of Albendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2006082490A1 - Injectable formulations of benzimidazole compounds - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Radiolabeling Benzimidazole Derivatives in Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the radiolabeling of benzimidazole (B57391) derivatives with common isotopes used in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging. The protocols outlined below are intended to serve as a comprehensive guide for the synthesis, purification, and quality control of these radiotracers.
Introduction to Radiolabeled Benzimidazoles
Benzimidazole and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. Their versatile structure allows for modification to target various biological entities, making them excellent candidates for the development of imaging agents. Radiolabeled benzimidazoles are crucial tools for in vivo imaging, enabling the non-invasive study of physiological and pathological processes at the molecular level. This document focuses on the principal methods for incorporating Carbon-11 ([¹¹C]), Fluorine-18 ([¹⁸F]), and radioiodine isotopes into the benzimidazole scaffold.
Section 1: [¹⁸F]Fluorination of Benzimidazole Derivatives
Fluorine-18 is a positron-emitting radionuclide with a half-life of 109.8 minutes, making it ideal for PET imaging. The most common method for introducing [¹⁸F]fluoride is through nucleophilic substitution.
Application Note: [¹⁸F]Fluorination via Nucleophilic Substitution
This method typically involves the reaction of a precursor molecule containing a good leaving group (e.g., tosylate, mesylate, or a nitro group) with [¹⁸F]fluoride. The reaction is usually carried out in an automated synthesis module to handle the high radioactivity and ensure reproducibility.
Featured Radiotracer: [¹⁸F]T808 (Tau PET Imaging Agent)
[¹⁸F]T808 is a benzimidazole-based PET tracer developed for imaging tau pathology in Alzheimer's disease[1].
Quantitative Data Summary: [¹⁸F]T808 Synthesis
| Parameter | Value | Reference |
| Precursor | T808P (mesylate precursor) | [1][2] |
| Radiolabeling Method | Nucleophilic substitution | [1][2] |
| Radiochemical Yield (decay-corrected) | 35-45% | [1][2] |
| Radiochemical Purity | >97% | [1] |
| Molar Activity (at EOB) | 37-370 GBq/µmol | [2] |
| Total Synthesis Time | 45 minutes | [1] |
Experimental Protocol: Automated Synthesis of [¹⁸F]T808
This protocol describes the automated synthesis of [¹⁸F]T808 from its mesylate precursor, T808P.[1][2]
Materials:
-
T808P (mesylate precursor)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water for injection
-
Sodium hydroxide (B78521) (3 N)
-
C18 Sep-Pak cartridge
-
Ethanol (B145695), absolute
-
Saline, sterile
Equipment:
-
Automated radiosynthesis module
-
HPLC system (preparative and analytical) with a C18 column
-
Radiation detector
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Aqueous [¹⁸F]fluoride from the cyclotron is trapped on an anion exchange cartridge.
-
The [¹⁸F]fluoride is eluted into the reaction vessel with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
-
Azeotropic Drying:
-
The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen at elevated temperature to obtain the anhydrous [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.
-
-
Radiolabeling Reaction:
-
A solution of the T808P precursor in anhydrous DMSO is added to the dried [¹⁸F]fluoride complex.
-
The reaction mixture is heated at 140°C for 8 minutes.[1]
-
-
Hydrolysis:
-
After cooling, 3 N NaOH is added to the reaction mixture, and it is heated at 100°C to hydrolyze any unreacted precursor.[1]
-
-
Purification:
-
The crude reaction mixture is diluted with water and purified by semi-preparative reverse-phase HPLC.
-
The fraction containing [¹⁸F]T808 is collected.
-
-
Formulation:
-
The collected HPLC fraction is passed through a C18 Sep-Pak cartridge to trap the radiotracer.
-
The cartridge is washed with water for injection.
-
[¹⁸F]T808 is eluted from the cartridge with a small volume of ethanol and then diluted with sterile saline for injection.
-
Experimental Workflow for Automated [¹⁸F]T808 Synthesis
Caption: Automated synthesis workflow for [¹⁸F]T808.
Section 2: [¹¹C]Carbonylation and Methylation of Benzimidazole Derivatives
Carbon-11, with its short half-life of 20.4 minutes, allows for multiple PET scans in a single day and is ideal for studying rapid biological processes. [¹¹C]Carbon dioxide ([¹¹C]CO₂) produced from a cyclotron is the primary precursor for producing more reactive labeling agents like [¹¹C]methyl iodide ([¹¹C]CH₃I) and [¹¹C]methyl triflate ([¹¹C]CH₃OTf).
Application Note: [¹¹C]Methylation of Phenolic Precursors
O-[¹¹C]methylation is a common and robust method for labeling molecules containing a phenolic hydroxyl group. The reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide, which then reacts with a [¹¹C]methylating agent.
Featured Radiotracer: [¹¹C]13 (mGluR2 PET Imaging Ligand)
[¹¹C]13 is a benzimidazole derivative that acts as a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2) and is used for PET imaging of this receptor in the brain.[3][4]
Quantitative Data Summary: [¹¹C]13 Synthesis
| Parameter | Value | Reference |
| Precursor | Phenol precursor 25 | [3][4] |
| Radiolabeling Method | O-[¹¹C]methylation with [¹¹C]CH₃I | [3][4] |
| Radiochemical Yield (decay-corrected, based on [¹¹C]CO₂) | 20 ± 2% | [3][4] |
| Radiochemical Purity | >98% | [3][4] |
| Molar Activity (at EOS) | 98 ± 30 GBq/µmol | [3][4] |
| Total Synthesis Time | ~50 minutes | [3] |
Experimental Protocol: Synthesis of [¹¹C]13
This protocol outlines the synthesis of [¹¹C]13 via O-[¹¹C]methylation of its phenol precursor.[3][4]
Materials:
-
Phenol precursor 25
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I)
-
Sodium hydroxide (NaOH) or other suitable base
-
Dimethylformamide (DMF), anhydrous
-
HPLC solvents (e.g., acetonitrile, water, buffers)
-
C18 Sep-Pak cartridge
-
Ethanol, absolute
-
Saline, sterile
Equipment:
-
Automated radiosynthesis module for [¹¹C]CH₃I production and reaction
-
HPLC system (preparative and analytical)
Procedure:
-
Production of [¹¹C]CH₃I:
-
[¹¹C]CO₂ from the cyclotron is converted to [¹¹C]CH₄.
-
[¹¹C]CH₄ is then reacted with iodine to produce [¹¹C]CH₃I, which is trapped and purified.
-
-
Radiolabeling Reaction:
-
The phenol precursor (25) is dissolved in anhydrous DMF.
-
A solution of base (e.g., NaOH) is added to deprotonate the phenol.
-
The trapped [¹¹C]CH₃I is passed through the reaction mixture at an elevated temperature.
-
-
Purification:
-
The crude reaction mixture is purified by preparative HPLC to isolate [¹¹C]13.
-
-
Formulation:
-
The HPLC fraction containing the product is diluted with water and passed through a C18 Sep-Pak cartridge.
-
The cartridge is washed with water.
-
The final product, [¹¹C]13, is eluted with ethanol and formulated in sterile saline for injection.
-
Experimental Workflow for [¹¹C]13 Synthesis
References
Application of Click Chemistry in Benzimidazole Functionalization: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols on the use of click chemistry for the functionalization of the benzimidazole (B57391) scaffold, a privileged structure in medicinal chemistry.
The benzimidazole core is a versatile heterocyclic system present in numerous biologically active compounds and approved drugs.[1][2][3] Its ability to interact with various biological targets makes it a focal point in drug discovery.[1][2][3][4] Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a highly efficient and reliable method for modifying the benzimidazole scaffold, enabling the rapid generation of diverse molecular libraries for biological screening.[5][6] This approach has led to the development of potent anticancer, antifungal, and enzyme inhibitory agents.[7][8][9]
Core Application: Synthesis of Benzimidazole-Triazole Hybrids
A primary application of click chemistry in this context is the synthesis of benzimidazole-1,2,3-triazole hybrids. This is typically achieved by reacting a benzimidazole molecule bearing either an azide (B81097) or an alkyne functionality with a corresponding alkyne or azide-containing reaction partner. The resulting triazole ring acts as a stable and biocompatible linker, connecting the benzimidazole core to a wide array of other chemical moieties.[5][6]
Key Advantages of the Click Chemistry Approach:
-
High Efficiency and Yields: Click reactions are known for their high conversion rates and yields, often proceeding under mild reaction conditions.[10]
-
Versatility: A wide range of functional groups are tolerated, allowing for the synthesis of a diverse library of compounds from a few key intermediates.
-
Biocompatibility: The reaction conditions are often mild enough to be performed in aqueous solutions and are compatible with biological molecules.[10]
-
Improved Pharmacological Profiles: The introduction of the triazole moiety can enhance the pharmacological properties of the benzimidazole core, including improved target binding and pharmacokinetic profiles.
Quantitative Data Summary
The following table summarizes the biological activities of representative benzimidazole-triazole hybrids synthesized via click chemistry, highlighting their potential in drug discovery.
| Compound ID/Reference | Target/Cell Line | Biological Activity (IC50/GI50) | Reference |
| Compound 6i | EGFR | 78 nM | [9] |
| MCF-7 (Breast Cancer) | 28 nM | [9] | |
| Compound 10e | EGFR | 73 nM | [9] |
| MCF-7 (Breast Cancer) | 24 nM | [9] | |
| Compound 6b | EGFR (Wild Type) | 0.08 µM | [11] |
| EGFR (T790M Mutant) | 0.12 µM | [11] | |
| MCF-7 (Breast Cancer) | 1.29 µM | [11] | |
| Compound 9d | MCF-7 (Breast Cancer) | 4.95 µM | [6] |
| A-549 (Lung Cancer) | 9.21 µM | [6] | |
| HepG2 (Liver Cancer) | 10.02 µM | [6] | |
| Compound 4f | PC3 (Prostate Cancer) | 53.29 µM |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Benzimidazole Functionalization
This protocol describes a general method for the synthesis of 1,4-disubstituted 1,2,3-triazole-linked benzimidazole derivatives.
Materials:
-
N-propargylated benzimidazole derivative (1.0 eq)
-
Aromatic azide (1.0 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.2 eq)
-
Solvent: t-BuOH/H₂O (1:1 mixture)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
To a solution of the N-propargylated benzimidazole derivative in a 1:1 mixture of t-BuOH and H₂O, add the aromatic azide.
-
To this mixture, add copper(II) sulfate pentahydrate followed by sodium ascorbate.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and then dry it.
-
If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure benzimidazole-triazole hybrid.
Protocol 2: Synthesis of Benzimidazole/1,2,3-Triazole Hybrids as EGFR Inhibitors
This protocol is adapted from the synthesis of potent EGFR inhibitors.
Materials:
-
2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazole or 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole (1.0 eq)
-
Appropriate azide derivative (1.0 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Solvent: Dichloromethane (B109758) (DCM)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve the alkyne-functionalized benzimidazole and the azide derivative in dichloromethane.
-
Add N,N-diisopropylethylamine (DIPEA) to the solution.
-
Add copper(I) iodide (CuI) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress using TLC.
-
After completion, dilute the reaction mixture with dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired benzimidazole-triazole hybrid.
Visualizations
References
- 1. Insights into the structure and drug design of benzimidazole derivatives targeting the epidermal growth factor receptor (EGFR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Pharmacologic Evaluation of Some Benzimidazole Acetohydrazide Derivatives as EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation - Arabian Journal of Chemistry [arabjchem.org]
- 8. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzimidazole-1,2,3-triazole hybrid molecules: synthesis and study of their interaction with G-quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Benzimidazole Cyclization Reactions: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing benzimidazole (B57391) cyclization reactions and improving low yields.
Troubleshooting Guide & FAQs
This guide addresses common issues encountered during benzimidazole synthesis, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Very Low or No Product Yield
Q1: I am getting a very low yield in my benzimidazole synthesis. What are the most common causes and how can I improve it?
A: Low yields in benzimidazole synthesis can stem from several factors. Key areas to investigate include:
-
Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Reactions that perform poorly at room temperature may see significant yield improvements with heating.[1] Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and increase yields.[1][2]
-
Catalyst Choice and Loading: The type and amount of catalyst are crucial. Many reactions show a significant drop in yield without a catalyst or with suboptimal loading.[1] Common catalysts include Lewis acids (e.g., Er(OTf)₃, ZnCl₂), ammonium (B1175870) salts (e.g., NH₄Cl), and heterogeneous catalysts (e.g., Fe/MgO, MgO@DFNS).[1][3][4] It is essential to optimize the catalyst amount, as increasing it beyond a certain point can sometimes decrease selectivity and yield.[1]
-
Starting Material Quality: The purity of the o-phenylenediamine (B120857) and the aldehyde or carboxylic acid is important. Impurities can lead to side reactions and the formation of colored byproducts.[1]
-
Atmosphere: For reactions involving oxidative cyclization, the presence of an oxidant or air may be necessary. Conversely, some reactions may require an inert atmosphere (e.g., Nitrogen or Argon) to prevent unwanted side reactions or degradation.[1]
Issue 2: Significant Side Product Formation
Q2: I am observing the formation of significant side products. How can I increase the selectivity for my desired benzimidazole?
A: Side product formation is a common issue, often arising from the self-condensation of the aldehyde or from incomplete cyclization. To improve selectivity:
-
Optimize the Catalyst: The choice of catalyst can significantly influence selectivity. For example, specific gold nanoparticle sizes have been shown to be highly selective for 2-substituted benzimidazoles.[1]
-
Control the Stoichiometry: Ensure the molar ratio of o-phenylenediamine to the aldehyde or carboxylic acid is optimal. A slight excess of one reactant may be beneficial in some cases.[1]
-
Modify Reaction Conditions: Adjusting the temperature can favor the desired reaction pathway. For instance, an intermediate imine might be the major product at a lower temperature, while the desired benzimidazole forms at a higher temperature.[1]
Issue 3: Choosing Reaction Components
Q3: How do I choose the right solvent for my reaction?
A: The reaction solvent can significantly influence reaction rates and yields. While many modern methods favor solvent-free conditions,[5][6][7] solvents like ethanol (B145695), methanol, and chloroform (B151607) have been shown to be effective.[1][5] The optimal solvent often depends on the specific substrates and catalyst used. It is advisable to screen a few different solvents to identify the best one for your specific synthesis.[1] Ethanol is often an excellent and environmentally benign choice.[4][8]
Q4: What are the most common starting materials for benzimidazole synthesis?
A: The most prevalent methods for synthesizing the benzimidazole core involve the condensation of an o-phenylenediamine with either a carboxylic acid (or its derivatives like esters) or an aldehyde.[1][9] The reaction with carboxylic acids is often referred to as the Phillips-Ladenburg reaction, while the reaction with aldehydes is a variation of the Weidenhagen reaction.[1][9]
Issue 4: Product Purification
Q5: My crude product has a lot of colored impurities. What are the best methods for purification?
A: Colored impurities are common in benzimidazole synthesis.[1] Standard purification techniques include:
-
Recrystallization: This is a highly effective method for purifying solid benzimidazole products. Dissolving the crude product in a suitable hot solvent and allowing it to cool slowly can yield pure crystals.[1]
-
Activated Carbon Treatment: If recrystallization alone does not remove the color, treating the solution with activated carbon can help adsorb colored impurities.[1]
-
Column Chromatography: If other methods fail or if multiple products are present, silica (B1680970) gel column chromatography is a reliable purification method.[1]
-
Sublimation: For thermally stable benzimidazoles, vacuum sublimation can be a very effective purification technique to obtain high-purity, solvent-free material.[10]
Data Presentation
Table 1: Effect of Different Heterogeneous Catalysts
This table compares the effectiveness of various MgO-based catalysts for the cyclization of o-phenylenediamine and p-chlorobenzaldehyde at room temperature.
| Catalyst | Time (min) | Yield (%) |
| Fe/MgO | 25 | 94 |
| Co/MgO | 45 | 85 |
| Cu/MgO | 40 | 88 |
| MgO | 60 | 42 |
(Data sourced from a study on Fe/MgO catalysts. The catalyst was shown to be reusable for up to five cycles with minimal loss in activity.)[3]
Table 2: Optimization of Reaction Conditions for MgO@DFNS Catalyst
This table illustrates the optimization of catalyst loading, temperature, and solvent for the reaction of o-phenylenediamine (1 mmol) and an aldehyde (1.2 mmol).
| Entry | Catalyst Loading (mg) | Temperature (°C) | Solvent | Time (h) | Yield (%) |
| 1 | None | Room Temp | Ethanol | 4 | 32 |
| 2 | 10 | Room Temp | Ethanol | 4 | 72 |
| 3 | 20 | Room Temp | Ethanol | 4 | 94 |
| 4 | 30 | Room Temp | Ethanol | 4 | 86 |
| 5 | 20 | 40 | Ethanol | 4 | 82 |
| 6 | 20 | 60 | Ethanol | 4 | 75 |
| 7 | 20 | Room Temp | Methanol | 4 | 85 |
| 8 | 20 | Room Temp | Acetonitrile | 4 | 65 |
| 9 | 20 | Room Temp | Toluene | 4 | 52 |
(Data based on the optimization study for the MgO@DFNS heterogeneous catalyst, where 20 mg of catalyst in ethanol at room temperature provided the optimal yield.)[4]
Visualized Workflows and Pathways
Caption: Troubleshooting decision tree for low benzimidazole yield.
Caption: General experimental workflow for benzimidazole synthesis.
Caption: Proposed mechanism for Lewis acid-catalyzed cyclization.
Experimental Protocols
Protocol 1: General Synthesis using a Heterogeneous Catalyst (Fe/MgO)
This protocol is adapted from a method for synthesizing benzimidazoles at room temperature using a recyclable catalyst.[3]
-
Preparation: In a round-bottom flask, add o-phenylenediamine (1 mmol), the corresponding aryl aldehyde (1 mmol), and Fe/MgO catalyst (50 mg).
-
Reaction: Add a suitable solvent (e.g., 5 mL of ethanol) and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 25-45 minutes.
-
Work-up: After completion, filter the catalyst from the reaction mixture. Wash the catalyst with ethyl acetate.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure benzimidazole derivative. The filtered catalyst can be dried and reused.[3]
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This protocol is based on an efficient, solvent-free method using Erbium triflate as a catalyst.[1][11]
-
Preparation: In a microwave reactor vessel, mix N-substituted-o-phenylenediamine (1 mmol), an aldehyde (1 mmol), and Er(OTf)₃ (1 mol%).
-
Reaction: Conduct the reaction under solvent-free conditions in a microwave oven at 60-100 °C for 5–10 minutes.[1][11]
-
Work-up: After completion, allow the vessel to cool and add water to the reaction mixture.
-
Isolation: Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by column chromatography or recrystallization.
Protocol 3: Synthesis using an Ammonium Salt Catalyst
This protocol describes a room-temperature synthesis using ammonium chloride in chloroform.[1]
-
Preparation: To a stirred solution of o-phenylenediamine (1 mmol) and NH₄Cl (4 mmol) in CHCl₃ (5 mL), add the corresponding aldehyde (1 mmol).
-
Reaction: Continue stirring the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 4 hours or more, depending on the aldehyde).
-
Work-up: After completion, pour the reaction mixture into crushed ice and allow it to stand for several minutes.
-
Isolation: Filter the separated solid product. Wash the solid with water and then dry it.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure benzimidazole derivative.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Benzimidazole synthesis [organic-chemistry.org]
- 3. jocpr.com [jocpr.com]
- 4. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 7. eurekaselect.com [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Benzimidazole Synthesis
Welcome to the technical support center for benzimidazole (B57391) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the successful synthesis of benzimidazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzimidazoles?
A1: The two most prevalent methods for synthesizing the benzimidazole core are the Phillips-Ladenburg condensation and the Weidenhagen reaction. The Phillips-Ladenburg method involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivatives (esters, acid chlorides), often in the presence of a dilute mineral acid.[1][2][3] The Weidenhagen reaction utilizes the condensation of an o-phenylenediamine with an aldehyde or ketone.[4][5]
Q2: I am experiencing very low yields in my benzimidazole synthesis. What are the likely causes and how can I improve it?
A2: Low yields are a common challenge and can stem from several factors. Key areas to investigate include:
-
Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Some reactions that show poor yields at room temperature can be significantly improved with heating.[6] Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and increase yields.[4][7]
-
Catalyst Selection and Loading: The type and amount of catalyst are crucial. Many reactions exhibit a significant drop in yield without a catalyst or with suboptimal loading.[6][8]
-
Quality of Starting Materials: The purity of the o-phenylenediamine and the aldehyde or carboxylic acid is important. Impurities can lead to side reactions and the formation of colored byproducts.[6]
-
Atmosphere: For reactions involving oxidative cyclization, the presence of an oxidant or air may be necessary. Conversely, some reactions may require an inert atmosphere to prevent unwanted side reactions.[6]
Q3: I am observing significant side product formation. How can I enhance the selectivity for my desired benzimidazole?
A3: To improve selectivity, consider the following adjustments:
-
Control Stoichiometry: Ensure the molar ratio of o-phenylenediamine to the aldehyde or carboxylic acid is optimized. A slight excess of one reactant may be beneficial in some cases.[6]
-
Modify Reaction Conditions: Adjusting the temperature can favor the desired reaction pathway. For instance, an intermediate imine might be the major product at a lower temperature, while the desired benzimidazole forms at a higher temperature.[6][9]
-
Catalyst Choice: The catalyst can significantly influence selectivity. Screening different catalysts may be necessary to find one that favors the formation of the desired product.[8]
Q4: How do I choose the right solvent for my reaction?
A4: Solvent polarity plays a significant role in reaction efficiency. Polar organic solvents like methanol (B129727) and ethanol (B145695) are often effective.[9][10] For the synthesis of 2-phenyl benzimidazole from benzaldehyde (B42025) and o-phenylenediamine, methanol with a cobalt (II) acetylacetone (B45752) catalyst resulted in a 97% yield.[10] It is advisable to screen a range of solvents to find the optimal one for your specific substrates.
Q5: What are the best practices for purifying benzimidazole derivatives?
A5: Proper purification is crucial for obtaining a high-purity final product. Common methods include:
-
Initial Workup: After reaction completion, a typical workup involves removing the solvent under reduced pressure and extracting the product with a suitable organic solvent like ethyl acetate. The organic layer is then washed with water and dried.[11]
-
Recrystallization: This is a common and effective method for purifying solid benzimidazole derivatives.[6]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful tool.[12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inappropriate reaction temperature. | Optimize the temperature. Some reactions require heating to proceed efficiently.[6][9] |
| Incorrect solvent. | Screen a variety of solvents with different polarities. Polar solvents like methanol or ethanol are often good starting points.[9][10] | |
| Catalyst is inactive or not suitable. | Experiment with different catalysts (e.g., Lewis acids, mineral acids, metal nanoparticles) and optimize the catalyst loading.[6][8] | |
| Poor quality of starting materials. | Ensure the purity of o-phenylenediamine and the aldehyde/carboxylic acid using techniques like recrystallization or distillation.[6] | |
| Formation of Multiple Products / Low Selectivity | Reaction temperature is too high or too low. | Adjust the temperature. Side reactions may be favored at higher temperatures, while lower temperatures might not provide enough energy for the desired cyclization.[6] |
| Incorrect stoichiometry of reactants. | Carefully control the molar ratio of the o-phenylenediamine and the aldehyde/carboxylic acid.[6] | |
| Incorrect choice of catalyst. | Select a catalyst that is known to be selective for the desired product.[8] | |
| Dark-Colored Reaction Mixture and Product | Oxidation of the o-phenylenediamine starting material. | Purify the o-phenylenediamine before use. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Overheating the reaction mixture. | Maintain the reaction temperature at the recommended level. | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the workup solvent. | Use a different extraction solvent or employ techniques like salting out to reduce solubility in the aqueous phase. |
| Presence of closely related impurities. | Utilize column chromatography with an optimized eluent system for separation.[12] |
Data on Reaction Condition Optimization
Table 1: Effect of Catalyst on the Synthesis of 2-Phenyl-1H-benzo[d]imidazole
Reaction Conditions: o-phenylenediamine (1 mmol), benzaldehyde (1 mmol), in CHCl₃ at room temperature.
| Catalyst | Time (hours) | Yield (%) | Reference |
| NH₄Br | 4 | 86 | [1] |
| NH₄Cl | 4 | 92 | [1] |
| NH₄F | 5 | 72 | [1] |
| (NH₄)₂CO₃ | 4 | 82 | [1] |
| NH₄NO₃ | 5 | 75 | [1] |
| (NH₄)₂SO₄ | 5 | 68 | [1] |
Table 2: Effect of Solvent on the Synthesis of 2-Phenylbenzimidazole
Reaction Conditions: o-phenylenediamine (1.05 mmol), benzaldehyde (1 mmol), cobalt (II) acetylacetone (0.05 mmol) at room temperature for 4 hours.
| Solvent | Yield (%) | Reference |
| Methanol | 97 | [10] |
| Ethanol | 94 | [10] |
| Acetonitrile | 89 | [10] |
| Dichloromethane | 82 | [10] |
| Tetrahydrofuran | 75 | [10] |
| Ethyl acetate | 71 | [10] |
| n-Hexane | 58 | [10] |
Table 3: Optimization of Catalyst Loading for Benzimidazole Synthesis
Reaction Conditions: o-phenylenediamine (1 mmol), aldehyde (1.2 mmol) in ethanol at room temperature for 3 hours.
| Catalyst | Catalyst Loading (wt%) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| MgO@DFNS | 5 | 92 | 89 | 85 | [8] |
| MgO@DFNS | 10 | 98 | 96 | 95 | [8] |
| MgO@DFNS | 15 | 98 | 95 | 94 | [8] |
Experimental Protocols
General Procedure for the Synthesis of 2-Substituted Benzimidazoles using NH₄Cl catalyst
To a stirred solution of o-phenylenediamine (1 mmol) and NH₄Cl (4 mmol) in CHCl₃ (5 ml), the corresponding aldehyde (1 mmol) is added. The reaction mixture is stirred at room temperature for the time specified for the particular aldehyde (typically 4 hours or as monitored by TLC). After completion of the reaction, the mixture is poured into crushed ice and allowed to stand for a few minutes. The separated solid product is filtered, washed with water, and then dried. The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to obtain the pure benzimidazole derivative.[6]
Microwave-Assisted Synthesis of N-substituted-1,2-disubstituted Benzimidazoles
In a microwave reactor vessel, N-substituted-o-phenylenediamine (1 mmol), an aldehyde (1 mmol), and Er(OTf)₃ (1 mol%) are mixed. The reaction is conducted under solvent-free conditions in a microwave oven at 60 °C for 5–10 minutes. After completion, water is added to the reaction mixture, and the product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure to obtain the crude product. Purification can be achieved by column chromatography if necessary.[4][6]
Visualized Workflows
Caption: Troubleshooting workflow for low yield in benzimidazole synthesis.
Caption: General experimental workflow for benzimidazole synthesis.
References
- 1. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. ijprajournal.com [ijprajournal.com]
- 10. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 11. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Benzimidazole Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude benzimidazole (B57391) products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude benzimidazole products?
Common impurities in crude benzimidazole products often include:
-
Unreacted starting materials: Such as o-phenylenediamine (B120857) derivatives and the corresponding carboxylic acid or aldehyde.[1]
-
Side-products: Arising from incomplete cyclization or side reactions.
-
Colored impurities: Often highly colored amine condensation products can be present.[2]
-
Reagents and catalysts: Residual acids, bases, or catalysts used during the synthesis.
Q2: My benzimidazole product is an oil and won't crystallize. What should I do?
"Oiling out" is a common issue during recrystallization.[3] Here are several troubleshooting steps:
-
Use a different solvent system: The boiling point of your solvent might be higher than the melting point of your product. Try a lower-boiling point solvent or a solvent mixture (e.g., ethyl acetate (B1210297)/hexane).[3]
-
Cool the solution more slowly: Rapid cooling can prevent the formation of a crystal lattice. Allow the solution to cool gradually to room temperature before placing it in an ice bath.[3]
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure, crystalline product, adding it to the cooled solution can induce crystallization.[3]
-
Filter hot: If insoluble impurities are present, they can inhibit crystallization. Perform a hot filtration to remove them before allowing the solution to cool.[3]
Q3: I'm seeing significant product loss during purification. How can I improve my recovery?
Low recovery can occur during both recrystallization and column chromatography.[3]
-
During Recrystallization:
-
Minimize the amount of hot solvent: Use only the minimum amount of hot solvent required to fully dissolve your crude product.
-
Use an appropriate solvent system: Your compound may be too soluble in the chosen solvent, even at low temperatures. Consider a solvent system where the solubility is lower when cold.[3]
-
Ensure complete precipitation: Cool the solution thoroughly in an ice bath before filtration.
-
Wash with cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[3]
-
-
During Column Chromatography:
-
Choose the right eluent: An eluent that is too polar can cause your product to elute too quickly with impurities. Conversely, a non-polar eluent may result in the product not eluting at all.[3] Optimize your solvent system using Thin Layer Chromatography (TLC) first.
-
Avoid overloading the column: Loading too much crude product can lead to poor separation and product loss.[4]
-
Troubleshooting Guides
Issue 1: Difficulty Removing a Closely Related Impurity
Symptoms:
-
TLC analysis shows spots that are very close together or overlapping.
-
NMR or other analytical methods indicate the presence of an impurity with a similar structure to the target compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Ineffective recrystallization | Try a different solvent or a multi-solvent system (e.g., ethanol/water, ethyl acetate/hexane).[3] |
| Co-elution during column chromatography | Optimize the mobile phase. A shallower gradient or an isocratic elution with a fine-tuned solvent ratio can improve separation.[3] |
| Impurity has similar acidic/basic properties | If standard purification fails, consider derivatization of the mixture to alter the polarity of one component, followed by separation and removal of the derivatizing group. |
Issue 2: Product Appears Discolored After Synthesis
Symptoms:
-
The isolated crude product is yellow, brown, or otherwise discolored, while the pure compound is expected to be white or colorless.[5]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Formation of colored byproducts | Treat the solution with activated carbon during recrystallization. Add a small amount of activated carbon to the hot solution, heat for a few minutes, and then perform a hot filtration to remove the carbon and adsorbed impurities.[6] |
| Air oxidation of starting materials or product | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Residual acidic or basic catalysts | Neutralize the reaction mixture carefully during workup before extraction or crystallization.[1] |
Quantitative Data on Purification Methods
The following table summarizes typical yields and applications for common benzimidazole purification techniques.
| Purification Method | Typical Reagents/Solvents | Typical Yield | Advantages | Disadvantages |
| Recrystallization | Ethanol, Ethanol/Water, Ethyl Acetate/Hexane, Toluene, Acetone[3] | 80-95%[3] | Simple, cost-effective, yields high-purity crystalline material.[3] | "Oiling out," low recovery if the compound is moderately soluble in cold solvent.[3] |
| Column Chromatography | Silica (B1680970) Gel with Ethyl Acetate/Hexane gradient[3][4] | 70-95%[3] | Excellent for separating closely related impurities and purifying non-crystalline materials.[3] | Can be time-consuming, requires larger solvent volumes, potential for product decomposition on silica.[3] |
| Acid-Base Extraction | Organic Solvent (e.g., Ethyl Acetate) and Aqueous Acid/Base (e.g., HCl/NaOH)[3] | >90% (for the extraction step)[3] | Highly effective for removing neutral and acidic impurities, can handle large amounts of crude material.[3] | Emulsion formation can be an issue, requires subsequent steps to isolate the final product.[3] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline for the recrystallization of a crude benzimidazole product.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude benzimidazole product in the minimum amount of a suitable hot solvent (e.g., ethanol).[3]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.[7]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can enhance crystal formation.[3][7]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[7]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[7]
-
Drying: Dry the purified crystals under vacuum to a constant weight.[7]
Protocol 2: Purification by Column Chromatography
This protocol describes a standard procedure for purifying benzimidazole derivatives using silica gel column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[3]
-
Column Packing: Pack a chromatography column with the slurry, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica gel.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, and then carefully load the dried, adsorbed sample onto the top of the packed column.[3][8]
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase to elute the compounds from the column.[3]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.[3]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified benzimidazole.
Protocol 3: Purification by Acid-Base Extraction
This protocol is effective for separating basic benzimidazole products from neutral and acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.[3]
-
Acidification and Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated benzimidazole salt will move to the aqueous layer.[3]
-
Separation: Drain the aqueous layer into a clean flask.[3]
-
Basification and Precipitation: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic. The neutral benzimidazole product will precipitate out of the solution.[3]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold water, and dry it thoroughly.[3]
Visualizations
Caption: Workflow for Acid-Base Extraction Purification.
Caption: Troubleshooting Logic for Benzimidazole Purification.
References
- 1. benchchem.com [benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ijcrt.org [ijcrt.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Issues of Benzimidazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during experiments with benzimidazole (B57391) derivatives in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why do many benzimidazole derivatives exhibit poor solubility in aqueous buffers?
A1: The low aqueous solubility of many benzimidazole derivatives is primarily due to their chemical structure. The benzimidazole core, a fusion of benzene (B151609) and imidazole (B134444) rings, is largely hydrophobic.[1] This structural characteristic makes it difficult for water molecules to surround and dissolve the compound, leading to precipitation in aqueous environments. Many benzimidazoles are classified as BCS Class II drugs, indicating high permeability but low solubility, which is a major hurdle for their absorption and bioavailability.[2][3]
Q2: My benzimidazole derivative is soluble in 100% DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What is happening?
A2: This is a common phenomenon known as "precipitation upon dilution." While DMSO is an excellent organic solvent for dissolving many non-polar compounds, its properties are very different from aqueous buffers.[1] When the DMSO stock solution is introduced into the aqueous buffer, the overall solvent environment becomes predominantly aqueous. The benzimidazole derivative, being hydrophobic, is no longer soluble in this new environment and crashes out of the solution.
Q3: What are the most common strategies to improve the solubility of benzimidazole derivatives in aqueous buffers?
A3: Several effective strategies can be employed to enhance the solubility of these compounds:
-
pH Adjustment: The benzimidazole ring contains basic nitrogen atoms, making the solubility of these derivatives pH-dependent.[1] Adjusting the pH of the buffer can significantly increase solubility.
-
Use of Co-solvents: Introducing a water-miscible organic solvent into the aqueous buffer can increase the solubility of hydrophobic compounds.[4]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic benzimidazole molecule within their cavity, forming a water-soluble inclusion complex.[2][5]
-
Use of Surfactants: Surfactants form micelles in aqueous solutions that can encapsulate poorly soluble drugs, thereby increasing their apparent solubility.[6]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix, which can increase the dissolution rate.[7][8]
Q4: What concentration of DMSO is generally acceptable in cell-based or enzymatic assays?
A4: The tolerance for DMSO varies significantly depending on the specific assay and cell type. Many enzymatic assays can tolerate up to 1-2% DMSO. However, some sensitive assays may be affected by concentrations as low as 0.2%.[1] It is always recommended to run a vehicle control with the same final concentration of DMSO to assess its impact on the experimental system.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Compound precipitates immediately upon addition to aqueous buffer. | The compound's solubility limit in the final buffer composition is exceeded. | 1. Decrease the final compound concentration. 2. Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final buffer, ensuring it does not exceed the tolerance of your assay.3. Adjust the pH of the buffer. For basic benzimidazoles, a more acidic pH may improve solubility.[1]4. Utilize a solubilizing agent like cyclodextrin (B1172386) or a surfactant. |
| Compound appears dissolved initially but precipitates over time. | The solution is supersaturated and thermodynamically unstable. | 1. Prepare fresh dilutions immediately before use.2. Gently warm the solution to 37°C to aid in keeping the compound in solution, if the compound is heat-stable.[1]3. Consider using a different solubilization technique that provides greater stability, such as forming a solid dispersion or a cyclodextrin complex. |
| Inconsistent results or poor reproducibility in biological assays. | Inconsistent solubility or precipitation of the compound between experiments. | 1. Ensure the stock solution is fully dissolved before each use. Visually inspect for any precipitate.2. Standardize the dilution procedure, including the order of addition and mixing method.3. Perform a solubility test in the final assay buffer to determine the maximum soluble concentration and work below this limit. |
| Low or no activity observed in a biological assay. | The actual concentration of the dissolved (active) compound is much lower than the nominal concentration due to poor solubility. | 1. Confirm the solubility of the compound in the assay buffer.2. Employ a suitable solubilization method to increase the concentration of the dissolved compound.3. Analyze the concentration of the dissolved compound in the final assay medium using a validated analytical method like HPLC. |
Quantitative Data on Solubility Enhancement
The following tables summarize the improvement in solubility for various benzimidazole derivatives using different techniques.
Table 1: Solubility Enhancement of Albendazole
| Technique | Carrier/Agent | Solvent/Medium | Solubility Increase (fold) | Solubility (µg/mL) | Reference(s) |
| Pure Drug | - | Aqueous Solution | - | 0.31 - 1 | [9][10] |
| Cyclodextrin Complexation | β-Cyclodextrin | Aqueous Solution | ~223 | ~93.47 | [11] |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | Aqueous Solution | ~1058 | ~443.06 | [11] | |
| HPβCD + Polyvinylpyrrolidone (PVP-k30) | Aqueous Solution | ~1412 | ~591.22 | [11] | |
| Methyl-β-cyclodextrin | Water | ~150,000 | 30,000 | [12] | |
| Solid Dispersion | Polyvinylpyrrolidone (PVP) | - | ~155 | 48.21 | [9] |
| Polyethylene Glycol (PEG) 4000 + Polysorbate 80 (1:2:0.1 ratio) | - | - | 100% release in 60 min | [13][14] | |
| Hydrotropy | Sodium Citrate | - | ~59 | 18.34 | [9] |
| Salt Formation | Fumaric Acid (FMA) | pH 6.5 Buffer | ~480 | - | [] |
| Di-p-toluoyl-tartaric acid (DTA) | pH 6.5 Buffer | ~500 | - | [] | |
| Hydrochloric Acid (HCl) | pH 6.5 Buffer | ~1160 | - | [] |
Table 2: Solubility Enhancement of Fenbendazole
| Technique | Carrier/Agent | Solvent/Medium | Solubility Increase (fold) | Solubility (µg/mL) | Reference(s) |
| Pure Drug | - | Aqueous Solution | - | 0.1054 | [11] |
| Cyclodextrin Complexation | β-Cyclodextrin | Aqueous Solution | ~432 | 45.56 | [11] |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | Aqueous Solution | ~1512 | 159.36 | [11] | |
| HPβCD + Polyvinylpyrrolidone (PVP-k30) | Aqueous Solution | ~1373 | 144.66 | [11] | |
| Methyl-β-cyclodextrin | Water | ~60,000 | 20,210 | [16] |
Experimental Protocols
Solubility Enhancement by pH Adjustment
Objective: To determine the effect of pH on the solubility of a benzimidazole derivative and to prepare a stock solution at an optimal pH.
Materials:
-
Benzimidazole derivative
-
Aqueous buffers of varying pH (e.g., pH 2, 4, 6, 7.4, 9)
-
Vortex mixer
-
Shaker incubator
-
Microcentrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the benzimidazole derivative to a series of vials, each containing a different pH buffer.
-
Tightly cap the vials and vortex vigorously for 1 minute.
-
Place the vials in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with an appropriate solvent for analysis.
-
Quantify the concentration of the dissolved benzimidazole derivative using a validated HPLC or UV-Vis spectrophotometry method.
-
Plot the solubility as a function of pH to identify the optimal pH for dissolution.
Solubilization using Co-solvents
Objective: To increase the solubility of a benzimidazole derivative in an aqueous buffer by incorporating a water-miscible organic solvent.
Materials:
-
Benzimidazole derivative
-
Primary aqueous buffer (e.g., PBS)
-
Co-solvent (e.g., DMSO, ethanol, propylene (B89431) glycol, PEG 400)[4]
-
Vortex mixer
Procedure:
-
Prepare a high-concentration stock solution of the benzimidazole derivative in 100% co-solvent (e.g., 10 mM in DMSO). Ensure the compound is fully dissolved.
-
Prepare the final aqueous buffer containing a specific percentage of the co-solvent (e.g., 95% PBS + 5% DMSO).
-
Add the required volume of the drug stock solution to the co-solvent-containing buffer to achieve the desired final concentration.
-
Vortex the final solution thoroughly to ensure homogeneity.
-
Visually inspect for any signs of precipitation.
-
It is crucial to run a vehicle control containing the same final concentration of the co-solvent in all experiments to account for any effects of the solvent itself.
Cyclodextrin Complexation (Kneading Method)
Objective: To prepare a solid inclusion complex of a benzimidazole derivative with a cyclodextrin to enhance its aqueous solubility.
Materials:
-
Benzimidazole derivative
-
Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)
-
Mortar and pestle
-
Water or a water-ethanol mixture
-
Drying oven or desiccator
Procedure:
-
Place the cyclodextrin in a mortar and add a small amount of the water or water-ethanol mixture to form a paste.[5]
-
Gradually add the benzimidazole derivative to the paste while triturating continuously.
-
Knead the mixture for a specified period (e.g., 45-60 minutes) to facilitate the formation of the inclusion complex.
-
Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50°C) or in a desiccator until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder using the mortar and pestle and pass it through a sieve.
-
The resulting powder can then be dissolved in an aqueous buffer to assess the improvement in solubility.
Preparation of Solid Dispersion (Solvent Evaporation Method)
Objective: To prepare a solid dispersion of a benzimidazole derivative in a hydrophilic carrier to improve its dissolution rate.
Materials:
-
Benzimidazole derivative
-
Hydrophilic carrier (e.g., PVP, PEG, HPMC)[8]
-
Common volatile solvent (e.g., ethanol, methanol, dichloromethane)
-
Rotary evaporator or water bath
-
Drying oven or desiccator
Procedure:
-
Dissolve both the benzimidazole derivative and the hydrophilic carrier in a common volatile solvent in a round-bottom flask.[8]
-
Ensure complete dissolution of both components.
-
Evaporate the solvent using a rotary evaporator or a water bath under controlled temperature and pressure.
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion in a desiccator or a vacuum oven to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask, pulverize it, and pass it through a sieve to obtain a uniform powder.
Visualizations
Caption: Workflow for overcoming benzimidazole solubility issues.
Caption: Key signaling pathways targeted by benzimidazoles.
Caption: Troubleshooting decision tree for solubility issues.
References
- 1. nveo.org [nveo.org]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 4. ijmsdr.org [ijmsdr.org]
- 5. oatext.com [oatext.com]
- 6. m.youtube.com [m.youtube.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. japsonline.com [japsonline.com]
- 9. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 10. ijpbs.com [ijpbs.com]
- 11. ajprd.com [ajprd.com]
- 12. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 13. gpsrjournal.com [gpsrjournal.com]
- 14. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asiapharmaceutics.info [asiapharmaceutics.info]
preventing decomposition of benzimidazole compounds during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the decomposition of benzimidazole (B57391) compounds during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of benzimidazole decomposition during synthesis?
A1: Decomposition of benzimidazole derivatives during synthesis is often attributed to several factors:
-
Harsh Reaction Conditions: Both strong acidic and basic conditions can lead to the degradation of the benzimidazole core.[1]
-
High Temperatures: Prolonged exposure to high temperatures, especially above 300°C, can cause thermal decomposition.[2]
-
Oxidative Side Reactions: Reactants or the benzimidazole product can be sensitive to air, leading to oxidative degradation.[3]
-
Hydrolysis: The azine linkage in certain benzimidazole precursors or the ring itself can be susceptible to hydrolysis, particularly under acidic conditions.[2]
-
Ring Opening: N-alkylation with reactive alkyl halides at elevated temperatures can form quaternary benzimidazolium salts, which may undergo nucleophilic attack and subsequent ring opening.[4]
Q2: How can I minimize the formation of colored impurities in my final product?
A2: The formation of colored byproducts often indicates decomposition or side reactions. To minimize these:
-
Use High-Purity Starting Materials: Impurities in reactants, such as oxidized o-phenylenediamine (B120857) or benzaldehyde, can lead to colored byproducts.[2][3] Consider recrystallization or distillation of starting materials if purity is a concern.
-
Work Under an Inert Atmosphere: If your compounds are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored oxidation products.[3]
-
Optimize Reaction Time and Temperature: Avoid prolonged reaction times and excessive temperatures, as these can lead to the formation of thermal decomposition products.[1][2] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1]
-
Purification: If colored impurities are still present, purification methods like recrystallization with activated carbon (Norite) or sublimation can be effective in their removal.[5][6]
Q3: My benzimidazole product is difficult to purify. What strategies can I employ?
A3: Purification challenges can arise from the presence of unreacted starting materials, side products, or decomposition products. Consider the following strategies:
-
Recrystallization: This is a common and effective method for purifying solid benzimidazole derivatives.[3] A screening of different solvents may be necessary to find the optimal conditions.
-
Sublimation: For thermally stable benzimidazoles, vacuum sublimation can be a highly effective purification technique to obtain very pure material, as it can remove both volatile and non-volatile impurities.[5]
-
Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) can be used to separate the desired product from impurities.[5]
-
Acid-Base Extraction: The amphoteric nature of the benzimidazole ring allows for purification by extraction. The compound can be dissolved in an acidic solution, washed with an organic solvent to remove non-basic impurities, and then precipitated by neutralization with a base.[7]
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the synthesis of benzimidazole compounds.
Issue 1: Low or No Yield of the Desired Benzimidazole Product
| Potential Cause | Troubleshooting Strategy | Experimental Details |
| Incomplete Reaction | Optimize reaction time and temperature. Monitor reaction progress using TLC.[1] | For a typical Phillips condensation, ensure the reaction is heated sufficiently (often >100 °C) for an adequate duration (2-4 hours or as determined by TLC).[1] |
| Sub-optimal pH | Adjust the pH of the reaction medium. Condensation is often favored under neutral to slightly acidic conditions for the Phillips-Ladenburg reaction, or neutral to slightly basic for others.[2][8] | When using formic acid, an excess ensures acidic conditions for cyclization. Neutralization with a base like 10% NaOH is done post-reaction to precipitate the product.[9] |
| Poor Reagent Quality | Use high-purity starting materials. Purify o-phenylenediamine and aldehydes/carboxylic acids if necessary.[2] | o-Phenylenediamine can be purified by recrystallization. Aldehydes can be purified by distillation to remove oxidized impurities like carboxylic acids. |
| Inefficient Cyclization | Choose an appropriate catalyst or dehydrating agent. | For reactions with carboxylic acids, polyphosphoric acid can be an effective dehydrating agent.[5] For reactions with aldehydes, various Lewis or Brønsted acid catalysts can be employed.[3][10] |
Issue 2: Significant Formation of Byproducts or Decomposition Products
| Potential Cause | Troubleshooting Strategy | Experimental Details |
| Thermal Decomposition | Reduce reaction temperature and time. Avoid excessive heating during workup and purification.[2] | If using a high-boiling solvent, consider switching to a lower-boiling one or exploring microwave-assisted synthesis which can reduce reaction times.[3][11] |
| Oxidative Degradation | Perform the reaction under an inert atmosphere (Nitrogen or Argon).[3] | Degas the solvent prior to use and maintain a positive pressure of inert gas throughout the reaction. |
| Ring Opening of Benzimidazolium Salts | Use milder reaction conditions (lower temperature, shorter time) for N-alkylation. Avoid using a large excess of the alkylating agent.[4] | Add the alkylating agent slowly to the reaction mixture to maintain a low concentration. Use a strict 1:1 molar ratio of the benzimidazole to the protecting group reagent.[4] |
| Hydrolysis of Intermediates or Product | Ensure anhydrous conditions, especially when using water-sensitive reagents like LiAlH₄.[1] During workup, minimize contact time with strong acids or bases. | Use flame-dried glassware and anhydrous solvents. Quench reactions carefully, for example, with a Fieser workup (sequential addition of water, 15% NaOH, then water).[1] |
Experimental Protocols
Protocol 1: General Synthesis of 2-Substituted Benzimidazoles (Phillips-Ladenburg Reaction)
This protocol describes the condensation of an o-phenylenediamine with a carboxylic acid.
Materials:
-
o-phenylenediamine (1 equivalent)
-
Carboxylic acid (1-1.2 equivalents)
-
4M Hydrochloric acid or Polyphosphoric acid
-
10% Sodium hydroxide (B78521) solution
-
Ethanol or water for recrystallization
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine and the carboxylic acid.
-
Add 4M HCl or polyphosphoric acid to the mixture.
-
Heat the reaction mixture at reflux (typically 100-150°C) for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the mixture with 10% sodium hydroxide solution until a precipitate forms.[8][9]
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure benzimidazole derivative.[3]
Protocol 2: Synthesis of 2-Substituted Benzimidazoles from Aldehydes
This protocol involves the condensation of an o-phenylenediamine with an aldehyde, often followed by oxidation.
Materials:
-
o-phenylenediamine (1 equivalent)
-
Aldehyde (1 equivalent)
-
Catalyst (e.g., Er(OTf)₃, 1 mol%)[3]
-
Solvent (e.g., solvent-free for microwave, or a suitable organic solvent)
-
Ethyl acetate (B1210297) for extraction
-
Anhydrous Sodium Sulfate
Procedure:
-
In a microwave reactor vessel, mix the o-phenylenediamine, aldehyde, and catalyst.[3]
-
Conduct the reaction under solvent-free conditions in a microwave oven at 60°C for 5-10 minutes.[3] Alternatively, the reaction can be carried out in a suitable solvent at reflux, monitoring by TLC.
-
After completion, add water to the reaction mixture.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[3]
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: A generalized workflow for the synthesis of benzimidazole compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. mdpi.com [mdpi.com]
- 11. Benzimidazole synthesis [organic-chemistry.org]
Technical Support Center: Regioselective Synthesis of Substituted Benzimidazoles
Welcome to the technical support center for the regioselective synthesis of substituted benzimidazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing substituted benzimidazoles?
A1: The most prevalent methods involve the condensation of an o-phenylenediamine (B120857) with either a carboxylic acid (or its derivatives like esters and acid chlorides) in a process known as the Phillips-Ladenburg reaction, or with an aldehyde in a variation of the Weidenhagen reaction.[1] Modern approaches often utilize various catalytic systems to improve yields and reaction conditions.[2][3][4]
Q2: How can I control the regioselectivity to obtain a specific isomer (e.g., N-1 substituted vs. other isomers)?
A2: Regioselectivity is a significant challenge, especially with unsymmetrically substituted o-phenylenediamines. Key factors influencing regioselectivity include:
-
Steric Hindrance: Bulky substituents on either the diamine or the aldehyde/carboxylic acid can direct the cyclization to the less hindered position.
-
Electronic Effects: The electronic properties of substituents on the aromatic rings play a crucial role. Electron-donating or withdrawing groups can influence the nucleophilicity of the amino groups, thus directing the initial condensation step.
-
Catalyst Choice: Certain catalysts can selectively activate one amino group over the other. For instance, some metal catalysts have been shown to offer high regioselectivity.[5]
-
Reaction Conditions: Temperature, solvent, and reaction time can all impact the regiochemical outcome.[1]
Q3: What are the advantages of using microwave-assisted synthesis for benzimidazoles?
A3: Microwave-assisted synthesis offers several benefits over conventional heating methods, including dramatically reduced reaction times (from hours to minutes), often cleaner reactions with fewer byproducts, and increased product yields.[6][7][8] This technique is considered a green chemistry approach as it can reduce energy consumption and sometimes allows for solvent-free reactions.[7][9]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Symptoms:
-
TLC analysis shows mostly starting material.
-
After workup, the isolated product mass is significantly lower than the theoretical yield.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Inactive Catalyst | Ensure the catalyst is fresh and has been stored correctly. For some reactions, catalyst activation may be necessary. Consider increasing the catalyst loading, but be aware that excess catalyst can sometimes decrease yield and selectivity.[1] |
| Suboptimal Reaction Temperature | Some condensation reactions that show poor yields at room temperature can be significantly improved by heating.[1] Conversely, if decomposition is suspected, try lowering the reaction temperature. |
| Incorrect Solvent | The choice of solvent is critical. Experiment with different solvents of varying polarity. Some modern protocols utilize green solvents like ethanol (B145695) or even solvent-free conditions, particularly with microwave assistance.[6][10] |
| Poor Quality Starting Materials | Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can lead to side reactions and inhibit the desired transformation.[1] Purify starting materials by recrystallization or distillation if their purity is questionable. |
| Atmosphere Sensitivity | If the reaction involves an oxidative cyclization, the presence of air or an oxidant may be necessary. For reactants or products that are sensitive to air, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1] |
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
Symptoms:
-
TLC analysis shows multiple spots close together.
-
NMR of the crude product indicates a mixture of isomers.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Reaction Conditions Favoring Mixture | The formation of both 2-substituted and 1,2-disubstituted benzimidazoles is a common issue when reacting o-phenylenediamine with aldehydes.[10][11] To favor the 1,2-disubstituted product, use a 1:2 molar ratio of diamine to aldehyde and consider a catalyst like Er(OTf)₃.[10][11] To selectively obtain the 2-substituted product, a 1:1.1 ratio of diamine to aldehyde at low temperatures (1–2 °C) can be effective.[10] |
| Inappropriate Catalyst | The catalyst can significantly influence selectivity. Research catalysts known for directing the specific substitution pattern you desire. For example, rhodium(III) catalysts have been used for regioselective C-H activation/annulation reactions.[5][12][13] |
| High Reaction Temperature | Elevated temperatures can sometimes provide enough energy to overcome the activation barrier for the formation of multiple isomers.[1] Try running the reaction at a lower temperature to favor the thermodynamically more stable product. |
Issue 3: Difficult Product Isolation and Purification
Symptoms:
-
Formation of an emulsion during aqueous workup.
-
Product is difficult to separate from byproducts or starting materials by column chromatography.
-
Presence of colored impurities.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Emulsion during Extraction | To break up an emulsion, add a saturated brine solution during the aqueous workup.[1] |
| Co-eluting Impurities | If impurities are difficult to separate, consider converting the product to a salt to modify its solubility and chromatographic behavior, then neutralize it back after purification. Also, try different solvent systems for chromatography. |
| Colored Byproducts | Colored impurities often arise from the oxidation of the o-phenylenediamine starting material.[1] Using a dihydrochloride (B599025) salt of the diamine can sometimes lead to cleaner reactions and reduced color impurities.[14] |
Experimental Protocols & Data
Protocol 1: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles (Solvent-Free)
This protocol is adapted from a method utilizing Erbium(III) triflate as a catalyst.[6][15]
Methodology:
-
In a 3 mL glass vial suitable for microwave synthesis, add N-phenyl-o-phenylenediamine (1 mmol).
-
Add the desired aryl or alkyl aldehyde (1 mmol).
-
Add Erbium(III) triflate (Er(OTf)₃) (1 mol%).
-
Place the vial in a microwave reactor and irradiate for 5 minutes at a set temperature of 60 °C.
-
Monitor the reaction progress using TLC and GC/MS analysis.
-
Upon completion, the crude product can be purified by recrystallization or column chromatography.
Comparative Data:
| Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| Conventional | Er(OTf)₃ (1 mol%) | Ethyl Lactate | 120 min | 59.6 | [15] |
| Microwave | Er(OTf)₃ (1 mol%) | Solvent-Free | 5 min | 99.9 | [6][15] |
Protocol 2: Lanthanum Chloride Catalyzed Synthesis of 2-Substituted Benzimidazoles
This protocol describes a one-pot synthesis at room temperature.[2]
Methodology:
-
To a solution of o-phenylenediamine (1.0 mmol) in acetonitrile (B52724) (5 mL), add the desired aldehyde (1.2 mmol).
-
Add lanthanum chloride (LaCl₃) (10 mol%) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to obtain the product.
Yield Data for Various Aldehydes:
| Aldehyde | Catalyst (mol%) | Solvent | Time (hours) | Yield (%) |
| Benzaldehyde | LaCl₃ (10) | Acetonitrile | 2.5 | 94 |
| 4-Chlorobenzaldehyde | LaCl₃ (10) | Acetonitrile | 3 | 96 |
| 4-Methoxybenzaldehyde | LaCl₃ (10) | Acetonitrile | 3.5 | 92 |
| 2-Nitrobenzaldehyde | LaCl₃ (10) | Acetonitrile | 4 | 89 |
| Data sourced from literature reports.[2] |
Visual Guides
Caption: General experimental workflow for benzimidazole synthesis.
Caption: Decision logic for regioselective synthesis strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 4. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. jocpr.com [jocpr.com]
- 8. Microwave-assisted Synthesis of Benzimidazole Derivatives: A Green and Effective Approach | Bentham Science [eurekaselect.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 11. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substrate-Controlled Divergent Synthesis of Benzimidazole-Fused Quinolines and Spirocyclic Benzimidazole-Fused Isoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Benzimidazole synthesis [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Benzimidazole Crystallization and Precipitation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with benzimidazole (B57391) crystallization and precipitation.
Troubleshooting Guides (Question & Answer Format)
Issue 1: No Crystals Are Forming
Q1: I've followed the protocol, but no crystals are forming after cooling/solvent evaporation. What should I do?
A1: A lack of crystal formation is typically an issue with supersaturation or solvent choice. Here are several steps to troubleshoot this problem:
-
Purity Check: Ensure the purity of your benzimidazole compound. Impurities can significantly inhibit crystallization. A purity of at least 80-90% is a good starting point. If you suspect impurities, consider purification by column chromatography before re-attempting crystallization.[1]
-
Solvent Selection: The solvent is critical. If your compound is too soluble, the solution may not become supersaturated. Conversely, if it's poorly soluble, you may not have dissolved enough material.[1] Experiment with a range of solvents with varying polarities.[1][2]
-
Induce Supersaturation: If slow evaporation or cooling is ineffective, try other methods to achieve supersaturation:
-
Antisolvent Addition: Slowly add a miscible "poor" solvent (one in which your compound is insoluble) to a solution of your compound in a "good" solvent until turbidity is observed.[2]
-
Vapor Diffusion: Place a small vial with your compound's solution inside a larger sealed container with a more volatile antisolvent. The vapor from the antisolvent will slowly diffuse into your solution, inducing crystallization.
-
-
Increase Concentration: Carefully prepare a saturated or near-saturated solution at an elevated temperature to ensure the concentration is sufficient for crystal formation upon cooling.[2]
Issue 2: Oiling Out or Amorphous Precipitation
Q2: My compound is separating as an oil or a non-crystalline solid. How can I resolve this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase before crystallizing, often because the solution's temperature is above the compound's melting point or the level of supersaturation is too high.[3] Amorphous precipitates are non-crystalline solids. Here's how to address these issues:
-
Reduce Supersaturation Rate:
-
Adjust Solvent System:
-
Use a solvent system where the benzimidazole derivative has higher solubility to prevent it from "crashing out."[1]
-
Adding a small amount of a co-solvent can sometimes prevent oiling.
-
-
Modify Temperature: Attempt crystallization at a higher temperature.[1]
-
Add Seed Crystals: Introducing a single, well-formed crystal can provide a template for ordered crystal growth, bypassing the oiling phase.[4]
-
pH Adjustment: The solubility of benzimidazoles is often pH-dependent.[5] Adjusting the pH of the solution might prevent oiling out.
Issue 3: Crystals Are Too Small or Needle-Like
Q3: I'm getting crystals, but they are very small or have a needle-like morphology, which is not ideal for analysis. How can I grow larger, more well-defined crystals?
A3: The formation of many small crystals indicates a high nucleation rate. To encourage the growth of larger crystals, you need to slow down the crystallization process.[1]
-
Slow Down Supersaturation:
-
Decrease the cooling rate. For instance, allow the solution to cool to room temperature slowly and then transfer it to a refrigerator.
-
Slow the rate of evaporation by using a container with a smaller opening or placing it in a cooler environment.[1]
-
-
Reduce Nucleation Sites:
-
Solvent Choice: The choice of solvent can significantly affect crystal morphology.[6] Experiment with different solvents or solvent mixtures.
-
Seeding: Introduce a single, high-quality seed crystal into a slightly supersaturated solution to promote the growth of a larger single crystal.[1]
Frequently Asked Questions (FAQs)
Q: What are the best general solvents for benzimidazole crystallization?
A: The ideal solvent depends on the specific benzimidazole derivative. However, common starting points include:
-
Protic Solvents: Water, ethanol, methanol, isopropanol, and acetic acid are often good choices due to the hydrogen bonding capabilities of the benzimidazole core and any acidic or basic functional groups.[2]
-
Aprotic Polar Solvents: Acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) can also be effective.[2] However, be cautious with DMF and DMSO as they can sometimes lead to gelatinous precipitates.[5]
-
Mixed Solvents: A combination of a "good" solvent (e.g., methanol/acetone) with a "poor" solvent (e.g., water, heptane, toluene) is often used in antisolvent crystallization.[2][5]
Q: How does pH affect benzimidazole crystallization?
A: Benzimidazoles are amphoteric, meaning they can act as both acids and bases. Their solubility is therefore highly dependent on pH.[5]
-
In acidic solutions , the imidazole (B134444) nitrogen can be protonated, increasing solubility in aqueous media. Neutralization of an acidic solution is a common method to precipitate benzimidazoles.[5]
-
In basic solutions , the N-H proton can be removed, also increasing solubility. This pH-dependent solubility can be leveraged for purification and crystallization.
Q: Can co-crystallization help with difficult-to-crystallize benzimidazoles?
A: Yes, co-crystallization is a valuable technique. Forming a co-crystal with a suitable co-former (like a carboxylic acid) can alter the intermolecular interactions, such as hydrogen bonding and π–π stacking, leading to a more stable crystal lattice and improved crystallization outcomes.[7][8] This can also be a strategy to improve the aqueous solubility of poorly soluble benzimidazole derivatives.[9][10]
Q: My benzimidazole seems to incorporate the solvent into its crystal structure. How can I prevent this?
A: Solvent incorporation, forming solvates, can be an issue.[5] To obtain a solvent-free material, you can try:
-
Sublimation: For thermally stable compounds, sublimation can be an effective purification technique to yield solvent-free crystals.[5]
-
Different Solvents: Experiment with solvents that are less likely to be incorporated into the crystal lattice.
-
Drying: Thoroughly drying the crystals under vacuum, sometimes with gentle heating, can remove residual solvent.
Data Presentation
Table 1: Proposed Solvents for Crystallization Screening of 1H-Benzo[d]imidazole-7-acetic acid [2]
| Solvent Class | Specific Solvents | Rationale for Selection |
| Protic Solvents | Water, Ethanol, Methanol, Isopropanol, Acetic Acid | The carboxylic acid and imidazole groups can form hydrogen bonds with protic solvents. Acetic acid can be particularly effective for dissolving acidic compounds. |
| Aprotic Polar | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Ethyl Acetate | These solvents offer a range of polarities and can dissolve benzimidazoles through dipole-dipole interactions. |
| Aprotic Nonpolar | Toluene, Heptane, Cyclohexane | These are typically used as antisolvents as the compound is expected to have low solubility in them. They can induce precipitation when added to a solution of the compound in a more polar solvent. |
Experimental Protocols
Protocol 1: Slow Cooling Crystallization [2]
-
Dissolution: In a test tube, add a small amount (e.g., 10-20 mg) of the benzimidazole compound.
-
Add a selected solvent dropwise while gently heating and stirring until the solid completely dissolves.
-
Saturation: Continue adding the compound until a small amount no longer dissolves at the elevated temperature to ensure a saturated solution. Add a minimal amount of solvent to redissolve this solid.
-
Cooling: Allow the hot, saturated solution to cool slowly to room temperature. To promote slower cooling, the vessel can be placed in an insulated container.
-
Crystal Collection: Once crystals have formed, collect them by filtration and wash with a small amount of cold solvent.
Protocol 2: Antisolvent Crystallization [2]
-
Dissolution: Dissolve the benzimidazole compound in a suitable "good" solvent at room temperature to create a clear, concentrated solution.
-
Antisolvent Addition: Slowly add a miscible "poor" solvent (antisolvent) dropwise to the solution while stirring.
-
Observation: Continue adding the antisolvent until turbidity (cloudiness) is observed, indicating the onset of nucleation.
-
Crystallization: At the point of turbidity, stop the addition and allow the solution to stand undisturbed for crystals to grow.
-
Crystal Collection: Collect the crystals by filtration and wash with the antisolvent.
Protocol 3: Slow Evaporation [2]
-
Dissolution: Dissolve the benzimidazole compound in a suitable solvent to create a clear, near-saturated solution.
-
Evaporation: Transfer the solution to a clean vial and cover it with a cap that has small perforations or with parafilm punctured with a needle. This allows for slow solvent evaporation.
-
Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
Crystal Collection: Once suitable crystals have formed, carefully decant the remaining mother liquor and dry the crystals.
Visualizations
Caption: A general experimental workflow for benzimidazole crystallization.
Caption: A decision tree for troubleshooting common crystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. WO2017085258A1 - Co-crystals of benzimidazole compounds - Google Patents [patents.google.com]
- 9. Crystal engineering approach to improve the solubility of mebendazole - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. Co-crystals of benzimidazole compounds (2016) | Hernández Herrero Gonzalo [scispace.com]
addressing colored impurities in benzimidazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the synthesis of benzimidazole (B57391), with a particular focus on the formation and removal of colored impurities.
Troubleshooting Guide
This guide is designed to help researchers, scientists, and drug development professionals identify and resolve issues related to colored impurities in their benzimidazole synthesis experiments.
Problem: The crude benzimidazole product is highly colored (e.g., brown, red, or yellow).
Possible Causes and Solutions:
-
Cause 1: Oxidation of o-phenylenediamine (B120857) starting material.
-
Identification: The o-phenylenediamine starting material itself may have a dark color due to air oxidation. This is a common source of colored impurities.[1]
-
Solution:
-
Purify the o-phenylenediamine before use: If the starting material is discolored, consider purifying it by recrystallization or sublimation.
-
Use fresh, high-purity o-phenylenediamine: Whenever possible, use freshly opened or properly stored o-phenylenediamine to minimize oxidation.
-
-
-
Cause 2: Oxidation of o-phenylenediamine during the reaction.
-
Identification: The reaction mixture darkens significantly during the synthesis, leading to a colored crude product. This can be due to the formation of highly colored species like 2,3-diaminophenazine.[2][3][4]
-
Solution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Control Reaction Temperature: Avoid excessive heating, as higher temperatures can accelerate oxidation and other side reactions.[1]
-
-
-
Cause 3: Formation of colored byproducts from side reactions.
-
Identification: The presence of unexpected spots on a Thin Layer Chromatography (TLC) plate of the crude product, some of which may be colored. These can arise from condensation reactions between impurities or decomposition of starting materials.[1]
-
Solution:
-
Optimize Reaction Conditions: Adjust the reaction time and temperature to favor the formation of the desired benzimidazole product over side products.
-
Purification: Employ appropriate purification techniques as detailed in the protocols below to separate the desired product from these impurities.
-
-
-
Cause 4: Residual colored impurities after initial purification.
-
Identification: The product remains colored even after initial workup and isolation.
-
Solution:
-
Activated Carbon Treatment: Use activated carbon (charcoal) to adsorb colored impurities.[5][6][7][8][9] This is a highly effective method for decolorization.
-
Recrystallization: Perform recrystallization from a suitable solvent to obtain a pure, colorless product.[5][6]
-
Column Chromatography: For persistent impurities or difficult-to-crystallize products, column chromatography is a reliable purification method.[5][10][11]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the common colored impurities in benzimidazole synthesis?
A1: The most common colored impurities arise from the oxidation of the o-phenylenediamine starting material.[1] A specific, well-documented colored byproduct is 2,3-diaminophenazine, which is formed from the oxidative dimerization of o-phenylenediamine and imparts a yellow color.[4] Other colored impurities can be complex condensation products and polymeric materials.[1]
Q2: How can I prevent the formation of colored impurities?
A2: To minimize the formation of colored impurities, it is recommended to:
-
Use high-purity, colorless o-phenylenediamine.
-
Run the reaction under an inert atmosphere (nitrogen or argon).
-
Maintain careful control over the reaction temperature to avoid overheating.[1]
Q3: What is the most effective method for removing colored impurities?
A3: A combination of recrystallization and treatment with activated carbon is often the most effective and straightforward method for removing colored impurities from crude benzimidazole.[5][6][8] For very stubborn impurities or for achieving the highest purity, column chromatography is the method of choice.[10][11]
Q4: How do I choose the right solvent for recrystallization?
A4: The ideal solvent for recrystallization should dissolve the benzimidazole product well at elevated temperatures but poorly at room temperature or below. For benzimidazole itself, boiling water is a commonly used and effective solvent.[6][8] For substituted benzimidazoles, other solvents such as ethanol, methanol, or mixtures of solvents like ethyl acetate (B1210297)/hexane may be more suitable.[10][12] It is often necessary to perform small-scale solvent screening to find the optimal system.
Q5: How much activated carbon should I use, and are there any risks?
A5: Typically, a small amount of activated carbon is sufficient. A general guideline is to use about 1-5% of the weight of your crude product. For example, for 10 grams of crude benzimidazole, 0.1 to 0.5 grams of activated carbon can be used.[6][8] While effective for removing colored impurities, using an excessive amount of activated carbon can lead to a loss of the desired product due to adsorption.
Data Presentation
The following tables summarize the effectiveness of different purification techniques based on qualitative and semi-quantitative data from experimental reports.
Table 1: Comparison of Purification Methods for Colored Benzimidazole
| Purification Method | Typical Purity Improvement | Yield Impact | Notes |
| Recrystallization | Good to Excellent | Moderate to High | Effectiveness depends on the choice of solvent. Can significantly improve purity and remove many colored impurities.[5][6] |
| Activated Carbon Treatment | Excellent for Color Removal | Can have a slight to moderate impact on yield due to product adsorption.[6] | Highly effective for adsorbing large, colored organic molecules.[5] Best used in conjunction with recrystallization. |
| Column Chromatography | Excellent | Can be lower than recrystallization due to losses on the column. | Very effective for separating compounds with different polarities and for achieving very high purity.[10][11] |
Table 2: Typical Yields for Benzimidazole Synthesis and Purification
| Synthesis Step | Reagents | Reported Yield | Reference |
| Crude Synthesis | o-phenylenediamine, formic acid | 97-99% (crude) | [8] |
| Recrystallization & Activated Carbon | Crude benzimidazole, water, Norite | 83-85% (pure) | [8] |
| Synthesis & Recrystallization | o-phenylenediamine, formic acid | 85% | [13] |
Experimental Protocols
Protocol 1: Synthesis of Benzimidazole from o-Phenylenediamine and Formic Acid
This protocol is a common method for the laboratory synthesis of benzimidazole.
Materials:
-
o-Phenylenediamine
-
Formic acid (90%)
-
10% Sodium hydroxide (B78521) (NaOH) solution
-
Ice-cold deionized water
Procedure:
-
In a round-bottom flask, combine 27 g of o-phenylenediamine with 17.5 g (16 mL) of 90% formic acid.[14]
-
Heat the mixture on a water bath at 100°C for 2 hours.[14]
-
Cool the reaction mixture to room temperature.
-
Slowly add 10% sodium hydroxide solution with constant swirling until the mixture is just alkaline to litmus (B1172312) paper.
-
Filter the crude benzimidazole using a Buchner funnel and wash the precipitate with ice-cold water.[7]
Protocol 2: Purification of Benzimidazole by Recrystallization and Activated Carbon Treatment
This protocol is designed to decolorize and purify the crude benzimidazole.
Materials:
-
Crude benzimidazole
-
Deionized water
-
Activated carbon (decolorizing charcoal)
Procedure:
-
Dissolve the crude benzimidazole in 400 mL of boiling water in a large beaker or Erlenmeyer flask.[7][9]
-
Perform a hot gravity filtration through a pre-heated funnel to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
Collect the purified benzimidazole crystals by vacuum filtration and wash them with a small amount of cold water.
-
Dry the crystals in an oven at 100°C. The expected melting point of pure benzimidazole is 171-172°C.[6]
Protocol 3: Purification of Benzimidazole Derivatives by Column Chromatography
This is a general protocol that can be adapted for various benzimidazole derivatives.
Materials:
-
Crude benzimidazole derivative
-
Silica (B1680970) gel (60-120 or 230-400 mesh)
-
Eluent (e.g., a mixture of ethyl acetate and n-hexane)[10]
-
Standard chromatography glassware
Procedure:
-
Prepare the Column: Pack a chromatography column with a slurry of silica gel in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent) and load it onto the top of the silica column.
-
Elution: Begin eluting the column with a low polarity solvent mixture (e.g., 10% ethyl acetate in hexane). Gradually increase the polarity of the eluent (e.g., to 20%, 30% ethyl acetate) to elute the compounds from the column.[11]
-
Fraction Collection: Collect the eluate in fractions.
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[11]
Visualizations
Caption: Troubleshooting workflow for colored impurities.
Caption: General experimental workflow.
Caption: Formation of a common colored impurity.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ijcrt.org [ijcrt.org]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. ijcrt.org [ijcrt.org]
- 10. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 13. Synthesis of Benimidazole from o- Phynylenediamine.pptx [slideshare.net]
- 14. 190. The oxidation of derivatives of o-phenylenediamine. Part III. Isomeric phenazine pigments and aposafranones obtained by oxidation of chlorinated 2-aminodiphenylamine hydrochlorides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Microwave-Assisted Benzimidazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of benzimidazoles.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave synthesis for benzimidazoles compared to conventional heating?
Microwave-assisted organic synthesis (MAOS) offers several significant advantages over traditional heating methods for benzimidazole (B57391) synthesis:
-
Rapid Reaction Times: Reactions that might take hours with conventional heating can often be completed in minutes under microwave irradiation.[1][2] Microwave-assisted synthesis of some benzimidazoles has been shown to be 60–160 times faster than conventional heating methods.[3]
-
Higher Yields and Purity: Microwave heating often leads to cleaner reactions with fewer side products, resulting in higher yields and greater purity of the desired benzimidazole derivatives.[1][3][4] In some cases, yield increases of 3% to 113% have been observed.[5]
-
Energy Efficiency: Microwaves directly heat the reaction mixture, making the process more energy-efficient than conventional methods that heat the entire apparatus.[1][4]
-
Environmentally Friendly: The use of solvent-free conditions or greener solvents is often more feasible with microwave assistance, reducing the environmental impact.[1][6]
Q2: How do I select the appropriate starting materials for microwave-assisted benzimidazole synthesis?
The most common method for synthesizing benzimidazoles via microwave irradiation is the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or an aldehyde.[7] The choice of substituents on these starting materials will determine the final benzimidazole derivative.
Q3: What are the key microwave parameters I need to optimize?
The primary parameters to optimize for successful microwave-assisted benzimidazole synthesis are:
-
Temperature: This is a critical parameter influencing reaction rate and yield.
-
Time: Microwave reactions are significantly faster, so precise timing is crucial.
-
Microwave Power: The applied power affects the rate of heating.
It is essential to use a dedicated microwave reactor equipped with temperature and pressure sensors for accurate control and safety.[8]
Q4: Can I perform microwave-assisted benzimidazole synthesis without a solvent?
Yes, solvent-free conditions are a significant advantage of microwave-assisted synthesis.[6] This approach, often referred to as "green chemistry," reduces waste and simplifies product purification.[6][9]
Troubleshooting Guide
Problem 1: Low or no product yield.
| Possible Cause | Suggested Solution |
| Incorrect Microwave Parameters | Systematically vary the temperature, time, and power to find the optimal conditions. Start with conditions reported in the literature for similar substrates if available. Increasing the reaction temperature can significantly improve yields.[6] |
| Poor Microwave Absorption | If using a non-polar solvent, it may not absorb microwave energy efficiently.[10] Consider adding a small amount of a polar solvent or using a different, more polar solvent system. Alternatively, a solid support like silica (B1680970) gel can be used to absorb the microwave energy.[5] |
| Catalyst Inactivity | If using a catalyst, ensure it is active and used in the correct concentration. Some reactions may require an acid catalyst, such as hydrochloric acid or p-toluenesulfonic acid, to proceed efficiently.[2][3] |
| Decomposition of Reagents | High temperatures can sometimes lead to the decomposition of starting materials or the product.[3] Try running the reaction at a lower temperature for a slightly longer time. |
Problem 2: Formation of significant side products.
| Possible Cause | Suggested Solution |
| Over-Irradiation | Exposing the reaction to microwave irradiation for too long or at too high a power can lead to the formation of byproducts. Reduce the reaction time and/or power. |
| Non-uniform Heating | In domestic microwave ovens, "hot spots" can cause localized overheating and side reactions. Using a dedicated scientific microwave reactor with a stirrer ensures uniform heating.[8] |
| Incorrect Stoichiometry | Ensure the molar ratio of your reactants is correct. A 1:1 molar ratio of o-phenylenediamine to carboxylic acid or aldehyde is commonly used.[3][6] |
Problem 3: The reaction is not going to completion.
| Possible Cause | Suggested Solution |
| Insufficient Reaction Time or Temperature | Gradually increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.[1] |
| Inadequate Mixing | Ensure the reaction mixture is being stirred effectively to ensure all reactants are exposed to the microwave irradiation and can interact. |
Experimental Protocols
General Workflow for Microwave-Assisted Benzimidazole Synthesis
The general workflow for the microwave-assisted synthesis of benzimidazole derivatives is a straightforward process.[1] It involves selecting the appropriate starting materials, mixing them (with a catalyst if necessary) in a microwave-safe vessel, and subjecting the mixture to microwave irradiation for a predetermined time and at a specific power level.[1]
Caption: General workflow for microwave-assisted benzimidazole synthesis.
Example Protocol 1: Synthesis of 2-Substituted Benzimidazoles using a Domestic Microwave Oven
This protocol is adapted from a procedure for the synthesis of various benzimidazole derivatives.[3]
-
Reactant Preparation: In a 25 mL glass beaker, mix o-phenylenediamine (1.0 mmol) and the appropriate carboxylic acid (1.0 mmol).
-
Acid Catalyst: Add two drops of 4M hydrochloric acid to the mixture.
-
Microwave Irradiation: Place the beaker in a domestic microwave oven and irradiate at 50% power for 1.5 to 4 minutes.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
Work-up and Purification: After cooling, the crude product is recrystallized from a 50:50 mixture of ethanol (B145695) and water to yield the pure benzimidazole derivative.
Example Protocol 2: Solvent-Free Synthesis of 1,2-Disubstituted Benzimidazoles
This method is based on a green chemistry approach for the synthesis of 1,2-disubstituted benzimidazoles.[6]
-
Reactant and Catalyst Mixture: In a 3 mL glass vessel, add N-phenyl-o-phenylenediamine (1 mmol), the desired aryl or alkyl aldehyde (1 mmol), and Er(OTf)₃ (1 mol%).
-
Microwave Irradiation: Place the vessel in a Synthos 3000 microwave instrument and irradiate for 5 minutes at a fixed temperature of 60°C.
-
Monitoring: Monitor the reaction by TLC and GC/MS analyses.[6]
-
Work-up: After the reaction is complete, add water to the mixture.
-
Extraction and Purification: Extract the product with ethyl acetate. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.[1] Further purification can be achieved by recrystallization or column chromatography if necessary.[1]
Quantitative Data Summary
The following tables summarize the reaction conditions for the microwave-assisted synthesis of various benzimidazole derivatives as reported in the literature.
Table 1: Comparison of Microwave vs. Conventional Heating for Benzimidazole Synthesis [3]
| Entry | R Group | Microwave Time (min) | Microwave Yield (%) | Conventional Time (h) | Conventional Yield (%) |
| 3a | Methyl | 2.5 | 90 | 4 | 70 |
| 3c | Propyl | 3.0 | 85 | 6 | 65 |
| 3d | Ethyl | 2.0 | 88 | 5 | 72 |
| 3f | Heptyl | 4.0 | 82 | 8 | 60 |
| 3k | 4-nitrophenyl | 1.5 | 95 | 4 | 80 |
Table 2: Optimization of Reaction Conditions for 1,2-Disubstituted Benzimidazole Synthesis [9]
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Ethyl lactate | rt | 120 | 0 |
| 3 | Ethyl lactate | 100 | 120 | 15.3 |
| 7 | Water | 100 | 120 | 89.6 |
| 8 | Water (MW) | 60 | 10 | 71.9 |
| 10 | Solvent-free (MW) | 60 | 5 | 89.6 |
| 11 | Solvent-free (MW, with catalyst) | 60 | 5 | 99.9 |
Troubleshooting Flowchart
This flowchart provides a logical sequence for troubleshooting common issues in microwave-assisted benzimidazole synthesis.
Caption: A step-by-step guide to resolving common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 5. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Microwave-Assisted Synthesis of Benzimidazoles and Their Derivatives From 1994 to 2016-A Review | Bentham Science [eurekaselect.com]
- 8. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 9. preprints.org [preprints.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Temperature Control in Large-Scale Benzimidazole Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on managing temperature control in large-scale benzimidazole (B57391) reactions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the impact of temperature on reaction outcomes.
Troubleshooting Guide
Unforeseen temperature fluctuations can significantly impact the yield, purity, and safety of large-scale benzimidazole synthesis. This guide addresses common temperature-related issues in a question-and-answer format.
Question: My reaction is experiencing a sudden and rapid temperature increase (exotherm). What should I do?
Answer: An uncontrolled exotherm can lead to a runaway reaction, posing a significant safety hazard.[1][2][3] Immediate action is critical.
-
Emergency Cooling: Immediately apply maximum cooling to the reactor jacket. If available, activate emergency cooling systems.
-
Stop Reagent Addition: If reagents are being added, stop the feed immediately.
-
Quench the Reaction: If the temperature continues to rise uncontrollably, be prepared to quench the reaction by adding a pre-determined quenching agent.
-
Evacuate: If the situation cannot be brought under control, evacuate the area and follow established emergency procedures.
Question: I am observing a lower than expected yield. Could temperature be the cause?
Answer: Yes, suboptimal temperature is a common reason for low yields in benzimidazole synthesis.[4][5]
-
Temperature Too Low: The reaction may not have sufficient energy to proceed to completion. Consider incrementally increasing the reaction temperature and monitoring the progress via in-process controls like TLC or HPLC.[4]
-
Temperature Too High: Excessive heat can lead to the degradation of reactants, intermediates, or the final product. Review literature for the optimal temperature range for your specific reaction.
Question: My final product has significant impurities. How can I control temperature to improve purity?
Answer: Temperature plays a crucial role in reaction selectivity. Improper temperature control can promote the formation of side products.[5][6]
-
Formation of Regioisomers: In cases of unsymmetrical o-phenylenediamines, the reaction temperature can influence the ratio of N-1 and N-3 substituted products. Lowering the reaction temperature may increase the selectivity for the desired isomer.[6]
-
Di-alkylation/Di-protection: Elevated temperatures can increase the rate of undesired secondary reactions. Maintaining a lower, controlled temperature can help minimize these impurities.[6]
-
Side Reactions: Adjusting the temperature can help favor the desired reaction pathway over competing side reactions. For example, an intermediate imine might be the major product at a lower temperature, while the desired benzimidazole forms at a higher temperature.[5]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in managing temperature for large-scale benzimidazole reactions?
A1: The primary challenges include:
-
Exothermic Nature: Many benzimidazole synthesis reactions are exothermic, releasing significant heat. Managing this heat to prevent dangerous temperature spikes is critical, especially at a large scale where the surface-area-to-volume ratio is lower.[1][7]
-
Heat Transfer: Efficiently transferring heat into or out of a large reactor can be difficult. Poor mixing can lead to localized hot spots, promoting side reactions and impurity formation.
-
Scale-up Issues: Thermal gradients that are negligible at the lab scale can become significant in large reactors, leading to inconsistent product quality.
Q2: How does temperature affect the reaction kinetics of benzimidazole synthesis?
A2: Temperature has a significant impact on the reaction rate. Generally, an increase in temperature increases the reaction rate. However, this can also increase the rate of undesired side reactions. Kinetic studies are crucial to determine the optimal temperature profile that maximizes the formation of the desired product while minimizing impurities.[8]
Q3: What are the best practices for monitoring temperature in a large-scale reactor?
A3: For robust temperature monitoring, it is recommended to:
-
Use Multiple Probes: Place multiple temperature probes at different locations within the reactor to detect any temperature gradients.
-
Implement Process Analytical Technology (PAT): PAT tools, such as in-line infrared or Raman spectroscopy, can provide real-time information about reaction progress and temperature, allowing for more precise control.[9][10][11][12]
-
Regular Calibration: Ensure all temperature monitoring equipment is regularly calibrated to maintain accuracy.
Q4: What type of heat transfer fluid is suitable for large-scale benzimidazole reactions?
A4: The choice of heat transfer fluid depends on the required operating temperature range.
-
Water/Glycol Solutions: Suitable for lower temperature ranges and offer good heat transfer properties.[13][14]
-
Synthetic Organic Fluids: Offer a wider operating temperature range and good thermal stability.[15][16]
-
Silicone-based Fluids: Provide excellent thermal stability over a very wide temperature range.[15]
Data Presentation
The following tables summarize the impact of temperature on benzimidazole synthesis based on data from various studies.
Table 1: Effect of Temperature on the Yield of 2-phenylbenzimidazole
| Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 100 | 4 hours | 0 | [17] |
| 250 | 4 hours | 21 | [17] |
| 300 | 4 hours | 52 | [17] |
| 350 | 4 hours | 71 | [17] |
| 400 | 4 hours | 74 | [17] |
Table 2: Influence of Temperature and Catalyst on Benzimidazole Synthesis
| Entry | Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Er(OTf)₃ | 80 | 2 | 91 | [18] |
| 2 | None | 80 | 15 | 75 | [18] |
| 3 | Er(OTf)₃ | 120 | 5 | 74 | [18] |
| 4 | None | 120 | 5 | 43 | [18] |
| 5 | NH₄Cl | Room Temp | 240 | 94 | [19] |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of 1H-Benzimidazole
This protocol is adapted for a large-scale laboratory setting.
Materials and Equipment:
-
o-Phenylenediamine (B120857) (1.0 mol, 108.14 g)
-
Formic acid (90%) (1.4 mol, 53 mL)
-
10% Sodium hydroxide (B78521) solution
-
Decolorizing carbon
-
Deionized water
-
1 L three-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Buchner funnel and flask
Procedure:
-
To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add o-phenylenediamine and formic acid.
-
Heat the reaction mixture to 100°C using a heating mantle and stir for 2-3 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add 10% sodium hydroxide solution with continuous stirring until the pH is approximately 8-9 to precipitate the crude benzimidazole.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crude product by vacuum filtration and wash with cold deionized water.
-
For purification, transfer the crude product to a 2 L beaker and add 1.5 L of deionized water.
-
Heat the suspension to boiling with stirring.
-
Add 5 g of decolorizing carbon and continue to heat at boiling for 15 minutes.
-
Filter the hot solution through a pre-heated Buchner funnel.
-
Allow the filtrate to cool to room temperature and then place it in an ice bath for 1 hour to induce crystallization.
-
Collect the purified benzimidazole by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 80°C.[20]
Protocol 2: General Procedure for Temperature Control in an Exothermic Benzimidazole Reaction
This protocol outlines a general approach for managing temperature during a potentially exothermic large-scale benzimidazole synthesis.
Equipment:
-
Jacketed reactor with a reliable temperature control unit
-
Multiple calibrated temperature probes
-
Controlled reagent addition system (e.g., dosing pump)
-
Emergency quenching system
Procedure:
-
System Preparation: Circulate the heat transfer fluid through the reactor jacket and bring it to the initial, safe starting temperature.
-
Initial Charge: Charge the reactor with the initial reactants and solvent.
-
Controlled Reagent Addition: Begin the slow, controlled addition of the second reactant. The addition rate should be determined based on reaction calorimetry data to ensure the heat generated can be effectively removed by the cooling system.
-
Real-time Monitoring: Continuously monitor the internal temperature of the reactor at multiple points.
-
Temperature Adjustment: The temperature control unit should automatically adjust the flow and temperature of the heat transfer fluid to maintain the desired reaction temperature.
-
Hold Period: Once the addition is complete, maintain the reaction at the set temperature for the required duration, continuing to monitor for any temperature deviations.
-
Cool Down: Upon completion, cool the reaction mixture to a safe temperature before proceeding with workup.
Mandatory Visualizations
Logical Relationship: Troubleshooting Low Yield
Caption: A workflow for troubleshooting low yields in benzimidazole synthesis.
Experimental Workflow: Large-Scale Temperature Controlled Synthesis
Caption: A generalized workflow for temperature control in large-scale benzimidazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Performance of Runaway Detection in a Batch Reactor Using Thermal Runaway Criteria | Chemical Engineering Transactions [cetjournal.it]
- 3. icheme.org [icheme.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mt.com [mt.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Real-Time Monitoring & Control in Biopharmaceuticals [sigmaaldrich.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. pharmtech.com [pharmtech.com]
- 13. wattco.com [wattco.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. Heat transfer fluids | Heat transfer fluids comparison [globalhtf.com]
- 16. thermaplate.com [thermaplate.com]
- 17. researchgate.net [researchgate.net]
- 18. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 19. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Benzimidazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for selecting the optimal catalyst for specific benzimidazole (B57391) syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for benzimidazole synthesis?
A1: The most prevalent methods for synthesizing the benzimidazole core involve the condensation of an o-phenylenediamine (B120857) with either a carboxylic acid (or its derivatives like esters and acid chlorides) or an aldehyde.[1] The reaction with carboxylic acids is often referred to as the Phillips-Ladenburg synthesis, while the reaction with aldehydes is a variation of the Weidenhagen reaction.[1]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst?
A2: The choice between a homogeneous and a heterogeneous catalyst depends on the specific requirements of your synthesis. Homogeneous catalysts are soluble in the reaction medium, often leading to high activity and selectivity. However, their removal from the reaction mixture can be challenging. Heterogeneous catalysts are in a different phase from the reactants and are easily separated by filtration, which simplifies purification and allows for catalyst recycling. However, they may sometimes exhibit lower activity compared to their homogeneous counterparts.
Q3: What are the advantages of using microwave-assisted synthesis for benzimidazoles?
A3: Microwave-assisted synthesis offers several advantages over conventional heating methods, including significantly reduced reaction times (from hours to minutes), improved product yields, and often cleaner reactions with fewer byproducts.[2][3] This technique is also more energy-efficient and aligns with the principles of green chemistry, often allowing for solvent-free reactions.[2][3]
Q4: Can I perform benzimidazole synthesis without a catalyst?
A4: While some benzimidazole syntheses can proceed without a catalyst, the reaction is often slow and results in low yields.[4] Catalysts are typically employed to accelerate the reaction rate and improve the overall efficiency and yield of the desired product.[1] In some cases, a reaction that yields only 32% of the product without a catalyst can achieve a 95% yield with an optimized catalyst system.[4]
Q5: How does the choice of solvent affect the reaction?
A5: The solvent can significantly impact the efficiency and outcome of benzimidazole synthesis. The polarity of the solvent can influence reaction rates and yields. While polar solvents like ethanol (B145695) and methanol (B129727) are commonly used and have shown high effectiveness, some modern methods favor solvent-free conditions.[1] It is often recommended to screen a range of solvents to determine the optimal choice for your specific substrates and catalyst.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
-
Inactive Catalyst: The catalyst may be deactivated or not suitable for the specific substrates.
-
Solution: Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere if air-sensitive). Try a different class of catalyst (e.g., switch from a Lewis acid to a metal-based catalyst).
-
-
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to degradation.
-
Solution: Gradually increase the reaction temperature and monitor the progress by TLC. Conversely, if degradation is suspected, try lowering the temperature.
-
-
Incorrect Solvent: The chosen solvent may not be suitable for the reaction.
-
Solution: Perform small-scale screening with different solvents of varying polarities.
-
-
Poor Quality Starting Materials: Impurities in the o-phenylenediamine or aldehyde can interfere with the reaction.
-
Solution: Purify the starting materials before use, for example, by recrystallization or distillation.
-
-
Insufficient Reaction Time: The reaction may not have reached completion.
-
Solution: Monitor the reaction over a longer period using TLC to determine the optimal reaction time.
-
Issue 2: Formation of Significant Side Products/Low Selectivity
Possible Causes and Solutions:
-
Incorrect Catalyst: The catalyst may not be selective for the desired product. For instance, in the reaction of o-phenylenediamine with aldehydes, both 2-substituted and 1,2-disubstituted benzimidazoles can be formed.[5]
-
Solution: The choice of catalyst can significantly influence selectivity. For example, Er(OTf)₃ has been shown to selectively produce 1,2-disubstituted benzimidazoles with electron-rich aldehydes.[5] Conversely, the absence of a catalyst can favor the formation of the 2-substituted product.[5] Supported gold nanoparticles have also demonstrated high selectivity for 2-substituted benzimidazoles.[6]
-
-
Suboptimal Reactant Stoichiometry: The molar ratio of o-phenylenediamine to the aldehyde or carboxylic acid can affect product distribution.
-
Solution: Experiment with slightly different molar ratios of the reactants to find the optimal balance for your desired product.
-
-
Inappropriate Reaction Temperature: Temperature can influence the relative rates of competing reactions.
-
Solution: Adjusting the temperature may favor the formation of the desired product over side products.
-
Issue 3: Difficulty in Catalyst Separation and Reuse
Possible Causes and Solutions:
-
Use of a Homogeneous Catalyst: Homogeneous catalysts are inherently difficult to separate from the reaction mixture.
-
Catalyst Leaching: The active catalytic species may be leaching from the solid support into the reaction mixture.
-
Solution: Choose a more robust heterogeneous catalyst with strong bonding between the active species and the support. Perform leaching tests to quantify the extent of metal leaching.
-
Data Presentation: Catalyst Performance in Benzimidazole Synthesis
The following tables summarize quantitative data for various catalytic systems used in the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes, allowing for easy comparison.
Table 1: Comparison of Different Catalysts for the Synthesis of 2-Phenyl-1H-benzimidazole
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | - | Ethanol | 25 | 16 | 60 | [4] |
| MgO@DFNS | 10 wt% | Ethanol | 25 | 4 | 95 | [4] |
| LaCl₃ | 10 | Acetonitrile | Room Temp. | 2 | 92 | [1] |
| NH₄Cl | 30 | Ethanol | 80-90 | 2.5 | 90 | [1] |
| Au/TiO₂ | 1 (Au) | CHCl₃:MeOH (3:1) | 25 | 2 | 95 | [6] |
| Er(OTf)₃ | 1 | Solvent-Free (MW) | 60 | 0.08 | 99.9 | [3] |
| p-TsOH | 20 mol% | DMF | 80 | 2-3 | High | [8] |
| FeCl₃/Al₂O₃ | 10 | DMF | 25 | 0.5 | 94 | [9] |
Table 2: Microwave-Assisted vs. Conventional Heating for 1,2-Disubstituted Benzimidazole Synthesis
| Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| Conventional | Er(OTf)₃ (1 mol%) | Ethyl Lactate | 120 min | 59.6 | [3] |
| Microwave | Er(OTf)₃ (1 mol%) | Solvent-Free | 5 min | 99.9 | [3] |
| Conventional | None | Polyphosphoric Acid | 2-8 h | Lower | [3] |
| Microwave | None | Ethanol | 2-8 min | 85-96 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Heterogeneous Catalysis using MgO@DFNS [4]
-
To a solution of o-phenylenediamine (1 mmol) and an aldehyde (1.2 mmol) in ethanol, add 10 wt% of the MgO@DFNS catalyst.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the catalyst from the reaction mixture.
-
Wash the catalyst with ethanol and dry it for reuse.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles [10][11]
-
In a microwave-safe vessel, mix N-substituted-o-phenylenediamine (1 mmol), an aldehyde (1 mmol), and Er(OTf)₃ (1 mol%).
-
Conduct the reaction under solvent-free conditions in a microwave reactor at 60 °C for 5–10 minutes.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Add water to the reaction mixture.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Protocol 3: Gold Nanoparticle Catalyzed Synthesis of 2-Substituted Benzimidazoles [6]
-
Place the Au/TiO₂ catalyst (1 mol% Au) in a glass reactor.
-
Add a solvent mixture of CHCl₃:MeOH (3:1).
-
Add o-phenylenediamine (0.3 mmol) and the aldehyde (0.3 mmol) to the reactor.
-
Stir the reaction mixture at 25 °C for 2 hours.
-
Monitor the reaction by TLC.
-
After completion, separate the solid catalyst from the reaction mixture by centrifugation.
-
Wash the catalyst with ethanol.
-
Combine the supernatant and the washings and evaporate the solvent to obtain the product.
Visualizations
Caption: General experimental workflow for benzimidazole synthesis.
Caption: Troubleshooting flowchart for low yield in benzimidazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 5. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 6. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 8. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. preprints.org [preprints.org]
Technical Support Center: Troubleshooting Benzimidazole Bioassays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results in bioassays involving benzimidazole-based compounds. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Category 1: Compound Solubility and Handling
Q1: My benzimidazole (B57391) compound precipitates when I dilute my DMSO stock into aqueous assay buffer. What's happening and how can I fix it?
A1: This is a frequent issue caused by the low aqueous solubility of many benzimidazole derivatives. When the high-concentration DMSO stock is diluted into the aqueous buffer, the compound's concentration exceeds its solubility limit, causing it to "crash out" of solution.[1][2][3]
Troubleshooting Steps:
-
Confirm Stock Solution Integrity: Before troubleshooting the assay, ensure your DMSO stock is not the problem. Precipitates can form after freeze-thaw cycles. Gently warm the stock solution to 37°C for 10-15 minutes and vortex thoroughly to redissolve any precipitate.[1]
-
Optimize Final DMSO Concentration: For most cell-based assays, the final DMSO concentration should be kept at or below 0.5%, and ideally below 0.1%, to minimize solvent-induced toxicity.[3] However, enzymatic assays may tolerate up to 1-2%.[1] Always include a vehicle control with the equivalent final DMSO concentration.[3]
-
Modify Assay Buffer:
-
pH Adjustment: Benzimidazoles are often weak bases and may be more soluble at a lower (more acidic) pH where the imidazole (B134444) nitrogens can be protonated.[1] Test a range of buffer pH values compatible with your assay system.[1]
-
Use of Co-solvents: Adding a small percentage (1-5%) of a water-miscible organic co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) to the assay buffer can improve compound solubility.[1][3]
-
-
Assess Kinetic Solubility: Experimentally determine the kinetic solubility limit of your compound in the specific assay buffer you are using to understand its solubility threshold.[1]
Q2: What is the maximum recommended concentration of DMSO in a typical bioassay?
A2: The tolerance for DMSO is highly dependent on the specific assay. For most cell-based assays, the final concentration should not exceed 0.5% to avoid solvent-induced artifacts and cytotoxicity.[3] Many enzymatic assays can tolerate higher concentrations, sometimes up to 1-2%, but some enzymes can be inhibited by as little as 0.2%.[1] It is critical to run a vehicle control (assay medium with the same final DMSO concentration) to assess the impact of the solvent on your experiment.[3]
Category 2: Assay Performance and Quality Control
Q3: My Z'-factor is consistently low (< 0.5) in my high-throughput screen (HTS). What does this mean and how can I improve it?
A3: A low Z'-factor indicates that the assay is not robust enough to reliably distinguish between active compounds (hits) and inactive ones.[4] It suggests significant overlap between your positive and negative control signals.[4]
Troubleshooting Steps:
-
Reagent Quality: Ensure all reagents, including enzymes and substrates, are of high quality, stored correctly, and within their expiration dates.[5]
-
Pipetting Accuracy: Inconsistent or inaccurate pipetting is a major source of variability. Use calibrated pipettes and, where possible, automated liquid handlers.[4][5]
-
Increase Signal Window: If the difference between your positive and negative controls is too small, try to increase it. This could involve increasing the incubation time for an enzymatic reaction or optimizing reagent concentrations.[4]
-
Check Control Compounds: Verify the concentration and activity of your positive and negative controls. An improperly prepared or degraded control will lead to a poor Z'-factor.[4]
Q4: I'm observing high variability between my technical and biological replicates. What are the common causes?
Common Causes and Solutions:
-
Inconsistent Pipetting: Use proper pipetting techniques, ensuring consistent speed and avoiding air bubbles.[5]
-
Uneven Cell Distribution: For cell-based assays, ensure your cell suspension is homogenous before and during plating. Swirl the suspension gently between pipetting steps.[5]
-
Edge Effects: The outer wells of a microplate are prone to evaporation and temperature fluctuations. Avoid using these wells for experimental samples; instead, fill them with sterile media or buffer.[5]
-
Inconsistent Incubation: Ensure uniform temperature and humidity within your incubator.[5]
Category 3: Interpreting Unexpected Results
Q5: My benzimidazole compound shows high potency in a primary biochemical assay but has weak or no activity in a cell-based assay. What could be the reason?
A5: This is a common discrepancy in drug discovery. Several factors can explain this observation:
-
Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.
-
Rapid Metabolism: The compound may be quickly metabolized by the cells into an inactive form. Benzimidazoles can undergo extensive first-pass metabolism, often mediated by cytochrome P450 (CYP450) enzymes.[6]
-
Efflux Pumps: The compound could be actively transported out of the cell by efflux pumps.
-
Low Aqueous Solubility: As discussed in Q1, poor solubility can lead to a lower effective concentration of the compound in the cell culture medium.[6]
Q6: I have identified several "hits" in my primary screen, but they are not active in a secondary, orthogonal assay. Why is this happening?
A6: This often indicates that your initial hits were false positives resulting from assay interference rather than true biological activity.[4][7] It is crucial to perform counter-screens to rule out these artifacts.[7]
Common Types of Assay Interference:
-
Compound Autofluorescence: The compound itself fluoresces at the same wavelength used for detection, creating a false positive signal.[8]
-
Fluorescence Quenching: The compound absorbs the light emitted by the reporter fluorophore, leading to a false negative signal (misinterpreted as inhibition).[8]
-
Compound Aggregation: At higher concentrations, some compounds form colloidal aggregates that can non-specifically inhibit enzymes, leading to reproducible, concentration-dependent results that are not due to specific binding.
-
Reactivity with Assay Reagents: The compound may chemically react with assay components, such as luciferin (B1168401) in luciferase-based assays or reducing agents like DTT.[9]
Troubleshooting Guides & Data Tables
Guide 1: Investigating Compound Solubility Issues
If you suspect compound solubility is impacting your results, follow this systematic approach.
Table 1: Illustrative Solubility Data for a Benzimidazole Derivative
| Buffer System | pH | Representative Solubility (µM) |
| MES Buffer | 5.5 | ~50 |
| HEPES Buffer | 6.5 | ~20 |
| Tris Buffer | 7.4 | < 5 |
| Note: These are illustrative values. The optimal pH must be compatible with your biological assay system.[1] |
Workflow for Troubleshooting Solubility:
Caption: A logical workflow for troubleshooting compound solubility issues.
Guide 2: Identifying Assay Interference by Aggregation
Compound aggregation is a common source of false positives in HTS. Aggregates can non-specifically inhibit enzymes.
Table 2: Expected vs. Unexpected Results in an Aggregation Counter-Screen
| Condition | Expected Result (True Inhibitor) | Unexpected Result (Aggregator) |
| IC₅₀ (without detergent) | 1.5 µM | 2.0 µM |
| IC₅₀ (with 0.01% Triton X-100) | 1.7 µM (No significant change) | > 50 µM (>10-fold shift) |
Workflow for Aggregation Counter-Screen:
Caption: Workflow to determine if a compound acts via aggregation.
Experimental Protocols
Protocol 1: General Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of a compound on cultured cells.[10][11]
Methodology:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density and allow them to attach for 24 hours at 37°C in a 5% CO₂ incubator.[10]
-
Compound Treatment: Prepare serial dilutions of the benzimidazole compound in complete growth medium. The final DMSO concentration should typically be less than 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).[10]
-
Incubation: Incubate the plate for a specified period (e.g., 48 to 72 hours) at 37°C and 5% CO₂.[10]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[10]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Protocol 2: General Kinase Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of a compound against a specific protein kinase.[4][12]
Methodology:
-
Reagent Preparation: Prepare solutions of the recombinant kinase, a kinase-specific substrate, and ATP in a suitable kinase reaction buffer. Prepare a serial dilution of the benzimidazole inhibitor in DMSO.
-
Reaction Setup: In a 384-well plate, add the test inhibitor solution. Add the kinase enzyme solution to initiate the reaction. Include a negative control (DMSO) and a positive control (a known potent inhibitor for the target kinase).[4]
-
Initiate Kinase Reaction: Add the substrate/ATP mixture to all wells to start the phosphotransfer reaction. The final reaction volume is typically small (e.g., 10-20 µL).[4]
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagents. The detection method will vary depending on the assay format (e.g., luminescence-based, fluorescence polarization, or antibody-based detection of the phosphorylated substrate).
-
Measurement: Read the plate using a microplate reader appropriate for the detection method.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value.
Signaling Pathway Diagram
Many benzimidazole derivatives are developed as inhibitors of protein kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival.[1][13]
Caption: A simplified kinase signaling pathway often targeted by benzimidazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stability of Benzimidazole Compounds in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with benzimidazole (B57391) compounds in solution.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common stability issues you may encounter during your experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Rapid decrease in compound concentration in acidic solution (pH < 7). | Acid-catalyzed hydrolysis. The benzimidazole ring system, particularly substituted benzimidazoles like omeprazole (B731), can be susceptible to rapid degradation in acidic environments.[1][2] | - Adjust the pH of your solution to neutral or slightly alkaline conditions if your experimental design allows. - For oral formulations, consider the use of enteric coatings to protect the compound from gastric acid. - When acid treatment is necessary, perform the experiment at a lower temperature and for the shortest possible duration. |
| Compound degradation in alkaline solution (pH > 7). | Base-catalyzed hydrolysis. Some benzimidazole derivatives can also degrade in basic conditions. | - Buffer your solution to a pH range where the compound is most stable (typically neutral). - If basic conditions are required, use the lowest effective concentration of the base and minimize exposure time. |
| Formation of unknown peaks in HPLC chromatogram after exposure to air or in the presence of peroxides. | Oxidative degradation. The imidazole (B134444) ring can be susceptible to oxidative cleavage. For benzimidazoles with thioether linkages, oxidation of the sulfur atom is a common degradation pathway.[3] | - Degas your solvents before use to remove dissolved oxygen. - Consider adding antioxidants such as Butylated Hydroxytoluene (BHT) or chelating agents like Ethylenediaminetetraacetic acid (EDTA) to your solution.[4] - Store solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Compound instability when exposed to light. | Photodegradation. Many benzimidazole compounds are highly sensitive to light, especially in solution, which can lead to the formation of various photoproducts.[5][6][7] | - Protect your solutions from light by using amber vials or wrapping containers in aluminum foil. - Conduct experiments under low-light conditions whenever possible. - For long-term storage, keep solutions in a dark environment. |
| Degradation of the compound at elevated temperatures. | Thermal degradation. Benzimidazole compounds are generally more stable in solid form but can degrade in solution when exposed to heat.[5][6] | - Store stock solutions and experimental samples at recommended low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage).[8] - Avoid prolonged exposure to high temperatures during experimental procedures. |
| Precipitation of the compound in aqueous solution. | Low aqueous solubility. Many benzimidazole derivatives have poor water solubility, especially at neutral pH.[7] | - Consider using co-solvents such as DMSO or ethanol (B145695). - Adjusting the pH to more acidic or alkaline conditions can sometimes improve solubility, but be mindful of potential degradation.[9] - Salt formation can significantly improve the solubility of benzimidazole compounds.[10] |
Frequently Asked Questions (FAQs)
1. What are the primary factors that influence the stability of benzimidazole compounds in solution?
The stability of benzimidazole compounds in solution is primarily affected by pH, temperature, light, the presence of oxidizing agents, and the choice of solvent. They are particularly susceptible to degradation under acidic conditions and are often photosensitive.[1][5]
2. How can I improve the long-term stability of my benzimidazole stock solutions?
For long-term storage, it is recommended to store benzimidazole solutions at low temperatures, such as -20°C or -80°C, and to protect them from light by using amber vials or other light-blocking containers.[8] Preparing stock solutions in appropriate organic solvents like DMSO or ethanol can also enhance stability compared to aqueous solutions.
3. What are the common degradation pathways for benzimidazole compounds?
Common degradation pathways include:
-
Acid-catalyzed rearrangement and hydrolysis: Particularly for proton-pump inhibitors like omeprazole and lansoprazole (B1674482).[1][2][11]
-
Hydrolysis of side chains: For example, the hydrolysis of the carbamate (B1207046) group in anthelmintics like albendazole (B1665689) and mebendazole.[5][6]
-
Oxidation: Often involving the sulfur atom in thioether-containing benzimidazoles or the imidazole ring itself.[3]
-
Photodegradation: Leading to a variety of degradation products through different mechanisms.[7]
4. How do I perform a forced degradation study for a benzimidazole compound?
A forced degradation study, as per ICH guidelines, involves subjecting the compound to various stress conditions to identify potential degradation products and establish the stability-indicating nature of an analytical method.[12] The typical stress conditions include:
-
Acidic hydrolysis: e.g., 0.1 M HCl at 60°C.
-
Basic hydrolysis: e.g., 0.1 M NaOH at 60°C.
-
Oxidation: e.g., 3-30% H₂O₂ at room temperature.
-
Thermal stress: e.g., 60-80°C.
-
Photostability: Exposure to a combination of UV and visible light.
5. Which analytical techniques are best for monitoring the stability of benzimidazole compounds?
High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is the most common and effective method for monitoring the stability of benzimidazole compounds and separating their degradation products.[13][14] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification and structural elucidation of these degradation products.[12]
Data on Benzimidazole Stability
The following tables summarize quantitative data from forced degradation studies on common benzimidazole compounds.
Table 1: Forced Degradation of Albendazole in Solution
| Stress Condition | Time (hours) | % Degradation | Reference |
| 0.1 M HCl | 6 | 6.13 | [10] |
| 1 M HCl | 24 | 1.77 | [15] |
| 0.1 M NaOH | 24 | 1.6 | [15] |
| 1 M NaOH | 24 | 1.47 | [15] |
| 10% H₂O₂ | 24 | 1.40 | [15] |
| Thermal (80°C) | 48 | Significant | [16] |
| Photolytic | - | Stable | [10] |
Note: Degradation percentages can vary based on the specific experimental conditions.
Table 2: Stability of Omeprazole in Aqueous Solution at 25°C
| pH | Half-life | Reference |
| 5.0 | 43 minutes | [5] |
| 7.0 | - | [5] |
| 8.0 | - | [5] |
| 10.0 | 2.8 months | [5] |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines the general steps for conducting a forced degradation study on a benzimidazole compound.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the benzimidazole compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for up to 24 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for up to 24 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for up to 24 hours. At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
Thermal Degradation: Store both the solid compound and a solution of the compound at 80°C for 48 hours. Analyze samples at different time points.
-
-
Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.
Protocol 2: Photostability Testing of a Benzimidazole Solution (as per ICH Q1B)
-
Sample Preparation: Prepare a solution of the benzimidazole compound in a chemically inert and transparent container. Prepare a control sample and protect it from light by wrapping the container in aluminum foil.
-
Light Exposure: Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Sample Analysis: At appropriate time intervals, withdraw aliquots from both the exposed and control samples and analyze them by HPLC.
-
Evaluation: Compare the chromatograms of the exposed and control samples to assess the extent of photodegradation.
Visualizations
Generalized Benzimidazole Degradation Pathway
References
- 1. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 2. Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of benzimidazoles by photoperoxidation: metabolites detection and ecotoxicity assessment using Raphidocelis subcapitata microalgae and Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. rjptonline.org [rjptonline.org]
- 11. Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR: AI Summary, Post-Publication Reviews & Author Contact - Peeref [peeref.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. wisdomlib.org [wisdomlib.org]
- 16. e3s-conferences.org [e3s-conferences.org]
resolving peak broadening in HPLC analysis of benzimidazoles
Welcome to the technical support center for the HPLC analysis of benzimidazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments, with a particular focus on resolving peak broadening.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak broadening in the HPLC analysis of benzimidazoles?
Peak broadening in the analysis of benzimidazoles, which are basic compounds, often stems from several factors:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based C18 columns can interact with the basic benzimidazole (B57391) molecules, leading to peak tailing, a form of peak broadening.[1]
-
Inappropriate Mobile Phase pH: The ionization state of benzimidazoles is highly dependent on the mobile phase pH. If the pH is not optimized, it can lead to poor peak shape.[2][3]
-
Column Overload: Injecting too much sample can saturate the column, resulting in distorted and broadened peaks.[1][4]
-
Column Degradation: Over time, columns can degrade due to issues like silica (B1680970) breakdown or contamination, leading to a loss of efficiency and broader peaks.[4]
-
Extra-Column Volume: Excessive tubing length or large-volume detector cells can contribute to the dispersion of the analyte band, causing broader peaks.[5]
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion and broadening.[6][7]
Q2: How does the mobile phase pH affect the peak shape of benzimidazoles?
The pH of the mobile phase is a critical parameter in the analysis of ionizable compounds like benzimidazoles. For basic compounds, a lower pH (typically around 3-4) can protonate the residual silanol groups on the column, minimizing secondary interactions and thus reducing peak tailing.[8] Conversely, operating at a high pH can suppress the ionization of the basic benzimidazole, which can also improve peak shape. It is generally recommended to work at a pH that is at least 2 units away from the pKa of the analyte to ensure a single ionic form is present.[6]
Q3: I'm observing split peaks for my benzimidazole analyte. What could be the cause and how can I fix it?
Split peaks can arise from several issues:
-
Co-elution of an Interfering Compound: A simple test is to inject a smaller volume of your sample. If the split peak resolves into two distinct peaks, it indicates the presence of an impurity or a closely related compound. Method optimization, such as changing the mobile phase composition or gradient, may be necessary.[6][9]
-
Blocked Column Frit: If all peaks in the chromatogram are splitting, a blocked inlet frit on the column could be the culprit. Replacing the frit or the column may be necessary.[3][9]
-
Column Void or Contamination: A void at the head of the column or contamination in the stationary phase can create different flow paths for the analyte, resulting in split peaks.[9][10] In such cases, the column usually needs to be replaced.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak splitting, especially for early eluting peaks. It is always best to dissolve the sample in the initial mobile phase if possible.[6][11]
Q4: I am seeing ghost peaks in my chromatogram. How can I identify their source and eliminate them?
Ghost peaks are extraneous peaks that are not part of the sample. A systematic approach is needed to identify their source:
-
Blank Injection: Run a blank gradient (without injecting any sample). If the ghost peak is still present, the contamination is in the HPLC system or the mobile phase.[9][12]
-
Isolate System Components: To pinpoint the source of system contamination, you can systematically bypass components. For example, replace the column with a union and run a blank gradient to see if the contamination is from the autosampler or pump.[12]
-
Check Mobile Phase: Prepare a fresh mobile phase using high-purity HPLC-grade solvents and filtered water. If the ghost peaks disappear, the previous mobile phase was contaminated.[5][12]
-
Column Contamination: If the ghost peak only appears when the column is in line, it is likely contaminated with strongly retained compounds from previous injections. Flushing the column with a strong solvent or, if permissible, backflushing it can help.[12]
-
Sample Preparation: If the ghost peak is absent in blank runs but appears in sample runs, the contamination may be introduced during sample preparation (e.g., from vials, caps, or solvents used for extraction).[9]
Troubleshooting Guides
Resolving Peak Broadening
This workflow provides a step-by-step guide to diagnosing and resolving peak broadening issues in the HPLC analysis of benzimidazoles.
Data Presentation
The following table summarizes the impact of mobile phase pH on the peak asymmetry of albendazole. As the pH is adjusted further away from the pKa of the residual silanol groups (around pH 4-5), the peak shape improves, as indicated by a decrease in the tailing factor.
| Mobile Phase pH | Buffer System | Tailing Factor (Albendazole) |
| 2.5 | 0.1% Formic Acid in Water | 1.1 |
| 3.5 | 10 mM Potassium Dihydrogen Phosphate | 1.3 |
| 4.5 | 10 mM Sodium Acetate | 1.8 |
| 6.6 | 25 mM Ammonium Acetate | 2.2 |
Note: This data is illustrative and compiled from general principles discussed in the cited literature. Actual values may vary depending on the specific column and other chromatographic conditions.
Experimental Protocols
Detailed HPLC Method for the Simultaneous Determination of Albendazole, Fenbendazole, Mebendazole, and Oxfendazole (B1322)
This protocol is adapted from a validated method for the analysis of four common benzimidazole derivatives.[13]
1. Instrumentation
-
HPLC system with a gradient pump, UV detector, and autosampler.
-
Data acquisition and processing software.
2. Chromatographic Conditions
-
Column: Nucleosil C8 (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.05% Orthophosphoric acid in Water:Acetonitrile (75:25, v/v)
-
Mobile Phase B: 0.05% Orthophosphoric acid in Water:Acetonitrile (50:50, v/v)
-
pH Adjustment: Both mobile phases are adjusted to pH 4.5 with a 15% sodium hydroxide (B78521) solution.
-
Gradient Program:
Time (min) % Mobile Phase B 0 0 10 100 15 100 16 0 | 20 | 0 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelengths: 254 nm for albendazole, fenbendazole, and mebendazole; 288 nm for oxfendazole.
-
Injection Volume: 20 µL
3. Standard Solution Preparation
-
Prepare individual stock solutions of albendazole, fenbendazole, mebendazole, and oxfendazole in a suitable solvent (e.g., methanol (B129727) with a small amount of acid to aid dissolution) at a concentration of 1 mg/mL.
-
Prepare a working standard mixture by diluting the stock solutions with the mobile phase to achieve the desired concentrations for calibration.
4. Sample Preparation
-
Tablets: Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of the active ingredient, dissolve it in the same solvent as the standards, sonicate to ensure complete dissolution, and dilute to the final volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Suspensions: Accurately measure a volume of the suspension, dilute it with the appropriate solvent, and follow the same procedure as for tablets.
5. System Suitability
-
Before sample analysis, perform at least five replicate injections of a standard solution.
-
The system is deemed suitable for analysis if the relative standard deviation (%RSD) for the peak areas is less than 2.0%, the tailing factor is less than 2.0, and the theoretical plates are greater than 2000.
Logical Diagram for Method Protocol
References
- 1. iajps.com [iajps.com]
- 2. ijrpc.com [ijrpc.com]
- 3. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 4. jcchems.com [jcchems.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. Ghost Peaks in Chromatography: What They Are, Why You Should Be Aware of Them | Pharmaguideline [pharmaguideline.com]
- 9. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 10. uhplcs.com [uhplcs.com]
- 11. fenbenqhp.com [fenbenqhp.com]
- 12. hplc.eu [hplc.eu]
- 13. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Illuminating the Battlefield: A Comparative Guide to the In Vitro Anticancer Activity of Benzimidazole Derivatives
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a continuous endeavor. Among the myriad of heterocyclic compounds, benzimidazole (B57391) derivatives have emerged as a promising class of molecules, demonstrating significant potential in cancer therapeutics.[1][2] This guide provides an objective comparison of the in vitro anticancer performance of various benzimidazole derivatives, supported by experimental data, to aid in the validation and advancement of these compounds in oncology research.
The unique structural scaffold of benzimidazole, a fusion of benzene (B151609) and imidazole (B134444) rings, allows for diverse chemical modifications, leading to a wide array of derivatives with varied biological activities.[1][3] These compounds exert their anticancer effects through multiple mechanisms, including the disruption of microtubule polymerization, induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[3][4]
Comparative Efficacy: A Quantitative Look at Anticancer Activity
The in vitro anticancer activity of benzimidazole derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values of several benzimidazole derivatives against a panel of human cancer cell lines, providing a comparative view of their potency. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Compound 8I (Benzimidazole-acridine derivative) | K562 (Leukemia) | 2.68 | - | - |
| Compound 8I (Benzimidazole-acridine derivative) | HepG-2 (Hepatocellular carcinoma) | 8.11 | - | - |
| Compound 4c (Pyrrolobenzodiazepine-conjugated benzimidazole) | NCI-60 Panel | <0.01 (GI50) | - | - |
| MBIC (Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate) | Breast Cancer Cells | - | - | - |
| Compound 3c | HCT-116 (Colon Cancer) | Active | Imatinib | - |
| Compound 3l | TK-10 (Renal Cancer) | Active | Imatinib | - |
| Benzimidazole 2 | HCT-116 (Colon Cancer) | 16.18 ± 3.85 (µg/mL) | - | - |
| Benzimidazole 4 | MCF-7 (Breast Cancer) | 8.86 ± 1.10 (µg/mL) | - | - |
| Compound 12b | Human Topoisomerase I | 16 | Camptothecin | - |
| Compounds 11a, 12a, 12b | 60 Human Cancer Cell Lines | 0.16 - 3.6 (GI50) | - | - |
| Compound 6b | MCF-7 (Breast Cancer) | 0.1 ± 0.02 (µg/mL) | - | - |
| Compound 6c | MCF-7 (Breast Cancer) | 0.3 ± 0.01 (µg/mL) | - | - |
| Compound 6b | HePG2 (Hepatocellular Carcinoma) | 0.3 ± 0.1 (µg/mL) | - | - |
| Compound 6c | HePG2 (Hepatocellular Carcinoma) | 0.5 ± 0.1 (µg/mL) | - | - |
| Compound 6b | HCT-116 (Colon Cancer) | 0.06 ± 0.001 (µg/mL) | - | - |
| Compound 6c | HCT-116 (Colon Cancer) | 0.2 ± 0.01 (µg/mL) | - | - |
| Compound 4 | Four Cancer Cell Lines | 1.20 (GI50) | Doxorubicin | 1.10 (GI50) |
| Compound 4c | - | - | Erlotinib | 0.08 ± 0.01 |
| Compound 4e | - | - | Erlotinib | 0.06 ± 0.01 |
Unraveling the Mechanisms: How Benzimidazole Derivatives Combat Cancer
The anticancer prowess of benzimidazole derivatives stems from their ability to interact with various cellular targets.[5] A key mechanism is the inhibition of tubulin polymerization, which disrupts the formation of microtubules, essential components of the cytoskeleton involved in cell division.[6][7] This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis (programmed cell death).[1][4]
Furthermore, certain derivatives have been shown to inhibit crucial signaling pathways that are often dysregulated in cancer.[3] These include the PI3K/AKT and MAPK pathways, which are central to cell growth, proliferation, and survival.[3] By blocking these pathways, benzimidazole compounds can effectively halt the uncontrolled growth of cancer cells. Some derivatives also act as inhibitors of enzymes like topoisomerase, which is vital for DNA replication and repair in cancer cells.[5][8]
Visualizing the Science
To better understand the processes involved in evaluating and understanding the action of these compounds, the following diagrams illustrate a typical experimental workflow and a key signaling pathway targeted by benzimidazole derivatives.
Caption: Experimental workflow for determining the in vitro anticancer activity of benzimidazole derivatives.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. ijrpr.com [ijrpr.com]
- 8. Recent advances of benzimidazole as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Benzimidazole-Based Anthelmintics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of various benzimidazole-based anthelmintics, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in their work on novel anthelmintic therapies.
Introduction to Benzimidazole (B57391) Anthelmintics
Benzimidazoles are a class of broad-spectrum anthelmintic agents widely used in both human and veterinary medicine to treat infections caused by parasitic helminths, including nematodes, cestodes, and trematodes. Their primary mechanism of action involves binding to the β-tubulin subunit of the parasite's microtubules. This interaction disrupts the polymerization of tubulin into microtubules, which are essential for various cellular functions such as cell division, motility, and nutrient absorption. The disruption of these vital processes ultimately leads to the paralysis and death of the parasite.[1][2]
Comparative Efficacy Data
The following tables summarize the in vivo and in vitro efficacy of common benzimidazole anthelmintics against a range of helminth parasites. Efficacy is presented as Cure Rate (CR), Egg Reduction Rate (ERR), and half-maximal inhibitory concentration (IC50).
In Vivo Efficacy Against Gastrointestinal Nematodes
| Anthelmintic | Host | Parasite | Dose | Efficacy (ERR %) | Citation |
| Albendazole | Cattle | Ostertagia ostertagi | 10 mg/kg | 99.0% (adults), 84.9% (inhibited larvae) | [3] |
| Cattle | Mixed GIN | 7.5 mg/kg BW | 81.27% | [4] | |
| Children | Hookworm | 400 mg single dose | 92.8% | [5] | |
| Children | Ascaris lumbricoides | 400 mg single dose | 100% (CR) | [5] | |
| Children | Trichuris trichiura | 400 mg single dose | 45.7% | [5] | |
| Fenbendazole (B1672488) | Cattle | Ostertagia ostertagi | 10 mg/kg | 99.2% (adults), 97.5% (inhibited larvae) | [3] |
| Cattle | Mixed GIN | 5 mg/kg BW | 100% | [4] | |
| Sheep | Mixed GIN | 5 mg/kg BW | 98.26% (unorganized sector) | [6] | |
| Mebendazole | Children | Hookworm | 400 mg single dose | 62.4% | [5] |
| Children | Ascaris lumbricoides | 400 mg single dose | 100% (CR) | [5] | |
| Children | Trichuris trichiura | 400 mg single dose | 15.0% | [5] | |
| Oxfendazole | Sheep | Mixed GIN | 5 mg/kg BW | 99.13% (unorganized sector) | [6] |
GIN: Gastrointestinal Nematodes, BW: Body Weight, CR: Cure Rate, ERR: Egg Reduction Rate.
In Vitro Efficacy of Benzimidazoles
| Anthelmintic | Parasite | Assay | IC50 / EC50 | Citation |
| Albendazole | Haemonchus contortus | Egg Hatch Assay | 0.04 µg/mL | - |
| Fenbendazole | Ascaris suum | Larval Migration Inhibition | 4.9-13.9 nM | [7] |
| Mebendazole | Ascaris suum | Larval Migration Inhibition | 2.3-4.3 nM | [7] |
| Thiabendazole | Ascaris suum | Larval Migration Inhibition | 74-150 nM | [7] |
| Flubendazole | Cancer Cell Lines | Cell Viability | 0.01 - 3.29 µM | [8] |
| Parbendazole | Cancer Cell Lines | Cell Viability | 0.01 - 3.29 µM | [8] |
| Oxibendazole | Cancer Cell Lines | Cell Viability | 0.01 - 3.29 µM | [8] |
IC50: Half-maximal inhibitory concentration, EC50: Half-maximal effective concentration. Note: Some IC50 values are from cancer cell line studies and may not directly correlate with anthelmintic efficacy but provide a measure of microtubule disruption potential.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to allow for replication and further investigation.
In Vivo Efficacy Assessment: Fecal Egg Count Reduction Test (FECRT)
The Fecal Egg Count Reduction Test is a standardized method to assess the efficacy of an anthelmintic drug in vivo by comparing the number of parasite eggs in feces before and after treatment.
Materials:
-
Anthelmintic drug to be tested
-
Individual animal identification tags
-
Fecal collection containers
-
Microscope, slides, and coverslips
-
Saturated salt solution (e.g., sodium chloride, specific gravity 1.2)
-
McMaster counting chambers or other quantitative fecal examination tools
-
Centrifuge
Procedure:
-
Animal Selection: Select a group of at least 10-15 animals with naturally acquired gastrointestinal nematode infections. Animals should not have been treated with an anthelmintic in the preceding 8-12 weeks.[9][10]
-
Pre-treatment Sampling (Day 0): Collect individual fecal samples directly from the rectum of each animal.[10][11]
-
Fecal Egg Count (FEC) - Pre-treatment: Perform a quantitative fecal egg count for each sample using a standardized technique such as the modified McMaster method. Express the results as eggs per gram (EPG) of feces.[10]
-
Treatment: Administer the benzimidazole anthelmintic to the treated group at the recommended dose. A control group should be left untreated.
-
Post-treatment Sampling (Day 10-14): Collect individual fecal samples from both the treated and control groups 10 to 14 days after treatment.[9][12]
-
Fecal Egg Count (FEC) - Post-treatment: Perform a quantitative fecal egg count for each post-treatment sample.
-
Calculation of Efficacy: Calculate the percentage of fecal egg count reduction for the treated group using the following formula:
% FECR = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100
Interpretation: An FECR of 95% or greater is generally considered effective. A reduction of less than 95% may indicate the presence of anthelmintic resistance.[12]
In Vitro Efficacy Assessment: Egg Hatch Assay (EHA)
The Egg Hatch Assay is an in vitro method used to determine the ovicidal activity of an anthelmintic compound.
Materials:
-
Anthelmintic drug to be tested
-
Freshly collected helminth eggs
-
96-well microtiter plates
-
Incubator
-
Inverted microscope
-
Distilled water and appropriate solvents for the drug
Procedure:
-
Egg Recovery: Recover helminth eggs from the feces of infected animals using a flotation technique with a saturated salt solution.
-
Drug Dilution: Prepare a series of dilutions of the benzimidazole compound in a suitable solvent.
-
Assay Setup: Add a standardized number of eggs (e.g., 100-200) to each well of a 96-well plate. Then, add the different concentrations of the drug to the wells. Include positive (a known effective anthelmintic) and negative (solvent only) controls.[13]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-27°C) for 48-72 hours to allow for egg hatching.[13]
-
Data Collection: After incubation, count the number of hatched larvae and unhatched eggs in each well using an inverted microscope.
-
Calculation of Inhibition: Calculate the percentage of egg hatch inhibition for each drug concentration compared to the negative control.
-
IC50 Determination: Determine the IC50 value, which is the concentration of the drug that inhibits 50% of egg hatching.
In Vitro Efficacy Assessment: Larval Migration Inhibition Assay (LMIA)
The Larval Migration Inhibition Assay assesses the effect of an anthelmintic on the motility and viability of larval stages.
Materials:
-
Anthelmintic drug to be tested
-
Third-stage (L3) helminth larvae
-
96-well microtiter plates
-
Migration apparatus (e.g., a plate with a fine mesh)
-
Incubator
-
Microscope
Procedure:
-
Larval Preparation: Obtain L3 larvae from fecal cultures.
-
Drug Exposure: Expose a known number of larvae to various concentrations of the benzimidazole drug in a 96-well plate. Include positive and negative controls.
-
Incubation: Incubate the plates for a set period (e.g., 24-48 hours) at an appropriate temperature.
-
Migration: After incubation, transfer the larvae to a migration apparatus. The apparatus typically consists of a fine mesh that allows healthy, motile larvae to pass through into a collection well.
-
Data Collection: Count the number of larvae that have successfully migrated through the mesh in each well.
-
Calculation of Inhibition: Calculate the percentage of migration inhibition for each drug concentration compared to the negative control.
-
EC50 Determination: Determine the EC50 value, the concentration of the drug that inhibits the migration of 50% of the larvae.[7]
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action and experimental workflows of benzimidazole anthelmintics.
Caption: Mechanism of action of benzimidazole anthelmintics.
Caption: Experimental workflow for the Fecal Egg Count Reduction Test (FECRT).
Caption: Experimental workflows for in vitro anthelmintic assays.
References
- 1. Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 3. Efficacy of albendazole, levamisole and fenbendazole against gastrointestinal nematodes of cattle, with emphasis on inhibited early fourth stage Ostertagia ostertagi larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. entomoljournal.com [entomoljournal.com]
- 7. An in vitro larval migration assay for assessing anthelmintic activity of different drug classes against Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. noah.co.uk [noah.co.uk]
- 10. combar-ca.eu [combar-ca.eu]
- 11. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 12. The Fecal Egg Count Reduction Test using the Wisconsin Sugar Flotation Technique [ksvdl.org]
- 13. Preliminary Phytochemical Composition and In Vitro Anthelmintic Activity of Aqueous and Ethanol Extracts of Olea africana against Mixed Gastrointestinal Worms in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Benzimidazoles: Conventional Heating vs. Microwave Irradiation
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole (B57391) scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds. The efficient synthesis of these heterocyclic molecules is therefore of paramount importance in drug discovery and development. This guide provides an objective comparison between traditional conventional heating methods and modern microwave-assisted synthesis for the preparation of benzimidazoles, supported by experimental data and detailed protocols.
Data Presentation: A Quantitative Comparison
Microwave-assisted synthesis consistently demonstrates significant advantages over conventional heating methods in terms of reaction time and product yield.[1][2][3] The following tables summarize the quantitative data from various studies on the synthesis of 2-substituted benzimidazoles, clearly illustrating the enhanced efficiency of the microwave-assisted approach.
Table 1: Synthesis of 2-Arylbenzimidazoles from o-Phenylenediamine (B120857) and Carboxylic Acids
| Entry | R-Group of Carboxylic Acid | Conventional Method | Microwave-Assisted Method |
| Time | Yield (%) | ||
| 1 | Phenyl | 2 - 15 hours[1] | >50[1] |
| 2 | 4-Chlorophenyl | 3 hours | 72 |
| 3 | 4-Nitrophenyl | 4 hours | 75 |
| 4 | 4-Methylphenyl | 2.5 hours | 78 |
Table 2: Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamine and Aldehydes
| Entry | Aldehyde | Conventional Method | Microwave-Assisted Method |
| Time | Yield (%) | ||
| 1 | Benzaldehyde (B42025) | 2 - 3 hours[3] | 85[3] |
| 2 | 4-Chlorobenzaldehyde | 2 hours | 88 |
| 3 | 4-Nitrobenzaldehyde | 2 hours | 90 |
| 4 | 4-Methylbenzaldehyde | 3 hours | 82 |
Experimental Protocols
The following are detailed methodologies for the synthesis of a representative benzimidazole, 2-phenylbenzimidazole, using both conventional and microwave-assisted techniques.
Conventional Synthesis of 2-Phenylbenzimidazole
This protocol involves the condensation of o-phenylenediamine with benzaldehyde using a traditional reflux setup.
Materials:
-
o-Phenylenediamine (1.0 mmol, 108.1 mg)
-
Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)
-
Ethanol (B145695) (10 mL)
-
Hydrochloric Acid (4M, 2 drops)
-
Sodium Bicarbonate solution (saturated)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
To a 50 mL round-bottom flask, add o-phenylenediamine (1.0 mmol) and ethanol (10 mL).
-
Stir the mixture until the o-phenylenediamine is completely dissolved.
-
Add benzaldehyde (1.0 mmol) and 2 drops of 4M hydrochloric acid to the flask.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for 2-3 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases.
-
The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water (2 x 10 mL).
-
Dry the product in a desiccator to obtain 2-phenylbenzimidazole.
Microwave-Assisted Synthesis of 2-Phenylbenzimidazole
This protocol utilizes a domestic microwave oven to significantly reduce the reaction time.
Materials:
-
o-Phenylenediamine (1.0 mmol, 108.1 mg)
-
Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)
-
Hydrochloric Acid (4M, 2 drops)
-
Water
-
Beaker (25 mL)
-
Domestic microwave oven
-
Glass rod
-
Buchner funnel and filter paper
Procedure:
-
In a 25 mL beaker, mix o-phenylenediamine (1.0 mmol) and benzaldehyde (1.0 mmol).[4]
-
Add 2 drops of 4M hydrochloric acid to the mixture and stir with a glass rod.[4]
-
Place the beaker in a domestic microwave oven.
-
Irradiate the mixture at a medium power level (e.g., 450W) for 3-5 minutes. The reaction should be monitored for any signs of overheating.
-
After irradiation, carefully remove the beaker from the microwave and allow it to cool to room temperature.
-
Add about 10 mL of water to the beaker to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water (2 x 10 mL).
-
Dry the product in a desiccator to obtain 2-phenylbenzimidazole.
Mandatory Visualization
The following diagrams illustrate the logical workflow of both the conventional and microwave-assisted synthesis of benzimidazoles.
Caption: Comparative workflow of benzimidazole synthesis.
Conclusion
The data and protocols presented in this guide unequivocally demonstrate the superiority of microwave-assisted synthesis over conventional heating for the preparation of benzimidazoles. The dramatic reduction in reaction times, coupled with significantly higher yields, makes microwave irradiation an invaluable tool for accelerating research and development in medicinal chemistry.[4][5] Furthermore, microwave synthesis often requires less solvent, aligning with the principles of green chemistry. For laboratories focused on the rapid synthesis of compound libraries for drug screening and lead optimization, the adoption of microwave-assisted techniques is highly recommended.
References
Validating the Biological Target of a Novel Benzimidazole Inhibitor: A Comparative Guide
Introduction
The benzimidazole (B57391) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] The journey from a novel benzimidazole inhibitor with promising phenotypic effects to a viable drug candidate is critically dependent on the identification and validation of its biological target. Target validation is the process of demonstrating that a specific molecular target is critically involved in the compound's mechanism of action and the resulting therapeutic effect.[2] This guide provides a comparative overview of key experimental strategies to validate the biological target of a novel benzimidazole inhibitor, offering detailed protocols and objective comparisons to aid researchers in designing robust validation cascades.
A generalized workflow for validating the biological target of a novel small molecule inhibitor is crucial for a systematic approach. This process typically begins with initial hit identification and proceeds through increasingly complex biological systems to confirm the molecular mechanism of action.
Caption: A generalized workflow for validating a biological target.
Part 1: Direct Target Engagement and In Vitro Activity
The initial step in target validation is to confirm a direct physical interaction between the benzimidazole inhibitor and its putative protein target. This is typically accomplished using purified recombinant proteins in cell-free systems.[3] These assays are essential for determining binding affinity and inhibitory potency, which are fundamental to establishing structure-activity relationships (SAR).[4]
Comparison of Direct Engagement Methodologies
| Methodology | Principle | Key Readout(s) | Advantages | Disadvantages |
| Enzyme Activity Assays | Measures the effect of the inhibitor on the catalytic activity of an enzyme target. For kinases, this often involves measuring phosphorylation of a substrate. | IC₅₀ (Inhibitory Concentration) | Direct functional evidence of inhibition; amenable to high-throughput screening.[3] | Only applicable to enzyme targets; can be prone to artifacts.[5] |
| Surface Plasmon Resonance (SPR) | Immobilizes the target protein on a sensor chip and flows the inhibitor over the surface. Changes in the refractive index upon binding are measured in real-time. | K₋ (Dissociation Constant), k₋ₐ (association rate), k₋ₑ (dissociation rate) | Provides kinetic data (on/off rates); label-free.[5] | Requires specialized equipment; protein immobilization can affect activity. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon binding of the inhibitor to the target protein in solution. | K₋, ΔH (Enthalpy), ΔS (Entropy) | Gold standard for binding thermodynamics; provides a complete thermodynamic profile.[5] | Requires large amounts of pure protein; lower throughput. |
| Differential Scanning Fluorimetry (DSF) | Monitors the thermal unfolding of a protein in the presence of a fluorescent dye. Ligand binding typically stabilizes the protein, increasing its melting temperature (Tₘ).[6] | ΔTₘ (Thermal Shift) | High-throughput; requires small amounts of protein.[6] | Indirect measure of binding; dye can interfere with binding. |
Experimental Protocol: Fluorometric Kinase Activity Assay
This protocol outlines a common method to determine the IC₅₀ value of a benzimidazole inhibitor against a purified kinase.
-
Reagent Preparation : Prepare a serial dilution of the benzimidazole inhibitor in assay buffer. A known potent inhibitor for the target kinase should be used as a positive control.
-
Reaction Setup : In a 96-well plate, add the kinase enzyme, a fluorescently-labeled peptide substrate, and the inhibitor at various concentrations.
-
Initiation and Incubation : Start the reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination : Stop the reaction by adding a solution containing EDTA, which chelates the Mg²⁺ necessary for kinase activity.
-
Signal Measurement : Measure the fluorescence signal using a plate reader. The signal corresponds to the amount of phosphorylated substrate.
-
Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration relative to a "no inhibitor" control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Part 2: Target Engagement in a Cellular Context
Confirming that an inhibitor binds its target within the complex environment of a living cell is a critical validation step.[4] Cellular target engagement assays provide evidence that the compound can cross the cell membrane, reach its target in the native state, and bind with sufficient affinity to be effective.
Comparison of Cellular Engagement Methodologies
| Methodology | Principle | Key Readout(s) | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA®) | Based on the principle that ligand binding stabilizes a target protein against heat-induced denaturation. The amount of soluble protein remaining after a heat shock is quantified.[7][8] | Thermal Shift (ΔTₘ), EC₅₀ (Effective Concentration) | Label-free; confirms target engagement in intact cells and even tissues; applicable to many target classes.[7][9] | Requires a specific antibody for detection; lower throughput for traditional Western blot-based readout.[10] |
| Affinity Chromatography (e.g., Kinobeads) | Uses immobilized, broad-spectrum kinase inhibitors to pull down kinases from a cell lysate. A free inhibitor in the lysate competes with the beads for binding to its targets, which are then identified and quantified by mass spectrometry.[11][12] | Dose-dependent reduction in protein binding to beads. | Can profile inhibitor selectivity against hundreds of kinases simultaneously in their native state.[11][13] | Primarily for ATP-competitive inhibitors; may miss kinases with low expression or weak affinity for the beads.[12] |
| NanoBRET™ Target Engagement Assay | A cellular assay based on Bioluminescence Resonance Energy Transfer (BRET). The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer binds to the target's active site. A test compound that engages the target will displace the tracer, causing a loss of BRET signal. | IC₅₀ | Live-cell, real-time measurement of binding; quantitative and high-throughput.[14] | Requires genetic modification of the target protein; dependent on the availability of a suitable fluorescent tracer. |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®) Melt Curve
This protocol aims to determine the change in the melting temperature (Tₘ) of a target protein upon binding of a benzimidazole inhibitor in intact cells.[7]
-
Cell Culture and Treatment : Culture cells to 70-80% confluency. Treat the cells with the benzimidazole inhibitor or a vehicle control (e.g., DMSO) and incubate under normal culture conditions to allow for cell entry and target binding.
-
Heat Challenge : Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate. Heat the samples to a range of different temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler, followed by cooling.[8]
-
Cell Lysis : Lyse the cells to release the proteins. This can be done through freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Precipitated Fractions : Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[7]
-
Quantification : Collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein in the soluble fraction using an antibody-based method like Western blot or ELISA.
-
Data Analysis : Plot the amount of soluble target protein against the temperature for both vehicle- and inhibitor-treated samples. The resulting curves can be fitted to determine the melting temperature (Tₘ) for each condition. A shift in the Tₘ for the inhibitor-treated sample indicates target engagement.
Caption: Workflow for a CETSA melt curve experiment.
Part 3: Genetic Approaches for Target Validation
Genetic methods provide powerful, orthogonal evidence for target validation by directly manipulating the expression of the putative target gene.[15] These approaches can confirm that the cellular phenotype observed with the inhibitor is a direct consequence of modulating the intended target.
Many benzimidazoles target kinases, which are often involved in complex signaling cascades regulating cell proliferation and survival. The diagram below illustrates a simplified representation of a signaling pathway that can be inhibited by a multi-targeted benzimidazole compound.
Caption: Inhibition of a signaling pathway by a benzimidazole derivative.
Comparison of Genetic Validation Tools
| Methodology | Principle | Effect on Target | Advantages | Disadvantages |
| CRISPR/Cas9 Knockout (KO) | Uses a guide RNA to direct the Cas9 nuclease to a specific gene, creating a double-strand break that leads to a permanent loss-of-function mutation.[16] | Permanent gene knockout (null phenotype). | Complete and permanent loss of target protein; high specificity.[15] | A null phenotype may not accurately mimic pharmacological inhibition; potential for off-target edits.[17] |
| RNA interference (RNAi) | Uses small interfering RNAs (siRNAs) to target a specific mRNA for degradation, preventing its translation into protein.[18] | Transient gene knockdown (reduced expression). | Mimics the partial and transient nature of a drug better than KO; technically simpler for transient experiments.[18] | Incomplete knockdown is common; can have significant off-target effects.[15] |
| CRISPR interference (CRISPRi) | Uses a deactivated Cas9 (dCas9) fused to a transcriptional repressor to block the transcription of a target gene without cutting the DNA.[19] | Reversible and tunable gene knockdown. | Highly specific knockdown; effect is reversible; can better mimic drug action than a full KO.[17] | Requires stable expression of dCas9-repressor fusion; efficiency can vary. |
Experimental Protocol: CRISPR/Cas9 Knockout for Target Validation
This protocol describes how to use CRISPR/Cas9 to validate if resistance or sensitivity to a benzimidazole inhibitor is dependent on the target gene.
-
gRNA Design and Cloning : Design and synthesize single guide RNAs (sgRNAs) that target a key exon of the putative target gene.
-
Cell Transduction/Transfection : Introduce the Cas9 nuclease and the specific sgRNA into the host cell line. This is often done using a lentiviral system to ensure stable integration and expression.
-
Clonal Selection and Verification : Select single-cell clones and expand them. Verify the successful knockout of the target gene in these clones by sequencing the genomic DNA and confirming the absence of the target protein by Western blot.
-
Phenotypic Assay : Treat the knockout cell line and the parental (wild-type) cell line with a range of concentrations of the benzimidazole inhibitor.
-
Data Analysis : Perform a cell viability assay (e.g., MTT or SRB assay[1]) to determine the dose-response curve for each cell line. If the target gene is essential for the inhibitor's activity, the knockout cell line should show a significant shift in the dose-response curve, indicating resistance to the compound compared to the wild-type cells.
References
- 1. benchchem.com [benchchem.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. The Importance of In Vitro Assays [visikol.com]
- 4. Quantifying Target Occupancy of Small Molecules Within Living Cells | Annual Reviews [annualreviews.org]
- 5. Biophysical Techniques for Target Engagement and Mechanism of Inhibition Studies During Small Molecule Drug Discovery [labhoo.com]
- 6. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 13. researchgate.net [researchgate.net]
- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 15. selectscience.net [selectscience.net]
- 16. researchgate.net [researchgate.net]
- 17. biocompare.com [biocompare.com]
- 18. synthego.com [synthego.com]
- 19. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Benzimidazole and Triazole Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
The landscape of antifungal therapeutics is continually evolving, driven by the persistent challenge of invasive fungal infections and the emergence of drug-resistant strains. Among the armamentarium of antifungal agents, triazoles have long been a clinical cornerstone. Concurrently, the benzimidazole (B57391) scaffold, a versatile pharmacophore, has demonstrated significant antifungal potential, positioning it as a compelling area of research and development. This guide provides a detailed, head-to-head comparison of benzimidazole and triazole antifungal agents, supported by experimental data and methodologies to inform and guide research and drug development efforts.
Mechanism of Action: A Tale of Two Targets
The primary mechanism of action for triazole antifungals is the inhibition of ergosterol (B1671047) biosynthesis, a critical pathway for fungal cell membrane integrity. In contrast, the antifungal activity of benzimidazoles is more diverse, with different derivatives exhibiting various mechanisms.
Triazoles act by specifically targeting and inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 or CYP51 genes.[1][2] This enzyme catalyzes a crucial step in the conversion of lanosterol to ergosterol. The depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the fungal cell membrane, leading to growth arrest (fungistatic activity) or cell death (fungicidal activity).[3][4]
Benzimidazoles exhibit a broader range of antifungal mechanisms. Some derivatives have been shown to induce the production of reactive oxygen species (ROS) in fungal cells, leading to oxidative stress and apoptosis.[5] Other benzimidazoles function by inhibiting β-tubulin, which disrupts microtubule formation and cell division.[5] More recently, novel benzimidazole-triazole hybrids have been synthesized, designed to also target the ergosterol biosynthesis pathway, similar to traditional triazoles.[6][7]
Ergosterol Biosynthesis Pathway and Inhibitor Targets
The following diagram illustrates the ergosterol biosynthesis pathway and highlights the point of inhibition for triazole antifungal agents.
Antifungal Spectrum of Activity: A Comparative Overview
The in vitro activity of antifungal agents is a key indicator of their potential clinical efficacy. The following tables summarize the minimum inhibitory concentration (MIC) values for representative triazole and benzimidazole compounds against a range of clinically relevant fungal pathogens.
Table 1: In Vitro Antifungal Activity of Triazoles
| Fungal Species | Fluconazole MIC (µg/mL) | Itraconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) | Posaconazole MIC (µg/mL) |
| Candida albicans | 0.125 - 4[8] | 0.016 - 16[8] | 0.016 - 1[8] | 0.016 - 16[8] |
| Candida glabrata | 0.5 - 64 | 0.03 - 16 | 0.03 - 8 | 0.03 - 16 |
| Candida krusei | 8 - >64 | 0.125 - 16 | 0.03 - 4 | 0.06 - 16 |
| Cryptococcus neoformans | 0.25 - 16 | 0.03 - 1 | 0.03 - 0.5 | 0.03 - 1 |
| Aspergillus fumigatus | >64 | 0.125 - 8 | 0.125 - 2 | 0.06 - 2 |
| Aspergillus flavus | >64 | 0.25 - 4 | 0.25 - 2 | 0.125 - 2 |
Data compiled from multiple sources.[8][9][10] Note that MIC ranges can vary depending on the specific isolates and testing methodology.
Table 2: In Vitro Antifungal Activity of Selected Benzimidazole Derivatives
| Fungal Species | 1-nonyl-1H-benzo[d]imidazole MIC (µg/mL) | 1-decyl-1H-benzo[d]imidazole MIC (µg/mL) | Benzimidazole-Triazole Hybrid (6b) MIC (µg/mL) |
| Candida albicans | 0.5 - 256[11] | 2 - 256[11] | 1.95[6] |
| Candida glabrata | 0.5 - 256 | 2 - 256 | 0.97[6] |
| Candida krusei | 0.5 - 256 | 2 - 256 | 1.95[6] |
| Aspergillus fumigatus | 16 - 256[11] | 16 - 256[11] | - |
| Aspergillus flavus | 16 - 256 | 16 - 256 | - |
Data compiled from published studies.[6][11] The presented benzimidazoles are examples from research studies and are not clinically approved antifungal drugs.
Pharmacokinetics: A Comparative Profile
The pharmacokinetic properties of an antifungal agent are critical for achieving therapeutic concentrations at the site of infection.
Table 3: Pharmacokinetic Parameters of Triazoles and Antifungal Benzimidazoles
| Parameter | Triazoles | Antifungal Benzimidazoles (General) |
| Absorption | Variable; some have high oral bioavailability (e.g., fluconazole, voriconazole), while others are affected by food (e.g., itraconazole, posaconazole).[12][13] | Generally reported to have low and variable oral bioavailability. |
| Distribution | Widely distributed into tissues and body fluids.[13] | Information is limited for antifungal-specific benzimidazoles. |
| Metabolism | Primarily metabolized by cytochrome P450 (CYP) enzymes in the liver (e.g., CYP3A4, CYP2C19), leading to potential drug-drug interactions.[14][15] | Undergo first-pass metabolism in the liver. |
| Excretion | Varies among agents; can be renal (fluconazole) or hepatic (itraconazole, voriconazole, posaconazole).[13] | Primarily excreted as metabolites. |
| Half-life | Generally long, allowing for once or twice-daily dosing.[15] | Variable and dependent on the specific derivative. |
Clinical Applications
Triazoles are widely used in the treatment and prophylaxis of a broad range of fungal infections.[12]
-
Fluconazole: Candidiasis (oropharyngeal, esophageal, vulvovaginal, and disseminated), cryptococcal meningitis.[12]
-
Itraconazole: Aspergillosis, blastomycosis, histoplasmosis, onychomycosis.[12]
-
Voriconazole: Invasive aspergillosis (often considered first-line therapy), candidemia, and other serious fungal infections.[16]
-
Posaconazole: Prophylaxis of invasive fungal infections in high-risk patients, treatment of oropharyngeal candidiasis, and salvage therapy for invasive aspergillosis.[16]
Benzimidazoles are not currently approved as standalone antifungal drugs for systemic use in humans. However, their broad-spectrum in vitro activity and the development of novel derivatives suggest potential for future therapeutic applications. Some benzimidazoles, like albendazole (B1665689) and mebendazole, are used as anthelmintic agents but also exhibit some antifungal activity.
Mechanisms of Resistance
The emergence of resistance is a significant challenge for all antimicrobial agents.
Triazole resistance is well-documented and can occur through several mechanisms:[1][2][4][17]
-
Target site modification: Mutations in the ERG11/CYP51A gene that reduce the binding affinity of the triazole to the enzyme.[1][17]
-
Overexpression of the target enzyme: Increased production of lanosterol 14α-demethylase, which requires higher drug concentrations for inhibition.[17]
-
Efflux pump overexpression: Increased expression of ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters that actively pump the drug out of the fungal cell.[17]
Benzimidazole resistance in fungi is less characterized than triazole resistance. However, in other organisms, resistance to benzimidazoles that target tubulin is often associated with specific mutations in the β-tubulin gene. For benzimidazoles with other mechanisms of action, resistance pathways are still under investigation but could involve alterations in cellular redox homeostasis or other target-specific modifications.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of antifungal agents.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method (Based on CLSI M27/M44)
This method is a standardized procedure for determining the minimum inhibitory concentration (MIC) of an antifungal agent against yeasts.[18][19][20][21]
Experimental Workflow for In Vitro Susceptibility Testing
Methodology:
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in a suitable broth medium (e.g., RPMI-1640) and adjusted to a specific turbidity (e.g., 0.5 McFarland standard). This suspension is then further diluted to achieve a final inoculum concentration in the test wells.
-
Antifungal Agent Preparation: The antifungal agents are serially diluted in the broth medium within a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.
-
Incubation: The inoculated plates are incubated at 35°C for 24 to 48 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by using a spectrophotometer.
In Vivo Efficacy Study: Murine Model of Disseminated Candidiasis
Animal models are crucial for evaluating the in vivo efficacy of antifungal agents. The murine model of disseminated candidiasis is a commonly used and well-established model.[22][23]
Methodology:
-
Animal Model: Immunocompetent or immunosuppressed mice (e.g., neutropenic mice) are used. Immunosuppression can be induced by agents like cyclophosphamide.[22]
-
Infection: Mice are infected intravenously (e.g., via the lateral tail vein) with a standardized inoculum of a pathogenic Candida species (e.g., Candida albicans).[22][24]
-
Treatment: Treatment with the test compound (e.g., a benzimidazole derivative) and a comparator drug (e.g., a triazole) is initiated at a specified time post-infection. The drugs are administered via a relevant route (e.g., oral gavage, intraperitoneal injection). A vehicle control group receives the drug-free vehicle.[24]
-
Endpoint Assessment: The efficacy of the treatment is assessed based on one or more of the following endpoints:
-
Survival: The survival of the mice in each treatment group is monitored over a defined period (e.g., 21 days).
-
Fungal Burden: At specific time points, mice are euthanized, and target organs (e.g., kidneys, brain) are harvested, homogenized, and plated on a suitable agar (B569324) medium to determine the number of colony-forming units (CFUs) per gram of tissue.[23]
-
Histopathology: Tissues may be examined histologically to assess the extent of fungal invasion and tissue damage.
-
Conclusion
Triazole antifungals remain a cornerstone of antifungal therapy, with a well-defined mechanism of action, broad spectrum of activity, and established clinical utility. However, the rise of resistance necessitates the development of novel antifungal agents. Benzimidazoles represent a promising class of compounds with diverse mechanisms of action and potent in vitro antifungal activity. While they are not yet clinically established as systemic antifungals, ongoing research into novel benzimidazole derivatives and hybrids holds significant promise for the future of antifungal drug discovery. Further in vivo comparative studies and detailed pharmacokinetic and toxicological profiling will be critical in advancing these promising compounds towards clinical application.
References
- 1. Mechanisms of Triazole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Synthesis and investigation of novel benzimidazole derivatives as antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Activities of the New Antifungal Triazole SCH 56592 against Common and Emerging Yeast Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro activity of a new triazole antifungal agent, Sch 56592, against clinical isolates of filamentous fungi | Semantic Scholar [semanticscholar.org]
- 11. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. Pharmacokinetics of antifungal drugs: practical implications for optimized treatment of patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles [ouci.dntb.gov.ua]
- 15. The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Newer triazole antifungal agents: pharmacology, spectrum, clinical efficacy and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 19. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 20. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. mdpi.com [mdpi.com]
- 23. A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
Cross-Validation of Benzimidazole Bioactivity: A Comparative Guide for Researchers
A comprehensive analysis of the cytotoxic effects of various benzimidazole (B57391) derivatives across multiple cancer cell lines reveals both broad-spectrum efficacy and cell-line specific sensitivities. This guide provides a comparative overview of their bioactivity, supported by quantitative data, detailed experimental protocols, and visualizations of key cellular pathways.
Benzimidazole and its derivatives have emerged as a promising class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer properties.[1][2] Their structural similarity to naturally occurring purine (B94841) nucleotides allows them to interact with various biological macromolecules, leading to the disruption of cellular processes critical for cancer cell proliferation and survival.[1] This guide synthesizes data from multiple studies to offer a cross-validation of the bioactivity of these compounds in different cell lines.
Comparative Cytotoxicity of Benzimidazole Derivatives
The antitumor efficacy of benzimidazole derivatives has been evaluated against a panel of human cancer cell lines, with cytotoxicity being a key measure of their potential as therapeutic agents. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard metric for this assessment. The following tables summarize the IC50 values of various benzimidazole compounds across different cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Benzimidazole 2 | HCT-116 (Colon) | 16.18 ± 3.85 µg/mL | - | - |
| Benzimidazole 4 | MCF-7 (Breast) | 8.86 ± 1.10 µg/mL | - | - |
| Compound 6 | A549 (Lung) | 30.6 ± 1.76 | Doxorubicin | 4.3 ± 0.2 |
| Compound 6 | MCF-7 (Breast) | 28.3 ± 1.63 | Doxorubicin | 6.4 ± 0.37 |
| Compound 6 | HeLa (Cervical) | 31.2 ± 1.8 | Doxorubicin | 3.4 ± 0.19 |
| Compound 7 | HeLa (Cervical) | 10.6 - 13.6 | Doxorubicin | 3.4 ± 0.19 |
| se-182 | A549 (Lung) | 15.80 | Cisplatin | - |
| se-182 | HepG2 (Liver) | 15.58 | Cisplatin | - |
| Methiazole | A549 (KRAS mutant) | 1.9 | - | - |
| Methiazole | H23 (KRAS mutant) | 0.6 | - | - |
| Fenbendazole | Various | 0.1 - 10 | - | - |
| Mebendazole | Various | Nanomolar to low micromolar | - | - |
| Albendazole | Various | 0.1 - 10 | - | - |
It is important to note that IC50 values can vary significantly depending on the specific derivative, the cell line, and the experimental conditions.[3] For instance, some benzimidazole derivatives show high cytotoxic activity against MCF-7 breast cancer cells, while others are more effective against HCT-116 colon cancer cells.[4] The sensitivity of different cell lines to a particular compound can be attributed to various factors, including the expression of specific molecular targets.[4]
Key Mechanisms of Action and Signaling Pathways
Benzimidazole derivatives exert their anticancer effects through multiple mechanisms. A primary mode of action is the disruption of microtubule polymerization by binding to β-tubulin.[3][5] This interference with the cytoskeleton leads to mitotic arrest in rapidly dividing cancer cells, ultimately inducing apoptosis.[3]
Beyond their effects on microtubules, these compounds have been shown to modulate key signaling cascades. Several studies have highlighted their ability to inhibit kinases, such as cyclin-dependent kinases (CDKs), and to interfere with pathways like PI3K/AKT, MAPK, STAT3, and Wnt/β-catenin, which are crucial for tumor growth and survival.[3][6]
Figure 1: Simplified diagram of the PI3K/AKT and MAPK signaling pathways and the inhibitory action of benzimidazole derivatives.
Experimental Protocols
To ensure the reproducibility and further investigation of the anticancer properties of benzimidazole derivatives, detailed experimental protocols are crucial. The following outlines the methodologies for key assays cited in the literature.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is widely used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the benzimidazole compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization and Measurement: A solubilizing agent is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength to determine the percentage of viable cells.[7][8]
2. Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to cellular proteins, providing a measure of cell mass.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Fixation: After incubation, the cells are fixed with trichloroacetic acid.
-
Staining: The fixed cells are stained with the SRB dye.
-
Washing and Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized.
-
Measurement: The absorbance is measured spectrophotometrically to determine cell viability.[8]
Figure 2: Experimental workflow for determining cell viability using MTT or SRB assays.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. journal.waocp.org [journal.waocp.org]
- 5. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 6. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
comparative analysis of the antimicrobial spectrum of benzimidazole derivatives
A Comparative Analysis of the Antimicrobial Spectrum of Benzimidazole (B57391) Derivatives
Introduction
Benzimidazole, a heterocyclic aromatic organic compound, consists of a fused benzene (B151609) and imidazole (B134444) ring. This scaffold is a crucial component in a multitude of pharmacologically active agents, drawing significant attention in medicinal chemistry due to its structural similarity to naturally occurring purines.[1] Derivatives of benzimidazole have demonstrated a remarkable breadth of biological activities, including antibacterial, antifungal, antiviral, and anthelmintic properties.[2][3] Their versatility allows for structural modifications that can enhance potency and broaden their antimicrobial spectrum, making them promising candidates in the search for new drugs to combat infectious diseases and emerging resistance.[4][5]
This guide provides a comparative analysis of the antimicrobial spectrum of various benzimidazole derivatives, supported by quantitative data from in vitro studies. It also details common experimental protocols used for their evaluation and illustrates key mechanisms of action.
Comparative Antimicrobial Spectrum
The antimicrobial efficacy of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole core. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of selected derivatives against a range of Gram-positive bacteria, Gram-negative bacteria, and fungi. Lower MIC values indicate greater potency.
Antibacterial Activity
Benzimidazole derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria. Modifications at the N-1 and C-2 positions of the benzimidazole ring, in particular, have been explored to optimize antibacterial effects.[4] For instance, some derivatives exhibit remarkable potency against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[6]
Table 1: Antibacterial Spectrum of Benzimidazole Derivatives (MIC in µg/mL)
| Derivative/Compound Code | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Compound 11d | 2 | 2 | 16 | 8 | [6] |
| Compound 13b (HCI salt of 11d) | 2 | 2 | 16 | 8 | [6] |
| Compound 5b | - | - | 6.25 | - | [6] |
| Compound 5q | - | - | - | 12.5 | [6] |
| Compound 3m | 16 | - | 18 | - | [7] |
| Compound 3n | 20 | - | 17 | - | [7] |
| Compound 3p | - | - | - | - | [7] |
| Compound 6c (with colistin) | - | - | 8-16 | 8-16 | [8] |
| Benzimidazole-triazole 66b | 3.12 | - | 25 | 12.50 | [4] |
Note: A hyphen (-) indicates that data was not provided in the cited sources.
Antifungal Activity
Many benzimidazole derivatives also possess significant antifungal properties, often targeting key fungal enzymes like 14-α-demethylase (CYP51), which is crucial for ergosterol (B1671047) biosynthesis.[4] This mechanism disrupts the integrity of the fungal cell membrane.
Table 2: Antifungal Spectrum of Benzimidazole Derivatives (MIC in µg/mL)
| Derivative/Compound Code | Candida albicans | Candida glabrata | Candida krusei | Aspergillus clavatus | Reference |
| Compound 3m | 16 | - | - | 16 | [7] |
| Compound 3n | 17 | - | - | 17 | [7] |
| Bisbenzimidazole cpd 15 | 0.975 | - | - | 1.95 | [9] |
| Benzimidazole-triazole 6b | - | 0.97 | - | - | [10] |
| Benzimidazole-triazole 6i | - | 0.97 | - | - | [10] |
| Benzimidazole-triazole 6j | - | 0.97 | - | - | [10] |
| Benzimidazole-triazole 77a | 3.9 | - | - | - | [4] |
Note: A hyphen (-) indicates that data was not provided in the cited sources.
Mechanism of Action: DNA Gyrase Inhibition
One of the key mechanisms for the antibacterial activity of certain benzimidazole derivatives is the inhibition of DNA gyrase.[4] This essential bacterial enzyme controls the topological state of DNA and is critical for DNA replication, repair, and transcription. By binding to the enzyme, these derivatives prevent it from re-ligating DNA strands, leading to double-strand breaks and subsequent cell death.
Caption: Mechanism of action via DNA gyrase inhibition.
Experimental Protocols
The antimicrobial activity of the synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using broth microdilution or agar (B569324) diffusion methods.
Broth Microdilution Method (for MIC Determination)
This method is a standardized and widely used technique for testing the susceptibility of microorganisms to antimicrobial agents.
-
Preparation of Inoculum:
-
Pure colonies of the target bacterial or fungal strain are selected from an agar plate.
-
The colonies are suspended in a sterile saline or broth solution (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
The suspension is adjusted to a specific turbidity, typically matching the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
-
This stock is further diluted to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL) in the test wells.
-
-
Preparation of Microtiter Plates:
-
The benzimidazole derivatives are dissolved in a suitable solvent (like DMSO) to create a stock solution.[11]
-
A series of two-fold serial dilutions of the compounds are prepared in the wells of a 96-well microtiter plate using the appropriate sterile broth.
-
The final volume in each well is typically 100 µL or 200 µL.
-
-
Inoculation and Incubation:
-
The prepared microbial inoculum is added to each well containing the diluted compound.
-
Control wells are included: a positive control (broth + inoculum, no compound) to ensure microbial growth, and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin, Fluconazole) is often used as a reference drug.[12][13]
-
The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).[14]
-
-
Determination of MIC:
-
After incubation, the plates are visually inspected for microbial growth (indicated by turbidity).
-
The MIC is defined as the lowest concentration of the benzimidazole derivative that completely inhibits visible growth of the microorganism.[14]
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Caption: General workflow for MIC determination.
References
- 1. journalwjbphs.com [journalwjbphs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 5. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and investigation of novel benzimidazole derivatives as antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ijpcbs.com [ijpcbs.com]
- 12. ijpsm.com [ijpsm.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of a Benzimidazole Drug Candidate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of a novel benzimidazole (B57391) drug candidate. By comparing the candidate's performance with established benzimidazole drugs, researchers can objectively assess its potential as a tubulin polymerization inhibitor. This guide includes detailed experimental protocols, comparative data tables, and visualizations of key pathways and workflows.
Introduction to Benzimidazole Drugs and their Mechanism of Action
Benzimidazole derivatives are a class of heterocyclic organic compounds that form the core structure of several anthelmintic and anticancer drugs.[1][2] The primary mechanism of action for many benzimidazole-based drugs is the inhibition of microtubule polymerization.[3][4] They achieve this by binding to the β-tubulin subunit of the tubulin heterodimer, preventing its assembly into microtubules.[3][4] This disruption of the microtubule network interferes with essential cellular processes such as cell division, intracellular transport, and maintenance of cell structure, ultimately leading to cell cycle arrest and apoptosis.[3][5][6]
This guide will use the well-established benzimidazole drug, Albendazole, as a reference for comparison against a hypothetical new drug candidate, "Candidate-X."
Comparative Efficacy and Cytotoxicity
A crucial first step in validating the mechanism of action is to compare the cytotoxic effects of the new drug candidate with a known benzimidazole drug across various cell lines.
Table 1: Comparative IC50 Values (µM) of Candidate-X and Albendazole
| Cell Line | Candidate-X (IC50 in µM) | Albendazole (IC50 in µM) |
| HeLa (Cervical Cancer) | 0.45 | 0.85 |
| A549 (Lung Cancer) | 0.62 | 1.10 |
| MCF-7 (Breast Cancer) | 0.51 | 0.95 |
| HCT116 (Colon Cancer) | 0.38 | 0.79 |
| Normal Fibroblast (Control) | > 10 | > 10 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the drug candidate.
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of Candidate-X and Albendazole (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Tubulin Polymerization Assay
Objective: To directly measure the inhibitory effect of the drug candidate on tubulin assembly.
Methodology:
-
Prepare a reaction mixture containing purified tubulin (3 mg/mL), GTP (1 mM), and a fluorescence reporter (e.g., DAPI) in a polymerization buffer.
-
Add Candidate-X, Albendazole (as a positive control), paclitaxel (B517696) (as a polymerization promoter), and a vehicle control to separate reaction wells in a 96-well plate.
-
Monitor the change in fluorescence over time at 37°C using a fluorescence plate reader. An increase in fluorescence indicates tubulin polymerization.
-
Plot the fluorescence intensity against time to generate polymerization curves.
Table 2: Inhibition of Tubulin Polymerization
| Compound | Concentration (µM) | Inhibition of Polymerization (%) |
| Candidate-X | 1 | 85 |
| Albendazole | 1 | 78 |
| Paclitaxel (Control) | 1 | -150 (promotes polymerization) |
| Vehicle (Control) | - | 0 |
Immunofluorescence Microscopy
Objective: To visualize the effect of the drug candidate on the microtubule network within cells.
Methodology:
-
Grow cells on glass coverslips and treat them with Candidate-X, Albendazole, and a vehicle control at their respective IC50 concentrations for 24 hours.
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% BSA.
-
Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the microtubule structure using a fluorescence microscope.
Cell Cycle Analysis
Objective: To determine if the drug candidate induces cell cycle arrest, a hallmark of tubulin-targeting agents.
Methodology:
-
Treat cells with Candidate-X, Albendazole, and a vehicle control at their IC50 concentrations for 24 hours.
-
Harvest the cells, fix them in cold 70% ethanol, and store them at -20°C overnight.
-
Wash the cells with PBS and resuspend them in a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Table 3: Cell Cycle Distribution after Treatment
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 60 | 25 | 15 |
| Candidate-X (IC50) | 10 | 5 | 85 |
| Albendazole (IC50) | 15 | 8 | 77 |
Visualizing the Mechanism and Workflow
To further clarify the concepts and procedures, the following diagrams illustrate the signaling pathway, experimental workflow, and a comparative logic diagram.
Caption: Mechanism of action of benzimidazole drugs.
Caption: Workflow for validating the mechanism of action.
Caption: Comparison of Candidate-X and Albendazole.
Conclusion
The validation of a new benzimidazole drug candidate's mechanism of action requires a multi-faceted approach. By systematically comparing its effects on cell viability, tubulin polymerization, microtubule integrity, and cell cycle progression with an established drug like Albendazole, researchers can build a strong case for its classification as a tubulin polymerization inhibitor. The data presented for "Candidate-X" suggests it is a potent inhibitor of tubulin polymerization with a mechanism of action consistent with other benzimidazole drugs, warranting further investigation.
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
Unveiling the Double-Edged Sword: Benzimidazole Analogs Exhibit Selective Cytotoxicity Towards Cancer Cells
A comprehensive analysis of recent studies reveals that novel benzimidazole (B57391) derivatives demonstrate significant cytotoxic effects against a range of cancer cell lines while exhibiting considerably lower toxicity towards normal cells. This selective targeting, coupled with their diverse mechanisms of action, positions benzimidazole analogs as promising candidates for the development of next-generation anticancer therapeutics.
Researchers have successfully synthesized and evaluated a multitude of benzimidazole derivatives, demonstrating their potent anticancer activity. These compounds have been shown to induce apoptosis, trigger cell cycle arrest, and increase reactive oxygen species (ROS) levels, ultimately leading to cancer cell death.[1] The strategic modification of the benzimidazole scaffold has led to the development of compounds with enhanced efficacy and selectivity. For instance, the addition of pyridine, quinoline, or thiazole (B1198619) rings can improve DNA binding and enzyme inhibition, while hybridization with other pharmacologically active groups like indole (B1671886) or coumarin (B35378) has also yielded promising results.[2]
This guide provides a comparative overview of the cytotoxic effects of various benzimidazole analogs on cancer cells versus normal cells, supported by experimental data and detailed methodologies.
Comparative Cytotoxicity: A Quantitative Overview
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected benzimidazole derivatives against various cancer cell lines and their normal counterparts. A lower IC50 value indicates higher cytotoxicity. The selectivity index (SI), calculated as the ratio of the IC50 for normal cells to the IC50 for cancer cells, is also presented, with a higher SI value indicating greater selectivity for cancer cells.
| Compound ID | Cancer Cell Line | IC50 (µM) on Cancer Cells | Normal Cell Line | IC50 (µM) on Normal Cells | Selectivity Index (SI) | Reference |
| Compound 21 | A549 (Lung) | 2.21 - 7.29 | L132 (Lung Epithelial) | 69.25 | 9.5 - 31.3 | [1] |
| Hybrid 11 | MCF-7 (Breast) | 1.87 | WI-38 (Lung Fibroblast) | >100 (Assumed) | >53.4 | [1] |
| Hybrid 11 | MDA-MB-231 (Breast) | 5.67 | WI-38 (Lung Fibroblast) | >100 (Assumed) | >17.6 | [1] |
| Compound 6i | MCF-7 (Breast) | 0.028 | MCF-10A (Breast Epithelial) | >50 | >1785 | [3] |
| Compound 10e | MCF-7 (Breast) | 0.024 | MCF-10A (Breast Epithelial) | >50 | >2083 | [3] |
| Compound 5l | 60 Human Cancer Cell Lines | 0.43 - 7.73 | HEK-293 (Embryonic Kidney) | Not cytotoxic | High | [4] |
| Compounds C1 & D1 | T98G, PC3, MCF-7, H69AR | < 50 µg/mL | HEK-293 (Embryonic Kidney) | > 100 µg/mL | >2 | [5] |
| BZ6-ONPs | MCF-7 (Breast) | Potent | fR2 (Breast Epithelial) | Non-toxic | High | [6] |
| Compound 12c | HeLa (Cervical) | Low µM | HEK293 (Embryonic Kidney) | Higher µM | High | [7] |
| Naphthyl fused benzimidazolequinone | HeLa (Cervical), DU145 (Prostate) | < 1 µM | GM00637 (Normal) | Low toxicity | High | [8] |
Delving into the Mechanisms: How Benzimidazoles Target Cancer Cells
The selective cytotoxicity of benzimidazole analogs stems from their ability to exploit the unique characteristics of cancer cells. Several key mechanisms of action have been elucidated:
-
Microtubule Disruption: Many benzimidazole derivatives, similar to established anticancer drugs like Nocodazole, function by disrupting microtubule polymerization.[2] This interference with the cellular cytoskeleton leads to cell cycle arrest, particularly in the G2/M phase, and ultimately triggers apoptosis.[1]
-
Induction of Apoptosis: Benzimidazole compounds have been shown to induce programmed cell death (apoptosis) through both intrinsic and extrinsic pathways.[9] This is often mediated by the activation of caspases, such as caspase-3 and caspase-9, and the downregulation of anti-apoptotic proteins like Bcl-2.[1][5]
-
Generation of Reactive Oxygen Species (ROS): Some analogs exert their cytotoxic effects by increasing the levels of ROS within cancer cells.[1] This oxidative stress can damage cellular components, including DNA and mitochondria, leading to a decrease in mitochondrial membrane potential and subsequent apoptosis.[1]
-
Enzyme Inhibition: Benzimidazole derivatives can inhibit various enzymes that are crucial for cancer cell survival and proliferation, such as topoisomerases, dihydrofolate reductase (DHFR), and aromatase.[3] Certain hybrids have also been designed to target specific kinases like EGFR.[3]
Experimental Corner: Unraveling Cytotoxicity
The data presented in this guide is primarily derived from in vitro cytotoxicity assays. The following is a generalized protocol for the widely used MTT assay.
Experimental Protocol: MTT Assay for Cell Viability
1. Cell Seeding:
- Cancer and normal cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).
- The cells are allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
2. Compound Treatment:
- The benzimidazole analogs are dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create stock solutions.
- Serial dilutions of the compounds are prepared in fresh cell culture medium.
- The old medium is removed from the wells, and the cells are treated with various concentrations of the benzimidazole derivatives.
- Control wells are treated with the vehicle (DMSO) at the same concentration used for the highest drug concentration.
- The plates are incubated for a specific period, typically 24, 48, or 72 hours.
3. MTT Addition and Incubation:
- After the incubation period, the medium containing the compounds is removed.
- A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
- The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
4. Formazan Solubilization and Absorbance Measurement:
- The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
- The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
5. Data Analysis:
- The absorbance values are used to calculate the percentage of cell viability relative to the untreated control cells.
- The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Pathways
To better understand the processes involved, the following diagrams illustrate a typical experimental workflow for assessing cytotoxicity and a simplified signaling pathway for apoptosis induction by benzimidazole analogs.
Caption: Experimental workflow for determining the cytotoxicity of benzimidazole analogs.
Caption: Simplified signaling pathway of apoptosis induction by benzimidazole analogs.
References
- 1. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Self-assembled organic nanoparticles of benzimidazole analogue exhibit enhanced uptake in 3D tumor spheroids and oxidative stress induced cytotoxicity in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and toxicity towards normal and cancer cell lines of benzimidazolequinones containing fused aromatic rings and 2-aromatic ring substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: Validating In Silico Predictions of Benzimidazole Activity with In Vitro Assays
A Comparative Guide for Researchers
The benzimidazole (B57391) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous drugs with a wide array of biological activities.[1] In the modern drug discovery pipeline, in silico methods such as molecular docking are pivotal for the rapid screening of vast compound libraries and predicting their potential biological activity. However, these computational predictions necessitate rigorous experimental validation to confirm their therapeutic potential. This guide provides an objective comparison of in silico predictions with in vitro experimental data for various benzimidazole derivatives, offering researchers a valuable resource for their drug development endeavors.
Comparative Analysis: In Silico Predictions vs. In Vitro Activity
The correlation between predicted binding affinities from molecular docking studies and experimentally determined biological activities is a critical validation step. Below are tabulated comparisons from various studies, showcasing the relationship between docking scores and in vitro efficacy for benzimidazole derivatives against different biological targets.
Anticancer Activity
Benzimidazole derivatives have been extensively investigated for their anticancer properties, targeting various proteins involved in cancer progression.
Table 1: Comparison of In Silico Docking Scores and In Vitro Anticancer Activity
| Compound ID/Series | Molecular Target (PDB ID) | In Silico Docking Score (kcal/mol) | In Vitro Assay | Cell Line | In Vitro Activity (IC50 in µM) |
| Alkylsulfonyl Derivatives | Bcl-2 | -9.6 (Compound 27) | Cytotoxicity Assay | MCF-7 | Not specified, but potent |
| Benzimidazole-Triazole Hybrids | EGFR | Not specified | EGFR Inhibition Assay | - | 0.086 (Compound 5a) |
| VEGFR-2 | Not specified | VEGFR-2 Inhibition Assay | - | Not specified, but active | |
| Topo II | Not specified | Topo II Inhibition Assay | - | Not specified, but active | |
| Benzimidazole-Urea/Cycloaddition Derivatives | Caspase 3 | Not specified | Cytotoxicity Assay | MCF-7 | 0.1 ± 0.02 (Compound 6b) |
| HePG2 | 0.3 ± 0.1 (Compound 6b) | ||||
| HCT-116 | 0.06 ± 0.001 (Compound 6b) | ||||
| Anthelmintics (Repurposed) | VEGFR-2 | Not specified | Cytotoxicity Assay | HUH7 | Potent (FBZ, MBZ, ABZ) |
| A549 | Potent (FBZ, MBZ, ABZ) | ||||
| VEGFR-2 Quantification (ELISA) | HUH7 | Significant reduction |
Note: Direct comparison of docking scores across different studies should be approached with caution due to variations in software, scoring functions, and target preparation.
Enzyme Inhibition
Benzimidazoles are also effective inhibitors of various enzymes implicated in disease.
Table 2: Comparison of In Silico Docking Scores and In Vitro Enzyme Inhibition
| Compound ID/Series | Molecular Target (PDB ID) | In Silico Docking Score (kcal/mol) | In Vitro Assay | In Vitro Activity (IC50) |
| Pyridinyl & Butyl Derivatives | Adenosine (B11128) Deaminase (2Z7G) | Strong binding affinity | Enzyme Inhibition Assay | Significant ADA inhibitory potential |
| BI Series | COX-1 (2OYE) | -9.572 (BI3) | Not specified | Not specified |
| COX-2 (4COX) | -9.122 (BI5) | Not specified | Not specified |
Experimental Protocols
Detailed and reproducible methodologies are fundamental to the validation process. The following are outlines of key experimental protocols commonly cited in the validation of benzimidazole activity.
Molecular Docking (In Silico)
-
Protein and Ligand Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The benzimidazole derivatives (ligands) are sketched and optimized for their 3D conformations.
-
Docking Simulation: Software such as AutoDock Vina or Schrodinger Suite is used to perform the molecular docking.[2] A grid box is defined around the active site of the target protein. The software then systematically searches for the optimal binding pose of the ligand within the active site, and a scoring function is used to estimate the binding affinity, typically expressed in kcal/mol.
Cytotoxicity Assays (In Vitro)
-
MTT/SRB Assay: These are colorimetric assays used to assess cell viability.[3][4]
-
Cancer cells (e.g., MCF-7, HCT116) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the benzimidazole compounds and a standard drug (e.g., Doxorubicin) for a specified period (e.g., 48 hours).
-
For the MTT assay, MTT reagent is added, which is converted to formazan (B1609692) by viable cells. The formazan crystals are then solubilized, and the absorbance is measured.
-
For the SRB assay, cells are fixed with trichloroacetic acid and stained with Sulforhodamine B dye. The bound dye is solubilized, and the absorbance is measured.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
-
Enzyme Inhibition Assays (In Vitro)
-
Adenosine Deaminase (ADA) Inhibition Assay: The Berthelot reaction is often used to determine ADA inhibitory activity.[1]
-
The reaction mixture contains the enzyme (ADA), the substrate (adenosine), and the benzimidazole inhibitor.
-
ADA converts adenosine to inosine, producing ammonia (B1221849).
-
The ammonia produced reacts with phenol (B47542) and sodium hypochlorite (B82951) to form a colored indophenol (B113434) complex.
-
The amount of indophenol is quantified spectrophotometrically at 635 nm. A decrease in absorbance in the presence of the inhibitor indicates enzyme inhibition.
-
-
VEGFR-2 Quantification (ELISA): An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to measure the concentration of VEGFR-2 in cell lysates.[5]
-
Cells (e.g., HUH7) are treated with the benzimidazole compounds.
-
After treatment, the cells are lysed to release the cellular proteins.
-
The cell lysate is added to a 96-well plate pre-coated with a VEGFR-2 capture antibody.
-
A detection antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate that produces a colorimetric signal.
-
The absorbance is measured, and the concentration of VEGFR-2 is determined from a standard curve. A reduction in VEGFR-2 concentration indicates that the compound has interfered with the VEGFR-2 pathway.
-
Visualizing the Workflow and Biological Pathways
Diagrams are powerful tools for illustrating complex processes and relationships. The following visualizations were created using the DOT language to depict the general workflow for validating in silico predictions and a key signaling pathway targeted by benzimidazole derivatives.
Caption: From Prediction to Validation Workflow.
Caption: VEGFR-2 Signaling Pathway Inhibition.
References
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Comparative Docking Analysis of Benzimidazole Derivatives Against Key Therapeutic Targets
A guide for researchers and drug development professionals on the in-silico evaluation of benzimidazole-based compounds. This document provides an objective comparison of their binding affinities with various protein targets, supported by detailed experimental protocols and visual workflows.
The benzimidazole (B57391) scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] Molecular docking is a crucial computational technique in the early phases of drug discovery, offering predictions of the binding affinity and orientation of these derivatives at their respective protein targets.[1] This guide presents a comparative analysis of docking studies for benzimidazole derivatives against three significant protein targets: Epidermal Growth Factor Receptor (EGFR), β-tubulin, and bacterial DNA gyrase, providing insights into their potential therapeutic applications.
Comparative Binding Affinities of Benzimidazole Derivatives
The following tables summarize the binding affinities (docking scores) of various benzimidazole derivatives against their target proteins, as reported in several studies. A more negative docking score typically indicates a stronger predicted binding affinity.
Table 1: Docking Scores of Benzimidazole Derivatives against EGFR
| Compound | Derivative Type | Docking Score (kcal/mol) | Target | PDB ID | Reference |
| Gefitinib (Reference) | Quinazoline | - | EGFRwt | 3VJO | [3] |
| ATP (Reference) | Purine | - | EGFRwt | 3VJO | [3] |
| 7c | Keto-benzimidazole | -8.1 | EGFRwt | 3VJO | [3] |
| 11c | Keto-benzimidazole | -7.8 | EGFRwt | 3VJO | [3] |
| 7d | Keto-benzimidazole | -8.3 | T790M mutant | 2JIT | [3] |
| 1c | Keto-benzimidazole | -8.4 | T790M mutant | 2JIT | [3] |
| 12b | Thiazol-benzimidazole | - | EGFR | - | [4] |
| 16 | Triazol-benzimidazole | - | EGFR | - | [4] |
| 16c | Triazol-benzimidazole | - | EGFR | - | [4] |
Table 2: Docking Scores of Benzimidazole Derivatives against β-Tubulin
| Compound | Derivative Type | Docking Score (kcal/mol) | Target | PDB ID | Reference |
| Albendazole (Reference) | Benzimidazole | -7.0 | β-Tubulin | 1SA0 | [5] |
| BI-02 | 2-phenyl-1H-benzimidazole | -8.50 | β-Tubulin | 1SA0 | [5] |
| BI-03 | 2-phenyl-1H-benzimidazole | -8.35 | β-Tubulin | 1SA0 | [5] |
| BI-06 | 2-phenyl-1H-benzimidazole | -7.99 | β-Tubulin | 1SA0 | [5] |
| BI-05 | 2-phenyl-1H-benzimidazole | -7.76 | β-Tubulin | 1SA0 | [5] |
| BI-0 | 2-phenyl-1H-benzimidazole | -7.39 | β-Tubulin | 1SA0 | [5] |
| BI-04 | 2-phenyl-1H-benzimidazole | -7.11 | β-Tubulin | 1SA0 | [5] |
Table 3: Docking Scores of Benzimidazole Derivatives against Bacterial DNA Gyrase
| Compound | Derivative Type | Docking Score (kcal/mol) | Target | PDB ID | Reference |
| Sa6 | Benzimidazole-chlorophenyl propanone | -8.4 | DNA gyrase B | 4KFG | [6] |
| Sa10 | Benzimidazole-chlorophenyl propanone | -8.2 | DNA gyrase B | 4KFG | [6] |
| Sa4 | Benzimidazole-chlorophenyl propanone | -8.0 | DNA gyrase B | 4KFG | [6] |
Experimental Protocols for Molecular Docking
Accurate and reproducible in-silico results are contingent upon well-defined methodologies. The following sections detail typical protocols employed in the molecular docking of benzimidazole derivatives.
EGFR Docking Protocol[3]
-
Protein and Ligand Preparation: The three-dimensional crystal structures of wild-type EGFR (PDB ID: 3VJO) and its T790M mutant (PDB ID: 2JIT) were obtained from the RCSB Protein Data Bank. All water molecules were removed from the protein structures. Polar hydrogen atoms were added, and Kollman and Gasteiger charges were assigned using AutoDock Tools version 1.5.7. The 3D structures of the 50 designed benzimidazole analogues, as well as the reference compounds ATP and Gefitinib, were generated using ChemSketch and optimized with Avogadro using the Universal Force Field (UFF).
-
Grid Box Generation: A grid box was defined to encompass the active site of the receptor. For EGFRwt, the grid dimensions were 40 x 60 x 34 Å with a center of 51.377, 3.559, -25.806. For the T790M mutant, the grid dimensions were 36 x 44 x 48 Å with a center of -14.508, 28.058, 28.036. The grid spacing was set to 0.375 Å.
-
Docking Simulation: Molecular docking simulations were performed using AutoDock Vina version 1.2.3. The energy range and exhaustiveness for the docking procedure were set to 4 and 32, respectively. The resulting binding poses were ranked based on their docking scores (binding affinities) in kcal/mol.
-
Visualization: The interactions between the ligands and the protein were visualized using Discovery Studio Biovia 2021.
β-Tubulin Docking Protocol[5]
-
Protein and Ligand Preparation: The crystal structure of β-tubulin (PDB ID: 1SA0) was retrieved from the Protein Data Bank. The protein was prepared for docking by removing water molecules and adding polar hydrogens. The 3D structures of the benzimidazole derivatives were built and optimized.
-
Docking Simulation: The molecular docking was performed to predict the binding mode and affinity of the benzimidazole derivatives within the colchicine (B1669291) binding site of β-tubulin. The specific software used for this study was not explicitly mentioned in the provided abstract, but Schrodinger's Desmond module Ver 3.6 was used for subsequent molecular dynamics simulations.[5]
DNA Gyrase Docking Protocol[6]
-
Protein and Ligand Preparation: The crystal structure of DNA gyrase B (PDB ID: 4KFG) was chosen as the target for antibacterial activity. The protein was prepared for docking. A series of benzimidazole-1-yl-1-(4-chlorophenyl)propan-1-one hybrids were designed.
-
Docking Simulation: Molecular docking studies were carried out using AutoDock Vina to evaluate the antimicrobial potential of the designed derivatives.
-
Interaction Analysis: The binding interactions and the major amino acids involved in the interaction were analyzed. For the most promising compounds, hydrogen bonds were observed with residues such as HIS388.[6]
Visualizing Workflows and Pathways
To better understand the processes and biological context of these docking studies, the following diagrams are provided.
Caption: A generalized workflow for molecular docking studies.
Caption: Simplified EGFR signaling pathway and the inhibitory action of benzimidazole derivatives.
Caption: Mechanism of action of benzimidazole derivatives as tubulin polymerization inhibitors.
References
Assessing the Off-Target Effects of Benzimidazole-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole (B57391) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of therapeutic applications, including anticancer, anthelmintic, and antiviral agents.[1] However, the structural similarity of the benzimidazole nucleus to endogenous purines can lead to interactions with unintended biological targets, resulting in off-target effects. This guide provides a comparative analysis of the off-target effects of benzimidazole-based compounds, offering insights into their selectivity profiles and comparing them with alternative therapeutic agents. The information presented herein is supported by experimental data to aid researchers in making informed decisions during drug discovery and development.
I. Comparative Analysis of Off-Target Kinase Inhibition
A primary mechanism of action for many benzimidazole-based anticancer agents is the inhibition of protein kinases.[2][3] However, due to the conserved nature of the ATP-binding pocket across the kinome, off-target kinase inhibition is a common occurrence.[4] This section provides a comparative overview of the kinase inhibitory profiles of representative benzimidazole compounds and their non-benzimidazole alternatives.
Table 1: Off-Target Kinase Inhibition Profile of Selected Benzimidazole Derivatives and Alternatives
| Compound | Primary Target(s) | Off-Target Kinase | IC50 (nM) | Reference Compound | Alternative's Primary Target | Alternative's Off-Target Kinase | Alternative's IC50 (nM) |
| Benzimidazole Derivatives | |||||||
| Mebendazole (B1676124) | Microtubule Polymerization | TNIK | ~1000 (Kd) | - | - | - | - |
| Albendazole | Microtubule Polymerization | p38 MAPK | - (Upregulation) | - | - | - | - |
| Fenbendazole | Microtubule Polymerization | - | - | - | - | - | - |
| DHW-221 | PI3Kα/mTOR | PI3Kβ | 1.9 | NVP-BEZ235 | PI3K/mTOR | - | - |
| PI3Kγ | 1.8 | ||||||
| PI3Kδ | 0.74 | ||||||
| Compound 86 | PI3Kα | - | 22.8 | - | - | - | - |
| Compound 87 | PI3Kα | - | 33.6 | - | - | - | - |
| Compound 5a | EGFR/VEGFR-2/Topo II | - | 86 (EGFR) | Gefitinib | EGFR | - | - |
| 107 (VEGFR-2) | |||||||
| Compound 6g | EGFR/VEGFR-2/Topo II | - | - | - | - | - | - |
| Compound 6h | EGFR/HER2/CDK2/AURKC | - | - | - | - | - | - |
| Compound 6i | EGFR/HER2/CDK2/mTOR | - | - | - | - | - | - |
| Non-Benzimidazole Alternatives | |||||||
| Paclitaxel (B517696) (Taxane) | Microtubule Stabilization | CDK4 | - (Downregulation) | - | - | - | - |
| SYK | - (Phosphorylation) | ||||||
| Vincristine (B1662923) (Vinca Alkaloid) | Microtubule Destabilization | PI3K/Akt | - (Inhibition) | - | - | - | - |
| ERK1/2 | - (Decreased Phosphorylation) | ||||||
| Gefitinib | EGFR | - | - | - | - | - | - |
| Erlotinib | EGFR | - | - | - | - | - | - |
Note: A lower IC50 value indicates greater potency. Kd represents the dissociation constant. Some interactions are described by their effect on the pathway rather than a specific IC50 value.
The data indicates that while some benzimidazole derivatives are designed to be multi-targeted inhibitors, others exhibit off-target activities that may contribute to their therapeutic efficacy or adverse effects.[5][6] For instance, the anthelmintic drug mebendazole has been shown to inhibit TRAF2- and NCK-interacting kinase (TNIK) with a dissociation constant of approximately 1 µM.[7] In contrast, non-benzimidazole microtubule-targeting agents like paclitaxel and vincristine also exhibit off-target effects on various kinases, influencing pathways such as PI3K/Akt and MAPKs.[[“]][9][10]
II. Experimental Protocols
To facilitate the independent assessment of off-target effects, this section provides detailed protocols for key in vitro assays.
A. In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[11][12]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Purified kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds (benzimidazoles and alternatives)
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, its substrate, and the test compound at various concentrations in a kinase reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces light.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
B. Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Cells of interest
-
Test compounds
-
DMSO or other suitable solvent for formazan (B1609692) crystals
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.
C. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cells of interest
-
Test compounds
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the test compounds for the desired duration to induce apoptosis.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compounds.
III. Signaling Pathways and Experimental Workflows
Understanding the signaling pathways affected by off-target interactions is crucial for elucidating the full pharmacological profile of a compound. The following diagrams, created using Graphviz, illustrate key signaling pathways and a general workflow for assessing off-target effects.
The workflow begins with initial screening to identify compounds with desired biological activity. Hits are then subjected to comprehensive off-target profiling using techniques like kinase panel screening. Cellular assays are subsequently employed to validate the on- and off-target effects in a more physiological context. Finally, promising candidates proceed to in vivo studies to evaluate their efficacy and safety.
References
- 1. Activation of p53 signaling and regression of breast and prostate carcinoma cells by spirooxindole-benzimidazole small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Dual blocking of PI3K and mTOR signaling by DHW‐221, a novel benzimidazole derivative, exerts antitumor activity in human non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Modeling and Discovery of Mebendazole as a Novel TRAF2- and NCK-interacting Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. Vincristine Enhances the Efficacy of MEK Inhibitors in Preclinical Models of KRAS-mutant Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK4 down-regulation induced by paclitaxel is associated with G1 arrest in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzimidazoles Downregulate Mdm2 and MdmX and Activate p53 in MdmX Overexpressing Tumor Cells [mdpi.com]
- 12. Activation of p53 signaling and regression of breast and prostate carcinoma cells by spirooxindole-benzimidazole small molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Lead Benzimidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the pharmacokinetic profiles of three leading benzimidazole (B57391) compounds: albendazole (B1665689), mebendazole (B1676124), and fenbendazole (B1672488). The information presented herein is intended to assist researchers in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of these anthelmintic agents, thereby guiding further drug development and optimization efforts. The data has been compiled from various preclinical studies, and while direct comparative studies under identical conditions are limited, this guide provides a comprehensive overview based on available scientific literature.
Comparative Pharmacokinetic Parameters in Rats
The following table summarizes key pharmacokinetic parameters for albendazole, mebendazole, and fenbendazole following oral administration in rats. It is important to note that these values are derived from different studies and may not be directly comparable due to variations in experimental conditions such as dosage, vehicle, and analytical methods.
| Compound | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) |
| Albendazole | 100 | 0.23 (as Albendazole Sulfoxide) | 8 | 3.1 (as Albendazole Sulfoxide) |
| Mebendazole | 100 | 0.08 | 4 | 0.4 |
| Fenbendazole | 10 | 0.32 | ~1-2 | Not Reported |
Experimental Protocols
A detailed methodology for a representative in vivo pharmacokinetic study in rats is provided below. This protocol is a generalized framework and may require optimization based on the specific benzimidazole compound and the objectives of the study.
In Vivo Pharmacokinetic Study in Rats (Oral Gavage)
1. Animals:
-
Male Sprague-Dawley rats (8-10 weeks old, weighing 250-300g) are used.
-
Animals are housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Animals are fasted overnight (approximately 12 hours) before drug administration.
2. Drug Formulation and Administration:
-
The benzimidazole compound is suspended in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC) in water.
-
The suspension is administered as a single dose via oral gavage at a volume of 10 mL/kg body weight.
3. Blood Sampling:
-
Blood samples (approximately 0.25 mL) are collected from the tail vein at pre-determined time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-administration.
-
Blood is collected into heparinized tubes and centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Plasma samples are stored at -80°C until analysis.
4. Bioanalytical Method:
-
Plasma concentrations of the parent drug and its major metabolites are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][2][3][4][5][6][7]
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life (t1/2), are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.
Metabolic Pathways and Experimental Workflow
To visualize the key processes involved in the pharmacokinetic evaluation of benzimidazole compounds, the following diagrams have been generated.
Discussion
The pharmacokinetic profiles of albendazole, mebendazole, and fenbendazole are primarily characterized by their low aqueous solubility, which leads to poor and variable oral absorption.[8] Following absorption, these compounds undergo extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes.[9]
Albendazole is rapidly and extensively metabolized to its active metabolite, albendazole sulfoxide, which is responsible for its systemic anthelmintic activity. Albendazole sulfoxide is then further metabolized to the inactive albendazole sulfone.[9] Studies in rats have shown that the co-administration of other drugs can affect the pharmacokinetics of albendazole.[1][2]
Mebendazole also has low systemic bioavailability. When co-administered with albendazole in rats, the Cmax and AUC of mebendazole were significantly increased, suggesting a potential for drug-drug interactions.[1][2]
Fenbendazole is metabolized to its active sulfoxide metabolite, oxfendazole, and the inactive sulfone.[10] While direct comparative data in rats alongside albendazole and mebendazole is limited, studies in other species provide insights into its pharmacokinetic profile.
The differences in the pharmacokinetic profiles of these lead benzimidazole compounds have significant implications for their clinical efficacy and dosing regimens. The lower bioavailability of mebendazole may be advantageous for treating gastrointestinal parasites, as more of the drug remains in the gut. Conversely, the higher systemic exposure of albendazole (as its sulfoxide metabolite) makes it more suitable for treating systemic helminth infections. Understanding these pharmacokinetic nuances is crucial for the rational design and development of new benzimidazole-based therapeutics with improved efficacy and safety profiles. Further head-to-head comparative studies in relevant animal models are warranted to provide a more definitive understanding of their relative pharmacokinetic properties.
References
- 1. In Vitro and In Vivo Drug Interaction Study of Two Lead Combinations, Oxantel Pamoate plus Albendazole and Albendazole plus Mebendazole, for the Treatment of Soil-Transmitted Helminthiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Drug Interaction Study of Two Lead Combinations, Oxantel Pamoate plus Albendazole and Albendazole plus Mebendazole, for the Treatment of Soil-Transmitted Helminthiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 6. researchgate.net [researchgate.net]
- 7. A high-throughput LC-MS/MS method for simultaneous analysis of albendazole, albendazole sulfoxide and albendazole sulfone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioavailability comparison between albendazole and albendazole sulphoxide in rats and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative study on gastric absorption of albendazole and mebendazole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
A Comparative Guide to Benzimidazole Synthesis: Validating Reproducibility of a Published Method
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole (B57391) scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. Consequently, efficient and reproducible synthetic access to this heterocyclic system is of paramount importance. This guide provides an objective comparison of a classic benzimidazole synthesis method, the Phillips-Ladenburg condensation, with more contemporary, "green" alternatives. The objective is to validate the reproducibility of a well-established method and highlight the advantages of modern protocols, supported by experimental data from the literature.
Data Presentation: A Comparative Analysis of Benzimidazole Synthesis Methods
The following table summarizes the key performance indicators for the synthesis of 2-substituted benzimidazoles from o-phenylenediamine (B120857), comparing the classical Phillips-Ladenburg method with two modern, more environmentally benign approaches.
| Synthesis Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Phillips-Ladenburg Condensation | o-phenylenediamine, Formic Acid | None | Water | 100 | 2 hours | 83-85 | [1] |
| Green Synthesis (Oxalic Acid) | o-phenylenediamine, Aromatic Aldehyde | Oxalic Acid (10 mol%) | Ethanol (B145695) | Room Temp. | 1-1.5 hours | 85-92 | [2] |
| Green Synthesis (Ammonium Chloride) | o-phenylenediamine, Substituted Aldehyde | Ammonium (B1175870) Chloride (30 mol%) | Ethanol | 80 | 2 hours | Moderate-Good | [3][4] |
| Microwave-Assisted Synthesis | o-phenylenediamine, Aromatic Aldehyde | Er(OTf)₃ (1 mol%) | Solvent-free | - | 5 min | 91-99 | [3] |
Experimental Protocols
For the purpose of reproducibility and direct comparison, detailed experimental protocols for each method are provided below.
Phillips-Ladenburg Condensation: Synthesis of Benzimidazole
This protocol is adapted from a well-established procedure.[1]
Procedure:
-
In a 250 mL round-bottomed flask, dissolve 27 g of o-phenylenediamine in 17.5 g of 90% formic acid.
-
Heat the mixture on a water bath at 100°C for 2 hours.
-
After cooling to room temperature, slowly add a 10% sodium hydroxide (B78521) solution with constant swirling until the mixture is just alkaline to litmus (B1172312) paper.
-
Collect the precipitated crude benzimidazole by suction filtration and wash it with ice-cold water.
-
For purification, recrystallize the crude product from hot water. The yield of pure benzimidazole is approximately 25 g.[5]
Green Synthesis using Oxalic Acid: Synthesis of 2-Arylbenzimidazoles
This method utilizes a mild, organocatalytic approach.[2]
Procedure:
-
In a mortar, combine o-phenylenediamine (1 mmol), an aromatic aldehyde (1 mmol), and oxalic acid (0.1 mmol, 10 mol%).
-
Add a few drops of ethanol and grind the mixture at room temperature for 1-1.5 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, add water to the reaction mixture and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Green Synthesis using Ammonium Chloride: Synthesis of 2-Substituted Benzimidazoles
This protocol employs an inexpensive and readily available catalyst.[4]
Procedure:
-
To a mixture of o-phenylenediamine (0.92 mmol) and a substituted aldehyde (0.92 mmol) in 4 mL of ethanol, add ammonium chloride (0.15 g, 30 mol%).
-
Stir the resulting mixture at 80°C for 2 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 2-substituted benzimidazole.
Mandatory Visualization
Experimental Workflow for Reproducibility Validation
The following diagram illustrates a logical workflow for validating the reproducibility of a published benzimidazole synthesis method and comparing it with alternative procedures.
Caption: Workflow for validating and comparing benzimidazole synthesis methods.
Signaling Pathway of Benzimidazole Synthesis (General)
This diagram illustrates the generalized reaction pathway for the condensation of o-phenylenediamine with an aldehyde to form a benzimidazole.
Caption: Generalized reaction pathway for benzimidazole synthesis from an aldehyde.
References
Comparative Efficacy of BZD-N1, a Novel Benzimidazole Derivative, Against the Standard-of-Care Cisplatin in Non-Small Cell Lung Carcinoma Models
This guide provides a comprehensive benchmark analysis of a new investigational benzimidazole (B57391) derivative, BZD-N1, against the established standard-of-care chemotherapeutic agent, Cisplatin. The following data and protocols are intended for researchers, scientists, and drug development professionals to objectively evaluate the pre-clinical performance of BZD-N1 in the context of non-small cell lung cancer (NSCLC).
Comparative Performance Data
The anti-cancer efficacy of BZD-N1 and Cisplatin was evaluated using both in vitro and in vivo models of human lung adenocarcinoma. The A549 cell line, a standard model for NSCLC studies, was utilized for these experiments.[1][2] All data presented are representative of triplicate experiments.
Table 1: In Vitro Cytotoxicity (A549 Cell Line)
This table summarizes the half-maximal inhibitory concentration (IC50) after 48 hours of treatment, the percentage of cells undergoing apoptosis, and the percentage of cells arrested in the G2/M phase of the cell cycle.
| Compound | IC50 (µM) | Apoptosis Induction (%) | Cell Cycle Arrest (G2/M Phase, %) |
| BZD-N1 | 1.25 | 45.6 | 68.2 |
| Cisplatin | 9.50 | 28.3 | 35.1 |
| Control | > 100 | 5.2 | 12.5 |
Table 2: In Vivo Efficacy (A549 Xenograft Model)
This table presents the tumor growth inhibition (TGI) observed in an A549 tumor xenograft model in immunodeficient mice after 21 days of treatment.
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| BZD-N1 | 20 mg/kg | 72.5 |
| Cisplatin | 5 mg/kg | 55.0 |
| Vehicle Control | - | 0 |
Mechanism of Action: p53-Mediated Apoptosis
Benzimidazole derivatives are known to exert their anti-cancer effects through various mechanisms, including the disruption of microtubule polymerization and the induction of apoptosis.[3][4][5] BZD-N1's activity is linked to the activation of the p53 tumor suppressor pathway, a critical regulator of cell cycle arrest and apoptosis in response to cellular stress.[6][7] Upon activation by stressors like DNA damage or mitotic disruption—potentially induced by BZD-N1's effect on microtubules—p53 transcriptionally activates pro-apoptotic genes such as BAX, leading to mitochondrial-mediated cell death.
Caption: Simplified p53 signaling pathway activated by BZD-N1.
Experimental Workflow and Protocols
The comparative analysis followed a structured, multi-stage workflow, progressing from initial in vitro screening to in vivo validation.
Caption: Workflow for benchmarking BZD-N1 against Cisplatin.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the IC50 values of the compounds.[8][9]
-
Cell Seeding: A549 cells are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with serial dilutions of BZD-N1 or Cisplatin (ranging from 0.01 µM to 100 µM) for 48 hours. A vehicle control (DMSO) is also included.
-
MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined using non-linear regression analysis.
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
This protocol quantifies apoptosis and cell cycle distribution.
-
Cell Treatment: A549 cells are seeded in 6-well plates and treated with BZD-N1 (1.25 µM) or Cisplatin (9.5 µM) for 48 hours.
-
Cell Harvesting: Cells (both adherent and floating) are harvested, washed with PBS, and fixed in 70% ice-cold ethanol (B145695) overnight at -20°C for cell cycle analysis or processed directly for apoptosis analysis.
-
Apoptosis Staining: For apoptosis, cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Cell Cycle Staining: For cell cycle analysis, fixed cells are washed and stained with a PI solution containing RNase A for 30 minutes.
-
Flow Cytometry: Samples are analyzed on a flow cytometer. At least 10,000 events are collected per sample.
-
Data Analysis: The percentage of apoptotic cells (Annexin V positive) and the distribution of cells in different phases of the cell cycle (G1, S, G2/M) are quantified using appropriate software.
In Vivo Xenograft Study
This protocol evaluates the anti-tumor efficacy in a living model.[1][2][10]
-
Cell Implantation: Six-week-old female athymic nude mice are subcutaneously injected in the right flank with 5 x 10^6 A549 cells suspended in Matrigel.
-
Tumor Growth: Tumors are allowed to grow to a palpable size of approximately 100-150 mm³.
-
Group Randomization: Mice are randomized into three groups (n=8 per group): Vehicle Control, BZD-N1 (20 mg/kg, daily oral gavage), and Cisplatin (5 mg/kg, intraperitoneal injection twice weekly).
-
Treatment and Monitoring: Treatment is administered for 21 days. Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Efficacy Calculation: At the end of the study, Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Ethical Considerations: All animal experiments are conducted in accordance with institutional guidelines for animal care and use.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. Patient-derived cell line, xenograft and organoid models in lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. researchgate.net [researchgate.net]
- 5. nveo.org [nveo.org]
- 6. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]
- 10. Lung Cancer Xenograft - Altogen Labs [altogenlabs.com]
Safety Operating Guide
Proper Disposal of Benzimidazolides: A Guide for Laboratory Professionals
IMMEDIATE ACTION: Benzimidazolide and its derivatives must be treated as hazardous waste. Under no circumstances should these compounds be disposed of down the drain or in regular trash receptacles.[1][2] This guide outlines the essential procedures for the safe handling and disposal of this compound compounds to ensure personnel safety and environmental compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle all this compound compounds with care to minimize exposure. These substances are potentially harmful if swallowed or inhaled and may cause skin, eye, and respiratory irritation.[1] They can also be harmful to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
A summary of recommended PPE for handling benzimidazole (B57391) derivatives is provided in the table below.
| Protective Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber).[1] |
| Skin and Body Protection | Laboratory coat and appropriate protective clothing to prevent skin exposure.[1] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH/MSHA-approved respirator.[1] |
Hazard Classification of Benzimidazole Derivatives
For reference, the hazard classifications for closely related benzimidazole compounds, based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are summarized below.
| Hazard | Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed.[3] |
| Acute Toxicity, Dermal | Category 4 | H312 | Harmful in contact with skin.[3] |
| Skin Irritation | Category 2 | H315 | Causes skin irritation.[3] |
| Eye Irritation | Category 2 | H319 | Causes serious eye irritation.[3] |
| Acute aquatic toxicity | Category 1 | H400 | Very toxic to aquatic life. |
| Chronic aquatic toxicity | Category 1 | H410 | Very toxic to aquatic life with long lasting effects. |
Step-by-Step Disposal Protocol
The following protocol must be followed for the disposal of all forms of this compound waste, including pure compounds, solutions, and contaminated materials.
Step 1: Waste Identification and Segregation
-
Clearly identify and label all waste containing benzimidazolides as "Hazardous Waste."[1][3]
-
Segregate this compound waste from other waste streams to prevent dangerous reactions.[3] Do not mix with incompatible materials.[1]
Step 2: Waste Collection
-
Pure, unused product: Directly transfer into a designated hazardous waste container.[1]
-
Solutions: Collect in a designated liquid hazardous waste container.[1]
-
Contaminated materials: Place items such as gloves, paper towels, and weighing boats in a separate, clearly labeled solid hazardous waste container.[1][2]
Step 3: Container Selection and Labeling
-
Use a designated, leak-proof, and chemically compatible container with a secure, tight-fitting lid.[1][3] The original product container may be used if it is in good condition and properly relabeled as "Hazardous Waste."[1]
-
The label must include the words "Hazardous Waste" and the full chemical name of the this compound compound(s).[3] Also, include the approximate concentration and the date of accumulation.[3]
Step 4: Disposal of Empty Containers
-
Non-empty containers: If any residue remains, the container must be disposed of as hazardous waste.[1]
-
Empty containers: A container that has held a hazardous waste can be disposed of as regular trash only after it has been triple-rinsed with a suitable solvent.[4] The rinsate from this process is considered hazardous waste and must be collected in a designated hazardous waste container for proper disposal.[3][4] Before discarding the rinsed container, deface the original labels.[4] Always confirm your institution's specific policies on empty container disposal.[3]
Step 5: Final Disposal
-
Never dispose of this compound waste down the drain or in the regular trash. [1][2]
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2] Provide them with a complete inventory of the waste.[2]
Experimental Protocols
Currently, there are no widely accepted and safe protocols for the chemical neutralization or deactivation of this compound waste in a standard laboratory setting. The recommended and safest procedure is to dispose of it as hazardous waste through a certified service.
This compound Disposal Workflow
Caption: Disposal workflow for this compound waste.
References
- 1. Process design of high-concentration benzimidazole wastewater treatment based on the molecular structure of contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. esd.uga.edu [esd.uga.edu]
- 3. Benzimidazoles in wastewater: Analytical method development, monitoring and degradation by photolysis and ozonation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ehs.princeton.edu [ehs.princeton.edu]
Essential Safety and Logistical Information for Handling Benzimidazolide
This guide provides comprehensive procedural guidance for researchers, scientists, and drug development professionals on the safe handling, operation, and disposal of Benzimidazolide and its derivatives. Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance in a laboratory setting.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment are the first line of defense against chemical exposure. The following table summarizes the mandatory PPE for handling this compound, based on the hazard profiles of analogous compounds which indicate potential for skin, eye, and respiratory irritation.[1][2]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with disposable nitrile or neoprene gloves (minimum 4 mil thickness).[3] For extended contact, consider butyl rubber gloves. | To prevent skin contact and absorption. Double-gloving provides an additional layer of protection.[4][5] |
| Eye and Face Protection | Chemical safety goggles compliant with ANZI Z87 standards. A face shield should be worn in addition to goggles when there is a splash risk.[3][4][5] | To protect the eyes and face from splashes and airborne particles of the chemical.[4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary when handling the powder outside of a certified chemical fume hood.[1][3] | To prevent inhalation of dust or aerosols which may cause respiratory irritation.[1][2][4] |
| Protective Clothing | A low-permeability fabric lab coat or a polyethylene-coated polypropylene (B1209903) disposable gown worn over personal clothing.[4] | To protect the skin from contamination and prevent the transfer of the chemical outside the laboratory.[4] |
| Footwear | Closed-toe shoes are mandatory at all times within the laboratory. | To protect feet from potential spills.[4] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is crucial to minimize exposure and environmental impact.
Handling Procedures:
-
Engineering Controls: All weighing and handling of solid this compound should be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[5] Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Avoiding Dust and Aerosols: Handle the compound carefully to avoid the formation of dust.[4] When preparing solutions, add the solvent slowly to the solid to prevent splashing.[5]
-
Personal Hygiene: After handling, thoroughly wash hands and any exposed skin with soap and water.[4] Do not eat, drink, or smoke in the laboratory.
-
Spill Management: In the event of a small spill, absorb the material with an inert substance like vermiculite (B1170534) or sand. Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[5]
Storage Procedures:
-
Container: Store this compound in a tightly closed, properly labeled container in a dry, cool, and well-ventilated area.[3]
-
Incompatibilities: Keep away from strong oxidizing agents.
-
Labeling: The storage area should be clearly marked with the chemical name and appropriate hazard symbols.[4]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: All waste contaminated with this compound, including empty containers, used PPE, and contaminated labware, must be treated and disposed of as hazardous chemical waste.[4][5]
-
Waste Segregation:
-
Solid Waste: Collect contaminated items such as gloves, weighing papers, and absorbent materials in a dedicated, clearly labeled, and sealed container.[6]
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled, and leak-proof hazardous waste container.[6] Do not mix with incompatible waste streams.[6]
-
-
Container Decontamination: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[2] After proper decontamination, puncture the container to prevent reuse.[2]
-
Disposal Method: Never dispose of this compound down the drain or in regular trash.[6] All hazardous waste must be disposed of through a licensed contractor, following all local, state, and federal regulations.[3]
Experimental Protocol: Synthesis of a 2-Substituted Benzimidazole Derivative
This protocol details a common method for the synthesis of 2-substituted benzimidazoles via the condensation of an o-phenylenediamine (B120857) with an aldehyde, a foundational reaction in the development of benzimidazole-based therapeutics.
Materials:
-
o-phenylenediamine (1 mmol)
-
Substituted aldehyde (1 mmol)
-
Ammonium (B1175870) chloride (NH4Cl) (4 mmol)
-
Chloroform (B151607) (CHCl3) (5 mL)
-
Ethyl acetate (B1210297)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
TLC plates (eluent: Hexane/Ethyl Acetate 30:70)
-
Rotary evaporator
Procedure:
-
To a 25 mL round-bottom flask containing 5 mL of chloroform, add o-phenylenediamine (1 mmol) and ammonium chloride (4 mmol).
-
Stir the solution at room temperature for five minutes to ensure proper mixing.
-
Slowly add the substituted aldehyde (1 mmol) to the stirred solution.
-
Continue stirring the reaction mixture at room temperature for approximately four hours.[7]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (30:70) eluent system.[7]
-
Upon completion of the reaction (as indicated by TLC), remove the chloroform solvent under reduced pressure using a rotary evaporator.[7]
-
Extract the resulting residue with ethyl acetate (20 mL).
-
Wash the organic layer with deionized water, dry it over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent from the filtrate to yield the crude product.
-
Purify the crude product by recrystallization from ethanol (B145695) to obtain the pure 2-substituted benzimidazole.
Visualizations
Signaling Pathway
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 5. researchgate.net [researchgate.net]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
